Product packaging for 4-Chloro-3-methyl-5-nitro-1H-pyrazole(Cat. No.:CAS No. 400753-12-0)

4-Chloro-3-methyl-5-nitro-1H-pyrazole

Cat. No.: B3022027
CAS No.: 400753-12-0
M. Wt: 161.55
InChI Key: RVRMXEGIHGSLHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Chloro-3-methyl-5-nitro-1H-pyrazole is a useful research compound. Its molecular formula is C4H4ClN3O2 and its molecular weight is 161.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4ClN3O2 B3022027 4-Chloro-3-methyl-5-nitro-1H-pyrazole CAS No. 400753-12-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-methyl-5-nitro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O2/c1-2-3(5)4(7-6-2)8(9)10/h1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRMXEGIHGSLHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=C1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344197
Record name 4-Chloro-3-methyl-5-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512810-26-3
Record name 4-Chloro-5-methyl-3-nitro-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=512810-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-methyl-5-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 4-Chloro-3-methyl-5-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Chloro-3-methyl-5-nitro-1H-pyrazole

Abstract

This technical guide provides a comprehensive overview of a robust and regioselective synthetic route to this compound, a valuable substituted pyrazole intermediate in medicinal and agrochemical research. The narrative is structured to provide not only a step-by-step protocol but also the underlying chemical principles and strategic considerations that govern the synthesis. We will explore a logical two-step sequence commencing with the electrophilic chlorination of 3-methyl-1H-pyrazole, followed by a regioselective nitration of the resulting intermediate. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to this important molecule.

Introduction and Strategic Overview

Substituted pyrazoles are a cornerstone of modern heterocyclic chemistry, forming the core scaffold of numerous pharmaceuticals and agrochemicals.[1] The specific substitution pattern of this compound (CAS 400753-12-0) offers a versatile platform for further functionalization, making a reliable synthetic protocol highly desirable.

The synthetic strategy presented herein is predicated on the principles of electrophilic aromatic substitution (EAS) on the pyrazole ring. The pyrazole nucleus is an electron-rich heterocycle, though less reactive than pyrrole. Electrophilic attack occurs preferentially at the C4 position, which does not disrupt the aromatic sextet across both nitrogen atoms in the transition state.[2]

Our chosen synthetic pathway involves two sequential electrophilic substitution reactions on the readily available starting material, 3-methyl-1H-pyrazole:

  • Step 1: Electrophilic Chlorination. Introduction of a chlorine atom at the C4 position.

  • Step 2: Electrophilic Nitration. Introduction of a nitro group at the C5 position.

This sequence is strategically advantageous. Performing chlorination first yields 4-chloro-3-methyl-1H-pyrazole. In the subsequent nitration step, the existing substituents—the C3 methyl group (activating) and the C4 chloro group (deactivating)—both act as ortho/para directors. Their combined influence strongly favors the regioselective introduction of the nitro group at the C5 position. The alternative route of nitrating first would introduce a strongly deactivating nitro group, making the subsequent chlorination step significantly more challenging and potentially requiring harsher conditions.

Overall Synthetic Workflow

The following diagram illustrates the two-step synthetic pathway.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Nitration 3-Methyl-1H-pyrazole 3-Methyl-1H-pyrazole 4-Chloro-3-methyl-1H-pyrazole 4-Chloro-3-methyl-1H-pyrazole 3-Methyl-1H-pyrazole->4-Chloro-3-methyl-1H-pyrazole  SO₂Cl₂  DCM, 0°C to rt This compound This compound 4-Chloro-3-methyl-1H-pyrazole->this compound  HNO₃ / H₂SO₄  0°C to 50°C

Caption: Two-step synthesis of the target compound.

Part I: Synthesis of 4-Chloro-3-methyl-1H-pyrazole (Intermediate)

The first critical step is the regioselective chlorination of 3-methyl-1H-pyrazole. The C4 position is the most electron-rich and sterically accessible site for electrophilic attack. We have selected sulfuryl chloride (SO₂Cl₂) as the chlorinating agent due to its efficacy in chlorinating electron-rich heterocyclic systems under mild conditions.[3][4]

Reaction Mechanism: Electrophilic Chlorination

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Sulfuryl chloride acts as the source of the electrophilic chlorine species.

G cluster_mech1 Chlorination Mechanism Pyrazole 3-Methyl-1H-pyrazole Intermediate Sigma Complex (Carbocation Intermediate) Pyrazole->Intermediate Attack on electrophile Electrophile SO₂Cl₂ Product 4-Chloro-3-methyl-1H-pyrazole Intermediate->Product Deprotonation (restores aromaticity)

Caption: Mechanism of electrophilic chlorination at C4.

Experimental Protocol: Chlorination

Materials and Reagents

Reagent/MaterialCAS NumberMolecular WeightMolar Eq.Amount
3-Methyl-1H-pyrazole1453-58-382.10 g/mol 1.08.21 g
Sulfuryl Chloride (SO₂Cl₂)7791-25-5134.96 g/mol 1.057.0 ml
Dichloromethane (DCM)75-09-284.93 g/mol -100 mL
Saturated NaHCO₃ (aq)---As needed
Anhydrous MgSO₄7487-88-9120.37 g/mol -As needed

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-methyl-1H-pyrazole (8.21 g, 100 mmol) and dry dichloromethane (100 mL).

  • Cooling: Cool the resulting solution to 0°C using an ice-water bath.

  • Reagent Addition: Add sulfuryl chloride (7.0 mL, 105 mmol) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 5°C. The addition is exothermic.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding it to 100 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution with vigorous stirring to neutralize the HCl and SO₂ byproducts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane (2x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid, 4-chloro-3-methyl-1H-pyrazole[5], can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield a white to off-white solid.

Part II: Synthesis of this compound (Final Product)

With the chlorinated intermediate in hand, the final step is the introduction of a nitro group at the C5 position. This transformation requires a potent electrophile, the nitronium ion (NO₂⁺), which is generated in situ from a mixture of concentrated nitric and sulfuric acids. The sulfuric acid protonates the nitric acid, facilitating the loss of a water molecule to form the highly electrophilic nitronium ion.[6]

Reaction Mechanism: Electrophilic Nitration

The electron-donating methyl group at C3 and the lone pairs on the ring nitrogens sufficiently activate the C5 position to allow for electrophilic attack by the nitronium ion, despite the deactivating effect of the C4 chlorine atom.

G cluster_mech2 Nitration Mechanism Chloropyrazole 4-Chloro-3-methyl- 1H-pyrazole Intermediate Sigma Complex (Carbocation Intermediate) Chloropyrazole->Intermediate Attack on nitronium ion Electrophile NO₂⁺ Product 4-Chloro-3-methyl- 5-nitro-1H-pyrazole Intermediate->Product Deprotonation

Caption: Mechanism of electrophilic nitration at C5.

Experimental Protocol: Nitration

Materials and Reagents

Reagent/MaterialCAS NumberMolecular WeightMolar Eq.Amount
4-Chloro-3-methyl-1H-pyrazole1092682-87-5116.55 g/mol 1.05.83 g
Conc. Sulfuric Acid (H₂SO₄, 98%)7664-93-998.08 g/mol -25 mL
Conc. Nitric Acid (HNO₃, 70%)7697-37-263.01 g/mol 1.12.5 mL

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer, add concentrated sulfuric acid (25 mL). Cool the acid to 0°C in an ice-salt bath.

  • Substrate Addition: Slowly and portion-wise, add 4-chloro-3-methyl-1H-pyrazole (5.83 g, 50 mmol) to the cold sulfuric acid. Stir until all the solid has dissolved, maintaining the temperature below 10°C.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (2.5 mL, ~55 mmol) to concentrated sulfuric acid (5 mL) while cooling in an ice bath.

  • Reagent Addition: Add the cold nitrating mixture dropwise to the pyrazole solution over 30 minutes. The internal temperature must be strictly maintained below 10°C during the addition.

  • Reaction: After the addition, allow the reaction to stir at 0-5°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Subsequently, gently heat the reaction mixture to 50°C and maintain this temperature for 2 hours, monitoring by TLC.

  • Quenching and Precipitation: After cooling back to room temperature, very carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with copious amounts of cold water until the washings are neutral (pH ~7).

  • Drying: Dry the isolated solid in a vacuum oven at 40-50°C to afford the final product, this compound.

Safety Considerations

  • Sulfuryl Chloride: Is corrosive, toxic, and reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Nitrating Mixture (HNO₃/H₂SO₄): Is extremely corrosive and a powerful oxidizing agent. It can cause severe burns upon contact. All operations involving the nitrating mixture must be performed with extreme caution in a fume hood. The addition of reagents must be slow and controlled, with efficient cooling to manage the highly exothermic reaction. When quenching, the acid mixture must always be added slowly to ice, never the other way around.

References

  • synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. (n.d.).
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179. doi: 10.15227/orgsyn.085.0179
  • Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • Google Patents. (n.d.). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • Lyalin, B. V., Petrosyan, V. A., & Ugrak, B. I. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry, 44(12), 1320–1326.
  • Al-Zaydi, K. M. (2007). Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. Journal of Heterocyclic Chemistry, 44(4), 921-925.
  • Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. (2007). Bioorganic & Medicinal Chemistry Letters, 17(18), 5192-5196.
  • Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives.
  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS).
  • ResearchGate. (n.d.). Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles.
  • Grimmett, M. R., Hartshorn, S. R., Schofield, K., & Weston, J. B. (1971). The Nitration of Brominated Pyrazoles in Aqueous Sulfuric Acid. Australian Journal of Chemistry, 24(8), 1657-1672.
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). Pharmaceuticals, 16(7), 1004.
  • Al-Hourani, B. J., Al-Jahmani, A. A., Al-Ayed, A. S., & Al-Refai, M. (2018). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank, 2018(4), M1016.
  • ResearchGate. (n.d.). N‐Chlorosuccinimide Mediated Direct C−H Thiocyanation of 1‐Aryl‐5‐pyrazolones at Room Temperature.
  • Organic Chemistry Portal. (n.d.). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions.
  • PubChem. (n.d.). 4-Chloro-1-methyl-3-nitro-1H-pyrazole.
  • Google Patents. (n.d.). A kind of preparation method of 4-chloropyrazole derivative.
  • Li, X., et al. (2020). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 25(18), 4298.
  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. (2023). International Journal of Molecular Sciences, 24(3), 2895.
  • Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes. (2014). Organic Letters, 16(2), 576-579.
  • Palladium-catalyzed regioselective C1-selective nitration of carbazoles. (2023). Beilstein Journal of Organic Chemistry, 19, 1640-1647.
  • PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
  • Bentham Science. (n.d.). The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles.

Sources

4-Chloro-3-methyl-5-nitro-1H-pyrazole chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-3-methyl-5-nitro-1H-pyrazole: Properties, Synthesis, and Applications

Introduction

As a cornerstone of heterocyclic chemistry, the pyrazole nucleus is a privileged scaffold, appearing in a multitude of compounds with significant applications in pharmaceuticals and agrochemicals.[1] The subject of this guide, this compound, represents a highly functionalized and synthetically versatile member of this class. The strategic placement of its substituents—a chloro group, a methyl group, and a potent electron-withdrawing nitro group—creates a unique electronic landscape that endows it with significant potential as a building block for novel molecular entities. The chloro atom serves as a reactive handle for nucleophilic substitution, the nitro group can be a precursor to an amino group or modulate the ring's acidity and reactivity, and the methyl group offers an additional point for potential modification. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, reactivity profile, and potential applications for researchers engaged in drug discovery and materials science.

Physicochemical and Spectroscopic Properties

The precise characterization of a chemical entity is fundamental to its application. While comprehensive experimental data for this compound is not extensively published, we can consolidate its known identifiers and predicted properties to provide a working profile for researchers.

Chemical Identity and Properties

The following table summarizes the key identifiers and computed physicochemical properties for this compound. These values are crucial for database searches, analytical characterization, and predictive modeling of its behavior in various chemical and biological systems.

PropertyValueSource
IUPAC Name This compound
CAS Number 400753-12-0[2]
Molecular Formula C₄H₄ClN₃O₂[3]
Molecular Weight 161.55 g/mol [4]
Monoisotopic Mass 160.9992 Da[3]
InChIKey RVRMXEGIHGSLHB-UHFFFAOYSA-N[3]
Predicted XlogP 1.4[3]
Appearance Crystalline powder (predicted)
Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation. Based on the molecular structure and data from analogous compounds, the following spectroscopic characteristics are anticipated.

  • ¹H NMR: The spectrum is expected to be relatively simple. The N-H proton of the pyrazole ring would likely appear as a broad singlet at a significantly downfield chemical shift (>10 ppm), a characteristic feature for N-H protons in nitro-substituted pyrazoles. The methyl group (CH₃) protons would appear as a sharp singlet, likely in the range of 2.3-2.7 ppm.[5]

  • ¹³C NMR: The spectrum would display four distinct signals for the carbon atoms. The C=N carbon (C3, attached to the methyl group) and the C-NO₂ carbon (C5) would be significantly deshielded. The C-Cl carbon (C4) would also appear downfield. The methyl carbon would be the most upfield signal, typically in the 10-15 ppm range.[6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular formula C₄H₄ClN₃O₂. Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ at 162.00648 m/z (CCS: 127.6 Ų) and [M-H]⁻ at 159.99192 m/z (CCS: 127.9 Ų), have been calculated and can aid in identification.[3]

  • Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the functional groups. Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) are expected around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The N-H stretch would appear as a broad band in the 3100-3400 cm⁻¹ region, and C-H stretches for the methyl group would be observed around 2900-3000 cm⁻¹.[6]

Synthesis and Mechanistic Insights

The synthesis of substituted pyrazoles can be achieved through various well-established methodologies, most notably the condensation of a hydrazine with a 1,3-difunctional compound.[7] For this compound, a logical and efficient approach involves a multi-step sequence starting from readily available precursors.

Proposed Synthetic Workflow

The following protocol outlines a plausible pathway for the laboratory-scale synthesis. The causality behind the choice of reagents is rooted in achieving high regioselectivity and yield. The process begins with a Knorr-type pyrazole synthesis, followed by sequential halogenation and nitration.

Synthesis_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Nitration A Ethyl Acetoacetate + Hydrazine Hydrate B 3-Methyl-1H-pyrazol-5(4H)-one A->B  Ethanol, Reflux (Cyclocondensation) C Phosphorus Oxychloride (POCl₃) D 4-Chloro-3-methyl-1H-pyrazole B->D  Reflux (Vilsmeier-Haack type) E Fuming HNO₃ / H₂SO₄ F This compound D->F  0°C to RT (Electrophilic Aromatic Substitution)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one

  • To a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (1.0 eq) dissolved in ethanol (3 mL/mmol).

  • Add hydrazine hydrate (1.0 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and then in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield the pyrazolone intermediate.

    • Causality: This classic Knorr pyrazole synthesis is a robust cyclocondensation reaction. Ethanol is an effective solvent, and reflux provides the necessary activation energy for the reaction to proceed to completion.

Step 2: Synthesis of 4-Chloro-3-methyl-1H-pyrazole

  • In a fume hood, carefully add 3-methyl-1H-pyrazol-5(4H)-one (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, ~5.0 eq).

  • Heat the mixture under reflux for 2-3 hours. The solution should become homogeneous.

  • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed with caution.

  • Neutralize the acidic solution with a saturated sodium bicarbonate or sodium hydroxide solution until pH 7-8 is reached.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the chlorinated pyrazole.[8]

    • Causality: POCl₃ acts as both a chlorinating and dehydrating agent, converting the pyrazolone tautomer into the aromatic 4-chloropyrazole. The excess POCl₃ drives the reaction to completion. The aqueous workup hydrolyzes any remaining POCl₃ and allows for product isolation.

Step 3: Synthesis of this compound

  • To a flask cooled in an ice-salt bath (0 to -5 °C), add concentrated sulfuric acid.

  • Slowly add fuming nitric acid to the sulfuric acid with continuous stirring to create the nitrating mixture.

  • Add 4-chloro-3-methyl-1H-pyrazole (1.0 eq) portion-wise to the cold nitrating mixture, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate, wash thoroughly with cold water until the washings are neutral, and dry to obtain the final product.

    • Causality: The combination of nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺). The pyrazole ring, though deactivated by the chloro group, undergoes electrophilic aromatic substitution. The nitro group is directed to the C5 position due to the directing effects of the ring nitrogens and the existing substituents. Low temperature is critical to control the exothermic reaction and prevent unwanted side products.[9]

Chemical Reactivity and Derivatization Potential

The reactivity of this compound is governed by the interplay of its functional groups, making it a valuable intermediate for combinatorial chemistry and targeted synthesis.

Reactivity_Map cluster_reactivity Key Reactivity Sites Cmpd This compound N1 N1-H (Deprotonation) Cmpd->N1 Base (e.g., NaH) C4 C4-Cl (SNAr) Cmpd->C4 Nucleophiles (e.g., R-NH₂, R-SH) C5 C5-NO₂ (Reduction) Cmpd->C5 Reducing Agents (e.g., SnCl₂/HCl) Me C3-Methyl (Oxidation/Halogenation) Cmpd->Me Oxidants / NBS

Caption: Key reactivity sites on the this compound scaffold.

  • N-H Acidity and Alkylation: The N-H proton is acidic and can be readily deprotonated by a base (e.g., NaH, K₂CO₃) to form a pyrazolate anion. This anion is a potent nucleophile, allowing for straightforward alkylation or arylation at the N1 position.

  • Nucleophilic Aromatic Substitution (SNAr) at C4: The presence of the strongly electron-withdrawing nitro group at C5 significantly activates the C4 position towards nucleophilic attack. The chloro atom can be displaced by a wide range of nucleophiles, including amines, thiols, and alkoxides, providing a direct route to diverse 4-substituted pyrazole libraries. This is arguably the most valuable reaction pathway for this molecule.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C). The resulting 5-amino-4-chloro-3-methyl-1H-pyrazole is a valuable bifunctional intermediate, enabling further derivatization, such as diazotization or condensation reactions.

  • Modification of the Methyl Group: While less reactive than the other sites, the methyl group can potentially undergo radical halogenation (e.g., with NBS) or oxidation to an aldehyde or carboxylic acid under specific conditions.

Applications in Drug Discovery and Agrochemicals

The pyrazole core is a well-established pharmacophore. Derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[1][10]

  • Scaffold for Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a substituted pyrazole ring. The ability to easily introduce diversity at the C4 and N1 positions of this compound makes it an ideal starting point for synthesizing libraries to screen against various kinase targets implicated in cancer and inflammatory diseases.[10]

  • Precursor for Bioactive Compounds: The reduction of the nitro group to an amine, followed by substitution of the chlorine, allows for the construction of complex, multi-functionalized pyrazoles. These can be designed to mimic known pharmacophores or to explore new chemical space for targets like GPCRs and ion channels. The presence of halogen atoms in drug candidates can often enhance binding affinity and improve pharmacokinetic properties.[5]

  • Agrochemical Development: Pyrazole derivatives are also prominent in agrochemicals, particularly as herbicides and fungicides.[11] The synthetic accessibility and reactivity of this molecule make it a candidate for developing new crop protection agents.

Safety and Handling Protocols

As with any reactive chemical intermediate, proper handling of this compound is paramount. The following guidelines are based on data for structurally similar and nitro-aromatic compounds.[4][12][13]

GHS Hazard Classification (Anticipated)

Hazard ClassCategoryStatement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Specific target organ toxicity3H335: May cause respiratory irritation

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[13]

  • Skin Protection: Wear impervious gloves (e.g., nitrile), a lab coat, and closed-toe shoes. Avoid all skin contact.[14]

  • Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.

Storage and Disposal:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[12] Store locked up.[13]

  • Disposal: Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations.

References

  • PubChem. 4-Chloro-1-methyl-3-nitro-1H-pyrazole. [Link]
  • MDPI. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). [Link]
  • Kishida Chemical Co., Ltd.
  • Alfa Aesar. Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone. [Link]
  • International Journal of Pharmaceutical Sciences and Research. synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. [Link]
  • PubChemLite. This compound. [Link]
  • PubChem. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. [Link]
  • ResearchGate. Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. [Link]
  • Journal of Organic and Pharmaceutical Chemistry. Synthesis and antimicrobial activity of 4-chloro-5-(2-nitrovinyl)-1H-imidazoles and products of their interaction with 3-methyl-2-pyrazolin-5-one. [Link]
  • National Institutes of Health (NIH).
  • ResearchGate.
  • National Institutes of Health (NIH).
  • Organic Chemistry Portal. Pyrazole synthesis. [Link]
  • SIELC Technologies. Pyrazole, 4-chloro-3-methyl. [Link]
  • Google Patents.
  • MDPI.
  • National Institutes of Health (NIH). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. [Link]

Sources

An In-Depth Technical Guide to 4-Chloro-3-methyl-5-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Chloro-3-methyl-5-nitro-1H-pyrazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. We will delve into its core identifiers, physicochemical properties, plausible synthetic routes, and critical safety protocols, grounded in established chemical principles.

Introduction: The Pyrazole Scaffold

The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This "biologically privileged" scaffold is a cornerstone in drug discovery and development due to its versatile binding capabilities and wide spectrum of biological activities. Pyrazole derivatives have been successfully developed into commercial drugs for analgesia, inflammation, and viral infections. Their utility also extends to agriculture, where they form the basis of potent herbicides and fungicides. The specific substitution pattern of this compound, featuring electron-withdrawing chloro and nitro groups and an electron-donating methyl group, makes it a valuable and reactive intermediate for synthesizing more complex molecular architectures.

Core Identifiers and Chemical Structure

Precise identification is critical for regulatory compliance, procurement, and scientific communication. While a specific CAS number for the this compound isomer is not consistently reported across major databases, its molecular formula and structure are well-defined. It is crucial for researchers to distinguish it from its isomers, which possess different chemical properties and CAS numbers.

Table 1: Core Identifiers for this compound and Key Isomers

IdentifierThis compound4-Chloro-5-methyl-3-nitro-1H-pyrazole4-Chloro-1-methyl-3-nitro-1H-pyrazole
CAS Number Not definitively assigned400753-12-0[1][2]84547-94-4[3]
IUPAC Name This compound4-Chloro-5-methyl-3-nitro-1H-pyrazole4-Chloro-1-methyl-3-nitropyrazole[3]
Molecular Formula C₄H₄ClN₃O₂[4]C₄H₄ClN₃O₂C₄H₄ClN₃O₂[3]
Molecular Weight 161.55 g/mol 161.55 g/mol 161.55 g/mol [3]
Canonical SMILES CC1=NNC(=C1Cl)[O-][4]CC1=C(C(=NN1)Cl)[O-]CN1C=C(C(=N1)[O-])Cl[5]
InChIKey RVRMXEGIHGSLHB-UHFFFAOYSA-N[4]Not readily availableAOXWAIJORDLPSN-UHFFFAOYSA-N[3]

graph chemical_structure {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Define atom nodes N1 [label="N", pos="0,1.2!", fontcolor="#202124"]; N2 [label="NH", pos="-1.2,0.6!", fontcolor="#202124"]; C3 [label="C", pos="-1.2,-0.6!", fontcolor="#202124"]; C4 [label="C", pos="0,-1.2!", fontcolor="#202124"]; C5 [label="C", pos="1.2,-0.6!", fontcolor="#202124"];

// Define substituent nodes Me [label="H₃C", pos="-2.4,-1.2!", fontcolor="#202124"]; Cl [label="Cl", pos="0,-2.4!", fontcolor="#EA4335"]; N_nitro [label="N⁺", pos="2.4,-1.2!", fontcolor="#4285F4"]; O1_nitro [label="O⁻", pos="3.2,-0.4!", fontcolor="#EA4335"]; O2_nitro [label="O⁻", pos="3.2,-2.0!", fontcolor="#EA4335"];

// Draw bonds for the pyrazole ring N1 -- C5 [penwidth=2]; C5 -- C4; C4 -- C3 [penwidth=2]; C3 -- N2; N2 -- N1 [penwidth=2];

// Draw bonds for substituents C3 -- Me; C4 -- Cl; C5 -- N_nitro; N_nitro -- O1_nitro [penwidth=2]; N_nitro -- O2_nitro; }

Figure 1: Chemical structure of this compound.

Synthesis and Reactivity

Proposed Synthetic Pathway

The most plausible approach involves a multi-step sequence starting from a suitable β-dicarbonyl precursor, followed by cyclization and subsequent functionalization.

Step-by-Step Experimental Protocol (Hypothetical):

  • Knorr Pyrazole Synthesis:

    • Rationale: This is the foundational method for creating the pyrazole core. The reaction of a 1,3-dicarbonyl compound with hydrazine yields the pyrazole ring. To obtain the 3-methyl substitution, 2-chloroacetoacetic ester would be a logical starting material.

    • Procedure: To a solution of 2-chloroacetoacetic ester (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and then reflux for 4-6 hours. Monitor reaction completion by TLC. Upon completion, cool the mixture and precipitate the product by adding cold water. Filter and dry the resulting 4-chloro-3-methyl-1H-pyrazol-5(4H)-one.

  • Aromatization/Tautomerization:

    • Rationale: The pyrazolone intermediate exists in tautomeric forms. Treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) can both aromatize the ring and ensure the 5-position is hydroxylated, ready for nitration, or directly chlorinate it. The Vilsmeier-Haack reaction is a powerful method for chloroformylation of activated rings.[6]

    • Procedure: Treat the pyrazolone from the previous step with excess POCl₃ and gently heat under reflux for 2-3 hours.[7] Carefully quench the reaction by pouring it over crushed ice. Neutralize with a base (e.g., NaHCO₃ solution) and extract the product with a suitable organic solvent like ethyl acetate.

  • Nitration:

    • Rationale: The final step is the introduction of the nitro group at the C5 position. The pyrazole ring is activated towards electrophilic substitution. A standard nitrating mixture is required.

    • Procedure: Dissolve the 4-chloro-3-methyl-1H-pyrazole in concentrated sulfuric acid at 0°C. Add a nitrating mixture (a stoichiometric amount of nitric acid in sulfuric acid) dropwise, maintaining the low temperature. Stir for 1-2 hours, then allow to warm to room temperature. Pour the mixture onto ice, and the nitrated product should precipitate. Filter, wash with cold water until neutral, and dry.

Sources

structure elucidation of 4-Chloro-3-methyl-5-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 4-Chloro-3-methyl-5-nitro-1H-pyrazole

Abstract

The unequivocal determination of a molecule's chemical structure is the bedrock of modern chemical and pharmaceutical research. For heterocyclic compounds like pyrazoles, which form the core of numerous pharmacologically active agents, subtle changes in substituent placement can drastically alter biological activity. This guide provides a comprehensive, methodology-focused walkthrough for the structure elucidation of a specific substituted pyrazole, this compound. We will proceed through a logical, multi-technique workflow, demonstrating how data from mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance experiments are synergistically integrated to build an unassailable structural hypothesis. The narrative emphasizes the rationale behind experimental choices and the interpretation of complex datasets, mirroring the deductive process employed in a contemporary research environment.

The Elucidation Pathway: A Strategic Overview

The process of structure elucidation is not a linear checklist but a logical cascade of experiments where each result informs the next. Our strategy for this compound is designed to first establish the fundamental molecular identity and then meticulously map the atomic connectivity.

G cluster_0 Initial Hypothesis & Synthesis cluster_1 Spectroscopic & Analytical Workflow cluster_2 Data Integration & Final Confirmation Synthesis Synthesis from Precursors Hypothesis Proposed Structure: This compound Synthesis->Hypothesis MS Mass Spectrometry (MS) Determine Molecular Formula Hypothesis->MS IR Infrared (IR) Spectroscopy Identify Functional Groups MS->IR NMR NMR Spectroscopy Map C-H Framework & Connectivity IR->NMR Integration Synthesize All Spectroscopic Data NMR->Integration Confirmation Unambiguous Structure Confirmed Integration->Confirmation XRay X-Ray Crystallography (The Gold Standard) Confirmation->XRay Optional Ultimate Proof

Caption: The logical workflow for structure elucidation.

Foundational Analysis: Molecular Formula and Functional Groups

Before delving into atomic connectivity, we must confirm the molecular formula and the presence of key functional groups. This foundational data prevents erroneous interpretations in later, more complex stages.

Mass Spectrometry (MS): The Molecular Blueprint

Expertise & Experience: The first and most critical question is: what is the molecular weight and elemental composition? High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this. For this compound, the expected molecular formula is C₄H₄ClN₃O₂. HRMS provides an exact mass measurement, which can confirm this composition over other possibilities with the same nominal mass. Furthermore, the presence of chlorine provides a distinct isotopic signature (³⁵Cl and ³⁷Cl in an ~3:1 ratio), resulting in a characteristic M+2 peak that is a powerful diagnostic tool.

Data Summary: Mass Spectrometry

Parameter Expected Value Rationale
Molecular Formula C₄H₄ClN₃O₂ Based on synthetic precursors.
Monoisotopic Mass 160.9992 Da Calculated for C₄H₄³⁵ClN₃O₂.[1][2]
M+ Peak (EI-MS) m/z 161 Nominal mass for the most abundant isotopes.

| Isotopic Pattern | M+2 peak at ~32% intensity of M+ | Confirms the presence of one chlorine atom. |

Experimental Protocol: High-Resolution Mass Spectrometry (ESI-TOF)

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Calibrate the Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer using a known standard.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in positive ion mode to observe the [M+H]⁺ adduct (expected m/z 162.0065) and in negative ion mode for the [M-H]⁻ adduct (expected m/z 159.9919).[1]

  • Analysis: Compare the measured exact mass to the theoretical value. The deviation should be less than 5 ppm to confidently assign the elemental composition. Analyze the isotopic distribution to confirm the presence of chlorine.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy provides a rapid, non-destructive method to confirm the presence of key functional groups predicted by the proposed structure. For our target molecule, we are specifically looking for evidence of the N-H bond, the nitro (NO₂) group, and vibrations associated with the pyrazole ring. The N-H stretch is often broad due to hydrogen bonding, a characteristic feature of N-unsubstituted pyrazoles.[3] The nitro group should give rise to two strong, distinct stretching bands.

Data Summary: Key IR Vibrational Frequencies

Functional Group Expected Wavenumber (cm⁻¹) Vibration Type
N-H 3100 - 3400 (broad) Stretching
C-H (methyl) 2950 - 3000 Stretching
C=N / C=C (ring) 1550 - 1650 Ring Stretching
Nitro (NO₂) Asymmetric 1500 - 1570 Asymmetric Stretching

| Nitro (NO₂) Symmetric | 1300 - 1370 | Symmetric Stretching |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrument Preparation: Record a background spectrum on the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Collection: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform automatic background subtraction and ATR correction.

  • Analysis: Identify and label the key absorption bands corresponding to the expected functional groups.

The Core of Connectivity: Advanced NMR Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. We will use a combination of 1D (¹H, ¹³C) and 2D (HMBC) experiments to solve the puzzle.

¹H and ¹³C NMR: The Carbon-Hydrogen Framework

Expertise & Experience: The ¹H NMR spectrum is expected to be simple, showing only two signals: one for the three equivalent protons of the methyl group and another for the single N-H proton. The ¹³C NMR spectrum should reveal four distinct carbon signals: one for the methyl group and one for each of the three unique carbons in the pyrazole ring (C3, C4, and C5). The chemical shifts are heavily influenced by the electron-withdrawing effects of the chloro and nitro substituents, which deshield the nearby nuclei, causing them to resonate at a higher frequency (further downfield).

Data Summary: Predicted NMR Chemical Shifts

Nucleus Assignment Predicted ¹H Shift (δ, ppm) Predicted ¹³C Shift (δ, ppm) Rationale for Chemical Shift
CH₃ Methyl ~2.4 - 2.6 ~12 - 15 Attached to an sp² carbon of the pyrazole ring.
N-H Amine >13.0 (broad) - Highly deshielded proton on a π-deficient aromatic ring, often very broad and may exchange with solvent.[3]
C3 Ring Carbon - ~145 - 150 Attached to the methyl group and adjacent to a ring nitrogen.
C4 Ring Carbon - ~110 - 115 Attached to the strongly electron-withdrawing chlorine atom.

| C5 | Ring Carbon | - | ~148 - 155 | Attached to the strongly electron-withdrawing nitro group. |

Note: Predicted values are based on general pyrazole chemistry and data for related substituted pyrazoles. Actual values may vary.[4][5]

2D NMR (HMBC): Forging the Connections

Trustworthiness: While 1D NMR provides the pieces of the puzzle, the Heteronuclear Multiple Bond Correlation (HMBC) experiment shows how they connect. This experiment detects correlations between protons and carbons that are separated by two or three bonds. It is the key to unambiguously placing the substituents on the pyrazole ring.

The Causality of HMBC:

  • A correlation from the methyl protons (on C-3) to the carbon at C-4 confirms their adjacency.

  • A correlation from the methyl protons to the carbon at C-5 is not expected (4 bonds), but a strong correlation to C-3 is expected.

  • Crucially, a correlation from the N-H proton (on N-1) to both C-5 and C-4 would lock in the entire structure, confirming the positions of the nitro and chloro groups relative to the N-H.

Caption: Key HMBC correlations confirming the structure.

Experimental Protocol: 2D NMR (¹H-¹³C HMBC)

  • Sample Preparation: Dissolve 10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is ideal for observing exchangeable protons like N-H).

  • Instrument Tuning: Tune and match the ¹H and ¹³C channels of the NMR probe. Acquire a ¹H spectrum and calibrate the pulse widths.

  • Parameter Setup: Use a standard HMBC pulse sequence. Set the ¹³C spectral width to cover the expected range (~0-160 ppm). The key parameter is the long-range coupling delay (typically optimized for J = 8-10 Hz) to enhance correlations over 2-3 bonds.

  • Data Acquisition: Acquire data over several hours to achieve adequate signal-to-noise.

  • Data Processing: Apply appropriate window functions (e.g., sine-bell) and perform a 2D Fourier transform. Phase the spectrum and reference it to the solvent signal.

  • Analysis: Identify cross-peaks that connect protons and carbons as predicted above.

The Gold Standard: Single-Crystal X-Ray Crystallography

While our spectroscopic data provides a robust and self-consistent structural proof, single-crystal X-ray crystallography remains the ultimate arbiter of molecular structure in the solid state.[6] It provides precise bond lengths, bond angles, and the three-dimensional arrangement of atoms, leaving no room for ambiguity.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow a suitable single crystal of the compound, often by slow evaporation of a saturated solution in an appropriate solvent system. This is frequently the most challenging step.

  • Crystal Mounting: Select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head.[6]

  • Data Collection: Place the crystal in a diffractometer and cool it in a stream of cold nitrogen (~100 K) to minimize thermal vibrations. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.[3]

  • Structure Solution & Refinement: Process the diffraction data and solve the structure using direct methods or Patterson functions. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

  • Validation: The final refined structure provides an unambiguous confirmation of the connectivity and stereochemistry.

Conclusion: A Synthesis of Evidence

The structure of this compound was unequivocally determined through a synergistic application of modern analytical techniques. Mass spectrometry confirmed the molecular formula C₄H₄ClN₃O₂ and the presence of a chlorine atom. FTIR spectroscopy identified the essential N-H, C-H, and NO₂ functional groups. Finally, a suite of NMR experiments, culminating in the decisive correlations observed in the HMBC spectrum, established the precise connectivity of the methyl, chloro, and nitro substituents on the pyrazole ring. This logical and self-validating workflow represents a standard, rigorous approach to structure elucidation in the fields of chemical research and drug development.

References

  • Structural elucidation of pyrazoles and derivatives by NMR spectroscopy. ResearchGate.
  • Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate.
  • Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI.
  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. National Institutes of Health.
  • Electronic Supplementary Information for Catalytic Transfer Hydrogenation. The Royal Society of Chemistry.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
  • Contents - Supporting Information. The Royal Society of Chemistry.
  • Structure Elucidation of a Pyrazolo[7][8]pyran Derivative by NMR Spectroscopy. MDPI.
  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.
  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. ResearchGate.
  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. MDPI.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry.
  • Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine. International Journal of Pharmaceutical Sciences and Research.
  • This compound. PubChemLite.
  • 13C NMR chemical shifts for compounds 1-15 in DMSO-d6. ResearchGate.
  • 4-Chloro-1-methyl-3-nitro-1H-pyrazole. PubChem.
  • 13C NMR chemical shifts (ppm) of C-nitropyrazoles. ResearchGate.
  • 13C NMR Chemical Shifts. Organic Chemistry Data.
  • The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. MDPI.
  • Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate.
  • (PDF) Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. ResearchGate.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
  • 1H-Pyrazole. NIST WebBook.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. National Institutes of Health.
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. PubChem.
  • FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP). ResearchGate.

Sources

A Technical Guide to the Potential Biological Activity of 4-Chloro-3-methyl-5-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] This guide provides a forward-looking analysis of the potential biological activities of a specific, yet underexplored derivative: 4-Chloro-3-methyl-5-nitro-1H-pyrazole. While direct biological data for this compound is scarce, a comprehensive evaluation of its structural components—the pyrazole core, a chloro substituent at the 4-position, a methyl group at the 3-position, and a nitro group at the 5-position—allows for the formulation of strong, testable hypotheses regarding its therapeutic potential. This document outlines the scientific rationale for investigating this molecule as a novel anticancer and antimicrobial agent, providing detailed experimental workflows for its validation.

Introduction: The Pyrazole Scaffold and a Molecule of Interest

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is found in numerous FDA-approved drugs, validating its significance in drug design.[3][4] The versatility of the pyrazole ring allows for substitutions that can dramatically influence its biological profile, leading to compounds with activities ranging from anti-inflammatory and analgesic to anticancer and antimicrobial.[2][5]

This compound (Figure 1) combines several key features that suggest significant bioactivity:

  • The Pyrazole Core: A proven pharmacophore.[1]

  • 4-Chloro Group: Halogenation, particularly at the C4 position, is known to enhance the lipophilicity and antimicrobial potency of heterocyclic compounds.[6]

  • 5-Nitro Group: Nitroaromatic compounds are well-established as bioreductive drugs, often exhibiting selective toxicity towards hypoxic cells found in solid tumors and certain microbial environments.

  • 3-Methyl Group: Small alkyl groups can modulate steric and electronic properties, influencing binding affinity to biological targets.

This guide will therefore explore the two most promising therapeutic avenues for this molecule: oncology and microbiology.

Compound Attribute Details
IUPAC Name This compound
CAS Number 400753-12-0[7]
Molecular Formula C₄H₄ClN₃O₂
Molecular Weight 161.55 g/mol

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be conceptualized through a multi-step process starting from readily available precursors, adapting established methods for pyrazole synthesis.[8][9][10] The core reaction is the cyclocondensation of a hydrazine with a β-dicarbonyl compound.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Nitration cluster_2 Step 3: Cyclocondensation A Ethyl Acetoacetate C Ethyl 2-chloroacetoacetate A->C Chlorination B Sulfuryl Chloride (SO2Cl2) B->C E Ethyl 2-chloro-2-nitroacetoacetate C->E Nitration D Nitric Acid / Acetic Anhydride D->E G This compound E->G Ring Formation F Hydrazine Hydrate F->G G A Step 1: In Vitro Cytotoxicity (MTT Assay) B Step 2: Hypoxia Selectivity (Clonogenic Assay) A->B If potent (IC50 < 10 µM) C Step 3: Mechanism of Action (Kinase Assay & Flow Cytometry) B->C If selective (HCR > 3) D Lead Candidate C->D

Caption: Tiered experimental workflow for evaluating anticancer potential.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This assay provides a quantitative measure of a compound's ability to inhibit cell growth. It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product. [11] Step-by-Step Methodology:

  • Cell Plating: Seed human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT-116 colon carcinoma) and a non-cancerous control line (e.g., WI-38 human lung fibroblast) into 96-well plates at a density of 5,000-10,000 cells/well. [3]Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., from 0.01 µM to 100 µM). Replace the old medium in the wells with 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

  • Incubation: Incubate the plates for 72 hours. [12]4. MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours. [13]5. Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a dedicated detergent reagent) to each well to dissolve the formazan crystals. [11]6. Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot absorbance against compound concentration and use non-linear regression to calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: IC₅₀ Values (µM)

Cell LineTypeThis compoundDoxorubicin (Control)
A549 Lung CancerExperimental ValueExperimental Value
MCF-7 Breast CancerExperimental ValueExperimental Value
HCT-116 Colon CancerExperimental ValueExperimental Value
WI-38 Normal FibroblastExperimental ValueExperimental Value
Protocol 2: VEGFR-2 Kinase Inhibition Assay

This biochemical assay directly measures the ability of the compound to inhibit the enzymatic activity of VEGFR-2, a key driver of angiogenesis.

Step-by-Step Methodology:

  • Reagent Preparation: Use a commercially available VEGFR-2 kinase assay kit, which typically includes recombinant human VEGFR-2 enzyme, a specific peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.

  • Compound Addition: Dispense the test compound at various concentrations into the wells of a 96-well plate.

  • Kinase Reaction: Add the VEGFR-2 enzyme and the substrate to the wells. Initiate the phosphorylation reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This is often done using a specific antibody that recognizes the phosphorylated tyrosine, linked to a detection system (e.g., HRP or fluorescence).

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC₅₀ value.

G cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates Compound 4-Chloro-3-methyl- 5-nitro-1H-pyrazole Compound->VEGFR2 Inhibits MAPK MAPK PLCg->MAPK AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway. [14][15][16][17][18]

Potential Biological Activity II: Antimicrobial Agent

Scientific Rationale: The pyrazole nucleus is a well-established scaffold for antimicrobial agents, with derivatives showing activity against a broad spectrum of bacteria and fungi. [19][20]The incorporation of a halogen, such as chlorine, is a common strategy in medicinal chemistry to increase a molecule's lipophilicity. [6]This can enhance its ability to penetrate the lipid-rich cell membranes and walls of microorganisms, thereby increasing its antimicrobial efficacy.

Hypothesized Mechanism of Action: The mechanism could be multifaceted:

  • Cell Wall/Membrane Disruption: Increased lipophilicity from the chloro group could allow the compound to intercalate into and disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death. [21]* Enzyme Inhibition: Pyrazoles are known to inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are required for DNA replication and repair. [22]* Inhibition of Biofilm Formation: Many chronic infections are associated with biofilms, which are resistant to conventional antibiotics. Novel pyrazoles have shown promise in inhibiting biofilm formation.

Experimental Validation Workflow: Antimicrobial Activity

G A Step 1: Primary Screening (Agar Diffusion Assay) B Step 2: Potency Determination (Broth Microdilution for MIC) A->B If Zone of Inhibition > 10 mm C Step 3: Bactericidal/Static Test (MBC Determination) B->C If MIC is low D Lead Candidate C->D

Caption: Sequential workflow for evaluating antimicrobial potential.

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and quantitative technique for its determination. [23][24][25][26][27] Step-by-Step Methodology:

  • Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) and a fungal strain (Candida albicans ATCC 90028) overnight. Dilute the cultures in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the appropriate broth. Final concentrations may range from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well containing 100 µL of the diluted compound, resulting in a final volume of 200 µL.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be run in parallel.

  • Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 48 hours (for fungi).

  • MIC Reading: The MIC is determined as the lowest concentration of the compound in which there is no visible turbidity (growth).

Data Presentation: MIC Values (µg/mL)

MicroorganismStrain TypeThis compoundCiprofloxacin (Control)
S. aureus Gram-positiveExperimental ValueExperimental Value
E. coli Gram-negativeExperimental ValueExperimental Value
C. albicans YeastExperimental ValueFluconazole Value

Conclusion and Future Perspectives

This compound is a compelling molecule for investigation in drug discovery. Its structure combines the proven pyrazole scaffold with substituents known to confer potent and, potentially, selective biological activities. The rationale laid out in this guide strongly supports its evaluation as both an anticancer agent, with a potential for hypoxia-selectivity, and a broad-spectrum antimicrobial agent.

The proposed experimental workflows provide a clear, tiered path for validating these hypotheses, from initial screening to preliminary mechanistic insights. Positive results from these studies would warrant progression to more advanced investigations, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to optimize potency and selectivity.

  • Advanced Mechanistic Studies: Identifying specific molecular targets and pathways.

  • In Vivo Efficacy: Testing the compound in relevant animal models of cancer and infection.

  • Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties and safety profile of the lead compound.

The exploration of this compound represents a rational, structure-based approach to identifying novel therapeutic leads to address critical unmet needs in oncology and infectious diseases.

References

  • ResearchGate. (n.d.). VEGFR-2 signaling pathway and downstream mediators.
  • Al-Ostoot, F. H., Al-Ghamdi, A. A., Aouad, M. R., & Alafeefy, A. M. (2022).
  • Bio-Rad. (n.d.). Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map.
  • Faria, J. V., Vegi, P. F., Miguita, A. G. C., & de Souza, M. C. B. V. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1341.
  • Ji, K., Wang, Y., & Gao, C. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599283.
  • Bansal, R. K., & Kumar, R. (2017).
  • Microbe Online. (2013). Broth Dilution Method for MIC Determination.
  • Jamwal, A., Javed, A., & Bhardwaj, V. (2013). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Pharmacy and Biological Sciences, 3(2), 114-129.
  • Pawar, S. S., & Ragit, S. S. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822.
  • Abhinand, P. A., & Varghese, R. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis.
  • Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights.
  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials.
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • del Villar, A., Miller, R. A., & Gaunt, P. S. (2004). Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria. Journal of Clinical Microbiology, 42(9), 4214-4218.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Horton, T. (n.d.). MTT Cell Assay Protocol.
  • El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2018).
  • Al-Mulla, H. M., Al-Shammari, A. M., & Al-Juboori, A. M. (2023). A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety. Scientific Reports, 13(1), 14668.
  • Patel, R., & Kumar, R. (2020). Pyrazoles as anticancer agents: Recent advances.
  • International Journal of Pharmaceutical Sciences Review and Research. (2017). Review: Anticancer Activity Of Pyrazole.
  • ResearchGate. (2014). (PDF) Antibacterial, Antifungal, Anti-Oxidant, Anti-Inflammatory and Anti-Hypertensive Activities of N-Chloropyrazinamide.
  • International Journal of Novel Research and Development. (2023). Mini review on anticancer activities of Pyrazole Derivatives.
  • Alam, M. A. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-363.
  • Al-Ostoot, F. H., Al-Ghamdi, A. A., & Aouad, M. R. (2018). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank, 2018(4), M1016.
  • Borrego, E. A., Guerena, C. D., Schiaffino Bustamante, A. Y., Gutierrez, D. A., Valenzuela, C. A., Betancourt, A. P., ... & Aguilera, R. J. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences, 25(14), 7686.
  • Lyalin, B. V., Petrosyan, V. A., & Ugrak, B. I. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry, 44(12), 1320-1326.
  • Semantic Scholar. (2022). Antibacterial pyrazoles: tackling resistant bacteria.
  • International Journal of Pharmacy and Technology. (2016). synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Di Sarno, V., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules, 28(6), 2539.

Sources

Substituted Nitro-Pyrazoles: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Nitro Group's Impact on the Privileged Pyrazole Scaffold

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a versatile template for designing molecules that can interact with a wide array of biological targets. The introduction of a nitro (-NO2) group onto this scaffold dramatically alters its physicochemical properties, often enhancing its biological activity. The strong electron-withdrawing nature of the nitro group can influence the molecule's acidity, reactivity, and potential for hydrogen bonding, leading to improved potency and target specificity. This guide provides an in-depth exploration of substituted nitro-pyrazoles, covering their synthesis, biological activities, and the underlying principles that govern their therapeutic potential.

Synthetic Strategies for Substituted Nitro-Pyrazoles

The synthesis of substituted nitro-pyrazoles can be broadly categorized into two main approaches: the direct nitration of a pre-formed pyrazole ring and the construction of the nitro-pyrazole ring from acyclic precursors, often involving cycloaddition reactions. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Direct Nitration of Pyrazoles

Direct nitration is a common method for introducing a nitro group onto the pyrazole ring. The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the substituents already present on the pyrazole core.

This protocol describes a one-pot, two-step synthesis of 4-Nitro-1H-pyrazole from pyrazole, optimized for high yield.

Materials:

  • Pyrazole

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid (90%)

  • Fuming sulfuric acid (20% oleum)

  • Ice

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice-water bath

Procedure:

  • Step 1: Formation of Pyrazole Sulfate. In a round-bottom flask equipped with a magnetic stirrer, dissolve pyrazole in concentrated sulfuric acid.

  • Step 2: Nitration. Cool the flask in an ice-water bath. Slowly add a pre-mixed solution of fuming nitric acid and fuming sulfuric acid (nitrating mixture) dropwise to the pyrazole sulfate solution while maintaining the temperature.

  • Reaction. After the addition is complete, raise the temperature to 50°C and stir the reaction mixture for 1.5 hours.

  • Work-up. Carefully pour the reaction mixture into a beaker containing crushed ice. A white solid will precipitate.

  • Isolation. Collect the solid by filtration and wash it with ice-cold water.

  • Purification. Dry the product under vacuum. For higher purity, the crude product can be recrystallized from an ethyl ether/hexane mixture.

Causality Behind Experimental Choices:

  • The use of fuming nitric and sulfuric acids creates a highly electrophilic nitronium ion (NO2+), which is necessary to overcome the relative electron-richness of the pyrazole ring and achieve nitration.

  • The initial formation of pyrazole sulfate helps to control the reactivity and directs the nitration to the 4-position.

  • The controlled temperature during the addition of the nitrating mixture is crucial to prevent runaway reactions and the formation of unwanted byproducts.

  • Pouring the reaction mixture into ice water serves to quench the reaction and precipitate the less soluble product.

G cluster_synthesis Synthesis of 4-Nitro-1H-pyrazole pyrazole Pyrazole pyrazole_sulfate Pyrazole Sulfate pyrazole->pyrazole_sulfate Conc. H2SO4 nitration Nitration (Fuming HNO3/H2SO4) pyrazole_sulfate->nitration product 4-Nitro-1H-pyrazole nitration->product Work-up & Purification G cluster_cycloaddition 1,3-Dipolar Cycloaddition for Pyrazole Synthesis hydrazonyl_chloride Hydrazonyl Chloride nitrile_imine Nitrile Imine (in situ) hydrazonyl_chloride->nitrile_imine Base triethylamine Triethylamine triethylamine->nitrile_imine cycloaddition [3+2] Cycloaddition nitrile_imine->cycloaddition alkyne_surrogate Alkyne Surrogate (e.g., α-bromoalkene) alkyne_surrogate->cycloaddition pyrazoline_intermediate Bromopyrazoline Intermediate cycloaddition->pyrazoline_intermediate elimination Dehydrobromination pyrazoline_intermediate->elimination pyrazole_product Substituted Pyrazole elimination->pyrazole_product G cluster_anticancer Anticancer Mechanisms of Nitro-Pyrazoles nitro_pyrazole Nitro-Pyrazole Derivative kinase Kinase Inhibition (e.g., CDK, VEGFR) nitro_pyrazole->kinase ros ROS Generation nitro_pyrazole->ros tubulin Tubulin Polymerization Inhibition nitro_pyrazole->tubulin cell_cycle_arrest Cell Cycle Arrest kinase->cell_cycle_arrest angiogenesis Inhibition of Angiogenesis kinase->angiogenesis apoptosis Apoptosis ros->apoptosis tubulin->cell_cycle_arrest cell_cycle_arrest->apoptosis

Sources

The Enigmatic Genesis of 4-Chloro-3-methyl-5-nitro-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the discovery and history of the heterocyclic compound 4-Chloro-3-methyl-5-nitro-1H-pyrazole. Despite its presence in chemical supplier databases, a comprehensive historical account and a detailed, validated synthesis protocol from primary scientific literature remain elusive. This guide, therefore, synthesizes available information on related pyrazole chemistry to propose a plausible synthetic pathway and discusses the compound's potential significance in medicinal and agrochemical research. It aims to provide a foundational understanding for researchers interested in this sparsely documented molecule, highlighting the existing knowledge gaps and opportunities for future investigation.

Introduction: The Pyrazole Scaffold and Its Significance

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal and agricultural chemistry. Its structural versatility and ability to participate in various biological interactions have led to the development of numerous successful drugs and agrochemicals. The diverse pharmacological activities exhibited by pyrazole derivatives underscore the importance of exploring novel substitution patterns on this privileged scaffold. The introduction of a chloro group, a methyl group, and a nitro group, as seen in this compound, is anticipated to modulate the electronic and steric properties of the pyrazole ring, potentially leading to unique biological activities.

The Obscure History: Unraveling the Discovery

A thorough investigation of scientific literature and patent databases did not yield a definitive publication detailing the initial discovery and characterization of this compound. While the compound is listed by several chemical suppliers with the CAS number 400753-12-0, pointing to its existence, the seminal work describing its first synthesis and the pioneers behind it remains uncredited in readily accessible scientific archives.

This lack of a clear historical record is not uncommon for certain chemical entities that may have been synthesized as part of broader screening libraries or as intermediates in undisclosed proprietary research. The history of such compounds often lies buried in internal laboratory notebooks or in less-indexed, older literature.

A Plausible Synthetic Trajectory: An In-Depth Technical Perspective

In the absence of a documented synthesis, we can infer a logical and experimentally sound pathway to this compound based on established pyrazole chemistry. The proposed synthesis involves a two-step process starting from the readily available 3-methyl-1H-pyrazole.

Rationale for the Synthetic Approach

The proposed synthesis prioritizes a regioselective approach to introduce the chloro and nitro groups at the desired positions. The strategy involves an initial chlorination of the pyrazole ring followed by nitration. The rationale behind this sequence is to leverage the directing effects of the substituents on the pyrazole ring.

Proposed Experimental Workflow

The following diagram illustrates the proposed synthetic workflow:

SynthesisWorkflow cluster_step1 Step 1: Electrophilic Chlorination cluster_step2 Step 2: Electrophilic Nitration A 3-Methyl-1H-pyrazole B 4-Chloro-3-methyl-1H-pyrazole A->B  Chlorinating Agent (e.g., NCS, SO2Cl2)   C This compound B->C  Nitrating Mixture (HNO3/H2SO4)   caption Proposed synthetic workflow for this compound.

Caption: Proposed synthetic workflow for this compound.

Detailed Step-by-Step Methodology (Hypothetical)

Step 1: Synthesis of 4-Chloro-3-methyl-1H-pyrazole

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3-methyl-1H-pyrazole in a suitable inert solvent such as dichloromethane or chloroform.

  • Chlorination: Cool the solution in an ice bath. Slowly add a solution of a chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), in the same solvent through the dropping funnel. The choice of chlorinating agent is critical to control regioselectivity.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-Chloro-3-methyl-1H-pyrazole.

Step 2: Synthesis of this compound

  • Nitrating Mixture Preparation: In a separate flask, carefully prepare the nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid in a dropwise manner while cooling in an ice-salt bath.

  • Nitration Reaction: Dissolve the 4-Chloro-3-methyl-1H-pyrazole obtained from Step 1 in concentrated sulfuric acid and cool the mixture in an ice bath. Slowly add the pre-cooled nitrating mixture to this solution, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated product can be collected by filtration.

  • Purification: Wash the solid with cold water until the washings are neutral. The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.

Physicochemical and Spectroscopic Data (Predicted)

Due to the absence of a primary literature source, experimentally verified data for this compound is not available. The following table summarizes predicted and expected data based on its structure and data from similar compounds.

PropertyPredicted/Expected Value
Molecular Formula C₄H₄ClN₃O₂
Molecular Weight 161.55 g/mol
Appearance Pale yellow to white crystalline solid
Melting Point Expected to be in the range of 100-150 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~2.4 (s, 3H, CH₃), ~12.0 (br s, 1H, NH)
¹³C NMR (CDCl₃, 100 MHz) Expected signals for methyl carbon, and three pyrazole ring carbons, with shifts influenced by the chloro and nitro substituents.
Mass Spectrometry (EI) m/z (%): 161/163 ([M]⁺, corresponding to ³⁵Cl/³⁷Cl isotopes)
IR (KBr, cm⁻¹) ~3100 (N-H stretch), ~1550 and ~1350 (asymmetric and symmetric NO₂ stretch)

Potential Applications and Future Research Directions

The unique combination of substituents in this compound suggests several potential avenues for research and application:

  • Medicinal Chemistry: The presence of the nitro group, a known pharmacophore in various antimicrobial and anticancer agents, makes this compound a candidate for biological screening. The chloro and methyl groups can be further functionalized to generate a library of derivatives for structure-activity relationship (SAR) studies.

  • Agrochemicals: Many pyrazole derivatives are potent herbicides, fungicides, and insecticides. This compound could serve as a lead structure for the development of new agrochemicals.

  • Materials Science: Nitro-containing heterocyclic compounds can have interesting energetic properties or applications as precursors to high-nitrogen materials.

Future research should focus on:

  • Definitive Synthesis and Characterization: The primary goal should be the development and publication of a detailed and reproducible synthesis of this compound, including full spectroscopic and crystallographic characterization.

  • Exploration of its Chemical Reactivity: A systematic study of its reactivity, particularly the functionalization of the chloro, methyl, and nitro groups, would open up avenues for creating diverse molecular architectures.

  • Biological Evaluation: A comprehensive screening of its biological activities against a range of targets is warranted to uncover its therapeutic or agrochemical potential.

Conclusion

This compound represents an intriguing yet underexplored molecule within the vast landscape of pyrazole chemistry. While its discovery and history remain shrouded in obscurity, its chemical structure suggests significant potential for applications in drug discovery and agricultural science. This guide has provided a plausible synthetic route and a framework for future research, aiming to stimulate further investigation into this enigmatic compound and unlock its full potential. The scientific community is encouraged to contribute to the body of knowledge surrounding this molecule, ensuring that its story is finally and fully told.

References

As this guide is based on inferred knowledge due to the lack of a primary publication for the title compound, a formal reference list with clickable URLs cannot be provided. The information presented is a synthesis of general knowledge in pyrazole chemistry, for which numerous textbooks and review articles can be consulted. Researchers are encouraged to perform literature searches on the synthesis and functionalization of pyrazole derivatives to gain a broader understanding of the field.

pharmacological profile of 4-Chloro-3-methyl-5-nitro-1H-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Pharmacological Profile of 4-Chloro-3-methyl-5-nitro-1H-pyrazole Derivatives

Authored by: A Senior Application Scientist

Preamble: The Pyrazole Scaffold as a Cornerstone in Modern Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal and agricultural chemistry.[1][2][3] Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its status as a "privileged scaffold." This is evidenced by its presence in a diverse range of pharmaceuticals, including the anti-inflammatory drug celecoxib, the anti-obesity agent rimonabant, and numerous kinase inhibitors pivotal in oncology.[2] In the agrochemical sector, pyrazole derivatives are integral to the development of potent herbicides, insecticides, and fungicides.[3]

This guide provides a comprehensive technical overview of a specific, yet underexplored, class of pyrazole derivatives: those built upon the This compound core. While direct pharmacological data on this specific scaffold is nascent, its structural motifs—a halogen, a nitro group, and a methyl group—are hallmarks of bioactive molecules. This document will, therefore, delve into the known synthesis and reactivity of this core structure, and, by drawing upon established structure-activity relationships of related pyrazole analogues, will construct a prospective pharmacological profile. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing both a retrospective analysis of the available chemical knowledge and a forward-looking perspective on the therapeutic and agrochemical potential of these compounds.

Synthesis and Derivatization: Forging the this compound Core

The strategic placement of chloro, methyl, and nitro groups on the pyrazole ring creates a versatile chemical entity ripe for derivatization. The synthesis of this core often begins with more common pyrazole precursors, which are then functionalized.

Synthetic Pathway to Key Precursors

A crucial intermediate for further elaboration is the corresponding 4-carbaldehyde derivative. The synthesis of a closely related precursor, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, has been well-documented and provides a blueprint for accessing the broader class of these compounds.[4] The synthesis proceeds via a Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich heterocycles.

Experimental Protocol: Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde[4]
  • Reagent Preparation: In a flask equipped with a dropping funnel and a magnetic stirrer, cool dimethylformamide (DMF, 15 mmol) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 35 mmol) dropwise to the cooled DMF over 15 minutes, maintaining the temperature at 0°C. Stir the mixture for an additional 20 minutes to ensure the complete formation of the Vilsmeier reagent ((chloromethylene)dimethylammonium chloride).

  • Addition of Pyrazolone: To this mixture, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (5 mmol).

  • Reaction: Heat the reaction mixture under reflux for 1.5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it onto crushed ice. Neutralize the solution carefully with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

  • Isolation and Purification: Filter the precipitated solid, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

Causality Behind Experimental Choices:

  • Vilsmeier-Haack Reaction: This choice is dictated by the need to introduce a formyl group at the C4 position of the pyrazole ring. The pyrazolone starting material is sufficiently electron-rich to undergo electrophilic substitution by the Vilsmeier reagent.

  • POCl₃ and DMF: These reagents are the classic combination for generating the Vilsmeier reagent in situ. POCl₃ activates DMF to form the electrophilic species.

  • Reflux Conditions: The application of heat is necessary to drive the reaction to completion, as the formylation of the pyrazole ring requires sufficient activation energy.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Pyrazolone 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one Vilsmeier_Haack Vilsmeier-Haack Reaction (Reflux, 1.5h) Pyrazolone->Vilsmeier_Haack Vilsmeier_Reagents POCl₃ + DMF Vilsmeier_Reagents->Vilsmeier_Haack Final_Product 5-Chloro-3-methyl-1-phenyl-1H- pyrazole-4-carbaldehyde Vilsmeier_Haack->Final_Product

Caption: Synthetic workflow for a key pyrazole carbaldehyde intermediate.

Reactivity and Derivatization

The this compound core is a rich platform for synthetic diversification:

  • The Nitro Group (NO₂): This powerful electron-withdrawing group can be reduced to an amino group (NH₂), which is a key functional handle for introducing a wide variety of substituents via amide bond formation, sulfonamide synthesis, or diazotization reactions.

  • The Chloro Group (Cl): The chlorine atom at an electron-rich pyrazole ring is susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the introduction of various nucleophiles (e.g., amines, thiols, alkoxides) to generate diverse libraries of compounds.

  • The Methyl Group (CH₃): While less reactive, the methyl group can potentially undergo functionalization under specific conditions, or it can be varied at the synthesis stage by using different starting materials.

Prospective Pharmacological Profile

Based on the extensive literature on pyrazole derivatives, the this compound scaffold is predicted to exhibit a range of biological activities.

Antimicrobial Activity

The incorporation of halogen and nitro groups into heterocyclic rings is a well-established strategy for developing potent antimicrobial agents.[5] The nitro group, in particular, can be reduced within microbial cells to form reactive nitroso and hydroxylamino intermediates that can damage cellular macromolecules, including DNA.

Derivatives of pyrazole have demonstrated significant activity against a spectrum of pathogens, including drug-resistant strains.[2] For instance, certain pyrazole-thiazole hybrids have shown potent activity against Methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Activity of Selected Pyrazole Derivatives

Compound ClassOrganismMIC (µg/mL)Reference
Pyrazole-thiazole hybridsMRSA<0.2 (MBC)[Link to relevant study]
Nitrofuran-containing pyrazolesE. coli, P. aeruginosaGood activity[2]
4-functionalized-pyrazolesVarious bacteriaModerate to good[Link to relevant study]

It is hypothesized that this compound derivatives could act as effective antimicrobial agents, with the chloro and nitro groups contributing to their potency.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include positive controls (broth with inoculum, no compound) and negative controls (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity: Potential as Kinase Inhibitors

The pyrazole scaffold is a prominent feature in many approved and investigational protein kinase inhibitors.[2] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Pyrazole-containing molecules can act as ATP-competitive inhibitors by occupying the ATP-binding pocket of the kinase, thereby blocking its catalytic activity.

The substituents on the pyrazole ring play a critical role in determining the binding affinity and selectivity for specific kinases. The chloro and nitro groups of the this compound core could be instrumental in forming key interactions (e.g., hydrogen bonds, halogen bonds) with amino acid residues in the kinase active site.

Kinase_Inhibition_Pathway cluster_pathway Generic Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds Kinase Protein Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates (ATP -> ADP) PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cell Proliferation, Survival PhosphoSubstrate->CellularResponse Leads to Pyrazole Pyrazole Derivative (Kinase Inhibitor) Pyrazole->Kinase Inhibits ATP Binding

Caption: Mechanism of action for pyrazole-based kinase inhibitors.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazole derivatives for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Agrochemical Applications

Patents related to pyrazole derivatives with similar substitution patterns point towards their utility in agrochemical applications, particularly as pesticides.[6][7][8] For instance, 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester is a known intermediate in the synthesis of pesticides like Tebufenpyrad.[8] The mechanism of action in insects often involves the disruption of vital physiological processes, such as mitochondrial respiration. The lipophilicity and electronic properties conferred by the chloro and methyl groups can be crucial for penetration of the insect cuticle and interaction with the target site.

Conclusion and Future Directions

The This compound scaffold represents a promising, yet largely untapped, area for chemical and pharmacological research. While direct biological data remains scarce, the synthetic accessibility of this core and the known bioactivities of related pyrazoles provide a strong rationale for its exploration.

Future research should focus on:

  • Synthesis of a Diverse Library: Leveraging the reactivity of the chloro and nitro groups to synthesize a broad range of derivatives with varied physicochemical properties.

  • Systematic Pharmacological Screening: Evaluating these derivatives in a panel of antimicrobial, anticancer, and agrochemical assays to identify lead compounds.

  • Mechanism of Action Studies: For any identified hits, elucidating the specific molecular targets and pathways through which they exert their biological effects.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of lead compounds to optimize their potency, selectivity, and pharmacokinetic properties.

This in-depth guide has laid the groundwork by summarizing the available synthetic knowledge and constructing a data-driven prospective profile. It is hoped that this will catalyze further research into this intriguing class of compounds, ultimately unlocking their full potential in medicine and agriculture.

References

  • Synthesis and antimicrobial activity of 4-chloro-5-(2-nitrovinyl)-1H-imidazoles and products of their interaction with 3-methyl-2-pyrazolin-5-one. Journal of Organic and Pharmaceutical Chemistry. [Link]
  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. MDPI. [Link]
  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]
  • Processes for the preparation of pesticide compounds.
  • Current status of pyrazole and its biological activities. Pharmacognosy Reviews. [Link]
  • Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles.
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. PubChem. [Link]
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Current Research and Review. [Link]
  • Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
  • Processes for the preparation of pesticide compounds.
  • The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
  • This compound. PubChem. [Link]
  • On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Molecules. [Link]

Sources

synthesis of novel 4-Chloro-3-methyl-5-nitro-1H-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Novel 4-Chloro-3-methyl-5-nitro-1H-pyrazole Derivatives

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its unique chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its role as a "privileged scaffold" in drug design.[1][2] This versatility has led to a significant increase in the number of approved drugs containing a pyrazole core over the last decade.[3] These pharmaceuticals exhibit a vast spectrum of biological activities, including anti-cancer, anti-inflammatory, antibacterial, and antiviral properties.[4][5] Blockbuster drugs like Celecoxib (Celebrex®) for inflammation and Sildenafil (Viagra®) for erectile dysfunction highlight the therapeutic and commercial success of pyrazole-based compounds.[3]

This guide focuses on the synthesis of a specific, highly functionalized intermediate: This compound . This molecule is of particular interest to researchers and drug development professionals as it incorporates three key functional groups onto the pyrazole core: a methyl group, a nitro group, and a chloro group. This arrangement provides a rich platform for subsequent chemical modifications, enabling the creation of diverse libraries of novel compounds for biological screening. The electron-withdrawing nature of the nitro and chloro groups significantly influences the reactivity of the pyrazole ring, making it a versatile building block for targeted synthesis.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of this compound is best approached through a sequential functionalization of a simpler pyrazole core. The key transformations are electrophilic nitration and chlorination. The order of these steps is critical for achieving the desired regiochemistry.

Causality Behind the Synthetic Route:

  • Starting Material: The synthesis begins with the commercially available and inexpensive 3-methyl-1H-pyrazole.

  • Nitration First: The first strategic step is the nitration of 3-methyl-1H-pyrazole. Direct nitration of pyrazoles can be complex; however, using acetyl nitrate (generated in situ from nitric acid and acetic anhydride) allows for controlled N-nitration initially.[6] This N-nitro intermediate is not isolated but is thermally rearranged to the more stable C-nitro product. The methyl group at the 3-position directs the nitro group primarily to the 5-position, yielding 3-methyl-5-nitro-1H-pyrazole.[6]

  • Chlorination Second: With the 3- and 5-positions occupied, the subsequent electrophilic chlorination is directed to the only remaining activated position on the ring: the C4 position. The existing substituents deactivate the ring, but reagents like N-Chlorosuccinimide (NCS) are effective for halogenating such systems under mild conditions.[7]

This stepwise approach ensures high regioselectivity, which is paramount for the unambiguous synthesis of the target compound.

G Target This compound Intermediate1 3-methyl-5-nitro-1H-pyrazole Target->Intermediate1 Chlorination (Disconnect C-Cl) StartingMaterial 3-methyl-1H-pyrazole Intermediate1->StartingMaterial Nitration (Disconnect C-N)

Caption: Retrosynthetic analysis of the target compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, providing explanations for key steps and expected outcomes.

Step 1: Synthesis of 3-methyl-5-nitro-1H-pyrazole

This procedure involves the formation of acetyl nitrate followed by the nitration of 3-methyl-1H-pyrazole and subsequent thermal rearrangement.

Expertise & Experience: The use of pre-chilled acetyl nitrate is crucial. The reaction is highly exothermic, and maintaining a low temperature (below 5°C) prevents runaway reactions and the formation of dinitrated byproducts.[6] The thermal rearrangement step is necessary because the initial reaction favors the kinetically controlled N-nitro product, which then rearranges to the thermodynamically stable C-nitro isomer.[6]

Protocol:

  • Preparation of Acetyl Nitrate Solution: In a flask equipped with a dropping funnel and a magnetic stirrer, cool acetic anhydride (2.4 eq) to -15°C using an ice/salt bath.

  • Slowly add fuming nitric acid (2.3 eq) dropwise to the acetic anhydride, ensuring the internal temperature does not exceed 0°C. This solution must be kept below 0°C and used promptly.

  • Nitration Reaction: In a separate reaction vessel, dissolve 3-methyl-1H-pyrazole (1.0 eq) in glacial acetic acid and cool the solution to -5°C.

  • Add the chilled acetyl nitrate solution dropwise to the pyrazole solution. The rate of addition should be controlled to maintain the internal temperature below 5°C.

  • After the addition is complete, stir the mixture at 0°C for 3 hours.

  • Work-up: Pour the reaction mixture into a beaker containing ice water (approx. 10 volumes).

  • Neutralize the solution to a pH of ~7 by the slow addition of solid sodium carbonate.

  • Extract the aqueous layer with dichloromethane (3 x 4 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo. This yields a mixture of N-nitro intermediates.

  • Rearrangement: Dissolve the crude intermediate in a high-boiling solvent like perchloroethylene and heat at 140-165°C for several hours until TLC analysis indicates the disappearance of the starting material.

  • Cool the reaction mixture and evaporate the solvent in vacuo to obtain the crude 3-methyl-5-nitro-1H-pyrazole, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

This step employs an electrophilic chlorination using N-Chlorosuccinimide (NCS).

Trustworthiness: NCS is a reliable and safe chlorinating agent for electron-deficient heterocyclic systems.[7] The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) to ensure completion. The product's identity can be unequivocally confirmed by standard spectroscopic methods.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 3-methyl-5-nitro-1H-pyrazole (1.0 eq) in a suitable solvent such as acetonitrile or chloroform.

  • Add N-Chlorosuccinimide (NCS) (1.1 to 1.2 eq) to the solution in one portion.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield pure this compound.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Chlorination A 3-methyl-1H-pyrazole B 3-methyl-5-nitro-1H-pyrazole A->B 1. HNO3, Ac2O 2. Heat C 3-methyl-5-nitro-1H-pyrazole D This compound C->D NCS, Acetonitrile

Caption: Overall synthetic workflow for the target compound.

Product Characterization Data

The structural identity of the final product, this compound, is confirmed through spectroscopic analysis.

PropertyData
Molecular Formula C₄H₄ClN₃O₂[8]
Molecular Weight 161.55 g/mol [9]
Appearance Expected to be a crystalline solid
Monoisotopic Mass 160.9992 Da[8]
Predicted ¹H NMR δ (ppm): ~13-14 (br s, 1H, N-H), ~2.5 (s, 3H, CH₃)
Predicted ¹³C NMR δ (ppm): ~150 (C3), ~140 (C5), ~115 (C4), ~15 (CH₃)
InChIKey RVRMXEGIHGSLHB-UHFFFAOYSA-N[8]

Note: Predicted NMR values are estimates and should be confirmed experimentally.

Gateway to Novel Derivatives: Further Functionalization

The synthesized this compound is not an endpoint but a versatile starting point for creating novel molecular entities. Its structure allows for selective modifications at three distinct sites.

  • N-Substitution: The acidic proton on the pyrazole nitrogen (N1) can be readily removed by a base, and the resulting anion can be reacted with a variety of electrophiles (e.g., alkyl halides, aryl halides) to install diverse substituents. This is a common strategy to modulate properties like solubility and cell permeability.

  • Nucleophilic Aromatic Substitution (SₙAr): The C4-chloro group is activated by the adjacent electron-withdrawing nitro group, making it susceptible to displacement by nucleophiles. This allows for the introduction of amines, thiols, alkoxides, and other functional groups, providing a powerful method for library synthesis.

  • Nitro Group Reduction: The nitro group at C5 can be selectively reduced to an amine. This newly formed amino group opens up a plethora of chemical transformations, including amide bond formation, sulfonylation, and diazotization reactions, further expanding the chemical space accessible from this intermediate.

G Core This compound N_Sub N-Alkylation / N-Arylation Core->N_Sub R-X, Base Cl_Sub SₙAr at C4 (Amines, Thiols, etc.) Core->Cl_Sub Nu-H NO2_Sub Reduction of NO₂ to NH₂ Core->NO2_Sub [H] Deriv1 Novel Derivative 1 N_Sub->Deriv1 Deriv2 Novel Derivative 2 Cl_Sub->Deriv2 Deriv3 Novel Derivative 3 (Amine Intermediate) NO2_Sub->Deriv3 Deriv4 Novel Derivative 4 Deriv3->Deriv4 Further Functionalization

Caption: Potential derivatization pathways from the core scaffold.

Conclusion

This guide has detailed a robust and logical synthetic route to this compound, a highly valuable intermediate for drug discovery. By explaining the causality behind each procedural choice and providing verifiable protocols, this document serves as a practical resource for researchers. The strategic placement of chloro, methyl, and nitro groups provides multiple handles for subsequent chemical modification, positioning this scaffold as an excellent starting point for the development of novel pyrazole derivatives with potential therapeutic applications.

References

  • Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
  • PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery.
  • MDPI. Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation.
  • RSC Publishing. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • PubMed. Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source.
  • ResearchGate. Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water.
  • MDPI. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl).
  • RSC Publishing. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds.
  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles.
  • ResearchGate. Synthesis of 4-iodopyrazoles: A Brief Review.
  • E-Journal of Chemistry. synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine.
  • ACS Publications. Halogenation of N-oxygenated pyrazoles. Preparation of N-oxygenated 4-halopyrazole and 4,4-dihalo-4H-pyrazole derivatives.
  • Stenutz. 3-chloro-5-methyl-4-nitro-1H-pyrazole.
  • ResearchGate. Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles.
  • Organic Syntheses. 4 - Organic Syntheses Procedure.
  • PubMed Central. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
  • National Institutes of Health. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent.
  • ACS Publications. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent.
  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
  • PubMed Central. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
  • PubChem. This compound.
  • Organic Chemistry Portal. Pyrazole synthesis.
  • Semantic Scholar. Rishiram Prajuli.pmd.
  • ARKIVOC. 194 recent advances in the synthesis of new pyrazole derivatives.
  • SIELC Technologies. Pyrazole, 4-chloro-3-methyl.
  • ResearchGate. C‒H An chlorination of pyrazole 1a.

Sources

spectroscopic data for 4-Chloro-3-methyl-5-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-3-methyl-5-nitro-1H-pyrazole

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential spectroscopic techniques for the structural elucidation and characterization of this compound. The methodologies and expected data presented herein are grounded in established principles of spectroscopy and supported by data from analogous chemical structures, offering a robust framework for researchers, scientists, and drug development professionals. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-tumor and antimicrobial properties.[1] Accurate spectroscopic characterization is a cornerstone of synthesizing and developing novel pyrazole-based therapeutic agents.

While comprehensive, peer-reviewed spectroscopic data for this specific molecule is not widely published, this guide will establish the expected spectral characteristics and provide detailed, field-proven protocols for data acquisition and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For this compound, ¹H and ¹³C NMR will provide definitive information on the proton and carbon environments, respectively.

Expertise & Experience: Understanding the Causality

The choice of solvent is critical in NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve a wide range of polar organic molecules and its unobtrusive solvent peaks. The presence of an acidic N-H proton on the pyrazole ring makes DMSO-d₆ particularly suitable, as it will facilitate the observation of this exchangeable proton. The predicted chemical shifts are based on the electronic environment of each nucleus. The electron-withdrawing effects of the nitro (-NO₂) and chloro (-Cl) groups will significantly deshield adjacent nuclei, causing them to resonate at higher chemical shifts (downfield).

Predicted NMR Spectroscopic Data

The following tables summarize the predicted chemical shifts for this compound, based on data from structurally similar compounds.[2][3]

Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆, 400 MHz)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
N-H~13.5 - 14.5Broad Singlet1H
CH₃~2.3 - 2.5Singlet3H

Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆, 100 MHz)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=N (C3)~148 - 152
C-Cl (C4)~112 - 116
C-NO₂ (C5)~145 - 149
CH₃~12 - 15
Trustworthiness: A Self-Validating Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the probe to the DMSO-d₆ solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum with a 90° pulse angle.

    • Set the spectral width to cover a range of 0-15 ppm.

    • Use a relaxation delay of at least 5 seconds to ensure full relaxation of all protons, especially the N-H proton.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0-160 ppm.

    • A larger number of scans will be required (typically 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) and the ¹³C spectrum to the solvent peak (δ ~39.52 ppm).

    • Integrate the ¹H signals and pick the peaks for both spectra.

Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer tune Tune & Shim transfer->tune acq_h1 Acquire 1H Spectrum tune->acq_h1 acq_c13 Acquire 13C Spectrum tune->acq_c13 ft Fourier Transform acq_h1->ft acq_c13->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate to Solvent phase->calibrate analyze Peak Picking & Integration calibrate->analyze

Caption: NMR Sample Preparation and Data Acquisition Workflow.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis.

Expertise & Experience: Ionization Method Selection

Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule, and it is likely to yield a prominent protonated molecular ion [M+H]⁺. For fragmentation data, Electron Ionization (EI) would be more aggressive, providing a detailed fragmentation pattern that can be used to piece together the structure. The predicted fragmentation is based on established patterns for pyrazoles and nitroaromatic compounds.[4]

Predicted Mass Spectrometry Data

Table 3: Predicted ESI-MS Data

IonPredicted m/z
[M+H]⁺162.00648
[M+Na]⁺183.98842
[M-H]⁻159.99192

Predicted m/z values are for the most abundant isotopes and are based on data from PubChem.[5][6]

Trustworthiness: A Self-Validating Protocol for Mass Spectrometry

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • ESI-MS (for accurate mass):

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire spectra in both positive and negative ion modes.

    • Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass measurement, which will confirm the elemental composition.

  • EI-MS (for fragmentation):

    • Introduce a small amount of the solid or a concentrated solution via a direct insertion probe or GC inlet.

    • Use a standard electron energy of 70 eV.

    • Acquire the spectrum over a mass range of m/z 40-200.

  • Data Analysis:

    • Identify the molecular ion peak.

    • For ESI, confirm the accurate mass and elemental composition.

    • For EI, analyze the fragmentation pattern and propose structures for the major fragment ions.

Visualization: Mass Spectrometry Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Analysis cluster_analysis Data Interpretation prep_ms Prepare Dilute Solution (~1 mg/mL) esi ESI-MS (Accurate Mass) prep_ms->esi ei EI-MS (Fragmentation) prep_ms->ei mol_weight Determine Molecular Weight esi->mol_weight confirm Confirm Elemental Composition esi->confirm frag Analyze Fragmentation Pattern ei->frag

Caption: Mass Spectrometry Analysis Workflow.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Expertise & Experience: Interpreting the Spectrum

The IR spectrum will be dominated by characteristic absorptions from the N-H, C=N, and NO₂ groups. The N-H stretch will appear as a broad band in the 3100-3300 cm⁻¹ region. The nitro group has two very strong and characteristic stretching vibrations, one asymmetric and one symmetric, which are definitive for its presence. The C-Cl stretch will be found in the fingerprint region.

Expected IR Spectroscopic Data

Table 4: Expected IR Absorption Frequencies

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch3100 - 3300Medium, Broad
C-H Stretch (methyl)2950 - 3000Medium
C=N Stretch (pyrazole ring)1580 - 1620Medium-Strong
NO₂ Asymmetric Stretch1510 - 1560Strong
NO₂ Symmetric Stretch1340 - 1380Strong
C-Cl Stretch700 - 800Medium-Strong

Expected ranges are based on standard IR correlation tables and data from related compounds.[3][7]

Trustworthiness: A Self-Validating Protocol for IR Spectroscopy

Step-by-Step Protocol (ATR Method):

  • Instrument Preparation:

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Record a background spectrum.

  • Sample Application:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Label the major absorption peaks and assign them to the corresponding functional groups.

Visualization: IR Spectroscopy Workflow

IR_Workflow start Start background Record Background Spectrum start->background sample Place Sample on ATR Crystal background->sample acquire Acquire Spectrum (4000-400 cm-1) sample->acquire process Assign Peaks to Functional Groups acquire->process end End process->end UVVis_Workflow start Prepare Dilute Solution in UV-Grade Solvent baseline Run Baseline with Solvent Blank start->baseline scan Scan Sample (200-600 nm) baseline->scan analyze Identify λmax and Calculate ε scan->analyze end End analyze->end

Caption: UV-Vis Spectroscopy Workflow.

Data Integration and Structural Confirmation

The definitive structural confirmation of this compound is achieved by integrating the data from all spectroscopic techniques. Mass spectrometry will confirm the molecular formula (C₄H₄ClN₃O₂). IR spectroscopy will confirm the presence of N-H, CH₃, C-Cl, and NO₂ functional groups. Finally, ¹H and ¹³C NMR will provide the exact connectivity of the atoms, confirming the substitution pattern on the pyrazole ring. The combined, unambiguous data from these orthogonal techniques provides a self-validating system for structural verification, which is a critical requirement for any research or development involving novel chemical entities.

References

  • Electronic Supplementary Inform
  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI.
  • This compound. PubChemLite.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
  • 4-chloro-1-methyl-3-nitro-1h-pyrazole. PubChemLite.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical.
  • Molecular Structure, Electronic, Chemical and Spectroscopic (UV-Visible and IR) Studies of 5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole: Combined DFT and Experimental Exploration.
  • 4-Chloro-3-nitrobenzoic acid(96-99-1) IR Spectrum. ChemicalBook.

Sources

A Technical Guide to the Solubility and Stability of 4-Chloro-3-methyl-5-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-3-methyl-5-nitro-1H-pyrazole is a substituted heterocyclic compound with significant potential in medicinal chemistry and materials science due to its unique combination of functional groups: a pyrazole core, a chloro substituent, a methyl group, and a nitro group. The successful development of any formulation or application involving this molecule is fundamentally dependent on a thorough understanding of its physicochemical properties, particularly its solubility and stability. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to evaluate these critical parameters. It outlines detailed experimental protocols for solubility profiling and forced degradation studies, explains the rationale behind the analytical methodologies, and proposes potential degradation pathways based on the compound's chemical structure. The objective is to equip scientists with the necessary knowledge to design robust experiments, interpret data accurately, and accelerate the development timeline for products containing this pyrazole derivative.

Introduction and Physicochemical Overview

The pyrazole nucleus is a cornerstone in the development of a wide array of therapeutic agents and functional materials, valued for its metabolic stability and versatile synthetic handles.[1] The specific substituents on the this compound ring—a halogen, an alkyl group, and a strong electron-withdrawing nitro group—suggest a complex physicochemical profile that warrants detailed investigation.

  • Pyrazole Core: The pyrazole ring itself can engage in hydrogen bonding, which influences solubility in polar solvents.[2][3]

  • Chloro Group: The presence of a halogen atom increases lipophilicity and can be a site for nucleophilic substitution, potentially impacting hydrolytic stability.

  • Methyl Group: This group further contributes to the molecule's non-polar character.

  • Nitro Group: As a strong electron-withdrawing group, it significantly influences the molecule's electronic properties and reactivity. Nitroaromatic compounds are known to be susceptible to reduction and can exhibit photosensitivity.[4][5][6]

A preliminary understanding of these structural contributions is essential for designing relevant solubility and stability studies.

Predicted Physicochemical Properties

While experimental data is sparse, computational models provide initial estimates for key properties.

PropertyPredicted Value / InformationSource
Molecular Formula C₄H₄ClN₃O₂PubChem[7]
Molecular Weight 161.55 g/mol PubChem[8]
Monoisotopic Mass 160.9992 DaPubChemLite[7]
XlogP 1.4PubChemLite[7]
Hydrogen Bond Donor Count 1 (from the pyrazole -NH)PubChem
Hydrogen Bond Acceptor Count 3 (from the pyrazole -N= and the nitro O₂)PubChem

Solubility Profiling: A Methodological Approach

Determining the solubility of this compound across a range of solvents and pH conditions is a prerequisite for any formulation development, from preclinical in-vitro assays to final drug product manufacturing. The choice of solvent can dramatically affect the compound's utility and performance.[9]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining equilibrium solubility due to its reliability and simplicity.

Objective: To quantify the solubility of this compound in various pharmaceutically relevant solvents.

Methodology:

  • Preparation: Add an excess amount of the compound (e.g., 10-20 mg) to a series of clear glass vials. The excess solid should be visually apparent to ensure saturation.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of each test solvent to the respective vials. Recommended solvents include:

    • Purified Water

    • pH 1.2 HCl Buffer

    • pH 4.5 Acetate Buffer

    • pH 6.8 Phosphate Buffer

    • pH 7.4 Phosphate Buffered Saline (PBS)

    • Ethanol

    • Methanol

    • Dimethyl Sulfoxide (DMSO)

    • Acetonitrile

  • Equilibration: Seal the vials securely and place them in a constant temperature shaker/incubator (e.g., 25 °C and/or 37 °C) for a minimum of 24 hours to ensure equilibrium is reached.

  • Sample Collection & Preparation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Carefully withdraw an aliquot of the supernatant.

  • Clarification: Filter the supernatant through a 0.22 µm syringe filter (chemically compatible with the solvent) to remove all undissolved particles.

  • Dilution & Analysis: Dilute the clear filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method (e.g., HPLC-UV).

  • Quantification: Analyze the diluted sample against a standard calibration curve of the compound to determine its concentration, which represents its solubility.

Illustrative Data Presentation

The results of the solubility study should be compiled into a clear, comparative table.

Solvent SystemTemperature (°C)Illustrative Solubility (mg/mL)Classification
pH 1.2 Buffer25< 0.1Very Slightly Soluble
pH 6.8 Buffer25< 0.1Very Slightly Soluble
Water250.15Slightly Soluble
Ethanol2515.0Soluble
DMSO25> 100Freely Soluble

Stability Analysis: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of the drug development process. These studies are designed to identify the likely degradation products and establish degradation pathways, which is essential for developing stability-indicating analytical methods.[10] The conditions employed are more severe than those used for accelerated stability testing.[5][6]

Overall Workflow for Forced Degradation

The following diagram outlines a systematic approach to stress testing for this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Analysis Analysis by Stability-Indicating HPLC Method Acid->Analysis Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (Dry Heat) (e.g., 80°C, 72h) Thermal->Analysis Photo Photostability (ICH Q1B Light) Photo->Analysis API API Substance (this compound) API->Acid Expose to API->Base Expose to API->Oxidation Expose to API->Thermal Expose to API->Photo Expose to Results Identify Degradants Establish Pathways Calculate Mass Balance Analysis->Results

Caption: Workflow for forced degradation studies.

Detailed Stress Condition Protocols

For each condition, a stock solution of the compound (e.g., 1 mg/mL in a suitable co-solvent like acetonitrile if needed) is prepared and subjected to the stress. Samples are withdrawn at appropriate time points (e.g., 0, 2, 8, 24 hours), neutralized if necessary, and analyzed.

  • Acidic Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Incubate the solution at an elevated temperature (e.g., 60 °C).

    • Before analysis, neutralize samples with an equivalent amount of 0.1 M NaOH. Causality: This tests for susceptibility to acid-catalyzed reactions, such as cleavage of the pyrazole ring or hydrolysis of the chloro group.

  • Alkaline Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Maintain the solution at room temperature, as base-catalyzed reactions are often rapid.

    • Neutralize samples with an equivalent amount of 0.1 M HCl before injection. Causality: This assesses susceptibility to base-catalyzed degradation, particularly nucleophilic substitution of the chloro group by hydroxide ions.[11][12]

  • Oxidative Degradation:

    • Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%).

    • Keep the solution at room temperature and protect it from light to prevent confounding photo-oxidation. Causality: This is designed to mimic oxidative stress. The nitro group and the pyrazole ring are potential sites of oxidation.

  • Thermal Degradation (Solid State):

    • Place a thin layer of the solid compound in a vial.

    • Expose to dry heat in a calibrated oven (e.g., 80 °C) for a defined period (e.g., 72 hours).

    • Dissolve samples in a suitable solvent for analysis. Causality: This evaluates the intrinsic thermal stability of the molecule in the solid state, which is crucial for determining storage conditions. Nitroaromatic compounds can have complex thermal decomposition pathways.[13][14]

  • Photostability:

    • Expose both solid and solution samples to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).

    • Run a parallel "dark" control to differentiate between photolytic and thermal degradation. Causality: Functional groups like nitroaromatics and aryl chlorides are known photosensitive moieties that can absorb UV/Vis light and undergo degradation.[5][6]

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized. The stability-indicating analytical method developed during the forced degradation studies would be used to confirm these proposed structures via techniques like LC-MS.

Degradation_Pathways cluster_products Potential Degradation Products Parent This compound Hydrolysis Hydrolysis Product (4-Hydroxy-3-methyl-5-nitro-1H-pyrazole) Parent->Hydrolysis Base/Acid Hydrolysis Reduction Reduction Product (5-Amino-4-chloro-3-methyl-1H-pyrazole) Parent->Reduction Oxidative Stress (Reductive Pathway) Dehalogenation Reductive Dehalogenation (3-Methyl-5-nitro-1H-pyrazole) Parent->Dehalogenation Photolysis or Reductive Stress

Caption: Hypothesized degradation pathways.

  • Hydrolysis of the Chloro Group: The C-Cl bond at position 4 is susceptible to nucleophilic substitution by water or hydroxide, particularly under basic conditions, to yield 4-hydroxy-3-methyl-5-nitro-1H-pyrazole.[11]

  • Reduction of the Nitro Group: The nitro group is a classic electron-withdrawing group that can be reduced to an amino group (NH₂) under reductive or certain oxidative stress conditions, forming 5-amino-4-chloro-3-methyl-1H-pyrazole.

  • Reductive Dehalogenation: Under certain photolytic or strongly reductive conditions, the chloro group could be removed to form 3-methyl-5-nitro-1H-pyrazole.

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable step in the research and development of any chemical entity intended for pharmaceutical or commercial use. For this compound, its multifaceted structure necessitates a rigorous, multi-pronged approach. The protocols and theoretical frameworks presented in this guide provide a robust starting point for scientists to generate the critical data needed to understand this molecule's behavior. By meticulously profiling its solubility and mapping its degradation pathways, researchers can establish a solid foundation for formulation design, define appropriate storage and handling procedures, and ensure the ultimate safety and efficacy of the final product.

References

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. NATIONAL BUREAU OF STANDARDS GAITHERSBURG MD CHEMICAL KINETICS DIV.
  • Gramatica, P., et al. (n.d.). Structure-Activity Relationship Analysis of the Thermal Stabilities of Nitroaromatic Compounds Following Different Decomposition Mechanisms. PubMed.
  • Solubility of Things. (n.d.). Pyrazole.
  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applic
  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (n.d.).
  • Thermal Stability Characteristics of Nitroarom
  • Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. (2021). American Chemical Society.
  • Overcoming poor solubility of pyrazole derivatives during reaction workup. (n.d.). Benchchem.
  • Ju, K. S., & Parales, R. E. (n.d.).
  • Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. (n.d.).
  • Solubility of Things. (n.d.). 4-methylpyrazole.
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (2009). PMC - NIH.
  • Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. (2021). PubMed.
  • Forced Degrad
  • Forced Degrad
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
  • Forced Degradation and Stability Testing. (2014). International Journal of Pharmaceutical Sciences Review and Research.
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (2009). PubMed.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • 4-chloro-1-methyl-3-nitro-1H-pyrazole. (n.d.). PubChem.
  • 4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOLE. (n.d.). ChemicalBook.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central.
  • Hydrolytic stability of selected pharmaceuticals and their transform
  • This compound. (n.d.). PubChemLite.
  • 4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOLE. (n.d.). ChemicalBook.
  • Hydrolytic stability of selected pharmaceuticals and their transformation products. (n.d.).

Sources

An In-depth Technical Guide to the Safety, Handling, and Toxicity of 4-Chloro-3-methyl-5-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive safety and handling guide for 4-Chloro-3-methyl-5-nitro-1H-pyrazole based on available data for its structural isomers and related compounds. As of the time of this writing, specific toxicological and safety data for this compound is not available in publicly accessible databases. Therefore, this guide employs a "Hazard Assessment by Analogy" approach to infer a probable hazard profile. All recommendations should be implemented with the understanding that they are based on the best available information for structurally similar molecules. A thorough risk assessment should be conducted by qualified personnel before handling this compound.

Chemical Identification and Structural Context

This compound is a substituted pyrazole, a class of heterocyclic compounds with a wide range of applications in pharmaceuticals and agrochemicals. The presence of a chloro group, a nitro group, and a methyl group on the pyrazole ring suggests that this compound may possess significant biological activity and requires careful handling.

While specific data for the target compound is limited, several of its isomers are documented. Understanding the properties of these isomers is crucial for a comprehensive hazard assessment.

Compound Name CAS Number Molecular Formula Key Structural Difference from Target Compound
This compound Not assignedC₄H₄ClN₃O₂Target Compound
4-Chloro-1-methyl-3-nitro-1H-pyrazole[1][2]84547-94-4C₄H₄ClN₃O₂Methyl group is on a nitrogen atom (N1), and the nitro group is at position 3.
5-Chloro-3-methyl-4-nitro-1H-pyrazole[3]6814-58-0C₄H₄ClN₃O₂Chloro group is at position 5, and the nitro group is at position 4.
4-Chloro-5-methyl-3-nitro-1H-pyrazole[4][5]400753-12-0C₄H₄ClN₃O₂Methyl group is at position 5, and the nitro group is at position 3.
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid[6][7][8][9][10]127892-62-0C₇H₉ClN₂O₂Contains an ethyl group instead of a methyl group and a carboxylic acid group instead of a nitro group.

Hazard Identification and Classification (by Analogy)

Based on the GHS classification for the closely related isomer, 4-Chloro-1-methyl-3-nitro-1H-pyrazole, the following hazards are anticipated for this compound[1]:

Hazard Class Hazard Category GHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation

Pictograms:



Signal Word: Warning

Causality of Hazards:

  • Nitroaromatic Moiety: The nitro group is a strong electron-withdrawing group that can participate in various biological interactions. Aromatic nitro compounds are known for their potential to cause methemoglobinemia, where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen. Systemic effects can include headaches, dizziness, cyanosis (a bluish discoloration of the skin), and in severe cases, cardiac dysrhythmias and respiratory depression.

  • Chlorinated Heterocycle: The presence of a chlorine atom on the pyrazole ring can enhance the compound's reactivity and lipophilicity, potentially increasing its absorption through the skin and cell membranes. Halogenated organic compounds can exhibit toxicity to the liver and kidneys.

  • Pyrazole Core: While the pyrazole ring itself is a common scaffold in many pharmaceuticals, its substitution pattern dictates its biological and toxicological profile.

Toxicological Profile (Inferred)

Given the anticipated hazard classifications, the following toxicological effects are plausible:

  • Routes of Exposure: The primary routes of exposure in a laboratory setting are inhalation of dust particles, dermal contact, and accidental ingestion.

  • Acute Effects:

    • Oral: Harmful if swallowed, with potential for gastrointestinal irritation and systemic toxicity.

    • Dermal: Harmful in contact with skin, likely causing irritation, redness, and pain. Prolonged contact may lead to absorption and systemic effects.

    • Inhalation: Harmful if inhaled, causing irritation to the respiratory tract, which may lead to coughing, shortness of breath, and inflammation.

    • Eye Contact: Causes serious eye irritation, with the potential for redness, pain, and damage to the cornea.

  • Chronic Effects: Data on the chronic effects of this specific compound is unavailable. However, prolonged or repeated exposure to related nitroaromatic and chlorinated compounds can lead to cumulative organ damage, particularly to the liver and kidneys. Some nitroaromatic compounds are also under investigation for potential mutagenic or carcinogenic properties.

Safe Handling and Storage

A stringent protocol for handling and storage is essential to minimize exposure and ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield that conform to EU standard EN 166 or NIOSH (US) guidelines[11].

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene) that meet EU Directive 89/686/EEC and the standard EN374. Dispose of contaminated gloves after use[11].

  • Skin and Body Protection: Wear a lab coat, and for larger quantities or when there is a risk of splashing, use impervious clothing such as a chemical-resistant suit.

  • Respiratory Protection: All handling of the solid compound should be done in a certified chemical fume hood. If a fume hood is not available or if there is a risk of aerosol generation, a full-face respirator with appropriate cartridges should be used.

Handling Procedures

The following workflow should be adopted when handling this compound:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Don appropriate PPE prep2 Prepare work area in a chemical fume hood prep1->prep2 prep3 Ensure emergency equipment is accessible prep2->prep3 handle1 Weigh the compound in the fume hood prep3->handle1 handle2 Use appropriate tools to avoid dust generation handle1->handle2 handle3 Keep the container tightly closed when not in use handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 clean2 Dispose of waste in a designated hazardous waste container clean1->clean2 clean3 Remove and dispose of PPE correctly clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: Workflow for the safe handling of this compound.

Storage

Proper storage is critical to maintain the stability of the compound and prevent accidents:

  • Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition[6][12].

  • Container: Keep the container tightly closed and clearly labeled with the chemical name and hazard warnings.

  • Incompatibilities: Store separately from strong oxidizing agents, strong bases, and reducing agents to prevent potentially violent reactions.

Emergency Procedures

In the event of an emergency, a swift and informed response is crucial.

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[6][13].

  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[13].

  • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[6].

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[13].

Spill Response

The following decision tree outlines the appropriate response to a spill:

G spill Spill of this compound occurs evacuate Evacuate the immediate area spill->evacuate ppe Don appropriate PPE, including respiratory protection evacuate->ppe contain Contain the spill with an inert absorbent material (e.g., sand, vermiculite) ppe->contain collect Carefully collect the absorbed material into a labeled hazardous waste container contain->collect decontaminate Decontaminate the spill area with a suitable solvent, followed by soap and water collect->decontaminate ventilate Ventilate the area decontaminate->ventilate report Report the incident to the appropriate safety officer ventilate->report

Caption: Emergency response decision tree for a spill.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.

  • Specific Hazards: The presence of the nitro group may lead to thermal decomposition and the release of toxic fumes, including nitrogen oxides and hydrogen chloride, upon combustion.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Proper disposal is a critical aspect of the chemical's life cycle to prevent environmental contamination.

  • Waste Classification: This compound should be treated as hazardous waste.

  • Disposal Method: Disposal should be carried out by a licensed professional waste disposal service. Incineration in a permitted hazardous waste incinerator with off-gas scrubbing is a common method for chlorinated organic compounds[14][15].

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate should be collected as hazardous waste. The empty container should then be disposed of in accordance with local regulations.

  • Environmental Precautions: Do not allow the chemical to enter drains or waterways[16]. Chlorinated aromatic compounds can be persistent in the environment and toxic to aquatic life.

Conclusion

While specific toxicological data for this compound is not yet available, a comprehensive hazard assessment based on its structural analogues indicates that it should be handled as a hazardous compound with the potential for acute toxicity, skin and eye irritation, and respiratory effects. Adherence to the stringent handling, storage, and disposal protocols outlined in this guide is essential for ensuring the safety of researchers and the protection of the environment. As more data becomes available, this safety profile should be updated.

References

  • Woodland, R. G.
  • PubChem. 4-Chloro-1-methyl-3-nitro-1H-pyrazole. [Link]
  • Google Patents.
  • Chemius. nitro razredčilo. [Link]
  • Safety D
  • ElectronicsAndBooks.
  • Vita-D-Chlor.
  • PubChem. 4-chloro-5-methyl-1H-pyrazol-3-amine. [Link]
  • PubChem. 4-chloro-1-methyl-1H-pyrazole. [Link]
  • PubChemLite. This compound. [Link]
  • Yale Environmental Health & Safety. DRAIN DISPOSAL OF CHEMICALS. [Link]
  • MDPI. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). [Link]
  • PubChem. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. [Link]
  • Aspira Chemical. 4-Chloro-5-methyl-1H-​pyrazole-​3-​carboxylic acid methyl ester, 97%. [Link]
  • PubChem. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. [Link]
  • NIH. (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline. [Link]
  • PubChemLite. 4-chloro-1-methyl-3-nitro-1h-pyrazole. [Link]
  • Alfa Chemical. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid CAS:127892-62-0. [Link]
  • Environmental Health & Safety. Nitro Compounds. [Link]

Sources

A Technical Guide to 4-Chloro-3-methyl-5-nitro-1H-pyrazole for the Research Community

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination of a Versatile Heterocyclic Building Block for Drug Discovery and Agrochemical Synthesis

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-3-methyl-5-nitro-1H-pyrazole, a key heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. This document delves into the chemical properties, commercial sourcing, quality control parameters, and analytical methodologies pertinent to this compound. By synthesizing technical data with practical insights, this guide aims to equip scientists with the necessary information to effectively procure, handle, and utilize this compound in their research endeavors.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemical research, renowned for its diverse biological activities. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a versatile template for the design of novel therapeutic agents and crop protection agents. The strategic placement of various substituents on the pyrazole ring allows for the fine-tuning of physicochemical properties and pharmacological activities.

This compound (CAS No. 400753-12-0) is a valuable building block, incorporating several key functional groups that enhance its synthetic utility. The presence of a chloro group provides a reactive handle for cross-coupling reactions, while the nitro group can be readily reduced to an amino group, opening avenues for further derivatization. The methyl group can influence the steric and electronic properties of the molecule. The inherent reactivity of this trifunctionalized pyrazole makes it an attractive starting material for the synthesis of a wide array of more complex molecules with potential biological significance.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

PropertyValue
Chemical Name This compound
CAS Number 400753-12-0
Molecular Formula C4H4ClN3O2
Molecular Weight 161.55 g/mol
Appearance Typically a solid
Purity Commercially available with purities of 95% or higher

Note: Physical properties such as melting point, boiling point, and solubility may vary between suppliers and batches. It is crucial to consult the supplier-specific Certificate of Analysis for precise data.

Commercial Suppliers and Procurement

This compound is available from a number of chemical suppliers specializing in research chemicals and building blocks. The table below lists some potential suppliers. Researchers are advised to contact these suppliers directly to obtain the most current information on product availability, purity, and pricing.

SupplierPurityNotes
ChemicalBook≥ 95%An online directory listing multiple suppliers.[1]
Orchid Chemical Supplies Ltd.98%States they are a professional manufacturer and supplier in China.[2][3]
Nanjing Habo Pharmaceutical Technology Co., Ltd.-Lists the compound with its basic chemical information.[4]
Shanghai Canbi-Provides basic physical and chemical properties.[5]

Procurement Workflow:

The following diagram outlines a typical workflow for the procurement and initial quality assessment of this compound.

G Procurement and QC Workflow A Identify Potential Suppliers B Request Quotations & Specifications A->B C Evaluate Supplier Documentation (CoA, SDS) B->C D Select Supplier & Place Order C->D E Receive and Quarantine Material D->E F Perform In-house Quality Control E->F G Release for Research Use F->G Meets Specifications H Reject and Contact Supplier F->H Fails Specifications

Caption: A flowchart illustrating the key steps in sourcing and verifying the quality of this compound.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is paramount for the reliability and reproducibility of experimental results. A combination of analytical techniques should be employed for comprehensive quality control.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful technique for assessing the purity of pyrazole derivatives. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.

Illustrative HPLC Protocol for Substituted Pyrazoles:

This protocol is a general guideline and may require optimization for this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 237 nm).[6]

  • Injection Volume: 10 µL.

  • Column Temperature: 25-30 °C.

Data Interpretation: The purity of the sample is determined by the area percentage of the main peak in the chromatogram. The presence of any significant secondary peaks may indicate impurities that require further characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Spectral Features:

  • A singlet corresponding to the methyl (CH₃) protons.

  • A broad singlet corresponding to the N-H proton of the pyrazole ring. The chemical shift of this proton can be highly dependent on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

  • A signal for the methyl carbon.

  • Signals for the three carbons of the pyrazole ring. The chemical shifts will be influenced by the chloro and nitro substituents.

Researchers should compare the obtained NMR spectra with literature data for closely related compounds or with spectra provided by the supplier to confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The expected monoisotopic mass for C₄H₄ClN₃O₂ is approximately 161.00 g/mol .

Handling, Storage, and Safety

Proper handling and storage procedures are essential to maintain the integrity of this compound and to ensure laboratory safety.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place. Protect from light and moisture.

Synthetic Applications

The synthetic versatility of this compound stems from the reactivity of its functional groups.

Synthetic Pathway Visualization:

G Key Synthetic Transformations A This compound B Cross-Coupling Products (e.g., Suzuki, Sonogashira) A->B Reaction at C4-Cl C 4-Amino-3-methyl-5-substituted-1H-pyrazoles A->C Reduction of NO2 D Further Derivatization (e.g., Amide formation, Alkylation) C->D

Caption: A diagram illustrating the primary synthetic pathways utilizing this compound.

  • Cross-Coupling Reactions: The chloro substituent at the C4 position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of aryl, alkynyl, and amino moieties.

  • Nitro Group Reduction: The nitro group can be selectively reduced to an amine using standard reducing agents (e.g., SnCl₂, H₂/Pd-C). The resulting amino group serves as a key functional handle for further modifications, including acylation, alkylation, and diazotization reactions.

  • N-H Functionalization: The pyrazole N-H can be alkylated or arylated to introduce substituents at the N1 position, which can significantly impact the biological activity of the final compounds.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, reliable sourcing, and rigorous quality control are essential for its successful application in research. This guide provides a foundational framework for researchers to confidently work with this important heterocyclic intermediate.

References

  • Nanjing Habo Pharmaceutical Technology Co., Ltd. 4-氯-5-甲基-3-硝基吡唑. [Link]
  • MDPI. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. [Link]
  • Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
  • ResearchGate. Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. [Link]
  • International Journal of Pharmaceutical and Chemical Sciences.
  • Shanghai Canbi. This compound CAS:400753-12-0. [Link]

Sources

An In-Depth Technical Guide to the IUPAC Nomenclature of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, pyrazoles represent a "privileged scaffold"—a core molecular structure that is recurrent in a multitude of biologically active compounds.[1] From anti-inflammatory drugs like Celecoxib to erectile dysfunction treatments like Sildenafil, the pyrazole nucleus is a cornerstone of modern pharmaceuticals.[2][3] Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[4] This arrangement, however, introduces a significant challenge in chemical communication: annular tautomerism. The mobile proton on a nitrogen atom can lead to ambiguity in identifying substituent positions.

Therefore, a rigorous and systematic approach to nomenclature is not merely an academic exercise; it is essential for reproducibility, patent law, and regulatory affairs. This guide provides an in-depth exploration of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted pyrazoles, designed for researchers and professionals who require unambiguous and authoritative naming conventions. We will dissect the logic behind the rules, from foundational principles to complex substitution patterns, ensuring a self-validating system for naming these critical compounds.

Section 1: The Pyrazole Core - Foundational Principles

The accurate naming of any substituted pyrazole begins with a firm understanding of the parent ring's structure and its inherent chemical properties.

Numbering the Pyrazole Ring

The fundamental rule for numbering the pyrazole ring is dictated by the heteroatoms. According to IUPAC Hantzsch-Widman nomenclature, the numbering begins at one of the nitrogen atoms and proceeds around the ring in a direction that gives the second nitrogen atom the lowest possible number (locant).[5] For an unsubstituted pyrazole, this means the nitrogens are assigned positions 1 and 2.

The causality behind this is to provide a consistent starting point. By prioritizing the heteroatoms, we establish a fixed reference frame for locating any substituents.

Diagram 1: Standard IUPAC numbering of the pyrazole heterocycle.
Annular Tautomerism and the "Indicated Hydrogen"

Pyrazoles unsubstituted on a nitrogen atom exhibit prototropic annular tautomerism, where a hydrogen atom can reside on either of the two ring nitrogens.[6][7][8] This equilibrium is not trivial; it changes the identity of the carbon atoms at positions 3 and 5. A substituent at position 3 in one tautomer is at position 5 in the other.[9]

To resolve this ambiguity, IUPAC nomenclature employs the "indicated hydrogen" convention.[6] The position of the hydrogen atom on the ring is explicitly stated with a locant and an italicized H. For pyrazole, the Preferred IUPAC Name (PIN) is 1H-pyrazole .[10] This designation "locks" the tautomeric form, making the name unambiguous. It establishes that the nitrogen at position 1 bears a hydrogen atom, and consequently, the numbering is fixed.

Diagram 2: Tautomerism in methylpyrazole, resolved by the 1H-pyrazole convention.

Section 2: Naming Substituted Pyrazoles: A Step-by-Step Protocol

The systematic naming of a substituted pyrazole follows a hierarchical set of rules.[11] The process can be visualized as a logical workflow, ensuring all structural features are accounted for in the correct order.

G start Start with Substituted Pyrazole Structure parent Step 1: Identify Parent (1H-pyrazole) start->parent principal Step 2: Identify Principal Characteristic Group (if any) parent->principal numbering Step 3: Determine Numbering Direction principal->numbering case_a Case A: No Principal Group Lowest locants for all substituents numbering->case_a No case_b Case B: Principal Group Present Lowest locant for principal group numbering->case_b Yes substituents Step 4: Name All Substituents as Prefixes case_a->substituents case_b->substituents assemble Step 5: Assemble Final Name substituents->assemble end_node Complete IUPAC Name assemble->end_node

Diagram 3: Workflow for the systematic nomenclature of substituted pyrazoles.
Step 1: Identify the Parent Heterocycle

The parent is always 1H-pyrazole .[10]

Step 2: Identify the Principal Characteristic Group

Organic compounds are classified by their principal functional group, which dictates the suffix of the name.[12][13] All other functional groups are treated as substituents and named with prefixes.[12] The priority of functional groups is a cornerstone of IUPAC nomenclature.

Causality: This hierarchy ensures that the most chemically significant group, as defined by IUPAC, determines the compound's class. For example, a pyrazole with a carboxylic acid group is named as a pyrazolecarboxylic acid, not a carboxypyrazole, because the acid group has higher priority.[14]

PriorityClassSuffix (as Principal Group)Prefix (as Substituent)
Highest Carboxylic Acids-carboxylic acid / -oic acidcarboxy-
Esters-carboxylatealkoxycarbonyl-
Amides-carboxamidecarbamoyl-
Nitriles-carbonitrilecyano-
Aldehydes-carbaldehydeformyl-
Ketones-oneoxo-
Alcohols-olhydroxy-
Amines-amineamino-
Lowest Ethersalkoxy-
Halideshalo- (fluoro-, chloro-, etc.)
Nitronitro-
Table 1: Abbreviated list of functional group priorities.[12][14]
Step 3: Determine Numbering Direction

The numbering direction is chosen to assign the lowest possible locants based on the following hierarchy:

  • Indicated Hydrogen: The 1H is fixed at N1.

  • Principal Characteristic Group: If present, the principal group must be given the lowest possible locant (e.g., 3, 4, or 5).

  • Substituents: If no principal group exists, number the ring to give the set of all substituents the lowest possible locants. If a choice remains, numbering is decided by the alphabetical order of the substituents.

Step 4: Name the Substituents

All groups not designated as the principal group are named using prefixes (see Table 1).

Step 5: Assemble the Final Name

The final name is constructed in the following order: (Prefixes in alphabetical order)-(Parent Name)-(Suffix for Principal Group)

For example: 4-Bromo-3-methyl-1H-pyrazole-5-carboxylic acid.

  • Prefixes: 4-Bromo, 3-methyl

  • Parent Name: 1H-pyrazole

  • Suffix: -5-carboxylic acid

Section 3: Advanced Scenarios and Field-Proven Insights

N-Substituted Pyrazoles

When a substituent replaces the hydrogen at the N1 position, the naming is straightforward. The substituent is given the locant "1" and named as a prefix. The 1H designation is no longer needed because the substitution on the nitrogen removes the tautomeric ambiguity.

  • Example: A pyrazole with an ethyl group on a nitrogen is named 1-ethylpyrazole .

Competing Numbering Directions

Consider a pyrazole with a methyl group and an ethyl group.

  • Structure: A pyrazole with substituents at positions 3 and 5.

  • Analysis: There are two possibilities for numbering: 3-ethyl-5-methyl-1H-pyrazole or 5-ethyl-3-methyl-1H-pyrazole. Both give the locant set {3,5}. In this case of a tie, the substituent cited first in alphabetical order (ethyl) is given the lower locant.

  • Correct Name: 3-Ethyl-5-methyl-1H-pyrazole .

The Principal Group Dictates Numbering

Consider a pyrazole with a bromo substituent at C4 and a carboxylic acid at C5.

  • Analysis: The carboxylic acid is the principal group and must receive the lowest possible locant.[12][14] The numbering is fixed to give the -COOH group position 3, 4, or 5. Here, it is at C5. The numbering is therefore set, and the bromo substituent is at position 4.

  • Correct Name: 4-Bromo-1H-pyrazole-5-carboxylic acid .

Section 4: Practical Examples

Example 1: Simple Substitution

  • Structure: A pyrazole ring with a chlorine atom at C4 and a nitro group at C3.

  • Step 1 (Parent): 1H-pyrazole.

  • Step 2 (Principal Group): None. Both chloro and nitro groups are always prefixes.

  • Step 3 (Numbering): The substituent locant set is {3,4}. Reversing the numbering would also yield {3,4} (as 5-nitro-4-chloro), so alphabetical order is the tie-breaker. "Chloro" comes before "nitro". Therefore, the chloro group gets the lower number if possible, but the set {3,4} is the lowest possible. We list them alphabetically.

  • Step 4 (Substituents): 4-chloro, 3-nitro.

  • Step 5 (Assemble): 4-Chloro-3-nitro-1H-pyrazole .

Example 2: N-Substitution

  • Structure: A pyrazole ring with a phenyl group on N1 and a methyl group on C5.

  • Step 1 (Parent): Pyrazole. No 1H is needed as N1 is substituted.

  • Step 2 (Principal Group): None.

  • Step 3 (Numbering): Numbering starts at the substituted nitrogen (N1) and proceeds toward the other nitrogen (N2). This places the methyl group at C5.

  • Step 4 (Substituents): 5-methyl, 1-phenyl.

  • Step 5 (Assemble): 5-Methyl-1-phenylpyrazole .

Example 3: A Complex Pharmaceutical Precursor

  • Structure: A pyrazole ring with a tert-butyl group at N1, a trifluoromethyl group at C3, and a ketone (acetyl group) at C4.

  • Step 1 (Parent): Pyrazole.

  • Step 2 (Principal Group): The ketone is the highest priority group and will be the suffix "-one".[12]

  • Step 3 (Numbering): The ketone must get the lowest possible locant. The parent name becomes pyrazol-4-one. The numbering is now fixed. N1 has the tert-butyl group, and C3 has the trifluoromethyl group.

  • Step 4 (Substituents): 1-(tert-butyl), 3-(trifluoromethyl).

  • Step 5 (Assemble): The final name is assembled by prefixing the substituents alphabetically to the parent name with the suffix. This gives 1-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazol-4(5H)-one . Note: The (5H) is added to indicate the saturated position created by the C4=O bond, a nuance of advanced heterocycle nomenclature. A more common substitutive name would be 1-(1-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-one . For clarity and adherence to core principles, we will focus on the first interpretation. The key takeaway is the ketone's priority in numbering.

Conclusion

The IUPAC nomenclature for substituted pyrazoles is a robust system built on a hierarchy of clear, logical rules. By mastering the core principles—the primacy of the 1H-pyrazole parent, the priority of characteristic groups, and the rules for assigning lowest locants—researchers can ensure their work is communicated with precision and without ambiguity. The systematic application of this workflow is a critical skill for any scientist in the chemical and pharmaceutical fields, underpinning the integrity and clarity of scientific discovery.

References

  • ResearchGate. (n.d.). Chemical structures and numbering of pyrazole 1, dihydropyrazole (pyrazoline) tautomers 2–4 and pyrazolidine 5.
  • IUPAC. (n.d.). FR-2.2 Heterocyclic Components.
  • Pharmaguideline. (n.d.). Heterocyclic Compounds: Nomenclature and Classification.
  • Coursecontent. (n.d.). Nomenclature of Heterocyclic compounds.
  • ResearchGate. (n.d.). Core structure of pyrazoline ring along with the numbering of the...
  • Faria, J. V., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH.
  • Ranjan, R. (n.d.). IUPAC Nomenclature in Heterocyclic Compounds : Hantzsch-Widman Method.
  • ResearchGate. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
  • Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds.
  • MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
  • Oriental Journal of Chemistry. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • Chemistry LibreTexts. (2020). 18.2: Functional Group Order of Precedence For Organic Nomenclature.
  • IUPAC. (n.d.). Brief Guide to the Nomenclature of Organic Chemistry.
  • PubChem - NIH. (n.d.). Pyrazole.
  • ResearchGate. (n.d.). Chemical structures and numbering of pyrazole (1) and dihydropyrazole (pyrazoline) tautomers 2–4.
  • Al-Ostath, A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH.
  • University of Illinois Springfield. (n.d.). How to name organic compounds using the IUPAC rules.
  • Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature.
  • MDPI. (n.d.). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols.
  • University of Calgary. (n.d.). Nomenclature and Funtional Group Priorities.
  • NIH. (n.d.). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice.
  • ResearchGate. (n.d.). (A) Pyrazole structures can be described as two different tautomers....
  • Chemistry LibreTexts. (2024). 2.4: IUPAC Naming of Organic Compounds with Functional Groups.
  • Oriental Journal of Chemistry. (2017). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review).

Sources

Methodological & Application

The Versatile Synthon: Application of 4-Chloro-3-methyl-5-nitro-1H-pyrazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthetic utility of 4-Chloro-3-methyl-5-nitro-1H-pyrazole, a highly functionalized heterocyclic building block. We delve into its synthesis, reactivity, and key applications, with a particular focus on its role as a precursor to bioactive pyrazolo[1,5-a]pyrimidines. This document provides researchers, medicinal chemists, and drug development professionals with detailed protocols, mechanistic insights, and practical guidance for leveraging this versatile synthon in their own research endeavors.

Introduction: The Pyrazole Core and the Unique Attributes of a Substituted Synthon

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a wide array of pharmaceuticals and biologically active compounds.[1][2] Its prevalence stems from its ability to engage in various biological interactions, and its synthetic accessibility allows for extensive derivatization. This compound emerges as a particularly valuable building block due to the orthogonal reactivity of its substituents. The nitro group at the 5-position and the chlorine atom at the 4-position activate the pyrazole ring for distinct chemical transformations, primarily nucleophilic substitution and reduction, paving the way for the construction of complex molecular architectures.

The strategic placement of the chloro, methyl, and nitro groups on the pyrazole ring dictates its chemical behavior. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the entire molecule. This guide will explore how these features are harnessed in multi-step synthetic sequences.

Synthesis of the Building Block: this compound

The efficient synthesis of this compound is a prerequisite for its widespread application. While various methods for the synthesis of substituted pyrazoles exist, a common approach involves the cyclization of a 1,3-dicarbonyl compound with hydrazine, followed by functional group manipulations.[2]

A plausible and scalable synthesis of the title compound begins with the readily available 3-methyl-1H-pyrazol-5(4H)-one. Nitration followed by chlorination affords the desired product.

Protocol 1: Synthesis of this compound

Materials:

  • 3-methyl-1H-pyrazol-5(4H)-one

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Nitration: In a flask cooled in an ice bath, cautiously add 3-methyl-1H-pyrazol-5(4H)-one to a mixture of fuming nitric acid and concentrated sulfuric acid. Maintain the temperature below 10 °C throughout the addition. After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain 3-methyl-5-nitro-1H-pyrazol-4(5H)-one.

  • Chlorination: To the crude nitropyrazolone, add phosphorus oxychloride and a catalytic amount of DMF. Heat the mixture to reflux for 3 hours.

  • Final Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford this compound.

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 2.5 (s, 3H, CH₃), 13.0 (br s, 1H, NH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 12.0 (CH₃), 110.0 (C4), 145.0 (C3), 150.0 (C5).

  • MS (ESI): m/z calculated for C₄H₄ClN₃O₂ [M+H]⁺, found.

Key Application: A Gateway to Pyrazolo[1,5-a]pyrimidines

A primary application of this compound is its use as a precursor for the synthesis of pyrazolo[1,5-a]pyrimidines. This class of fused heterocyclic compounds is of significant interest in medicinal chemistry due to its diverse pharmacological activities, including acting as protein kinase inhibitors.[3][4] The synthetic strategy involves two key transformations: the reduction of the nitro group to an amine and the subsequent cyclocondensation with a 1,3-dielectrophile.

Step 1: Reduction of the Nitro Group

The selective reduction of the nitro group in the presence of a chloro substituent is a critical step. Standard reduction conditions, such as catalytic hydrogenation or the use of reducing metals in acidic media, are typically effective.

Protocol 2: Synthesis of 5-Amino-4-chloro-3-methyl-1H-pyrazole

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide solution (10 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve this compound in ethanol in a round-bottom flask.

  • Reduction: Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the pyrazole solution at room temperature.

  • Heating: After the addition, heat the reaction mixture to reflux for 4 hours.

  • Work-up: Cool the mixture to room temperature and carefully neutralize with a 10 M sodium hydroxide solution until the pH is basic.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-Amino-4-chloro-3-methyl-1H-pyrazole.

Step 2: Cyclocondensation to Pyrazolo[1,5-a]pyrimidines

The newly synthesized 5-Amino-4-chloro-3-methyl-1H-pyrazole serves as the key intermediate for constructing the pyrazolo[1,5-a]pyrimidine scaffold. The exocyclic amino group and the endocyclic N1 nitrogen of the pyrazole act as nucleophiles in a condensation reaction with a suitable 1,3-dielectrophile, such as a β-ketoester or an enaminone.

Protocol 3: Synthesis of a 7-Chloro-6-methyl-pyrazolo[1,5-a]pyrimidine Derivative

Materials:

  • 5-Amino-4-chloro-3-methyl-1H-pyrazole

  • Ethyl acetoacetate

  • Acetic acid

  • Ethanol

  • Rotary evaporator

Procedure:

  • Reaction Mixture: In a round-bottom flask, dissolve 5-Amino-4-chloro-3-methyl-1H-pyrazole and ethyl acetoacetate in ethanol.

  • Acid Catalyst: Add a catalytic amount of acetic acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 7-chloro-5-hydroxy-2,6-dimethylpyrazolo[1,5-a]pyrimidine.

Mechanistic Considerations

The synthetic transformations described above are governed by fundamental principles of organic reactivity.

Reactivity of the Pyrazole Ring

The pyrazole ring is an electron-rich aromatic system. However, the presence of the electron-withdrawing nitro group at the 5-position deactivates the ring towards electrophilic substitution and activates it for nucleophilic attack. The chlorine atom at the 4-position is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, especially when the ring is further activated.

G cluster_reactivity Reactivity of this compound Start This compound Reduction Reduction of Nitro Group (e.g., SnCl2, H2) SNAr Nucleophilic Aromatic Substitution of Chlorine AminoPyrazole 5-Amino-4-chloro-3-methyl-1H-pyrazole SubstitutedPyrazole 4-Substituted-3-methyl-5-nitro-1H-pyrazole

Cyclocondensation Mechanism

The formation of the pyrazolo[1,5-a]pyrimidine ring system proceeds through a well-established condensation-cyclization sequence. The more nucleophilic exocyclic amino group of the 5-aminopyrazole initially attacks one of the electrophilic centers of the 1,3-dielectrophile. This is followed by an intramolecular cyclization involving the endocyclic pyrazole nitrogen, and subsequent dehydration to yield the aromatic fused ring system.

G Aminopyrazole 5-Amino-4-chloro-3-methyl-1H-pyrazole Addition Nucleophilic Addition of Exocyclic Amino Group Aminopyrazole->Addition Dielectrophile 1,3-Dielectrophile (e.g., β-Ketoester) Dielectrophile->Addition Intermediate Open-Chain Intermediate Addition->Intermediate Cyclization Intramolecular Cyclization (Endocyclic N attacks Carbonyl) Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Pyrazolo[1,5-a]pyrimidine Dehydration->Product

Data Summary

The following table summarizes the key characteristics and expected data for the compounds discussed in this application note.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Spectroscopic Features (Predicted)
This compoundC₄H₄ClN₃O₂161.55¹H NMR: δ ~2.5 (s, 3H), ~13.0 (br s, 1H)
5-Amino-4-chloro-3-methyl-1H-pyrazoleC₄H₆ClN₃131.57¹H NMR: Appearance of a broad singlet for NH₂ protons.
7-Chloro-5-hydroxy-2,6-dimethylpyrazolo[1,5-a]pyrimidineC₈H₈ClN₃O201.62¹H NMR: Characteristic signals for two methyl groups and aromatic protons.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in organic synthesis. Its well-defined reactivity allows for the strategic construction of more complex heterocyclic systems, most notably the medicinally relevant pyrazolo[1,5-a]pyrimidines. The protocols outlined in this guide provide a solid foundation for researchers to utilize this synthon in their synthetic endeavors. Future applications of this compound will likely expand into the synthesis of novel agrochemicals, materials, and other classes of bioactive molecules, further solidifying its importance in the field of heterocyclic chemistry.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). (URL: [Link])
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (URL: [Link])
  • Organic Syntheses Procedure. (URL: [Link])
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (URL: [Link])
  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl) - MDPI. (URL: [Link])
  • synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. (URL: [Link])
  • 5 Combination of 1H and 13C NMR Spectroscopy. (URL: [Link])
  • (PDF)
  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google P
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D
  • NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry D
  • Pyrazole synthesis - Organic Chemistry Portal. (URL: [Link])
  • Nucleophilic Substitution with Amines - YouTube. (URL: [Link])
  • Ch 8 : Nucleophilc Substitution answers - University of Calgary. (URL: [Link])
  • Nucleophilic Substitution Reactions. (URL: [Link])
  • 4-Chloro-1-methyl-3-nitro-1H-pyrazole | C4H4ClN3O2 | CID 12845035 - PubChem. (URL: [Link])
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC. (URL: [Link])
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682. (URL: [Link])

Sources

Application Notes & Protocols: 4-Chloro-3-methyl-5-nitro-1H-pyrazole as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of therapeutic agents.[1][2] This application note details the utility of a highly functionalized derivative, 4-Chloro-3-methyl-5-nitro-1H-pyrazole , as a versatile starting material for drug discovery programs. Its strategic substitution provides three distinct and orthogonal points for chemical modification: the N1-pyrazole proton, the C4-chloro group activated for nucleophilic aromatic substitution, and the C5-nitro group, which can be readily converted to a key amine intermediate. We provide an overview of the molecule's properties, a robust synthesis protocol, and detailed, field-proven methodologies for its derivatization. These protocols are contextualized with an integrated synthesis of a hypothetical kinase inhibitor, demonstrating the building block's direct applicability in constructing complex, biologically relevant molecules.

Introduction to the Building Block

The power of a chemical building block lies in its ability to serve as a reliable and versatile foundation for creating diverse molecular architectures. This compound is engineered for this purpose, combining a biologically active core with functional groups that act as precise handles for synthetic transformations.

Physicochemical & Safety Profile

A thorough understanding of a building block's properties and handling requirements is critical for its effective and safe use in the laboratory.

PropertyValueSource
Molecular Formula C₄H₄ClN₃O₂[3]
Molecular Weight 161.55 g/mol [4]
Appearance SolidN/A
Melting Point 126 - 128 °C
logP (Predicted) 1.12

Safety & Handling: this compound is classified as harmful if swallowed and causes serious eye irritation.[5] Standard laboratory personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[6][7] All manipulations should be performed in a well-ventilated chemical fume hood.[8] Refer to the most current Safety Data Sheet (SDS) before use.

Key Reactive Features for Synthetic Diversification

The strategic placement of substituents on the pyrazole ring allows for a predictable and stepwise approach to library synthesis. The electron-withdrawing nature of the C5-nitro group is the key electronic feature, fundamentally influencing the reactivity of the C4-chloro position.

G cluster_0 This compound cluster_1 Points of Functionalization mol Key Reactive Sites mol_img N1 N1-H Alkylation/Arylation (Modulates PK properties) mol_img->N1 1 C4 C4-Cl for SNAr (Activated by NO₂) mol_img->C4 2 C5 C5-NO₂ Reduction (Gateway to Amine Chemistry) mol_img->C5 3

Diagram 1: Key points of functionalization on the pyrazole scaffold.

  • N1-H Site: The acidic proton on the pyrazole nitrogen is readily alkylated or arylated, a common strategy for modulating physicochemical properties such as solubility and metabolic stability, or for occupying specific regions within a protein binding site.

  • C4-Chloro Site: This position is highly activated towards Nucleophilic Aromatic Substitution (SNAr). The potent electron-withdrawing nitro group at the adjacent C5 position stabilizes the negatively charged Meisenheimer complex intermediate, dramatically facilitating the displacement of the chloride by various nucleophiles (amines, thiols, alkoxides).

  • C5-Nitro Site: The nitro group is a versatile functional handle. Its primary role in medicinal chemistry is as a precursor to an aniline-like amino group via reduction. This amine is a critical nexus for a host of subsequent reactions, most commonly amide bond formation, sulfonamide synthesis, and reductive amination.

Synthesis of the Building Block

While commercially available, understanding the synthesis of the title compound provides insight into its chemical nature. The following protocol outlines a robust, multi-step synthesis adapted from established pyrazole chemistry principles.[9][10]

Diagram 2: Synthetic workflow for the building block.

Protocol: Synthesis of this compound

Step A: Nitration of 3-Methyl-1H-pyrazol-5(4H)-one

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (H₂SO₄, 50 mL) and cool to 0 °C in an ice-salt bath.

  • Addition: Slowly add 3-methyl-1H-pyrazol-5(4H)-one (9.8 g, 0.1 mol) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 6.3 mL) to concentrated H₂SO₄ (10 mL) in a separate flask, pre-cooled to 0 °C.

  • Reaction: Add the cold nitrating mixture dropwise to the pyrazolone solution over 30 minutes, maintaining the internal temperature below 5 °C.

  • Stirring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then at room temperature for 2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (300 g). The resulting yellow precipitate is collected by vacuum filtration, washed with copious amounts of cold water until the filtrate is neutral (pH ~7), and dried under vacuum to yield 3-methyl-4-nitro-1H-pyrazol-5(4H)-one.

Step B: Chlorination to Yield the Final Product

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the dried 3-methyl-4-nitro-1H-pyrazol-5(4H)-one (14.3 g, 0.1 mol) to phosphorus oxychloride (POCl₃, 50 mL).

  • Reaction: Heat the mixture to reflux (approx. 105 °C) and maintain for 4 hours. The reaction should become a clear, dark solution.

  • Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice (400 g) in a large beaker within a fume hood. Caution: This is a highly exothermic and vigorous reaction.

  • Extraction: Once the ice has melted, the aqueous solution is neutralized carefully with a saturated sodium bicarbonate (NaHCO₃) solution. Extract the product with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can be recrystallized from an ethanol/water mixture to afford pure this compound.

Core Application Protocols: Derivatization Strategies

The true value of this building block is demonstrated by the ease with which it can be elaborated into diverse chemical entities. The following protocols provide step-by-step guidance for modifying each of the key reactive sites.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at C4

Causality: The C4-chloro group is an excellent leaving group in SNAr reactions due to the strong resonance-stabilizing effect of the adjacent C5-nitro group on the Meisenheimer intermediate. This protocol uses a primary amine as a representative nucleophile.

  • Setup: To a 25 mL round-bottom flask, add this compound (161 mg, 1.0 mmol), the desired primary or secondary amine (e.g., benzylamine, 1.1 mmol), and a suitable base such as N,N-Diisopropylethylamine (DIPEA, 1.5 mmol).

  • Solvent: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (5 mL).

  • Reaction: Stir the mixture at 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Work-up: Cool the reaction to room temperature and pour it into water (50 mL). Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with water (2 x 20 mL) and then brine (1 x 20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

| Troubleshooting SNAr Reactions | | :--- | :--- | | Problem | Suggested Solution | | No or slow reaction | Increase temperature (up to 120 °C) or consider microwave irradiation. Ensure the base is not sterically hindering the nucleophile. | | Multiple products observed | The N1-H may be competing. Protect the N1 position first (see Protocol 3) if regioselectivity is an issue. |

Protocol 2: Reduction of the C5-Nitro Group

Causality: The conversion of the nitro group to a primary amine is one of the most powerful transformations in medicinal chemistry, enabling subsequent amide coupling. Tin(II) chloride is a classic and reliable reagent for this purpose.

  • Setup: In a 50 mL round-bottom flask, dissolve the nitro-pyrazole substrate (e.g., the product from Protocol 1, 1.0 mmol) in ethanol or ethyl acetate (15 mL).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂, 5.0 mmol) to the solution.

  • Reaction: Heat the mixture to reflux (70-80 °C) and stir vigorously. The reaction is typically complete within 1-3 hours, which can be monitored by the disappearance of the starting material on TLC.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Neutralization & Extraction: Add saturated NaHCO₃ solution carefully until the pH is basic (~8-9) to precipitate tin salts. Add ethyl acetate (30 mL) and stir for 15 minutes.

  • Filtration & Purification: Filter the mixture through a pad of Celite® to remove inorganic solids, washing the pad with additional ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer again with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the desired amine, which can be used directly or purified further by chromatography.

Protocol 3: N1-Alkylation of the Pyrazole Ring

Causality: Deprotonation of the N1-H with a mild base generates a pyrazolate anion, which is a potent nucleophile that readily reacts with alkylating agents like alkyl halides. This modification is crucial for tuning the molecule's overall properties.

  • Setup: To a 25 mL flask, add the pyrazole starting material (1.0 mmol) and a mild base such as potassium carbonate (K₂CO₃, 2.0 mmol) or cesium carbonate (Cs₂CO₃, 1.5 mmol).

  • Solvent: Add a polar aprotic solvent like DMF or acetonitrile (5 mL).

  • Reagent Addition: Add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.1 mmol) dropwise at room temperature.

  • Reaction: Stir the reaction at room temperature or warm gently (e.g., to 50 °C) to accelerate the reaction. Monitor by TLC for completion (typically 1-4 hours).

  • Work-up: Filter off the inorganic base. Dilute the filtrate with water (30 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to isolate the N1-alkylated product.

Integrated Synthesis Example: A Hypothetical Kinase Inhibitor

To demonstrate the synergy of these protocols, we outline the synthesis of a hypothetical kinase inhibitor. This strategy involves sequential SNAr, nitro-reduction, and a final amide coupling, showcasing a common workflow in drug discovery.

Diagram 3: Workflow for a multi-step synthesis of a hypothetical kinase inhibitor.

This workflow illustrates how the this compound building block can be rapidly elaborated into a complex, drug-like molecule. By first installing a key recognition element at the C4 position via an SNAr reaction, followed by unmasking the C5-amine, a final sidechain can be introduced via robust amide coupling chemistry. This logical, stepwise approach is fundamental to the efficient exploration of chemical space around the pyrazole scaffold.

Summary and Outlook

This compound is more than a simple chemical; it is a platform for innovation in medicinal chemistry. Its three-point diversity allows researchers to systematically and efficiently generate libraries of novel compounds. The protocols outlined herein provide a reliable foundation for exploring its chemistry, enabling the rapid synthesis of analogs for structure-activity relationship (SAR) studies. This building block is particularly well-suited for programs targeting kinases, proteases, and other enzyme classes, as well as for developing novel anti-infective and anti-inflammatory agents.

References

  • MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-....
  • Journal of Organic and Pharmaceutical Chemistry. (2014). Synthesis and antimicrobial activity of 4-chloro-5-(2-nitrovinyl)-1H-imidazoles....
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles.
  • PubMed Central (PMC). (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020).
  • PubMed Central (PMC). (2022). Synthesis, Spectroscopic Characterization... of Halogenoaminopyrazoles Derivatives.
  • PubChem. (n.d.). 4-Chloro-1-methyl-3-nitro-1H-pyrazole.
  • Meddocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • PharmaTutor. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • ResearchGate. (2010). N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: Synthesis and anticonvulsant activity.

Sources

Application Notes and Protocols for Reactions with 4-Chloro-3-methyl-5-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Utility of a Versatile Pyrazole Building Block

4-Chloro-3-methyl-5-nitro-1H-pyrazole is a highly functionalized heterocyclic compound that serves as a valuable intermediate in the synthesis of diverse molecular architectures. Its importance in medicinal chemistry and drug development is underscored by the pyrazole core, a scaffold found in numerous pharmaceuticals exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][2] The strategic placement of a chloro, a methyl, and a nitro group on the pyrazole ring imparts a unique reactivity profile, making it a versatile precursor for constructing more complex molecules.

The key to its utility lies in the electronic interplay of its substituents. The potent electron-withdrawing nature of the nitro group at the C5 position significantly activates the chlorine atom at the C4 position towards nucleophilic aromatic substitution (SNAr). This activation allows for the facile and often regioselective introduction of a wide array of nucleophiles, including amines, alcohols, and thiols, providing a direct pathway to novel substituted pyrazoles.[3] Furthermore, the nitro group itself can be readily reduced to an amino group, opening up another avenue for derivatization and molecular elaboration.

This document provides detailed experimental protocols for two fundamental transformations of this compound: nucleophilic aromatic substitution and nitro group reduction. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns. The causality behind experimental choices, safety protocols, and methods for validation are explained to ensure reliable and reproducible outcomes.

Physicochemical Properties and Safety Data

Before commencing any experimental work, it is imperative to be fully acquainted with the physicochemical properties and safety hazards associated with this compound.

PropertyValueReference
IUPAC Name This compound[4]
Molecular Formula C₄H₄ClN₃O₂[4]
Molecular Weight 161.55 g/mol [5]
CAS Number 84547-94-4 (for N-methylated version)[5]
Appearance Crystalline powder, White to Light yellow
Hazard Identification and Safety Precautions

Warning: this compound and its N-methylated derivatives are classified as harmful and irritants.[5][6] Strict adherence to safety protocols is mandatory.

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5][6]

  • Irritation: Causes serious eye irritation and skin irritation. May cause respiratory irritation.[5][6][7]

  • Allergic Reaction: May cause an allergic skin reaction.

Mandatory Personal Protective Equipment (PPE):

  • Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.[6][8]

  • All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[7][8]

  • Ensure an eyewash station and safety shower are readily accessible.[7]

First Aid Measures:

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[6]

  • If on Skin: Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice. Remove and wash contaminated clothing before reuse.[6]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[7][8]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7][8]

Handling and Storage:

  • Store in a cool, well-ventilated place, away from heat and direct sunlight.[6] Keep the container tightly closed.[8]

  • Avoid breathing dust and avoid contact with skin and eyes.

  • Handle and open the container with care.[6]

Core Reactivity: The SNAr Mechanism

The primary mode of reaction for this compound is the Nucleophilic Aromatic Substitution (SNAr) pathway. The chlorine atom at C4 is an excellent leaving group, and its departure is facilitated by the strong electron-withdrawing nitro group at C5. This group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which forms upon the addition of a nucleophile.

The general workflow for utilizing this compound often involves an initial SNAr reaction followed by a subsequent transformation, such as the reduction of the nitro group.

G cluster_0 Synthetic Workflow A 4-Chloro-3-methyl- 5-nitro-1H-pyrazole B Nucleophilic Aromatic Substitution (SNAr) A->B Add Nucleophile (e.g., R-NH2) C 4-Substituted-3-methyl- 5-nitro-1H-pyrazole B->C D Nitro Group Reduction C->D Add Reducing Agent (e.g., SnCl2/HCl) E 5-Amino-4-substituted- 3-methyl-1H-pyrazole D->E

Caption: General synthetic workflow starting from this compound.

Experimental Protocols

The following protocols are presented as robust starting points. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Protocol 1: Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine to yield the corresponding 4-amino-3-methyl-5-nitro-1H-pyrazole derivative. The use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is recommended to scavenge the HCl generated during the reaction.[9]

Materials:

  • This compound

  • Amine of choice (e.g., aniline, benzylamine)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Dioxane, Acetonitrile, or DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Solvent and Reagent Addition: Dissolve the starting material in the chosen anhydrous solvent (e.g., Dioxane, 5-10 mL per mmol of starting material). Add the amine (1.1 eq) followed by DIPEA (1.5 eq).

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C). The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.[9]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of hexane and ethyl acetate. The product spot should be more polar than the starting material.

  • Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid or viscous oil. Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-amino-3-methyl-5-nitro-1H-pyrazole derivative.

Self-Validation:

  • TLC Analysis: A single product spot with a lower Rf value than the starting material indicates a successful reaction.

  • Spectroscopic Analysis: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the starting material's signals and the appearance of new signals corresponding to the incorporated amine are key indicators. For example, in the ¹H NMR spectrum, new aromatic or aliphatic protons from the amine will be visible, and an N-H peak may be observed.

Protocol 2: Reduction of the Nitro Group to an Amine

This protocol details the reduction of a 4-substituted-3-methyl-5-nitro-1H-pyrazole to the corresponding 5-amino derivative using tin(II) chloride (SnCl₂) in an acidic medium. This is a classic and reliable method for nitro group reduction.

Materials:

  • 4-Substituted-3-methyl-5-nitro-1H-pyrazole (from Protocol 1)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Sodium hydroxide (NaOH) solution (e.g., 3 M)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, suspend the 4-substituted-3-methyl-5-nitro-1H-pyrazole (1.0 eq) in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.

  • Reaction Conditions: Cool the flask in an ice bath and slowly add concentrated HCl. After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (around 80 °C).

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 2-6 hours). The product, being an amine, will be significantly more polar.

  • Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.

  • Basification and Extraction: Cool the residue in an ice bath and carefully basify by the slow addition of 3 M NaOH solution until the pH is ~8-9. This will precipitate tin salts.

  • Filtration/Extraction: The resulting mixture can be handled in two ways:

    • Option A (Filtration): Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with DCM or EtOAc. Collect the filtrate.

    • Option B (Extraction): Extract the aqueous slurry directly with a generous amount of DCM or EtOAc (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 5-amino-4-substituted-3-methyl-1H-pyrazole.

  • Purification: If necessary, the product can be purified by silica gel chromatography, often using a mobile phase containing a small amount of triethylamine (e.g., 1%) to prevent streaking on the column, or by recrystallization.

Self-Validation:

  • Spectroscopic Analysis: Confirmation is critical. In the ¹H NMR, the appearance of a broad singlet corresponding to the -NH₂ protons is a key diagnostic feature. In IR spectroscopy, the characteristic strong stretches for the nitro group (~1530 and 1350 cm⁻¹) will disappear and be replaced by N-H stretching bands (~3300-3500 cm⁻¹). Mass spectrometry will show a molecular ion peak corresponding to the reduced mass.

Visualization of the SNAr Reaction Mechanism

The SNAr reaction proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The leaving group is then eliminated to restore aromaticity.

Caption: A simplified diagram of the Addition-Elimination mechanism for SNAr reactions.

Conclusion

This compound is a powerful and versatile building block for synthetic chemistry. The protocols detailed herein for nucleophilic aromatic substitution and nitro group reduction provide reliable methods for its elaboration into a variety of complex nitrogen-containing heterocycles. By understanding the underlying reactivity and adhering to strict safety procedures, researchers can effectively utilize this reagent to accelerate the discovery of new chemical entities for pharmaceutical and other applications.

References

  • Safety Data Sheet for a related pyrazole compound. [Online].
  • Al-Sanea, M. M., et al. "2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene," Molbank, 2013. [Online]. Available: [Link]
  • KISHIDA CHEMICAL CO., LTD., "Safety Data Sheet - Bis(3-methyl-1-phenyl-5-pyrazolone)". [Online]. Available: [Link]
  • Patel, H. V., et al. "synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine," World Journal of Pharmacy and Pharmaceutical Sciences. [Online]. Available: [Link]
  • PubChem, "this compound," National Center for Biotechnology Inform
  • Lyalin, B. V., et al. "Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles," Russian Journal of Electrochemistry, 2008. [Online]. Available: [Link]
  • Ghorab, M. M., et al. "Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)
  • Popa, M., et al. "Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives," Molecules, 2021. [Online]. Available: [Link]
  • Organic Chemistry Portal, "Pyrazole synthesis". [Online]. Available: [Link]
  • Al-Mousawi, S. M., et al. "Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives," Catalysts, 2020. [Online]. Available: [Link]
  • SIELC Technologies, "Pyrazole, 4-chloro-3-methyl-". [Online]. Available: [Link]
  • Google Patents, "Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate". [Online].
  • Fadda, A. A., et al. "Synthesis of Chromone-Related Pyrazole Compounds," Molecules, 2018. [Online]. Available: [Link]
  • PubChem, "4-Chloro-1-methyl-3-nitro-1H-pyrazole," National Center for Biotechnology Inform
  • Kurbangalieva, A. R., et al. "ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines," Arkivoc, 2015. [Online]. Available: [Link]
  • Sun, Z.-L., et al. "(E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline," Acta Crystallographica Section E, 2007. [Online]. Available: [Link]
  • Bautista-Hernández, C. A., et al. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry," Molecules, 2023. [Online]. Available: [Link]
  • ResearchGate, "Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde". [Online]. Available: [Link]

Sources

Application Notes and Protocols for 4-Chloro-3-methyl-5-nitro-1H-pyrazole in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide for the investigation of 4-Chloro-3-methyl-5-nitro-1H-pyrazole in the field of agrochemical research. This document outlines the scientific rationale for its potential applications, detailed protocols for its synthesis and biological screening, and a discussion of potential mechanisms of action.

Introduction: The Prominence of the Pyrazole Scaffold in Agrochemicals

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of modern agrochemicals.[1][2] Its structural versatility and ability to interact with various biological targets have led to the commercialization of numerous pyrazole-based fungicides, herbicides, and insecticides.[3] The efficacy of these compounds is often fine-tuned by the nature and position of substituents on the pyrazole core. The subject of this guide, this compound, possesses a unique combination of functional groups—a chloro group at the 4-position, a methyl group at the 3-position, and a nitro group at the 5-position—that suggests a strong potential for significant biological activity.

Chemical Profile of this compound

  • IUPAC Name: this compound

  • CAS Number: 400753-12-0[4]

  • Molecular Formula: C₄H₄ClN₃O₂

  • Molecular Weight: 161.55 g/mol

  • Structure:

    
    
    

The presence of a chlorine atom can enhance the lipophilicity and metabolic stability of the molecule, often contributing to its fungicidal or herbicidal properties.[5] The nitro group is a strong electron-withdrawing group that can be crucial for the biological activity of certain pesticides. The methyl group can also influence the molecule's binding affinity to target enzymes or receptors.

Representative Synthesis Protocol

Step 1: Synthesis of 3-methyl-5-nitro-1H-pyrazole

A common method for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[8] For this synthesis, a suitable starting material would be a nitro-substituted dicarbonyl compound.

Step 2: Chlorination of 3-methyl-5-nitro-1H-pyrazole

The synthesized 3-methyl-5-nitro-1H-pyrazole can then be chlorinated at the 4-position. Electrochemical methods have been shown to be effective for the chlorination of pyrazoles.[9]

Detailed Protocol:

  • Reaction Setup: In a diaphragm electrochemical cell equipped with a platinum anode and a graphite cathode, dissolve 3-methyl-5-nitro-1H-pyrazole in an aqueous solution of sodium chloride.

  • Electrolysis: Apply a constant current density to the cell. The electrolysis should be carried out at room temperature with stirring.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield this compound.

Potential Agrochemical Applications and Screening Protocols

Based on the structural features of this compound and the known activities of related compounds, it is a promising candidate for investigation as a herbicide, fungicide, and insecticide.

Herbicidal Activity

Many commercial herbicides are based on the pyrazole scaffold.[2][10] The presence of chloro and nitro groups on the pyrazole ring has been associated with herbicidal effects.[11][12]

This protocol provides a rapid and simple method for the initial screening of herbicidal activity.[13]

  • Algal Lawn Preparation: Prepare a lawn of a unicellular green alga, such as Chlamydomonas reinhardtii, on an agar plate.

  • Sample Application: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Apply a known amount of the stock solution to a sterile paper disk. A solvent-only disk should be used as a negative control.

  • Incubation: Place the paper disks on the algal lawn and incubate the plates under appropriate light and temperature conditions for 2-3 days.

  • Observation: Herbicidal activity is indicated by the formation of a clear zone of inhibition around the paper disk. The diameter of the clearing zone can be used as a semi-quantitative measure of activity.

This protocol assesses the herbicidal effect on whole plants.[14]

  • Plant Material: Use seeds of common weed species (e.g., barnyard grass, pigweed) and a crop species (e.g., corn, soybean) for selectivity assessment.

  • Treatment: Prepare different concentrations of this compound formulated as a sprayable solution.

  • Application:

    • Pre-emergence: Apply the test solutions to the soil surface immediately after sowing the seeds.

    • Post-emergence: Apply the test solutions to the foliage of young, actively growing plants.

  • Incubation: Grow the plants in a controlled environment (greenhouse or growth chamber) with appropriate light, temperature, and humidity.

  • Evaluation: After a set period (e.g., 14-21 days), assess the herbicidal effects by recording parameters such as germination rate, plant height, fresh weight, and visual injury symptoms (e.g., chlorosis, necrosis).

Fungicidal Activity

Pyrazole derivatives are a significant class of fungicides, with many commercial products targeting fungal respiration.[3][5] The chloro-substituent, in particular, is a common feature in fungicidal pyrazoles.[15]

This method evaluates the inhibitory effect of the compound on the mycelial growth of pathogenic fungi.[16]

  • Fungal Cultures: Use pure cultures of economically important plant pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani).

  • Medium Preparation: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar - PDA) and amend it with different concentrations of this compound dissolved in a solvent. A solvent-only control should also be prepared.

  • Inoculation: Place a mycelial plug from the edge of an actively growing fungal culture onto the center of the amended and control PDA plates.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the specific fungus.

  • Evaluation: After a few days, when the fungal growth in the control plate has reached a significant size, measure the diameter of the fungal colony in all plates. Calculate the percentage of inhibition of mycelial growth compared to the control.

This protocol assesses the protective and curative fungicidal activity on host plants.[17][18]

  • Plant Material: Use healthy, susceptible host plants for the selected fungal pathogens (e.g., tomato plants for Botrytis cinerea).

  • Treatment Application:

    • Protective: Spray the plants with a solution of this compound at different concentrations. After the spray has dried, inoculate the plants with a spore suspension of the pathogen.

    • Curative: Inoculate the plants with a spore suspension of the pathogen. After a set incubation period (e.g., 24-48 hours), spray the plants with the test compound solution.

  • Incubation: Keep the treated and inoculated plants in a humid chamber to facilitate disease development.

  • Evaluation: After a suitable incubation period (e.g., 5-7 days), assess the disease severity based on a rating scale. Calculate the percentage of disease control compared to untreated, inoculated plants.

Insecticidal Activity

Phenylpyrazole insecticides, such as fipronil, are a major class of broad-spectrum insecticides.[19] The pyrazole core is essential for their activity, which involves blocking GABA-gated chloride channels in insects.[19]

This protocol is used for the rapid screening of insecticidal activity against mosquito larvae.[20][21]

  • Insect Rearing: Use a susceptible strain of mosquito larvae (e.g., Aedes aegypti).

  • Assay Setup: In a 24-well plate, add a known number of larvae (e.g., 5) to each well containing a defined volume of water.

  • Compound Addition: Add different concentrations of this compound (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is non-lethal) to the wells. Include a solvent-only control.

  • Incubation: Incubate the plates at a controlled temperature.

  • Evaluation: Record the larval mortality at different time points (e.g., 24, 48, and 72 hours).

This protocol evaluates the insecticidal activity against leaf-feeding insects.[22]

  • Insect Rearing: Use a common agricultural pest, such as the diamondback moth (Plutella xylostella) or cotton bollworm (Helicoverpa armigera).

  • Plant Material: Use leaf disks from a suitable host plant (e.g., cabbage for diamondback moth).

  • Treatment: Dip the leaf disks in different concentrations of a solution of this compound. Allow the leaf disks to air dry. A solvent-treated leaf disk serves as a control.

  • Exposure: Place the treated leaf disks in a petri dish with a known number of insect larvae.

  • Evaluation: After a set period (e.g., 48-72 hours), record the insect mortality and any anti-feedant effects (by observing the area of the leaf disk consumed).

Proposed Mechanisms of Action for Investigation

The specific mode of action of this compound is unknown and requires experimental validation. However, based on the activities of structurally related pyrazole agrochemicals, the following mechanisms are proposed as starting points for investigation:

  • Herbicidal Mechanism: Many pyrazole-based herbicides act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[23][24] Assays to measure the in-vitro inhibition of HPPD by this compound would be a logical next step if herbicidal activity is confirmed.

  • Fungicidal Mechanism: A significant number of pyrazole fungicides are inhibitors of succinate dehydrogenase (SDH) in the mitochondrial respiratory chain (Complex II).[3][25] Enzymatic assays to determine the effect of the compound on SDH activity in fungal mitochondria can be performed.

  • Insecticidal Mechanism: The primary mode of action for phenylpyrazole insecticides is the blockade of GABA-gated chloride channels.[19] Electrophysiological studies on insect neurons can be conducted to investigate if this compound has a similar effect. Other pyrazole insecticides are known to inhibit mitochondrial electron transport at the NADH-CoQ reductase site (Complex I).[26]

Data Presentation and Experimental Workflows

Quantitative Data Summary
Bioassay Test Organism Parameter Measured Example Metric
In-Vitro HerbicideChlamydomonas reinhardtiiDiameter of Inhibition Zonemm
In-Vivo HerbicideEchinochloa crus-galli% Growth Inhibition%
In-Vitro FungicideBotrytis cinerea% Mycelial Growth Inhibition%
In-Vivo FungicideSolanum lycopersicum% Disease Control%
In-Vitro InsecticideAedes aegypti% Mortality%
In-Vivo InsecticidePlutella xylostella% Mortality%
Experimental Workflow Diagrams

Agrochemical_Screening_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_moa Mechanism of Action Studies Synthesis Synthesis of This compound Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Herbicidal Herbicidal Assays (In-vitro & In-vivo) Characterization->Herbicidal Test Compound Fungicidal Fungicidal Assays (In-vitro & In-vivo) Characterization->Fungicidal Test Compound Insecticidal Insecticidal Assays (In-vitro & In-vivo) Characterization->Insecticidal Test Compound HPPD HPPD Inhibition Assay Herbicidal->HPPD Positive Hit SDH SDH Inhibition Assay Fungicidal->SDH Positive Hit GABA GABA Receptor Binding Assay Insecticidal->GABA Positive Hit InVivo_Fungicide_Protocol cluster_curative start Healthy Host Plants treatment Spray with Test Compound (Protective Assay) start->treatment inoculation_cur Inoculate with Fungal Pathogen start->inoculation_cur Curative Path inoculation Inoculate with Fungal Pathogen treatment->inoculation incubation Incubate in Humid Chamber inoculation->incubation evaluation Assess Disease Severity incubation->evaluation end Calculate % Disease Control evaluation->end incubation_pre Incubate (24-48h) inoculation_cur->incubation_pre treatment_cur Spray with Test Compound incubation_pre->treatment_cur treatment_cur->incubation

Caption: Workflow for in-vivo protective and curative fungicidal assays.

Conclusion

This compound is a novel chemical entity with significant potential for development as an agrochemical. Its unique substitution pattern on the proven pyrazole scaffold warrants a thorough investigation of its herbicidal, fungicidal, and insecticidal properties. The protocols and workflows outlined in these application notes provide a robust framework for researchers to systematically evaluate its biological activity and elucidate its mechanism of action.

References

  • Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry.
  • Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. Journal of Agricultural and Food Chemistry.
  • Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments.
  • Synthesis and insecticidal activities of novel pyrazole oxime ether derivatives with different substituted pyridyl rings. Pest Management Science.
  • Phenylpyrazole insecticides. Wikipedia.
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry.
  • Discovery of Novel N-Pyridylpyrazole Thiazole Deriv
  • Mode of action of pyrazoles and pyridazinones.
  • Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. PubMed.
  • Synthesis and Insecticidal Activities of Pyrazole-heterocyclic Diamides.
  • Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry.
  • (PDF) Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes.
  • Synthesis and Fungicidal Activity of Novel Chloro-Containing 1-Aryl-3-oxypyrazoles with an Oximino Ester or Oximino Amide Moiety. Molecules.
  • Synthesis and fungicidal activity of novel chloro-containing 1-aryl-3-oxypyrazoles with an oximino ester or oximino amide moiety. PubMed.
  • Testing Toxicity Of Novel Insecticidal Chemistries To Mosquitoes l Protocol Preview. JoVE.
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. PubMed.
  • Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Semantic Scholar.
  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry.
  • Action of pyrazoline-type insecticides at neuronal target sites.
  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.
  • Mode of Action of Pyrazole Herbicides Pyrazolate and Pyrazoxyfen: HPPD Inhibition by the Common Metabolite.
  • Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. Journal of Agricultural and Food Chemistry.
  • Discovery of Novel Pyrazole Amides as Potent Fungicide Candidates and Evaluation of Their Mode of Action. Journal of Agricultural and Food Chemistry.
  • In vivo Evaluation of Chemicals and Plant extracts against powdery mildew of Black gram and green gram. JETIR.
  • A Rapid and Simple Bioassay Method for Herbicide Detection. PMC.
  • In Vitro Assays | Herbicide Discovery and Screening. Plant and Soil Sciences eLibrary.
  • Screening Methods in the Study of Fungicidal Property of Medicinal Plants.
  • Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. Molecules.
  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Deriv
  • Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes.
  • Phytochemical Screening and In Vitro Antifungal Activity of Selected Medicinal Plants against Candida albicans and Aspergillus niger in West Shewa Zone, Ethiopia. PMC.
  • Large-Scale Screening of the Plant Extracts for Antifungal Activity against the Plant P
  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI.
  • Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives.
  • Analysis of Chemical Composition and In Vitro and In Vivo Antifungal Activity of Raphanus raphanistrum Extracts against Fusarium and Pythiaceae, Affecting Apple and Peach Seedlings. MDPI.
  • synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. International Journal of Engineering Research & Technology.
  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules.
  • Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles.
  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem.
  • Herbicide Bioassay.
  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC.
  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. PMC.
  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Semantic Scholar.
  • The structures and herbicidal activities of pyrazole derivatives at a...
  • 4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOLE | 400753-12-0. ChemicalBook.
  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Deriv
  • How to Conduct a Bioassay to Test for Herbicide Contamin

Sources

Application Notes and Protocols for the Evaluation of 4-Chloro-3-methyl-5-nitro-1H-pyrazole in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Kinase Inhibition and the Emergence of 4-Chloro-3-methyl-5-nitro-1H-pyrazole

Protein kinases are a pivotal class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of substrate proteins.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, including a wide array of cancers, inflammatory disorders, and neurodegenerative conditions.[1] This has positioned protein kinases as one of the most significant classes of therapeutic targets in modern drug discovery.[2][3]

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors.[2][3] Its synthetic tractability and ability to form key interactions within the ATP-binding pocket of kinases have led to its widespread use in the development of targeted therapies.[2] Pyrazole-containing drugs such as Ruxolitinib and Baricitinib, which target Janus kinases (JAKs), underscore the therapeutic potential of this heterocyclic motif.[2]

This document provides detailed application notes and protocols for the characterization of a novel pyrazole derivative, this compound, as a potential kinase inhibitor. While the specific biological activity of this compound is yet to be extensively profiled, its structural features suggest it may engage with the ATP-binding site of various kinases. These guidelines are designed for researchers, scientists, and drug development professionals to rigorously assess its inhibitory potential through robust and reproducible in vitro kinase assays.

Understanding the Landscape: Kinase Inhibition Assay Formats

The initial evaluation of a potential kinase inhibitor involves determining its ability to suppress the catalytic activity of a target kinase.[4] A variety of assay formats are available, each with its own advantages and principles of detection.[4][5] The choice of assay often depends on the specific kinase, available reagents, and desired throughput.[6]

Commonly Employed Kinase Assay Formats:

  • Radiometric Assays: Considered a gold standard for sensitivity and direct measurement of substrate phosphorylation, these assays utilize ATP labeled with a radioactive isotope (such as ³²P or ³³P).[7][] Kinase activity is quantified by measuring the incorporation of the radioactive phosphate group onto a substrate.[]

  • Fluorescence-Based Assays: These methods offer a non-radioactive alternative and are well-suited for high-throughput screening.[5] They include formats like Fluorescence Polarization (FP), which measures changes in the rotational mobility of a fluorescently labeled substrate upon phosphorylation, and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), which detects kinase-ligand interactions with low background interference.[5]

  • Luminescence-Based Assays: This popular format quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction.[1] Typically, the remaining ATP is converted into a luminescent signal, meaning lower luminescence corresponds to higher kinase activity.[1] Conversely, some assays measure the amount of ADP produced, where the signal is directly proportional to kinase activity.[1]

For the purposes of these application notes, we will provide a detailed protocol for a luminescence-based kinase assay due to its widespread use, high sensitivity, and amenability to high-throughput applications.

Experimental Design and Workflow

A systematic approach is crucial for the successful evaluation of a novel inhibitor. The following workflow outlines the key stages, from initial compound handling to comprehensive data analysis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Preparation (Stock & Serial Dilutions) Plate_Setup Plate Setup (Addition of Compound/Controls) Compound_Prep->Plate_Setup Reagent_Prep Assay Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Plate_Setup Kinase_Reaction Initiation & Incubation of Kinase Reaction Plate_Setup->Kinase_Reaction Detection Signal Detection (Luminescence Reading) Kinase_Reaction->Detection Data_Normalization Data Normalization (% Inhibition Calculation) Detection->Data_Normalization IC50_Determination IC50 Curve Fitting & Determination Data_Normalization->IC50_Determination

Caption: Experimental workflow for kinase inhibitor profiling.

Detailed Protocol: Luminescence-Based Kinase Inhibition Assay

This protocol is designed for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against a target kinase.

1. Materials and Reagents:

  • This compound

  • Target Kinase (recombinant)

  • Kinase Substrate (peptide or protein)

  • Adenosine Triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[1]

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • Dimethyl Sulfoxide (DMSO)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

2. Preparation of Solutions:

  • Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure complete dissolution.

  • Serial Dilutions: Perform a serial dilution of the compound stock solution in DMSO to generate a range of concentrations for IC₅₀ determination. A 10-point, 3-fold dilution series is recommended as a starting point.

  • Kinase Solution: Dilute the kinase to the desired working concentration in kinase assay buffer. The optimal concentration should be determined empirically to ensure the assay is in the linear range.

  • Substrate/ATP Solution: Prepare a mixture of the kinase substrate and ATP in the kinase assay buffer. The ATP concentration should ideally be at or near the Kₘ value for the specific kinase to ensure accurate determination of inhibitor potency.[7]

3. Assay Procedure:

  • Compound Plating: Add 2.5 µL of the serially diluted this compound or DMSO (as a vehicle control) to the wells of the assay plate.[1]

  • Kinase Addition: Add 2.5 µL of the diluted kinase solution to each well.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[1]

  • Initiation of Kinase Reaction: Start the reaction by adding 5 µL of the Substrate/ATP solution to each well.[1]

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.[1] The incubation time may need to be optimized based on the activity of the kinase.

  • ADP Detection:

    • Add 10 µL of the ADP-Glo™ Reagent to each well.[1]

    • Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and depletes the remaining ATP.[1]

    • Add 20 µL of the Kinase Detection Reagent to each well.[1]

    • Incubate for 30 minutes at room temperature to convert the generated ADP to ATP and produce a luminescent signal.[1]

  • Data Acquisition: Measure the luminescence of each well using a compatible plate reader.

Data Analysis and Interpretation

The raw luminescence data must be processed to determine the inhibitory activity of the compound.

1. Data Normalization:

  • High Control (0% Inhibition): Wells containing the kinase, substrate, ATP, and DMSO (vehicle). This represents the maximum kinase activity.

  • Low Control (100% Inhibition): Wells containing the kinase and substrate but no ATP, or wells with a known potent inhibitor. This represents the background signal.

The percent inhibition for each compound concentration is calculated as follows:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_LowControl) / (Signal_HighControl - Signal_LowControl))

2. IC₅₀ Determination:

Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R) to determine the IC₅₀ value. The IC₅₀ is the concentration of the inhibitor required to reduce the kinase activity by 50%.[]

Table 1: Example Data Summary for this compound

Kinase TargetThis compound IC₅₀ (nM)Staurosporine IC₅₀ (nM)
Kinase A1505
Kinase B250010
Kinase C>10,00020

Staurosporine, a non-selective kinase inhibitor, is used as a positive control.[1]

Trustworthiness and Self-Validation: Best Practices for Robust Results

To ensure the reliability and reproducibility of the data, several best practices should be followed:

  • Vehicle Control: Always include wells with the inhibitor's solvent (e.g., DMSO) to account for any effects of the vehicle on kinase activity.[9]

  • Positive and Negative Controls: Utilize a known inhibitor for the target kinase as a positive control to validate the assay's performance.[4] Negative controls (no enzyme or no substrate) are essential for determining background signal.

  • Dose-Response and Time-Course Experiments: Evaluate the inhibitor's effect at multiple concentrations and time points to understand its potency and the dynamics of inhibition.[9]

  • Kinome Profiling: To understand the selectivity of this compound, it is advisable to screen it against a broad panel of kinases. This can reveal potential off-target effects.[4][9]

Signaling Pathway Context

The ultimate goal of a kinase inhibitor is to modulate a cellular signaling pathway. Understanding the context in which the target kinase operates is crucial for interpreting the biological effects of the inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A (Target for Inhibition) Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Substrate Substrate Protein Kinase2->Substrate Phosphorylation TF Transcription Factor Substrate->TF Activation Gene Gene Expression TF->Gene Regulation

Caption: A generic kinase signaling cascade.

Conclusion

These application notes provide a comprehensive framework for the initial characterization of this compound as a potential kinase inhibitor. By following the detailed protocols and best practices outlined, researchers can generate reliable and reproducible data to assess its potency and selectivity. The pyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutics, and a systematic evaluation of new derivatives is a critical step in the drug development process.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI.
  • Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. (2014). PubMed.
  • Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,... (n.d.). ResearchGate.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2010). PubMed Central.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • Can anyone suggest a protocol for a kinase assay? (2015). ResearchGate.
  • In vitro JAK kinase activity and inhibition assays. (2013). PubMed.
  • In vitro kinase assay. (2023). Protocols.io.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central.

Sources

Application Note: 4-Chloro-3-methyl-5-nitro-1H-pyrazole as a Versatile Synthon for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 4-Chloro-3-methyl-5-nitro-1H-pyrazole. This readily available starting material serves as a powerful and versatile building block for the construction of a diverse range of novel heterocyclic compounds. We will explore its inherent reactivity, focusing on key transformations such as nucleophilic aromatic substitution and its use as a precursor for fused bicyclic systems, including the medicinally significant pyrazolo[1,5-a]pyrimidines. Detailed, field-tested protocols, mechanistic insights, and data presentation are included to facilitate the practical application of these synthetic strategies in a laboratory setting.

Introduction: The Significance of Pyrazole-Based Heterocycles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Pyrazole derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties.[3][4][5] The ability to functionalize the pyrazole ring allows for the fine-tuning of steric and electronic properties, making it a cornerstone of modern drug discovery and development.[2][6]

This compound, in particular, is an exceptionally valuable synthon. Its structure is primed for sequential, regioselective modifications, enabling the efficient assembly of complex molecular architectures.

The Synthon: Reactivity Profile of this compound

The synthetic versatility of this pyrazole derivative stems from the specific arrangement of its functional groups. The electron-withdrawing nitro group at the C5 position, coupled with the inherent electron-deficient nature of the pyrazole ring, strongly activates the C4 position towards nucleophilic attack. This makes the chloro group an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. Furthermore, the nitro group itself can be readily reduced to a primary amine, opening up a second vector for synthetic elaboration, most notably for the construction of fused heterocyclic systems.

Caption: Key reactive sites of the this compound synthon.

Synthetic Application I: Nucleophilic Aromatic Substitution (SNAr)

The most direct application of this synthon involves the displacement of the C4-chloro substituent by various nucleophiles. This reaction pathway is efficient for creating libraries of 4-substituted pyrazoles, which can then be evaluated for biological activity or used in further synthetic steps.

Protocol 1: General Procedure for SNAr with Amine Nucleophiles

Rationale: This protocol utilizes a polar aprotic solvent like DMF to facilitate the SNAr reaction. A non-nucleophilic base (e.g., DIPEA or K2CO3) is used to scavenge the HCl generated during the reaction without competing with the primary nucleophile. The elevated temperature provides the necessary activation energy for the reaction to proceed at a practical rate.

  • Reagents & Equipment:

    • This compound

    • Amine nucleophile (e.g., morpholine, piperidine, aniline derivative) (1.1 equivalents)

    • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3) (2.0 equivalents)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

    • Standard work-up and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)

  • Step-by-Step Procedure:

    • To a clean, dry round-bottom flask under an inert atmosphere (N2 or Argon), add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

    • Add the amine nucleophile (1.1 eq) to the solution via syringe.

    • Add the base (DIPEA or K2CO3, 2.0 eq).

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the pure 4-amino-3-methyl-5-nitro-1H-pyrazole derivative.

SNAr_Workflow Figure 2: Workflow for S N Ar Reaction start 1. Reagent Setup (Pyrazole, Amine, Base in DMF) reaction 2. Heating & Stirring (80-100 °C, 4-12h) start->reaction monitoring 3. Reaction Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup 4. Aqueous Work-up (EtOAc/Water Extraction) monitoring->workup Proceed upon completion purification 5. Purification (Flash Chromatography) workup->purification product 6. Final Product (4-Amino-Substituted Pyrazole) purification->product

Caption: A generalized workflow for the synthesis of 4-amino-substituted pyrazoles.

Synthetic Application II: Construction of Fused Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are purine isosteres that have garnered significant attention as potent inhibitors of various protein kinases, making them valuable scaffolds in cancer therapy.[7][8][9] The synthesis begins with the reduction of the nitro group on our pyrazole synthon to form a 5-aminopyrazole intermediate. This intermediate possesses the necessary 1,3-N,N-dinucleophilic character to undergo cyclocondensation with a 1,3-dielectrophile, such as a β-dicarbonyl compound or its equivalent.[10][11]

Pyrazolopyrimidine_Synthesis Figure 3: Synthetic Pathway to Pyrazolo[1,5-a]pyrimidines Start 4-Chloro-3-methyl- 5-nitro-1H-pyrazole Step1 Step 1: Nitro Reduction (e.g., SnCl2·2H2O, HCl/EtOH) Start->Step1 Intermediate 5-Amino-4-chloro- 3-methyl-1H-pyrazole Step1->Intermediate Step2 Step 2: Cyclocondensation (e.g., Acetylacetone, AcOH) Intermediate->Step2 Product 2,5,7-Trimethyl-6-chloro- pyrazolo[1,5-a]pyrimidine Step2->Product

Sources

The Synthetic Potential of 4-Chloro-3-methyl-5-nitro-1H-pyrazole: A Guide to Functional Group Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide on the synthetic utility of 4-chloro-3-methyl-5-nitro-1H-pyrazole as a reagent for functional group transformations. While not a ubiquitously employed reagent, its unique substitution pattern offers significant potential for the synthesis of diverse, highly functionalized pyrazole derivatives. This guide, intended for researchers, scientists, and drug development professionals, elucidates the underlying principles of its reactivity, provides detailed protocols for key transformations, and explores its applications in medicinal and agrochemical research.

Introduction: Unveiling the Reactivity of a Polysubstituted Pyrazole

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, with numerous derivatives exhibiting a wide array of biological activities and physical properties.[1][2] The subject of this guide, this compound, is a particularly interesting, albeit underexplored, building block. Its reactivity is governed by the interplay of its substituents: the chloro, methyl, and nitro groups on the pyrazole ring.

The presence of a nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the pyrazole ring, making it more susceptible to certain transformations.[3][4] This guide will primarily focus on the two major avenues for functionalization that this molecule presents: nucleophilic aromatic substitution at the C4-chloro position and transformations involving the C5-nitro group.

Core Reactivity: A Tale of Two Functional Groups

The primary modes of functional group transformation for this compound are centered around the chloro and nitro substituents. The electron-withdrawing nature of the nitro group activates the pyrazole ring for nucleophilic attack, particularly at the carbon bearing the chlorine atom.

Nucleophilic Aromatic Substitution at the C4-Position

The chlorine atom at the C4 position is the most labile group for substitution. The strong electron-withdrawing effect of the adjacent C5-nitro group makes the C4 carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. This is a classic example of nucleophilic aromatic substitution (SNAr) on an electron-deficient heterocyclic system.

sn_ar_mechanism cluster_intermediate Meisenheimer-like Intermediate reagents This compound + Nu:⁻ intermediate N N C C C H Me Cl NO₂ reagents->intermediate Nucleophilic Attack intermediate_nu Nu product 4-Substituted-3-methyl-5-nitro-1H-pyrazole + Cl⁻ intermediate->product Loss of Leaving Group intermediate_nu->intermediate:f4 forms new C-Nu bond

Caption: Generalized SNAr mechanism at the C4-position.

Causality Behind Experimental Choices: The choice of solvent and base is critical for the success of these reactions. Aprotic polar solvents like DMF or DMSO are often preferred as they can solvate the nucleophile without protonating it, thus maintaining its reactivity. The addition of a non-nucleophilic base, such as potassium carbonate or triethylamine, may be necessary to neutralize any liberated acid and drive the reaction to completion.

Table 1: Potential Nucleophiles for C4-Substitution

Nucleophile TypeExampleExpected ProductPotential Applications
O-NucleophilesAlkoxides (e.g., NaOMe)4-Alkoxy-3-methyl-5-nitro-1H-pyrazoleAgrochemicals, Medicinal Chemistry
S-NucleophilesThiolates (e.g., NaSPh)4-Thioether-3-methyl-5-nitro-1H-pyrazoleAntifungal agents, Material science
N-NucleophilesAmines (e.g., Piperidine)4-Amino-3-methyl-5-nitro-1H-pyrazoleDyes, Pharmaceuticals[5]
C-NucleophilesCyanide (e.g., KCN)4-Cyano-3-methyl-5-nitro-1H-pyrazolePrecursor for carboxylic acids, amides
Transformations of the C5-Nitro Group

The nitro group at the C5 position is another key handle for functionalization, primarily through reduction to an amino group. This transformation opens up a vast chemical space for further derivatization.

Reduction to an Amine: The reduction of the nitro group can be achieved using various standard reducing agents. The resulting 5-amino-4-chloro-3-methyl-1H-pyrazole is a versatile intermediate.

reduction_workflow cluster_derivatives Further Derivatization start This compound intermediate 5-Amino-4-chloro-3-methyl-1H-pyrazole start->intermediate Reduction (e.g., SnCl₂/HCl, H₂/Pd-C) diazotization Diazotization intermediate->diazotization NaNO₂/HCl acylation Acylation intermediate->acylation Acyl Chloride alkylation Alkylation intermediate->alkylation Alkyl Halide

Caption: Synthetic pathways originating from the C5-nitro group.

Trustworthiness of Protocols: The protocols described below are based on well-established methodologies for similar heterocyclic systems. However, as with any chemical reaction, optimization of reaction conditions (temperature, reaction time, stoichiometry) may be necessary to achieve optimal yields and purity for specific substrates.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution of the C4-Chloro Group with an Amine

This protocol provides a general method for the synthesis of 4-amino-3-methyl-5-nitro-1H-pyrazoles.

Materials:

  • This compound

  • Amine (2 equivalents)

  • Potassium carbonate (1.5 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of this compound (1 equivalent) in DMF, add the desired amine (2 equivalents) and potassium carbonate (1.5 equivalents).

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-3-methyl-5-nitro-1H-pyrazole.

Protocol 2: Reduction of the C5-Nitro Group to a C5-Amino Group

This protocol outlines the reduction of the nitro group to an amine using tin(II) chloride.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5 equivalents)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (5 equivalents) in concentrated hydrochloric acid dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by crystallization or column chromatography.

Applications in Synthesis

The functionalized pyrazoles derived from this compound are valuable intermediates in the synthesis of a variety of target molecules.

  • Agrochemicals: The introduction of different functional groups at the C4 position can lead to the discovery of new herbicides and fungicides. For example, pyrazole derivatives are known to possess herbicidal properties.[6]

  • Pharmaceuticals: The 4-amino and 5-amino pyrazole derivatives are key building blocks for the synthesis of kinase inhibitors, anti-inflammatory agents, and other biologically active compounds.[7] The synthesis of pyrazolo[3,4-d]pyrimidines, a privileged scaffold in medicinal chemistry, can be envisioned from the 5-aminopyrazole derivative.

  • Materials Science: The highly functionalized pyrazole core can be incorporated into polymers or used as ligands for metal complexes with interesting photophysical or catalytic properties.

Conclusion

This compound, while not a mainstream reagent, possesses a rich and versatile chemistry. Its strategic substitution pattern allows for selective functionalization at both the C4 and C5 positions, providing access to a wide range of substituted pyrazole derivatives. The protocols and principles outlined in this guide are intended to empower researchers to explore the synthetic potential of this intriguing molecule in their own research endeavors.

References

  • Boguszewska-Czubara A., Łapczuk-Krygier A., Rykała K., Biernasiuk A., Wnorowski A., Popiolek Ł., Maziarka A., Hordyjewska A., Jasiński R. Novel Synthesis Scheme and In Vitro Antimicrobial Evaluation of 1,3-Diaryl-5-Nitropyrazoles. Molecules. 2024;29(8):1778. [Link]
  • Mali, P. V., et al. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules 2022, 27(1), 123. [Link]
  • Synthesis of Bioactive Heterocycles from 6-amino-4-(2-chloro-5-nitrophenyl)-3-methyl-1, 4-dihydropyrano [2, 3-c] pyrazole-5-carbonitrile.
  • Bawazir, W. (2020) A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]
  • 6-Amino-3-methyl-4-(3-nitrophenyl)-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile. Acta Crystallographica Section E. (2011). [Link]
  • Example of pyrazole-containing bioactive compounds.
  • Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles.
  • El-Baih, F. E., et al. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules 2021, 26(4), 1104. [Link]
  • Wang, R., et al. Synthesis and Properties of a New Explosive, 4-Amino-3,5-Dinitro-lH-Pyrazole (LLM-116). Propellants, Explosives, Pyrotechnics 2005, 30(1), 19-23. [Link]
  • Synthesis and antimicrobial activity of 4-chloro-5-(2-nitrovinyl)-1H-imidazoles and products of their interaction with 3-methyl-2-pyrazolin-5-one. Journal of Organic and Pharmaceutical Chemistry. (2014). [Link]
  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. MDPI. (2013). [Link]
  • Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6).
  • Efficient Synthesis of Fused Heterocycles Incorporating Pyrazole/Thiadiazine or Pyrazole/Thiadiazepine Fragments Using N‐Chlorosulfonyltrihaloacetimidoyl Chlorides. Semantic Scholar. (2022). [Link]
  • Mahmood, A., et al. A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical and Pharmaceutical Research 2015, 7(9), 743-751. [Link]
  • Yin, C., et al. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules 2019, 24(7), 1279. [Link]
  • Ferreira, I. C. F. R., et al. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules 2019, 24(21), 3904. [Link]
  • Sharma, V., et al. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemical and Pharmaceutical Research 2016, 8(3), 639-653. [Link]
  • Wang, B.-L., et al. Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. Molecules 2016, 21(3), 279. [Link]
  • Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5-bis(4-amino-3,5-dinitropyrazol-1-yl)pyrazole (LLM-226). OSTI.GOV. (2018). [Link]

Sources

Application Note & Protocol: High-Throughput Screening of Novel Pyrazole-Based Compounds as Potential Protein Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Part I: Application Note - Scientific Rationale and Strategy

The Pyrazole Scaffold: A Privileged Core for Kinase Inhibition

The pyrazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry, earning the status of a "privileged scaffold."[1][2] This designation is due to its versatile synthetic accessibility and its presence in numerous FDA-approved drugs targeting a wide array of diseases.[1][3] A particularly fruitful application of the pyrazole core has been in the development of protein kinase inhibitors for oncology.[4][5] Protein kinases, which regulate the majority of cellular signaling pathways, are frequently dysregulated in cancer, making them prime therapeutic targets.[3][6] The pyrazole scaffold serves as an excellent bioisosteric replacement for the adenine ring of ATP, enabling compounds to competitively bind in the highly conserved ATP-binding pocket of many kinases.[5] Several successful drugs, including Crizotinib (ALK/ROS1 inhibitor) and Ruxolitinib (JAK1/2 inhibitor), feature a pyrazole core, validating its importance in this therapeutic area.[3][5]

This document focuses on providing a framework for screening novel pyrazole derivatives, using 4-Chloro-3-methyl-5-nitro-1H-pyrazole as a representative example, to identify new inhibitors of protein kinases.

Compound Profile: this compound

While the specific biological activity of this compound is not extensively documented in public literature, its structural features—a substituted pyrazole ring—make it a compelling candidate for screening against kinase targets. Its properties are summarized below.

PropertyValueSource
Molecular Formula C₄H₄ClN₃O₂PubChem[7]
Molecular Weight 161.55 g/mol PubChem[7]
IUPAC Name This compoundPubChem[7]
InChIKey RVRMXEGIHGSLHB-UHFFFAOYSA-NPubChem[7]
Predicted XlogP 1.4PubChem[7]
Solubility Typically soluble in organic solvents like DMSO for HTS applications.(Assumed)
Rationale for a Universal Kinase Assay Platform

The human kinome consists of over 500 members, making target-specific assay development a monumental task.[6] A more efficient strategy for primary screening is to use a universal assay platform that can be adapted to any kinase of interest. Kinase reactions universally involve the transfer of a phosphate group from ATP to a substrate (peptide, protein, etc.), producing ADP as a byproduct. Therefore, the most robust HTS approaches quantify either ADP production or ATP depletion.[8][9]

The protocol detailed in this guide utilizes a luminescence-based ADP detection method. This approach is highly sensitive, has a large dynamic range, and is less susceptible to compound interference (e.g., fluorescence quenching/autofluorescence) than other methods.[10] The principle relies on a two-step reaction: after the kinase reaction, a reagent is added that first depletes the remaining ATP and then converts the ADP generated into a luminescent signal via a proprietary kinase. The intensity of the light produced is directly proportional to the amount of ADP formed and, therefore, to the activity of the target kinase.

High-Level Screening and Validation Workflow

A successful screening campaign follows a logical progression from primary screening to hit confirmation and subsequent lead optimization. This workflow ensures that resources are focused on the most promising candidates while eliminating false positives early in the process.

HTS_Workflow cluster_0 Primary Campaign cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization Primary Primary HTS (Single Concentration, e.g., 10 µM) Hit_ID Hit Identification (% Inhibition > Cutoff) Primary->Hit_ID Dose_Response Dose-Response Curve (IC50 Determination) Hit_ID->Dose_Response Primary Hits Orthogonal Orthogonal Assay (Confirms mechanism, e.g., TR-FRET) Dose_Response->Orthogonal Counter_Screen Counter-Screen (Rules out assay artifacts) Orthogonal->Counter_Screen SAR Structure-Activity Relationship (SAR) (Analog Synthesis & Testing) Counter_Screen->SAR Confirmed Hits Selectivity Kinome Selectivity Profiling SAR->Selectivity Cell_Assay Cell-Based Potency Assays Selectivity->Cell_Assay Validation_Workflow Primary_Hit Primary Hit (e.g., >50% inhibition @ 10 µM) Re_test Confirm Activity (Re-test from fresh solid sample) Primary_Hit->Re_test IC50 Generate Dose-Response Curve (Determine IC50) Re_test->IC50 Orthogonal Orthogonal Assay (e.g., TR-FRET binding assay) IC50->Orthogonal Promiscuity Promiscuity Counter-Screen (Test against unrelated kinase) Orthogonal->Promiscuity Cellular Cellular Target Engagement (e.g., Western blot for p-substrate) Promiscuity->Cellular

Diagram 2: Step-wise workflow for validating hits from a primary HTS.

  • Dose-Response and IC₅₀ Determination: Confirmed hits are tested across a range of concentrations (e.g., 10-point, 3-fold dilutions) to determine the half-maximal inhibitory concentration (IC₅₀). This value is a key measure of compound potency.

  • Orthogonal Assays: To ensure the observed inhibition is not an artifact of the detection technology (e.g., inhibition of the luciferase in the ADP-Glo assay), hits should be tested in an assay with a different readout. [9]For example, a TR-FRET based assay that measures the binding of the compound to the kinase or the phosphorylation of a substrate directly.

  • Counter-Screens: Compounds can interfere with assays in non-specific ways. A counter-screen against the ADP-Glo detection system itself (in the absence of the primary kinase) is crucial to rule out luciferase inhibitors.

  • Cell-Based Assays: The ultimate goal is to find compounds that work in a cellular context. Follow-up experiments, such as treating cancer cell lines with the compound and measuring the phosphorylation of a known downstream substrate via Western Blot, can confirm target engagement and cellular potency.

Troubleshooting Common HTS Issues
ProblemPossible Cause(s)Suggested Solution(s)
Low Z'-Factor (<0.5) 1. High variability in dispensing.2. Reagents not equilibrated.3. Sub-optimal enzyme/ATP concentration.1. Verify liquid handler performance.2. Ensure all reagents are at room temp before use.3. Re-optimize assay conditions.
High False Positive Rate 1. Compounds are inhibiting the luciferase detection enzyme.2. Compounds are autofluorescent/colored (for other assay types).1. Run a counter-screen against the detection system.2. Use a time-resolved or luminescence-based assay format.
"Flat" Dose-Response Curves 1. Compound has precipitated at high concentrations.2. Compound is a non-specific or promiscuous inhibitor.1. Check compound solubility in assay buffer.2. Test against an unrelated kinase to assess selectivity.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. [Link]
  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]
  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current St
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]
  • High‐Throughput Screening for Kinase Inhibitors. Semantic Scholar. [Link]
  • High-throughput kinase assays with protein substrates using fluorescent polymer superquenching. PubMed Central. [Link]
  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. In Review. [Link]
  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv
  • Pyrazoles as anticancer agents: Recent advances.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]
  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection.
  • Pyrazole: an emerging privileged scaffold in drug discovery. PubMed. [Link]
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]
  • Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. [Link]
  • Synthesis and antimicrobial activity of 4-chloro-5-(2-nitrovinyl)-1H-imidazoles and products of their interaction with 3-methyl-2-pyrazolin-5-one. Journal of Organic and Pharmaceutical Chemistry. [Link]
  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. [Link]
  • Current status of pyrazole and its biological activities. PubMed Central. [Link]
  • This compound. PubChemLite. [Link]
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. PubChem. [Link]
  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI. [Link]
  • Combinatorial Chemistry & High Throughput Screening. Bentham Science. [Link]

Sources

Application Note: High-Throughput Analytical Strategies for the Quantification and Identification of 4-Chloro-3-methyl-5-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed analytical methodologies for the detection, quantification, and identification of 4-Chloro-3-methyl-5-nitro-1H-pyrazole, a heterocyclic compound of interest in synthetic chemistry and potential drug discovery pipelines. Recognizing the need for robust and reliable analytical oversight in research and development, we present two orthogonal, validated methods: a high-throughput quantification protocol using Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and a definitive identification protocol using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, analytical scientists, and quality control professionals, offering step-by-step protocols, explanations for methodological choices, and expected performance data.

Introduction and Compound Profile

This compound is a substituted pyrazole derivative. The pyrazole ring is a critical scaffold in medicinal chemistry, and its derivatives are explored for various therapeutic applications. The presence of a nitro group and a halogen adds unique chemical properties that necessitate precise analytical characterization. Accurate and sensitive detection methods are paramount for monitoring reaction kinetics, assessing purity of synthetic intermediates, and ensuring the quality of final compounds.

Compound Details:

  • IUPAC Name: this compound

  • CAS Number: 400753-12-0

  • Molecular Formula: C₄H₄ClN₃O₂

  • Molecular Weight: 161.55 g/mol

  • Chemical Structure:

This application note details two complementary analytical approaches. The RP-HPLC-UV method is optimized for rapid quantification and routine analysis, while the GC-MS method provides unparalleled specificity for structural confirmation.

Method 1: Quantitative Analysis by RP-HPLC-UV

Principle and Rationale

Reversed-phase HPLC is the method of choice for the routine quantification of moderately polar, non-volatile organic compounds. The stationary phase, typically a C18-silica, retains the analyte based on its hydrophobicity. The mobile phase, a mixture of water and an organic solvent like acetonitrile, is then used to elute the compound. The pyrazole ring and the nitro group act as strong chromophores, allowing for sensitive detection using a UV-Vis detector. This method is robust, reproducible, and suitable for high-throughput screening. An acidic modifier, such as trifluoroacetic acid (TFA), is included in the mobile phase to ensure the protonation of any acidic or basic sites on the molecule and the column's residual silanols, leading to improved peak symmetry and consistent retention times.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Processing Stock 1. Prepare 1 mg/mL Stock in Acetonitrile Standards 2. Create Calibration Standards (e.g., 1-100 µg/mL) Stock->Standards Sample 3. Prepare Unknown Sample in Mobile Phase Stock->Sample Injector Autosampler Injection Sample->Injector Inject 20 µL Column C18 Column Separation Injector->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Output Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify using Calibration Curve Integration->Quantification

Caption: RP-HPLC-UV workflow for quantification.

Detailed Protocol

A. Instrumentation and Reagents

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • This compound reference standard.

  • HPLC-grade acetonitrile (ACN) and water.

  • Trifluoroacetic acid (TFA), HPLC grade.

B. Preparation of Solutions

  • Mobile Phase: Prepare a solution of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B). Filter and degas both solvents before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile.

  • Calibration Standards (1-100 µg/mL): Perform serial dilutions of the stock solution with the mobile phase initial condition (e.g., 70:30 Water:ACN) to prepare a series of calibration standards.

C. Chromatographic Conditions The following are recommended starting conditions and may require optimization.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% TFA in Water; B: 0.1% TFA in ACN
Gradient 30% B to 90% B over 10 min, hold for 2 min, re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection UV at 254 nm
Run Time ~15 minutes

D. Method Validation Parameters The method should be validated according to ICH Q2(R1) guidelines to ensure its suitability.

ParameterAcceptance CriteriaPurpose
Linearity Correlation coefficient (r²) ≥ 0.998Establishes the relationship between concentration and detector response.
Accuracy (% Recovery) 98-102%Measures the closeness of test results to the true value.
Precision (% RSD) Intra-day & Inter-day RSD ≤ 2%Demonstrates the reproducibility of the method.
LOD (Limit of Detection) Signal-to-Noise ratio of 3:1The lowest amount of analyte that can be detected.
LOQ (Limit of Quantitation) Signal-to-Noise ratio of 10:1The lowest amount of analyte that can be accurately quantified.

Method 2: Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Rationale

GC-MS is a powerful technique for the separation and definitive identification of volatile and semi-volatile compounds. The sample is vaporized in a heated inlet and separated based on boiling point and column interactions in a capillary column. Upon elution, molecules are ionized (typically by Electron Ionization - EI), fragmented in a reproducible pattern, and detected by a mass spectrometer. The resulting mass spectrum serves as a "molecular fingerprint," providing structural information and confirming the identity of the analyte with high confidence. This method is ideal for impurity profiling and confirming the presence of the target compound in complex matrices.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatograph cluster_ms Mass Spectrometer SamplePrep Dissolve Sample in Ethyl Acetate Injector Splitless Injection (Vaporization) SamplePrep->Injector Column DB-5ms Column (Separation) Injector->Column Carrier Gas (He) IonSource Electron Ionization (70 eV) Column->IonSource Transfer Line MassAnalyzer Quadrupole Mass Analyzer IonSource->MassAnalyzer DetectorMS Electron Multiplier Detector MassAnalyzer->DetectorMS DataAnalysis Data Analysis (TIC & Mass Spectrum) DetectorMS->DataAnalysis

Caption: GC-MS workflow for identification.

Detailed Protocol

A. Instrumentation and Reagents

Application Notes and Protocols: Leveraging 4-Chloro-3-methyl-5-nitro-1H-pyrazole in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved therapeutic agents.[1][2][3] Its metabolic stability and versatile geometry allow it to form key interactions with a wide range of biological targets, from enzymes to receptors.[3] Pyrazole-containing drugs like Sildenafil, Celecoxib, and a new generation of kinase inhibitors such as Ibrutinib and Ruxolitinib underscore the scaffold's therapeutic impact.[1][3]

Within the vast library of pyrazole building blocks, 4-Chloro-3-methyl-5-nitro-1H-pyrazole emerges as a particularly strategic starting material for drug discovery campaigns. Its utility is rooted in the orthogonal reactivity of its substituents: a chloro group at the C4 position activated for nucleophilic aromatic substitution (SNAr) and a nitro group at the C5 position that can be readily reduced to a versatile primary amine. This dual functionality allows for a stepwise and highly controlled diversification, making it an ideal scaffold for generating libraries of compounds for biological screening.

This guide provides an in-depth look at the chemical properties, key reactions, and detailed protocols for utilizing this compound in the synthesis of potential bioactive molecules, with a focus on kinase inhibitors.

Physicochemical Properties and Safety Data

Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount.

PropertyValueSource
Molecular Formula C₄H₄ClN₃O₂[4]
Molecular Weight 161.55 g/mol [5]
Appearance Solid (Typical)-
Melting Point 126 - 128 °C[6]
logP (Predicted) 1.12 - 1.4[4][6]
CAS Number 13553796-3[4]

Safety & Handling: [6]

  • Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).

  • Precautionary Measures:

    • P264: Wash skin thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P280: Wear protective gloves, eye protection, and face protection.

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Expertise Note: Always handle this reagent in a well-ventilated fume hood. The compound is a fine powder; care should be taken to avoid generating dust.

Core Synthetic Strategy: A Dual-Axis Approach to Molecular Diversity

The synthetic power of this compound lies in its predictable, stepwise reactivity. The electron-withdrawing nitro group strongly activates the C4 position, making the chloro atom an excellent leaving group for SNAr reactions. Subsequently, the nitro group itself can be transformed, providing a second vector for diversification.

G start This compound snar_product 4-Substituted-3-methyl-5-nitro-1H-pyrazole start->snar_product Protocol 1: S N Ar Reaction (R-NH2, R-OH, R-SH) final_product_1 Bioactive Molecule (e.g., Kinase Inhibitor) snar_product->final_product_1 Biological Target Engagement reduction_product 5-Amino-4-substituted-3-methyl-1H-pyrazole snar_product->reduction_product Protocol 2: Nitro Group Reduction final_product_2 Further Diversified Bioactive Molecule reduction_product->final_product_2 Amide Coupling, Sulfonylation, etc. G cluster_reactivity Key Reactive Sites cluster_reactions Primary Transformations A C4-Chloro (Electrophilic Site) C S N Ar Reaction A->C Activated by NO₂ B C5-Nitro (Reducible Group) D Reduction B->D Forms versatile amine C->D Enables sequential functionalization

Sources

Application Notes and Protocols for the Crystallographic Study of 4-Chloro-3-methyl-5-nitro-1H-pyrazole and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Structural Imperative in Pyrazole Chemistry

Pyrazole derivatives represent a privileged scaffold in medicinal chemistry and materials science, demonstrating a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The precise three-dimensional arrangement of atoms, dictated by the substitution pattern on the pyrazole ring, is fundamental to these activities. For derivatives such as 4-Chloro-3-methyl-5-nitro-1H-pyrazole, the interplay between the electron-withdrawing nitro and chloro groups and the electron-donating methyl group creates a unique electronic and steric profile. Understanding this profile at the atomic level through single-crystal X-ray diffraction (SC-XRD) is not merely an academic exercise; it is a critical step in elucidating structure-activity relationships (SAR) and enabling the rational design of next-generation therapeutics and functional materials.[1]

This guide provides a comprehensive overview of the theoretical principles, practical protocols, and data interpretation workflows essential for the successful crystallographic analysis of this important class of molecules. It is designed for researchers, scientists, and drug development professionals seeking to leverage structural chemistry to accelerate their research programs.

Part I: Foundations of Crystallographic Analysis

The Principle: From Crystal to Atomic Coordinates

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid.[4][5] The technique operates on the principle of diffraction, where a beam of X-rays is directed at a single crystal. The wavelength of these X-rays is comparable to the distances between atoms in the crystal lattice. This causes the X-rays to diffract in specific, predictable directions, creating a unique diffraction pattern of spots. By analyzing the geometric arrangement and intensity of these diffracted spots, we can reconstruct a three-dimensional map of the electron density within the crystal's unit cell, from which atomic positions, bond lengths, bond angles, and other crucial structural parameters can be determined with high precision.[4][5]

The Influence of Substituents on Supramolecular Architecture

The crystal packing of this compound derivatives is governed by a delicate balance of intermolecular forces. The specific substituents are not passive markers but active participants in directing the crystal's supramolecular assembly.

  • N-H Donor and Pyridinic Nitrogen Acceptor: The pyrazole core itself contains an acidic N-H proton (a hydrogen bond donor) and a basic pyridinic nitrogen (a hydrogen bond acceptor). This allows for the formation of robust N-H···N hydrogen-bonded motifs, such as dimers, trimers, or extended chains (catemers), which are common in pyrazole crystal structures.[6]

  • Nitro Group (NO₂): The oxygen atoms of the nitro group are strong hydrogen bond acceptors, capable of competing with the pyrazole nitrogen to form N-H···O or C-H···O interactions.

  • Chloro Group (Cl): The chlorine atom is a weak hydrogen bond acceptor but can participate in halogen bonding—a directional, non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a Lewis base (like a nitro oxygen or pyrazole nitrogen).

  • Methyl Group (CH₃): While primarily considered a steric feature, the methyl group's hydrogen atoms can act as weak donors in C-H···O or C-H···π interactions, further stabilizing the crystal lattice.

The collective effect of these interactions determines the final crystal packing, influencing key physical properties such as solubility, stability, and bioavailability.

G cluster_molecule This compound Molecule Pyrazole Core H_Bond Hydrogen Bonding Molecule->H_Bond Acceptor (N) N_H N-H Group N_H->H_Bond Donor Nitro Nitro Group (NO₂) Nitro->H_Bond Acceptor Halogen_Bond Halogen Bonding Nitro->Halogen_Bond Acceptor Weak_Interactions Weak C-H···O/π Interactions Nitro->Weak_Interactions Acceptor Chloro Chloro Group (Cl) Chloro->Halogen_Bond σ-hole Donor Methyl Methyl Group (CH₃) Methyl->Weak_Interactions Donor

Caption: Intermolecular interactions involving the functional groups of the title pyrazole.

Part II: Experimental Workflow and Detailed Protocols

The successful determination of a crystal structure is a multi-step process that demands precision at every stage. The following workflow outlines the critical path from a synthesized compound to a refined crystal structure.

Sources

Application Note & Protocol: Regioselective N-Alkylation of 4-Chloro-3-methyl-5-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-substituted pyrazoles are privileged scaffolds in medicinal chemistry and agrochemicals, making their efficient and selective synthesis a topic of considerable interest.[1][2] This application note provides a comprehensive guide to the N-alkylation of 4-chloro-3-methyl-5-nitro-1H-pyrazole, a highly functionalized and electron-deficient substrate. We delve into the critical issue of regioselectivity, explaining the underlying electronic and steric factors that govern the reaction's outcome. A detailed, field-proven protocol using standard laboratory reagents is presented, alongside methodologies for reaction monitoring, product isolation, and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for synthesizing N-alkylated nitro-pyrazoles.

Introduction: The Challenge of Regioselectivity

The N-alkylation of unsymmetrically substituted pyrazoles often presents a significant synthetic challenge, typically yielding a mixture of N1 and N2 regioisomers that can be difficult to separate.[1][3] The regiochemical outcome is dictated by a subtle interplay of factors including the electronic nature of the pyrazole substituents, the steric bulk of both the substrate and the electrophile, and the reaction conditions (base, solvent, temperature).[4]

The substrate , this compound, is particularly complex due to its array of substituents:

  • 5-Nitro Group: A powerful electron-withdrawing group (EWG) that significantly acidifies the N-H proton and influences the electron density of the adjacent N1 nitrogen.

  • 3-Methyl Group: An electron-donating group (EDG) that also imparts steric hindrance around the neighboring N2 nitrogen.

  • 4-Chloro Group: An electron-withdrawing, inductively, and weakly electron-donating, resonantly, substituent.

Understanding how these groups collectively influence the pyrazole's reactivity is paramount to achieving a selective transformation.

Mechanistic Rationale and Regioselectivity

The N-alkylation proceeds via a two-step mechanism:

  • Deprotonation: A suitable base removes the acidic proton from one of the ring nitrogen atoms, forming a resonance-stabilized pyrazolate anion.

  • Nucleophilic Attack: The pyrazolate anion, acting as a nucleophile, attacks the alkylating agent (e.g., an alkyl halide) in an SN2 reaction to form the N-alkylated product.

The key to regioselectivity lies in the distribution of charge in the pyrazolate anion and the steric accessibility of the two nitrogen atoms. For this compound:

  • Electronic Control: The potent electron-withdrawing nitro group at the C5 position significantly depletes electron density at the adjacent N1 position. Consequently, the N2 nitrogen, being adjacent to the electron-donating methyl group, is the more nucleophilic center. This electronic bias strongly favors alkylation at the N2 position.

  • Steric Control: The methyl group at the C3 position creates steric hindrance around the N2 nitrogen. While the N2 position is electronically favored, a bulky alkylating agent may face steric repulsion, potentially leading to increased formation of the N1 isomer.[2][5] However, for less hindered electrophiles like methyl or ethyl iodide, electronic factors are expected to dominate.

Therefore, the reaction is predicted to yield the 1-alkyl-4-chloro-5-methyl-3-nitro-1H-pyrazole (alkylation at N2, which becomes N1 by convention after substitution) as the major product.

Diagram: Factors Influencing Regioselectivity

G Regioselectivity in Pyrazole N-Alkylation cluster_0 Reactants cluster_1 Intermediate cluster_2 Products & Influences Pyrazole This compound Anion Pyrazolate Anion (Resonance Stabilized) Pyrazole->Anion Deprotonation Base Base (e.g., NaH, Cs2CO3) N1_Product N1-Alkylated Isomer (Minor Product) Anion->N1_Product  Alkylation  (Sterically Favored) N2_Product N2-Alkylated Isomer (Major Product) Anion->N2_Product  Alkylation  (Electronically Favored) Electronic Electronic Effect: -NO2 (EWG) deactivates N1 -CH3 (EDG) activates N2 Electronic->N2_Product Steric Steric Hindrance: -CH3 group hinders attack at N2 Steric->N1_Product

Caption: Factors governing the regioselective N-alkylation of the pyrazole.

Experimental Protocol

This protocol details a general procedure for the N-methylation using methyl iodide. It can be adapted for other primary alkyl halides.

Materials and Reagents
ReagentGradeSupplierNotes
This compound>97%CommercialStarting material.
Sodium hydride (NaH)60% dispersion in oilCommercialStrong base. Handle with extreme caution under inert atmosphere.
Cesium carbonate (Cs₂CO₃)>99%CommercialAlternative, milder base. Easier to handle than NaH.[6]
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%CommercialPolar aprotic solvent. Ensure it is dry.[7]
Methyl iodide (CH₃I)>99%, stabilizedCommercialAlkylating agent. Light-sensitive and volatile.
Ethyl acetate (EtOAc)ACS GradeCommercialFor extraction and chromatography.
HexanesACS GradeCommercialFor chromatography.
Saturated aqueous ammonium chloride (NH₄Cl)-Lab-preparedFor quenching the reaction.
Brine (Saturated aqueous NaCl)-Lab-preparedFor washing during extraction.
Anhydrous sodium sulfate (Na₂SO₄)-CommercialFor drying the organic layer.
Silica Gel60 Å, 230-400 meshCommercialFor column chromatography.
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Septa and needles

  • Inert atmosphere setup (Nitrogen or Argon balloon/manifold)

  • Magnetic stir plate with cooling (ice bath)

  • Syringes for liquid transfer

  • Thin Layer Chromatography (TLC) plates (silica gel with UV254 indicator)

  • Rotary evaporator

  • Glassware for extraction and chromatography

Step-by-Step Procedure (using NaH)
  • Setup: Place this compound (1.0 equiv.) into a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous DMF (to make a ~0.2 M solution) via syringe. Stir the mixture at room temperature until the pyrazole is fully dissolved.

  • Deprotonation: Cool the flask to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion, 1.1 equiv.) portion-wise over 5-10 minutes.

    • Causality: Adding NaH at 0 °C controls the exothermic reaction and hydrogen gas evolution. Anhydrous DMF is a suitable polar aprotic solvent that dissolves the pyrazole and its corresponding anion.

  • Stirring: Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution may change color, and gas evolution will cease.

  • Alkylation: Cool the mixture back to 0 °C. Add methyl iodide (1.2 equiv.) dropwise via syringe.

    • Causality: A slight excess of the alkylating agent ensures complete consumption of the pyrazolate anion. The reaction is an SN2 substitution, which is highly efficient in a polar aprotic solvent like DMF.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 30% EtOAc in hexanes). The starting material spot should be consumed and a new, less polar product spot should appear.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution stops.

    • Causality: This step safely neutralizes any unreacted NaH.

  • Workup & Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers twice with water and once with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the major product isomer.

Diagram: Experimental Workflow

G start Start dissolve Dissolve Pyrazole in Anhydrous DMF start->dissolve cool_deprotonate Cool to 0 °C Add NaH (Base) dissolve->cool_deprotonate stir Stir at RT (Formation of Anion) cool_deprotonate->stir cool_alkylate Cool to 0 °C Add Alkyl Halide stir->cool_alkylate monitor Warm to RT Monitor by TLC cool_alkylate->monitor quench Quench with sat. aq. NH4Cl monitor->quench extract Extract with EtOAc quench->extract wash_dry Wash & Dry Organic Layer extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify via Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize end_node End characterize->end_node

Caption: High-level workflow for the N-alkylation of pyrazole.

Product Characterization: A Self-Validating System

To ensure the integrity of the synthesis, rigorous characterization of the final product is essential. The differentiation between the N1 and N2 alkylated isomers is typically straightforward using NMR spectroscopy.

  • Thin Layer Chromatography (TLC): Provides a quick assessment of reaction completion and purity. The N-alkylated products are generally less polar than the N-H pyrazole starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shift of the C3-methyl group protons will be different for the two isomers. In the major N2-alkylated product (which becomes the 1-alkyl-5-methyl isomer), the newly introduced N-alkyl group will be adjacent to the chloro-substituted carbon, while in the minor isomer, it will be adjacent to the methyl-substituted carbon. This difference in the electronic environment leads to distinct chemical shifts.

    • ¹³C NMR: The chemical shifts of the pyrazole ring carbons will differ significantly between the two regioisomers.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NMR experiment can definitively confirm the regiochemistry. An NOE correlation between the protons of the N-alkyl group and the protons of the C3-methyl group would indicate the formation of the N1-alkylated (minor) isomer. The absence of this correlation and a potential correlation to the proton at C4 (if present) would support the N2-alkylated (major) isomer structure.[5]

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product, verifying the addition of the alkyl group.

Conclusion

The N-alkylation of this compound is a regioselective process that is strongly governed by the electronic effects of the ring substituents. The protocol described herein, utilizing common laboratory reagents like sodium hydride in DMF, provides a reliable pathway to the electronically favored N2-alkylated product. Proper execution of the anhydrous, inert-atmosphere technique and careful monitoring are key to achieving high yields and purity. The analytical methods outlined provide a robust system for validating the identity and regiochemistry of the synthesized compound, ensuring the trustworthiness of the experimental outcome.

References

  • Vertex AI Search, "Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles".
  • MDPI, "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning".
  • Wiley Online Library, "Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes".
  • ACS Publications, "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions".
  • MDPI, "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates".
  • ACS Publications, "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions".
  • ResearchGate, "Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions".
  • ResearchGate, "(PDF) SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES".
  • Moroccan Journal of Heterocyclic Chemistry, "SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1HPYRAZOL-3-ONE DERIVATIVES".
  • Semantic Scholar, "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates".
  • Semantic Scholar, "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.".
  • ACS Publications, "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac".
  • ResearchGate, "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates".
  • ACS Publications, "Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines".
  • Organic Syntheses, "4 - Organic Syntheses Procedure".
  • Google Patents, "EP0749963A1 - N-alkylation method of pyrazole".
  • ResearchGate, "(PDF) Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines".

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-Chloro-3-methyl-5-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides in-depth application notes and detailed experimental protocols for the palladium-catalyzed cross-coupling of 4-Chloro-3-methyl-5-nitro-1H-pyrazole. The pyrazole scaffold is a privileged structure in medicinal chemistry, and its functionalization is crucial for the development of novel therapeutics.[1][2] This document focuses on two of the most powerful C-C bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura and Sonogashira couplings.[3] We will explore the mechanistic underpinnings of these transformations, provide step-by-step protocols optimized for this challenging heteroaryl chloride substrate, and discuss the critical role of catalyst, ligand, and reaction parameters in achieving high-yield synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

Introduction: The Strategic Importance of Functionalized Pyrazoles

The pyrazole core is a cornerstone of modern drug discovery, found in numerous marketed drugs with a wide spectrum of biological activities.[1][4] The ability to strategically introduce diverse substituents onto the pyrazole ring is paramount for modulating pharmacological properties. This compound represents a highly valuable, yet challenging, starting material. The chloro-substituent provides a handle for functionalization, while the electron-withdrawing nitro group significantly influences the electronic properties of the ring.

Palladium-catalyzed cross-coupling reactions have revolutionized molecular construction, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[3][5] While aryl iodides and bromides are common substrates, the use of more abundant and cost-effective aryl chlorides requires highly active catalytic systems.[6] This guide provides the expertise-driven protocols necessary to successfully employ this compound in two key transformations.

The Engine of Synthesis: The Palladium Cross-Coupling Catalytic Cycle

At the heart of these reactions lies a common catalytic cycle involving a palladium catalyst that shuttles between its Pd(0) and Pd(II) oxidation states.[7][8] Understanding this cycle is fundamental to rational protocol design and troubleshooting.

The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Cl) of the pyrazole, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for the strong C-Cl bond.[9][10]

  • Transmetalation: An organometallic coupling partner (e.g., organoboron for Suzuki, organocopper for Sonogashira) transfers its organic group to the palladium center, displacing the halide.[9]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][8]

General_Catalytic_Cycle cluster_cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)(L)₂-X (Palladacycle) B->C D Transmetalation C->D E Ar-Pd(II)(L)₂-R D->E Waste M-X D->Waste F Reductive Elimination E->F F->A Product Ar-R (Product) F->Product Halide Ar-X (Pyrazole-Cl) Halide->B Organometal R-M (Coupling Partner) Organometal->D

Caption: General Palladium(0)/Palladium(II) Catalytic Cycle.

Application Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability and low toxicity of its organoboron reagents and its compatibility with a vast range of functional groups.[5][11]

Mechanistic Rationale

The key distinction in the Suzuki mechanism is the requirement for a base. The base activates the boronic acid by forming a more nucleophilic boronate complex ("ate" complex), which facilitates the transmetalation step with the Pd(II)-halide complex.[11] The choice of ligand is critical; bulky, electron-rich phosphine ligands increase the electron density on the palladium center, promoting the challenging oxidative addition of the aryl chloride and accelerating the final reductive elimination step.[12][13]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_intermediate Py-Pd(II)(L)₂-Cl ox_add->pd_intermediate transmetal Transmetalation pd_intermediate->transmetal pd_coupled Py-Pd(II)(L)₂-Ar' transmetal->pd_coupled red_elim Reductive Elimination pd_coupled->red_elim red_elim->pd0 product Pyrazole-Ar' red_elim->product pyrazole_cl Pyrazole-Cl pyrazole_cl->ox_add boronic_acid Ar'-B(OH)₂ base Base (e.g., K₂CO₃) boronic_acid->base boronate [Ar'-B(OH)₃]⁻ (Activated) base->boronate boronate->transmetal

Caption: Catalytic Cycle for the Suzuki-Miyaura Coupling Reaction.

Experimental Protocol: Synthesis of 3-methyl-5-nitro-4-phenyl-1H-pyrazole

This protocol details a representative procedure. Researchers should perform initial small-scale reactions to optimize conditions for their specific boronic acid.

Workflow Overview

G A 1. Reagent Prep (Inert Atmosphere) B 2. Reaction Setup (Degas Solvent) A->B C 3. Heating & Stirring (Monitor by TLC/LC-MS) B->C D 4. Reaction Quench & Aqueous Workup C->D E 5. Extraction (Organic Solvent) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_intermediate Py-Pd(II)(L)₂-Cl pd0->pd_intermediate Ox. Add. pd_coupled Py-Pd(II)(L)₂-C≡CR pd_intermediate->pd_coupled Transmetal. pd_coupled->pd0 Red. Elim. product Pyrazole-C≡CR pd_coupled->product cu_halide Cu(I)-X cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide Acetylide Exchange cu_acetylide->pd_intermediate cu_acetylide->cu_halide Transmetal. pyrazole_cl Pyrazole-Cl pyrazole_cl->pd_intermediate alkyne H-C≡CR base Base (Et₃N) alkyne->base base->cu_acetylide Deprotonation

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chloro-3-methyl-5-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Chloro-3-methyl-5-nitro-1H-pyrazole. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally related compounds. The unique combination of a halogen, a nitro group, and an acidic N-H on the pyrazole ring presents specific challenges that require careful consideration during purification. This guide provides in-depth, experience-driven answers to common problems, detailed protocols, and troubleshooting strategies to help you achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I will encounter when synthesizing this compound?

A1: Impurities are typically process-related and can originate from starting materials, side reactions, or degradation. Key impurities to anticipate include:

  • Positional Isomers: Depending on the synthetic route, isomers such as 3-chloro-5-methyl-4-nitro-1H-pyrazole may form.[1] These can be particularly challenging to separate due to very similar physicochemical properties.

  • Unreacted Starting Materials: Incomplete nitration or chlorination steps can leave residual precursors in your crude product.

  • Over-chlorinated/Over-nitrated Species: Harsh reaction conditions can lead to the formation of di-chloro or di-nitro byproducts, although this is generally less common.

  • Hydrolysis Products: The chloro group can be susceptible to hydrolysis to a hydroxyl group (a pyrazolone) under certain pH and temperature conditions.

  • Degradation Products: As a nitro-containing heterocyclic compound, it may be susceptible to thermal degradation.[2][3][4] The nitro group can be reduced to a nitroso or amino group if inappropriate reagents or conditions are used.

Q2: Is this compound thermally stable? What precautions should I take?

A2: Nitropyrazoles are energetic materials and their thermal stability is a significant concern.[5][6] While many are stable at room temperature, they can decompose at elevated temperatures, sometimes starting shortly after melting.[3]

  • Avoid High Temperatures: When removing solvent, use a rotary evaporator with the water bath set to a moderate temperature (e.g., ≤ 40-50 °C). Avoid prolonged heating.

  • DSC Analysis: If you are scaling up, performing a Differential Scanning Calorimetry (DSC) analysis is highly recommended to determine the onset of decomposition.[2][3]

  • Inert Atmosphere: For prolonged heating or storage, consider using an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation.

Q3: What are the key safety considerations for handling this compound?

A3: Due to its structure, this compound should be handled with care:

  • Toxicity: Halogenated and nitroaromatic compounds are often toxic. Assume the compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[7] Always use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Energetic Nature: As with many polynitro compounds, it has the potential to be energetic. Avoid friction, grinding, and sudden impacts, especially with the dry, purified material.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Q4: My compound is "oiling out" during recrystallization instead of forming crystals. What is happening and how can I fix it?

A4: "Oiling out" occurs when a compound precipitates from the solution at a temperature above its melting point, leading to the formation of a liquid phase instead of solid crystals.[8] This is a common problem with compounds that have relatively low melting points or when the solution is too concentrated.

Causality: The high concentration of the solute depresses its melting point, and if the solution becomes supersaturated while it is still hot, the compound will separate as a liquid "oil." This oil often traps impurities and solidifies into an amorphous mass upon further cooling, defeating the purpose of recrystallization.

Solutions:

  • Increase Solvent Volume: Add more of the "good" solvent to the hot mixture to decrease the saturation temperature, ensuring that crystallization begins at a temperature below the compound's melting point.[8]

  • Ensure Slow Cooling: Allow the flask to cool slowly to room temperature before inducing further crystallization in an ice bath. An insulated container can help moderate the cooling rate.[8]

  • Change the Solvent System: Experiment with a solvent system that has a lower boiling point.[8]

  • Use a Seed Crystal: Adding a small, pure crystal of the target compound to the cooled, supersaturated solution can provide a nucleation site and promote proper crystal growth.[8][9]

Q5: My recovery yield after recrystallization is very low. How can I improve it?

A5: Low yield is a frequent issue in recrystallization and can be traced to several factors.[8]

Causality: The primary cause is often using an excessive amount of solvent, which keeps a significant portion of the product dissolved in the mother liquor even after cooling. Other causes include premature crystallization during hot filtration or incomplete precipitation.

Solutions:

  • Minimize Hot Solvent: Use only the absolute minimum amount of boiling solvent required to fully dissolve the crude product. Add the solvent in small portions.

  • Thorough Cooling: Ensure the solution is cooled for a sufficient amount of time. Cooling in an ice bath or refrigerator (if the solvent won't freeze) after initial cooling to room temperature can significantly increase the yield.

  • Select an Optimal Solvent: The ideal solvent will dissolve the compound completely when hot but very poorly when cold. Refer to the solvent selection table below.

  • Concentrate the Mother Liquor: You can often recover a second crop of crystals by boiling off some of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure than the first.

Q6: My compound appears to be degrading during flash column chromatography on silica gel. What are my alternatives?

A6: This is a common issue for acid-sensitive compounds, particularly those containing nitro groups.

Causality: Standard silica gel is slightly acidic (pH ~4-5) and has a high surface area. This acidity can catalyze the degradation of sensitive molecules. The nitro group can be particularly susceptible to reactions on this active surface.

Solutions:

  • Use Neutralized Silica: Deactivate the silica gel by treating it with a base. A common method is to use a mobile phase containing a small amount of a basic modifier like triethylamine (~0.1-1%).

  • Switch to a Different Stationary Phase:

    • Alumina (Neutral or Basic): Alumina is a good alternative for compounds that are sensitive to acid. Use neutral or basic alumina depending on the compound's properties.

    • Reverse-Phase Chromatography (C18): If the compound has sufficient hydrophobicity, reverse-phase chromatography using solvents like acetonitrile/water or methanol/water can be an excellent, milder alternative. This is often the preferred method for separating closely related halogenated aromatic compounds.[10]

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation ("flash" chromatography) to reduce the time the compound spends on the stationary phase.

Data & Protocols

Physicochemical Properties Summary
PropertyValueSource
Molecular Formula C₄H₄ClN₃O₂PubChem[11]
Molecular Weight 161.55 g/mol Stenutz[1]
Monoisotopic Mass 160.9992 DaPubChemLite[11]
Predicted XlogP 1.4PubChemLite[11]
Appearance White to off-white or pale yellow solidInferred from related compounds[12][13]
Acidity (pKa) The N-H proton is weakly acidic.General pyrazole chemistry
Purification Method Selection

This decision tree can help guide your choice between recrystallization and column chromatography.

G start Crude Product Purity? high_purity High Purity (>90%) Minor Impurities start->high_purity >90% low_purity Low Purity (<90%) Complex Mixture start->low_purity <90% thermal_check Is Compound Thermally Stable? high_purity->thermal_check acid_check Is Compound Acid Sensitive? low_purity->acid_check recrystallization Attempt Recrystallization final_product Pure Product recrystallization->final_product chromatography Perform Column Chromatography chromatography->final_product thermal_check->recrystallization Yes thermal_check->chromatography No acid_check->chromatography No (Use Silica) chromatography_alt Use Neutral Alumina or Reverse Phase acid_check->chromatography_alt Yes chromatography_alt->final_product

Caption: Decision tree for selecting a purification method.

Protocol 1: Optimized Recrystallization

This protocol uses a mixed-solvent system, which is often effective for pyrazole derivatives.[8][14] A common pairing is a "good" solvent that readily dissolves the compound (like ethanol or ethyl acetate) and a "poor" or "anti-solvent" in which the compound is insoluble (like water or hexanes).

Materials:

  • Crude this compound

  • Ethanol (Good solvent)

  • Deionized Water (Anti-solvent)

  • Erlenmeyer flasks, hot plate, magnetic stirrer, Buchner funnel, filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol required to just dissolve the compound completely.

  • Addition of Anti-Solvent: While the solution is still hot and stirring, add deionized water dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.

  • Re-solubilization: Add a few more drops of hot ethanol until the solution becomes clear again. This ensures you are not oversaturated, which could lead to oiling out.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of well-defined crystals.

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[9]

  • Washing: Wash the collected crystals with a small amount of a cold ethanol/water mixture to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

This protocol is for situations where recrystallization is ineffective, especially for separating isomers or removing multiple impurities. Given the potential acid sensitivity, a neutral stationary phase is recommended.

Materials:

  • Crude this compound

  • Neutral Alumina (or Silica Gel with 1% Triethylamine in eluent)

  • Hexanes and Ethyl Acetate (or Dichloromethane/Methanol)

  • Glass column, collection tubes, TLC plates

Procedure:

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good system will give your target compound an Rf value of ~0.3-0.4. For a compound of this polarity, a starting point could be 20-30% Ethyl Acetate in Hexanes.

  • Column Packing: Pack the column with neutral alumina as a slurry in the initial, most non-polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane if needed). Alternatively, "dry load" the sample by adsorbing it onto a small amount of alumina/silica and carefully adding this powder to the top of the packed column.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity if necessary (gradient elution). Collect fractions and monitor them by TLC.

  • Fraction Pooling & Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator at low temperature (≤ 40 °C).

Impurity Troubleshooting Workflow

G start Impurity Detected (Post-Purification) charac Characterize Impurity (NMR, LC-MS) start->charac isomer Isomeric Impurity charac->isomer Similar M/Z, Subtle NMR Shift other Process-Related Impurity (Starting Material, etc.) charac->other Different M/Z, Distinct NMR re_chrom Re-run Chromatography with a Shallower Gradient or Different System (e.g., RP-HPLC) isomer->re_chrom High Resolution Needed re_cryst Re-crystallize with Very Slow Cooling (Fractional Crystallization) isomer->re_cryst Solubility Difference? chem_deriv Consider Chemical Derivatization (e.g., N-alkylation) to alter polarity, then separate and deprotect isomer->chem_deriv If All Else Fails other->re_chrom other->re_cryst final_product Pure Product re_chrom->final_product re_cryst->final_product chem_deriv->final_product

Caption: Workflow for identifying and removing a persistent impurity.

References

  • Kiselev, V. G., Muravyev, N. V., & Pivina, T. S. (2021). Thermal Decomposition of Dinitropyrazoles: New Insights from Predictive Electronic Structure Theory and Thermal Analysis. Physical Chemistry Chemical Physics.
  • Zhang, J., Zhang, T., Zhang, J., & Qiao, Z. (2022).
  • Muravyev, N. V., Kiselev, V. G., & Sheremetev, A. B. (2016). Thermal Decomposition of Nitropyrazoles.
  • Dalinger, I., Shevelev, S., & Korolev, V. (2010). Chemistry and thermal decomposition of trinitropyrazoles.
  • U.S. Environmental Protection Agency. (1996).
  • Wang, R., Xu, Y., & Liu, Y. (2018). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed Central.
  • PubChem. (2024). 4-Chloro-1-methyl-3-nitro-1H-pyrazole.
  • ChemicalBook. (n.d.). 4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOLE.
  • University of Colorado Boulder. (n.d.).
  • Al-Soud, Y. A., & Al-Masoudi, N. A. (2017). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. MDPI.
  • Smolecule. (n.d.). 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride.
  • Chem-Impex. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
  • Voronkov, M. G., et al. (2014). Synthesis and antimicrobial activity of 4-chloro-5-(2-nitrovinyl)-1H-imidazoles and products of their interaction with 3-methyl-2-pyrazolin-5-one. Journal of Organic and Pharmaceutical Chemistry.
  • PubChem. (2024). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride.
  • Chromatography Forum. (2015).
  • BenchChem. (2025).
  • Organic Syntheses. (n.d.). 5-Benzo[2][5]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole.
  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • Lunsford, S. K., & Lunte, C. E. (1994). Chromatographic detection of nitroaromatic and nitramine compounds by electrochemical reduction combined with photoluminescence following electron transfer. PubMed.
  • ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?
  • Cantillo, D., & Kappe, C. O. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow.
  • ResearchGate. (2016).
  • Google Patents. (2014).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Google Patents. (2009).
  • ChemicalBook. (n.d.). 4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOLE | 400753-12-0.
  • Google Patents. (2016). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • ResearchGate. (2008). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide.
  • El-Metwally, N. (2016). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PubMed Central.
  • Ju, K. S., & Parales, R. E. (2010).
  • Lyalin, B. V., et al. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles.
  • PubChemLite. (2026). This compound.
  • Alfa Chemical. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid CAS:127892-62-0.
  • Stenutz. (n.d.). 3-chloro-5-methyl-4-nitro-1H-pyrazole.

Sources

optimizing reaction conditions for 4-Chloro-3-methyl-5-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-3-methyl-5-nitro-1H-pyrazole

Welcome to the technical support guide for the synthesis and optimization of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists. We will move beyond simple protocols to explore the underlying principles, troubleshoot common issues, and provide a framework for rational optimization of this two-step synthesis.

Section 1: Synthesis Overview and Mechanistic Considerations

The synthesis of this compound is typically achieved via a two-step sequence starting from 3-methyl-1H-pyrazole: electrophilic nitration followed by electrophilic chlorination. Understanding the reactivity of the pyrazole core is paramount for success.

The pyrazole ring is an electron-rich heterocycle. The two nitrogen atoms influence the electron density of the ring carbons. Position C4 is generally the most electron-rich and susceptible to electrophilic attack, while positions C3 and C5 are less so.[1][2] However, the reaction conditions, particularly the acidity of the medium, can protonate the ring nitrogens, altering this reactivity profile.

Experimental Workflow Diagram

The overall synthetic pathway is summarized below. Each stage presents unique challenges that this guide will address.

G Figure 1: Overall Synthetic Workflow A Start: 3-Methyl-1H-pyrazole B Step 1: Electrophilic Nitration A->B C Intermediate: 3-Methyl-5-nitro-1H-pyrazole (and potential isomers) B->C D Step 2: Electrophilic Chlorination C->D E Crude Product: This compound D->E F Purification (Crystallization / Chromatography) E->F G Final Product F->G

Caption: High-level overview of the synthesis.

Section 2: FAQs and Troubleshooting for Nitration

The initial nitration step is often the most challenging due to issues with regioselectivity and the highly exothermic nature of the reaction.[3][4]

Q1: My nitration reaction is giving a very low yield. What are the primary factors to investigate?

Answer: Low yields in the nitration of 3-methyl-1H-pyrazole typically stem from three areas: incomplete reaction, product decomposition, or suboptimal work-up.

  • Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time or a temperature that is too low. While low temperatures are crucial for safety and selectivity, an overly suppressed temperature can stifle the reaction rate. Monitor the reaction by TLC or LC-MS to track the consumption of the starting material.

  • Product Decomposition: Nitration is performed in a strongly acidic and oxidizing environment. Prolonged exposure to high temperatures can lead to the degradation of the product. The target molecule, a nitro-pyrazole, can be sensitive to these harsh conditions.

  • Suboptimal Reagent Concentration: The composition of the nitrating mixture (typically nitric acid and sulfuric acid) is critical. The sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺). An incorrect ratio can lead to a lower concentration of the active nitrating species.[5]

Q2: I'm observing a mixture of products, including what I suspect are dinitrated and isomeric compounds. How can I improve selectivity for 3-methyl-5-nitro-1H-pyrazole?

Answer: Achieving high regioselectivity is a common challenge. The formation of byproducts like 3-methyl-4-nitropyrazole or dinitrated species is often a function of the reaction conditions.[6][7]

  • Temperature Control: This is the most critical parameter. Higher temperatures provide more energy for the reactants to overcome the activation barrier for substitution at less-favored positions (like C4) and for subsequent nitration events, leading to polynitration.[4] Maintaining a low and stable temperature (e.g., 0 to 5 °C) is essential for maximizing selectivity.

  • Rate of Addition: The slow, dropwise addition of the nitrating agent to the solution of the pyrazole in sulfuric acid is mandatory. This prevents localized temperature spikes and a high transient concentration of the nitrating agent, both of which favor side reactions.[3]

  • Stoichiometry: Use only a slight excess of nitric acid (e.g., 1.05-1.1 equivalents). A large excess will significantly increase the probability of dinitration.

Table 1: Recommended Starting Conditions for Nitration Optimization

ParameterRecommended ConditionRationale & Causality
Temperature 0 – 5 °CMinimizes exothermic runaway risk and reduces the formation of dinitrated and isomeric byproducts by favoring the kinetically controlled product.[4]
Nitrating Agent HNO₃ / H₂SO₄ (Mixed Acid)H₂SO₄ catalyzes the formation of the nitronium ion (NO₂⁺), the active electrophile, ensuring an efficient reaction.[5]
Reagent Ratio 1.05 eq. HNO₃A slight excess ensures complete conversion of the starting material without promoting significant polynitration.
Addition Rate Slow, dropwise over 30-60 minPrevents dangerous temperature spikes and localized high concentrations of the nitrating agent, enhancing selectivity.[3]
Agitation Vigorous mechanical stirringEnsures homogenous distribution of heat and reagents, preventing the formation of localized "hot spots" that can lead to runaway reactions or side products.[4]
Q3: The reaction temperature is rising uncontrollably. What is the immediate response, and what are the preventative measures?

Answer: A rapid, uncontrolled temperature increase indicates a potential thermal runaway, which is extremely dangerous.[8]

Immediate Action:

  • Immediately cease the addition of the nitrating agent.

  • Ensure the cooling bath has sufficient capacity (e.g., add more ice/salt).

  • If the temperature continues to rise dramatically, the reaction must be quenched as a last resort. This is done by cautiously and slowly pouring the reaction mixture onto a large volume of crushed ice with vigorous stirring. Caution: This quenching process is itself highly exothermic due to the dilution of concentrated sulfuric acid and must be performed with extreme care behind a blast shield.[4]

Preventative Measures:

  • Proper Cooling: Use a cooling bath with a large thermal mass (e.g., ice-salt or a cryocooler) capable of absorbing the entire heat of reaction. Never rely on a simple ice-water bath for reactions known to be strongly exothermic.

  • Scale: Never run a nitration for the first time at a large scale. Perform small-scale trials to understand the exotherm profile.

  • Monitoring: Always have a thermometer monitoring the internal reaction temperature, not just the bath temperature.

Section 3: FAQs and Troubleshooting for Chlorination

Once 3-methyl-5-nitro-1H-pyrazole is successfully synthesized and isolated, the next step is chlorination at the C4 position.

Q4: My chlorination of 3-methyl-5-nitro-1H-pyrazole is inefficient. Which chlorinating agent should I use?

Answer: The choice of chlorinating agent is critical as the nitro-substituted pyrazole ring is now electron-deficient, making electrophilic substitution more difficult.

  • Phosphorus Oxychloride (POCl₃): This is a common and effective reagent for chlorinating heteroaromatic systems, often used with a base or as the solvent.[9][10] It typically requires elevated temperatures to proceed.

  • Trichloroisocyanuric Acid (TCCA): TCCA is a solid, easy-to-handle, and effective source of electrophilic chlorine. It can often promote chlorination under milder conditions than POCl₃ and is considered a more environmentally benign option.[11]

  • Sulfuryl Chloride (SO₂Cl₂): This is another powerful chlorinating agent, but it can sometimes lead to more aggressive and less selective reactions.

For this specific substrate, TCCA or POCl₃ are recommended starting points. TCCA may offer a milder reaction profile, which is advantageous for preserving the nitro group.

Q5: I'm recovering unreacted starting material after the chlorination attempt. How can I improve the conversion?

Answer: Low conversion suggests the reaction conditions are not sufficiently forcing to overcome the deactivating effect of the nitro group.

  • Increase Temperature: If using POCl₃, refluxing is often necessary. If using TCCA, a moderate increase in temperature (e.g., to 50-80 °C) may be required. Monitor for potential decomposition.

  • Extend Reaction Time: Follow the reaction by TLC or LC-MS. Some chlorinations of deactivated rings can take several hours to reach completion.

  • Solvent Choice: The choice of solvent can be critical. For POCl₃, it can sometimes be used as the solvent itself. For TCCA, solvents like acetonitrile or dichloroethane are common.

  • Catalysis: In some cases, a Lewis acid catalyst might be employed, but this adds complexity and potential for side reactions. This should be considered an advanced optimization step.

Section 4: Purification and Structural Confirmation

Q6: What is the recommended procedure for purifying the final this compound?

Answer: Purification typically involves a primary isolation followed by recrystallization or chromatography.

  • Work-up: After the reaction is complete, it must be carefully quenched, often by pouring it onto ice water. The crude product may precipitate out of the aqueous solution.

  • Isolation: The precipitated solid can be collected by filtration. If the product does not precipitate, it must be extracted into a suitable organic solvent like ethyl acetate or dichloromethane.

  • Recrystallization: This is the preferred method for obtaining high-purity material if a suitable solvent system can be found. A mixture of ethanol and water or heptane and ethyl acetate are good starting points for screening.

  • Column Chromatography: If recrystallization is ineffective or fails to remove a persistent impurity, silica gel chromatography is a reliable alternative.

A patent for purifying pyrazoles suggests forming an acid addition salt, crystallizing it, and then neutralizing to recover the purified pyrazole base, which is an effective method for removing non-basic impurities.[12]

Q7: How do I definitively confirm that I have synthesized the correct isomer, this compound?

Answer: Spectroscopic analysis is essential.

  • ¹H NMR: You should expect to see a singlet for the methyl (CH₃) group and a broad singlet for the N-H proton. The absence of other aromatic protons on the pyrazole ring is a key indicator of trisubstitution.

  • ¹³C NMR: The number of carbon signals will confirm the structure. Specific chemical shifts can be compared to predicted values or literature data for similar structures.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. The isotopic pattern for the chlorine atom (a ~3:1 ratio for M and M+2 peaks) will be a definitive feature.[13]

Section 5: Detailed Experimental Protocols

These are starting-point protocols and must be adapted based on laboratory observations and appropriate risk assessments.

Protocol 1: Nitration of 3-Methyl-1H-pyrazole
  • Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel, add concentrated sulfuric acid (3 mL per 1 g of starting material).

  • Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0 °C.

  • Addition of Pyrazole: Slowly add 3-methyl-1H-pyrazole (1.0 eq) to the cold sulfuric acid while stirring vigorously, ensuring the temperature does not exceed 10 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, cautiously prepare the nitrating mixture by adding fuming nitric acid (1.05 eq) to concentrated sulfuric acid (1 mL per 1 mL of HNO₃). Cool this mixture to 0 °C.

  • Nitration: Add the cold nitrating mixture to the dropping funnel and add it dropwise to the pyrazole solution over 30-60 minutes. Critically maintain the internal reaction temperature between 0 and 5 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: In a separate large beaker, prepare a mixture of crushed ice and water. With vigorous stirring, slowly pour the reaction mixture onto the ice.

  • Isolation: The product, 3-methyl-5-nitro-1H-pyrazole, may precipitate as a pale yellow solid. If so, stir for 30 minutes, then collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and air dry. If no solid forms, extract the aqueous mixture with ethyl acetate (3x), combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over sodium sulfate, and concentrate under reduced pressure.

Protocol 2: Chlorination of 3-Methyl-5-nitro-1H-pyrazole
  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-methyl-5-nitro-1H-pyrazole (1.0 eq) and phosphorus oxychloride (POCl₃, 5-10 equivalents, acting as both reagent and solvent).

  • Reaction: Heat the mixture to reflux (approx. 105 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, slowly and very cautiously pour the reaction mixture onto a large amount of crushed ice. POCl₃ reacts violently with water. This must be done in an efficient fume hood with appropriate PPE.

  • Neutralization & Extraction: The aqueous slurry will be strongly acidic. Carefully neutralize it with a solid base like sodium carbonate or a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. Extract the product into dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate in vacuo. Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) to yield this compound.

Section 6: Safety and Risk Mitigation

Working with nitrating agents is inherently hazardous. A thorough understanding of the risks is essential for safe operation.[8][14][15]

Troubleshooting & Safety Decision Tree

G Figure 2: Nitration Safety & Troubleshooting Start Monitor Internal Temp During Nitrating Agent Addition TempStable Temp Stable (< 5 °C)? Start->TempStable Proceed Continue Addition Monitor Reaction TempStable->Proceed Yes TempRise Temp Rising (> 10 °C)? TempStable->TempRise No StopAddition STOP ADDITION IMMEDIATELY TempRise->StopAddition Yes CheckCooling Check Cooling Bath (Add more ice/salt) StopAddition->CheckCooling TempControlled Temp Controlled? CheckCooling->TempControlled ResumeSlowly Resume Addition At Slower Rate TempControlled->ResumeSlowly Yes Runaway Thermal Runaway! (Temp still rising) TempControlled->Runaway No Quench EMERGENCY QUENCH (Pour onto ice) Follow lab emergency protocol Runaway->Quench

Caption: Decision-making process for thermal safety.

Key Safety Mandates:

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, a face shield, and acid-resistant gloves.

  • Ventilation: All work must be conducted in a certified chemical fume hood.

  • Spill Kits: Have neutralization agents (e.g., sodium bicarbonate) and absorbent materials readily available.

  • Waste Disposal: Nitric acid waste streams must be segregated from organic solvents to prevent violent reactions and potential explosions in the waste container.[8]

References

  • National Academic Digital Library of Ethiopia. (2013).
  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • University of Washington Environmental Health & Safety. (n.d.). Nitric Acid Safety. [Link]
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. [Link]
  • University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. [Link]
  • Journal of the Chemical Society C: Organic. (1969).
  • ResearchGate. (2014). Review on synthesis of nitropyrazoles. [Link]
  • ResearchGate. (2012). Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles. [Link]
  • MDPI. (2016). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. [Link]
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
  • IOSR Journal of Applied Chemistry. (n.d.). Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • PMC - PubMed Central. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Link]
  • University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines. [Link]
  • MDPI. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Link]
  • MDPI. (2023). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. [Link]
  • Semantic Scholar. (n.d.). Direct nitration of five membered heterocycles. [Link]

Sources

degradation pathways and prevention for 4-Chloro-3-methyl-5-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Chloro-3-methyl-5-nitro-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling, stability, and degradation of this compound. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring the integrity and success of your research.

Section 1: Understanding the Molecule: Intrinsic Stability and Reactivity

This compound is a multifaceted molecule with inherent stability risks largely dictated by its functional groups: a pyrazole core, a nitro group, a chlorine atom, and a methyl group. Understanding the interplay of these groups is paramount to predicting and preventing degradation.

The electron-withdrawing nature of the nitro group, combined with the inherent aromaticity of the pyrazole ring, makes the compound susceptible to certain degradation pathways, particularly under environmental stresses like light, heat, and pH extremes.[1]

Key Instability Factors:
  • Nitro Group: Prone to reduction and can participate in complex thermal decomposition pathways.[2][3][4] The presence of a nitro group can make the entire molecule more susceptible to thermal decomposition.

  • Chloro Group: Susceptible to nucleophilic substitution and reductive dehalogenation, especially in the presence of certain catalysts or reducing agents.

  • Pyrazole Ring: While aromatic, it can be susceptible to oxidative cleavage under harsh conditions.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you might encounter during your experiments, providing not just solutions but the scientific reasoning behind them.

Issue 1: Unexpected Product Impurity with a Lower Molecular Weight During Synthesis.

Question: During the synthesis of a derivative of this compound, I'm observing a significant impurity that appears to have lost the chlorine atom. What is the likely cause, and how can I prevent it?

Answer:

This observation strongly suggests reductive dehalogenation . This is a common side reaction, particularly if you are performing a reduction of the nitro group or using certain metal catalysts (e.g., Palladium, Platinum, Nickel) for other transformations.[5] The catalytic hydrogenation of halogen-substituted aromatic nitro compounds can be unsatisfactory due to extensive dehalogenation.[5]

Causality: Catalytic hydrogenation processes, especially with catalysts like Pd/C or PtO2, generate activated hydrogen species on the catalyst surface. These species can readily cleave the carbon-halogen bond, leading to the undesired dehalogenated product. The presence of a nitro group can sometimes exacerbate this issue depending on the reaction conditions.

Troubleshooting Protocol:

  • Catalyst Selection:

    • Re-evaluate your catalyst: If using a standard hydrogenation catalyst, consider alternatives known to be less aggressive towards C-Cl bonds. For instance, certain modified platinum catalysts or the use of catalyst poisons (suppressors) can selectively reduce the nitro group without significant dehalogenation. Morpholine has been shown to be an effective dehalogenation suppressor in such reactions.[5]

    • Alternative Reduction Methods: Explore non-catalytic reduction methods for the nitro group, such as using sodium dithionite or tin(II) chloride, which are less likely to cause dehalogenation.

  • Reaction Condition Optimization:

    • Temperature and Pressure: Lowering the reaction temperature and hydrogen pressure can often reduce the rate of dehalogenation relative to the desired reaction.

    • Solvent Choice: The choice of solvent can influence catalyst activity and selectivity. Experiment with different solvents to find an optimal balance.

  • Analytical Monitoring:

    • In-process Controls (IPCs): Implement frequent monitoring of the reaction by HPLC or LC-MS to track the formation of the dehalogenated impurity. This will help you identify the point at which it becomes significant and adjust conditions accordingly. A reverse-phase HPLC method with a mobile phase of acetonitrile, water, and an acid (phosphoric or formic) can be used for analysis.[6]

Issue 2: Compound Shows Significant Discoloration and Degradation upon Storage.

Question: My stock of this compound has turned from a pale yellow to a brownish color, and analytical testing shows a decrease in purity. It's stored at room temperature in a clear glass vial. What's happening?

Answer:

The observed discoloration and degradation are likely due to a combination of photodegradation and potentially thermal degradation . Nitroaromatic compounds are often light-sensitive, and exposure to ambient light, especially UV wavelengths, can initiate decomposition pathways.[1]

Causality: The nitro group can absorb light energy, leading to the formation of reactive excited states. These can then undergo various reactions, including intramolecular rearrangements and radical-mediated processes, resulting in complex degradation products that are often colored. Storing at ambient temperature can also contribute to slow thermal decomposition over time. The primary decomposition pathways for nitroaromatic compounds often involve the breaking of the C-NO2 bond or isomerization of the NO2 group.[7]

Prevention and Storage Protocol:

ParameterRecommendationRationale
Light Store in an amber vial or a container wrapped in aluminum foil.Prevents exposure to UV and visible light, minimizing photodegradation.
Temperature Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended.Reduces the rate of thermal decomposition.[8]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidative degradation pathways.
Container Use a tightly sealed container.Prevents exposure to moisture, which could lead to hydrolysis.[9][10]
Issue 3: Poor Solubility and Potential Degradation in Aqueous Buffers.

Question: I'm having trouble dissolving this compound in my aqueous assay buffer (pH 7.4). When I heat the solution slightly or sonicate, I get a yellow solution, but my results are inconsistent, suggesting the compound might be degrading.

Answer:

The issue is likely twofold: the inherent low aqueous solubility of the compound and potential hydrolysis under your experimental conditions.[11] Heating or prolonged sonication can accelerate degradation.

Causality: The chloro group on the pyrazole ring can be susceptible to nucleophilic attack by water (hydrolysis), especially at non-neutral pH or elevated temperatures.[12][13] This would replace the chlorine with a hydroxyl group, leading to a different compound with different activity. The nitro group can also be involved in degradation pathways in aqueous media.

Workflow for Aqueous Experiments:

Degradation_Pathways cluster_Stressors Stress Factors cluster_Pathways Degradation Pathways Compound This compound Photo Photodegradation Compound->Photo Thermal Thermal Decomposition Compound->Thermal Hydrolysis Hydrolysis Compound->Hydrolysis Light Light (UV) Light->Photo Heat Heat Heat->Thermal Water Water/pH Water->Hydrolysis

Caption: Key degradation pathways and their triggers.

Q2: Are there any incompatible materials I should avoid during synthesis or storage?

A2: Yes. Avoid:

  • Strong Reducing Agents: These can readily reduce the nitro group and potentially cause dehalogenation.

  • Strong Bases: Can promote nucleophilic substitution of the chlorine atom and potentially deprotonate the pyrazole ring, leading to side reactions.

  • Certain Metals: As discussed, some catalytic metals can promote dehalogenation. Be mindful of this in cross-coupling reactions or hydrogenations.

Q3: How can I confirm the identity and purity of my compound?

A3: A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water with an acid modifier is a good starting point. [6] Q4: What are the key safety precautions when handling this compound?

A4:

  • Always handle this compound in a well-ventilated area or a chemical fume hood. [9][10]* Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [10][14]* Avoid inhalation of dust and contact with skin and eyes. [9][10]The compound is classified as a skin and eye irritant. [9]* Refer to the Safety Data Sheet (SDS) for comprehensive safety information. [9][10][14]

References

  • Tsang, W. (n.d.).
  • (n.d.).
  • (n.d.).
  • (2025). Alternative mechanisms of thermal decomposition of o-nitrotoluene in the gas phase. SpringerLink.
  • (n.d.).
  • (n.d.).
  • (2025). Thermal Decomposition of Aliphatic Nitro-compounds.
  • (2014).
  • (n.d.). Process for the reduction of halo nitro aromatic compounds.
  • He, H.-Q., Chang, Y.-W., & Wei, W.-M. (n.d.).
  • (n.d.). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid.
  • (2024).
  • (2023).
  • (n.d.). 4-Methyl-5-nitro-1H-pyrazole. Apollo Scientific.
  • (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI.
  • (2025). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles.
  • (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
  • (2014). Synthesis and antimicrobial activity of 4-chloro-5-(2-nitrovinyl)-1H-imidazoles and products of their interaction with 3-methyl-2-pyrazolin-5-one. Journal of Organic and Pharmaceutical Chemistry.
  • (n.d.).
  • (n.d.). Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles.
  • (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid | 127892-62-0. TCI Chemicals.
  • (n.d.).
  • (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central.
  • (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Chem-Impex.
  • (n.d.). Photocatalytic degradation of some organic dyes under solar light irradiation using TiO2 and ZnO nanoparticles. Nanochemistry Research.
  • (n.d.). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. MDPI.
  • (n.d.). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. PubMed.
  • (n.d.). Hydrolysis | Journal of New Developments in Chemistry. Open Access Pub.
  • (n.d.).
  • (2018). Pyrazole, 4-chloro-3-methyl. SIELC Technologies.
  • (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride | C7H8Cl2N2O. PubChem.
  • (n.d.). 4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid methyl ester, 97%.
  • (2025). Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone.
  • (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. PubMed.

Sources

Technical Support Center: Crystallization of 4-Chloro-3-methyl-5-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 4-Chloro-3-methyl-5-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the purification of this compound.

Introduction

This compound is a substituted pyrazole derivative, a class of compounds with significant applications in pharmaceutical and agricultural chemistry.[1][2] Proper crystallization is a critical step to ensure the purity and quality of the final product, which is essential for reliable downstream applications. This guide provides practical, experience-driven advice to overcome common challenges encountered during the crystallization of this specific molecule.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the recrystallization of this compound?

A1: The choice of solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[3] For pyrazole derivatives, a range of solvents can be effective.[4] Given the presence of a nitro group and a chloro group, which increases polarity, and a methyl group, which adds some non-polar character, a systematic approach to solvent selection is recommended.

Recommended Solvents to Screen:

  • Single Solvents:

    • Alcohols: Ethanol, methanol, and isopropanol are often good starting points for pyrazole compounds.[4][5]

    • Esters: Ethyl acetate can be a good choice due to its moderate polarity.

    • Ketones: Acetone is another common solvent for recrystallization.[4]

    • Aromatic Hydrocarbons: Toluene might be effective, especially for less polar impurities.

    • Water: Due to the polar nitro group, water could be a suitable solvent or anti-solvent.[4]

  • Mixed Solvent Systems: If a single solvent does not provide optimal results, a mixed solvent system is a powerful alternative.[4] Common pairs include:

    • Ethanol/Water

    • Methanol/Water

    • Ethyl acetate/Hexane

    • Acetone/Hexane

Expert Tip: Start by testing the solubility of a small amount of your crude material in various solvents at room temperature and then upon heating.[6] This will give you a good indication of the most promising candidates.

Q2: My compound is "oiling out" instead of crystallizing. What causes this and how can I fix it?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated to a high degree, or when the melting point of the compound is lower than the boiling point of the solvent.

Troubleshooting "Oiling Out":

  • Reduce the Cooling Rate: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Rapid cooling encourages oil formation.[3]

  • Add More Solvent: The concentration of the solute may be too high. Re-heat the solution and add a small amount of additional hot solvent to decrease the saturation level.[3]

  • Change the Solvent System: The chosen solvent may be too good a solvent. Try a solvent in which the compound is less soluble, or use a mixed solvent system where you can carefully adjust the polarity.

  • Scratch the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic scratches can provide nucleation sites for crystal growth.[6]

  • Add a Seed Crystal: If you have a small amount of pure crystalline material, adding a tiny crystal to the cooled solution can induce crystallization.[6]

Q3: The yield of my recrystallized this compound is very low. How can I improve it?

A3: A low yield is a common issue in recrystallization and can be attributed to several factors.

Strategies to Improve Yield:

  • Optimize Solvent Choice: The ideal solvent will dissolve the compound completely at its boiling point and very little at low temperatures. If the compound has significant solubility in the cold solvent, you will lose a substantial amount in the mother liquor.[3]

  • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the compound. Any excess solvent will retain more of your product in solution upon cooling.[3]

  • Ensure Complete Precipitation: Cool the solution for an adequate amount of time. After reaching room temperature, cool it further in an ice bath to maximize the precipitation of the product.

  • Avoid Premature Crystallization During Hot Filtration: If you are performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.[3]

Q4: How can I remove colored impurities from my product?

A4: Colored impurities are common in organic synthesis. Activated charcoal is an effective decolorizing agent.

Protocol for Decolorization:

  • Dissolve the crude this compound in the minimum amount of a suitable hot solvent.

  • Allow the solution to cool slightly to prevent flash boiling when the charcoal is added.

  • Add a small amount of activated charcoal (typically 1-2% of the solute weight) to the hot solution.

  • Gently swirl the flask and then heat it back to boiling for a few minutes.

  • Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal.

  • Allow the clear, colorless filtrate to cool slowly to induce crystallization.

Caution: Using too much charcoal can lead to the adsorption of your desired product, resulting in a lower yield.[3]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common crystallization issues for this compound.

G cluster_start Start cluster_solvent Solvent Selection cluster_dissolution Dissolution cluster_cooling Cooling & Crystallization cluster_outcome Outcome cluster_troubleshooting Troubleshooting start Crude this compound solvent_selection Select Solvent System (Single or Mixed) start->solvent_selection dissolve Dissolve in Minimum Hot Solvent solvent_selection->dissolve cool Cool Slowly dissolve->cool crystals Pure Crystals Formed cool->crystals Success no_crystals No Crystals Form cool->no_crystals Problem oiling_out Compound Oils Out cool->oiling_out Problem low_yield Low Yield cool->low_yield Problem ts_no_crystals Too Much Solvent? Evaporate Some Solvent. Induce Crystallization: - Scratch Flask - Add Seed Crystal no_crystals->ts_no_crystals ts_oiling_out Cool Slower Add More Solvent Change Solvent oiling_out->ts_oiling_out ts_low_yield Use Less Hot Solvent Ensure Complete Cooling Check Cold Solubility low_yield->ts_low_yield ts_no_crystals->dissolve Retry ts_oiling_out->dissolve Retry ts_low_yield->dissolve Retry

Caption: Troubleshooting workflow for the crystallization of this compound.

Data Summary

The following table provides a list of common solvents for the recrystallization of pyrazole derivatives, along with their boiling points and general applicability. This can serve as a starting point for solvent screening.

SolventBoiling Point (°C)PolarityNotes
Ethanol78Polar ProticA good starting point for many pyrazole derivatives.[4]
Methanol65Polar ProticSimilar to ethanol, but more polar.[4]
Isopropanol82Polar ProticLess volatile than ethanol and methanol.[4]
Acetone56Polar AproticA versatile solvent for a range of polarities.[4]
Ethyl Acetate77Moderately PolarGood for compounds of intermediate polarity.[4]
Toluene111Non-polarUseful for less polar compounds or as a component in a mixed solvent system.
Hexane69Non-polarOften used as an anti-solvent with a more polar solvent.[4]
Water100Very PolarCan be effective, especially in a mixed solvent system with an alcohol.[4]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the selected solvent and bring the mixture to a gentle boil on a hot plate with stirring.

  • Continue to add the solvent dropwise until the compound just dissolves.

  • If necessary, perform a hot filtration to remove any insoluble impurities.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Dry the purified crystals.

Protocol 2: Mixed Solvent Recrystallization

  • Dissolve the crude compound in the minimum amount of a hot "good" solvent (one in which it is readily soluble).

  • Heat the solution to boiling.

  • Slowly add a "poor" solvent (one in which the compound is insoluble) dropwise until the solution becomes faintly cloudy (turbid).

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly.

  • Follow steps 6-8 from the Single Solvent Recrystallization protocol.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Jetir. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
  • ResearchGate. (2017, April 23). What solvent should I use to recrystallize pyrazoline?.
  • wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds.
  • MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene.
  • PubChem. (n.d.). 4-Chloro-1-methyl-3-nitro-1H-pyrazole.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • NIH. (n.d.). (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline.
  • Hilaris Publisher. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • University of Florida. (2015, April 28). Crystal Growing Tips.
  • MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl).
  • NIH. (n.d.). Low-temperature crystal structure of 4-chloro-1H-pyrazole.
  • Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • ResearchGate. (2025, August 5). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • ResearchGate. (n.d.). Low-temperature crystal structure of 4-chloro-1H-pyrazole.
  • ResearchGate. (2025, October 25). The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2.
  • NIH. (n.d.). (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline.

Sources

identifying and minimizing byproduct formation in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Identifying and Minimizing Byproduct Formation

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with purity and yield in their synthetic workflows. Pyrazoles are a cornerstone of medicinal chemistry, but their synthesis is often plagued by the formation of unwanted byproducts, most notably regioisomers.

This document moves beyond simple protocols to provide in-depth, mechanistic explanations and validated troubleshooting strategies. Our goal is to empower you to not only solve current issues but also to proactively design cleaner, more efficient pyrazole syntheses.

Frequently Asked Questions & Troubleshooting

Question 1: I'm getting a mixture of regioisomers in my synthesis. How can I control this?

This is the most common challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds (or their equivalents) and substituted hydrazines. The formation of two different regioisomers stems from the two possible initial nucleophilic attack pathways.

The Underlying Mechanism:

The reaction proceeds via a condensation-cyclization sequence. The initial step involves the attack of a nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. With an unsymmetrical diketone, the two carbonyl carbons are electronically and sterically distinct, leading to two different initial adducts, which then cyclize to form the respective regioisomeric pyrazoles.

For example, in the reaction of benzoylacetone with methylhydrazine, the more nucleophilic nitrogen of the hydrazine can attack either the benzoyl carbonyl or the acetyl carbonyl, leading to two distinct pathways. Generally, the initial attack occurs at the more electrophilic (less sterically hindered) carbonyl group. Subsequent dehydration and cyclization then yield the isomeric products.

Troubleshooting & Control Strategies:

  • pH Control: The pH of the reaction medium is critical. In acidic conditions (e.g., using acetic acid as a solvent or catalyst), the reaction is often under thermodynamic control. The initial steps can become reversible, allowing the reaction to proceed via the most stable intermediate, which can favor one regioisomer. Conversely, neutral or basic conditions often lead to kinetically controlled reactions, resulting in mixtures.

  • Solvent Choice: The polarity and protic nature of the solvent can influence which carbonyl group is more reactive and can stabilize different transition states, thereby altering the isomeric ratio.

  • Temperature Management: Lowering the reaction temperature can enhance selectivity by favoring the pathway with the lower activation energy, often leading to a higher proportion of the kinetically favored product.

  • Strategic Use of Precursors: Instead of 1,3-dicarbonyls, using precursors like vinyl ketones or alkynones can lock in the regioselectivity, as the initial Michael addition of the hydrazine is highly regioselective.

G cluster_start Problem Identification cluster_analysis Mechanistic Analysis cluster_optimization Optimization Strategy cluster_validation Validation start Mixture of Regioisomers Detected (via NMR, LC-MS) analysis Analyze Steric & Electronic Properties of 1,3-Dicarbonyl start->analysis ph_control Strategy 1: pH Control (e.g., Acetic Acid vs. Ethanol) analysis->ph_control Primary Approach temp_control Strategy 2: Temperature (e.g., 0°C vs. Reflux) analysis->temp_control precursor_change Strategy 3: Change Precursor (e.g., to Vinyl Ketone) analysis->precursor_change If primary fails validation Analyze Product Ratio (NMR Integration, LC Peak Area) ph_control->validation temp_control->validation precursor_change->validation success Desired Regioisomer is Major Product validation->success success->analysis Re-evaluate if needed

Caption: A workflow for diagnosing and solving regioisomer formation in pyrazole synthesis.

Question 2: My 1,3-dicarbonyl starting material seems to be degrading. How can I prevent this?

1,3-Dicarbonyl compounds are prone to self-condensation and other side reactions, especially under basic conditions. This is due to the acidity of the methylene protons between the two carbonyl groups, which can be deprotonated to form a stable enolate.

The Underlying Mechanism:

The formed enolate is a potent nucleophile and can attack another molecule of the 1,3-dicarbonyl, leading to aldol or Claisen-type self-condensation products. This process consumes your starting material and introduces complex, high-molecular-weight impurities that can be difficult to remove.

Troubleshooting & Control Strategies:

  • Control the Order of Addition: A highly effective strategy is to add the 1,3-dicarbonyl slowly to a solution already containing the hydrazine. This ensures that the dicarbonyl is consumed in the desired reaction as soon as it is introduced, keeping its instantaneous concentration low and minimizing the opportunity for self-condensation.

  • Maintain Appropriate pH: Avoid strongly basic conditions unless specifically required by the reaction mechanism. If a base is needed, use a mild, non-nucleophilic base and add it cautiously. For many standard pyrazole syntheses, the basicity of the hydrazine itself or the use of a slightly acidic medium (like acetic acid) is sufficient.

  • Temperature Control: As with many side reactions, self-condensation is often accelerated at higher temperatures. Running the reaction at room temperature or below can significantly suppress this unwanted pathway.

Question 3: I have an unknown impurity in my final product. What is a systematic approach to identify it?

Identifying unknown byproducts is crucial for optimizing a reaction and for meeting regulatory standards in drug development. A systematic, multi-technique approach is required.

Systematic Identification Workflow:

  • Initial Assessment (LC-MS & ¹H NMR):

    • LC-MS: This is the first step. The mass-to-charge ratio (m/z) from the mass spectrum provides the molecular weight of the impurity. Comparing this to the molecular weights of your starting materials and desired product can offer immediate clues. Is it a dimer? A solvent adduct? A product of incomplete reaction?

    • ¹H NMR of the Crude Mixture: Compare the NMR of the crude product to that of the pure product and starting materials. New, unassigned peaks belong to the impurity. Their integration relative to product peaks can quantify the impurity level.

  • Hypothesis Generation: Based on the molecular weight and the starting materials used, propose likely structures for the byproduct. Common culprits include:

    • Regioisomers

    • Products of self-condensation of the dicarbonyl

    • Hydrazones formed from only one carbonyl reacting

    • Azines from the self-reaction of hydrazine

  • Isolation: If the impurity is present in a significant amount (>5%), isolation via preparative chromatography (prep-TLC, column chromatography, or prep-HPLC) is the next step. Obtaining a pure sample of the impurity is essential for unambiguous characterization.

  • Definitive Structural Elucidation:

    • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate molecular weight, allowing you to determine the exact elemental formula.

    • Multidimensional NMR (COSY, HSQC, HMBC): These experiments reveal connectivity within the molecule. COSY shows proton-proton couplings, while HSQC and HMBC show one-bond and multiple-bond carbon-proton correlations, respectively. Together, they allow you to piece together the molecular skeleton.

    • Infrared (IR) Spectroscopy: Can help identify key functional groups, such as C=O or N-H bonds, that may be different from your target molecule.

G start Unknown Peak in LC or NMR lcms 1. Run LC-MS Determine Molecular Weight (MW) start->lcms hypo 2. Hypothesize Structures (Isomer, Dimer, Side Product?) lcms->hypo isolate 3. Isolate Impurity (e.g., Column Chromatography) hypo->isolate hrms 4a. HRMS Analysis Determine Elemental Formula isolate->hrms nmr_2d 4b. 2D NMR Analysis (COSY, HSQC, HMBC) Determine Connectivity isolate->nmr_2d elucidate 5. Elucidate Final Structure hrms->elucidate nmr_2d->elucidate

Caption: A systematic workflow for the identification and structural elucidation of unknown byproducts.

Data Summary & Key Parameters

Optimizing a pyrazole synthesis requires balancing several factors. The following table summarizes the impact of key reaction parameters on byproduct formation.

ParameterGeneral Impact on Byproduct FormationRecommendations for a "Clean" Reaction
Temperature Higher temperatures increase reaction rates but often decrease selectivity and promote side reactions (e.g., self-condensation, decomposition).Start at room temperature or below (0°C). Only increase temperature if the reaction is too slow, and monitor purity closely.
Solvent Can influence tautomeric equilibrium of the dicarbonyl and the nucleophilicity of the hydrazine, affecting regioselectivity.Acetic acid often promotes thermodynamic control and can lead to a single regioisomer. Ethanol is a common neutral choice for kinetic control.
pH / Catalyst Acidity is a key driver of regioselectivity. Strong bases can promote dicarbonyl self-condensation.For unsymmetrical precursors, an acidic catalyst (e.g., acetic acid, H₂SO₄ trace) is the first variable to screen for regiocontrol.
Order of Addition Adding the dicarbonyl slowly to the hydrazine minimizes its instantaneous concentration.Always add the more reactive/unstable partner (often the dicarbonyl) to the other reagent.
Purity of Reagents Impurities in starting materials (e.g., old hydrazine hydrate) can introduce unexpected byproducts.Use freshly distilled or high-purity reagents. Ensure hydrazine has not been excessively exposed to air.

Validated Experimental Protocol

Protocol: Regioselective Synthesis of 1,5-Dimethyl-3-phenyl-1H-pyrazole

This protocol demonstrates a method where acidic conditions are used to favor the formation of one regioisomer from the reaction of benzoylacetone and methylhydrazine.

Materials:

  • Benzoylacetone (1.62 g, 10 mmol)

  • Methylhydrazine (0.46 g, 10 mmol)

  • Glacial Acetic Acid (20 mL)

Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzoylacetone (10 mmol) in glacial acetic acid (20 mL).

  • Reagent Addition: To the stirring solution, add methylhydrazine (10 mmol) dropwise at room temperature. An initial exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 118°C) and maintain this temperature for 2 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Workup: After the reaction is complete (as indicated by the disappearance of the starting material), allow the mixture to cool to room temperature.

  • Isolation: Pour the reaction mixture slowly into 100 mL of ice-cold water. A precipitate should form. If an oil forms, stir vigorously until it solidifies.

  • Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove excess acetic acid. The crude product can be further purified by recrystallization from an appropriate solvent, such as ethanol/water, to yield the desired 1,5-dimethyl-3-phenyl-1H-pyrazole as the major product.

References

  • Title: A review on the synthesis of pyrazole derivatives and their biological activities. Source: Bioorganic & Medicinal Chemistry URL:[Link]
  • Title: On the Regioselectivity of the Knorr-Pechmann Pyrazole Synthesis. Source: The Journal of Organic Chemistry URL:[Link]
  • Title: Regioselective Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition of Diazo Compounds with Alkynes. Source: Chemical Reviews URL:[Link]
  • Title: Microwave-assisted catalyst-free and solvent-free synthesis of pyrazoles. Source: Green Chemistry URL:[Link]
  • Title: Structure Elucidation in Organic Chemistry: The Search for the Right Tools. Source: Wiley-VCH URL:[Link]

stability of 4-Chloro-3-methyl-5-nitro-1H-pyrazole in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-Chloro-3-methyl-5-nitro-1H-pyrazole (C₄H₄ClN₃O₂; CAS No. 400753-12-0).[1][2] This document is intended for researchers, medicinal chemists, and process development scientists. It provides in-depth technical guidance, troubleshooting advice, and validated protocols to ensure the stability and integrity of this compound throughout your experimental workflows. The unique combination of a pyrazole ring, a reactive chloro group, and a strong electron-withdrawing nitro group confers specific reactivity and stability characteristics that require careful consideration.[3]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical challenges you may encounter.

Section 1: Chemical Structure and Critical Moieties

Understanding the molecule's structure is fundamental to predicting its behavior. The key functional groups—the pyrazole ring, methyl group, chloro substituent, and nitro group—each contribute to its overall reactivity and stability profile.[3]

Caption: Molecular structure of this compound.

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: What are the primary degradation pathways for this compound?

Based on the structure, two primary degradation pathways are of concern:

  • Nucleophilic Substitution of the Chlorine Atom: The chloro group on the electron-deficient pyrazole ring is susceptible to nucleophilic attack. Protic solvents (like water, methanol, ethanol) or solutions containing nucleophiles (e.g., amines, hydroxides) can displace the chloride, leading to the formation of corresponding substitution products.

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamine, or amine functionality.[3] This is particularly relevant in the presence of reducing agents or under certain electrochemical conditions. The toxicity and reactivity of these reduced metabolites can differ significantly from the parent compound.[4]

FAQ 2: Which solvents are recommended for storage and experimental use?

The choice of solvent is critical for maintaining the compound's integrity.

Solvent ClassRecommended SolventsNot RecommendedRationale
Aprotic Polar Acetonitrile (ACN), DMF, DMSON/AGood solubilizing power and generally inert. Ideal for stock solutions and analytical work (e.g., HPLC). Use high-purity, anhydrous grades.
Aprotic Non-polar Dichloromethane (DCM), TolueneN/ASuitable for reactions where polarity is a concern. Ensure solvents are dry, as residual water can cause hydrolysis.
Protic Polar Use with cautionWater (especially at non-neutral pH), Methanol, EthanolHigh risk of nucleophilic substitution of the chloride. If use is unavoidable, solutions should be prepared fresh, used immediately, and stored at low temperatures to minimize degradation.
FAQ 3: How does pH affect the stability of the compound in aqueous media?

If the compound must be used in aqueous buffers, pH is a critical parameter.

  • Acidic Conditions (pH < 4): Generally, the compound is more stable. The pyrazole ring is less likely to be deprotonated, reducing its electron-donating character and making the chloro group less susceptible to substitution.

  • Neutral Conditions (pH 6-8): Moderate stability. Hydrolysis can occur, but the rate may be slow enough for short-term experiments.

  • Basic Conditions (pH > 8): High risk of degradation. The pyrazole N-H is acidic and can be deprotonated, increasing the electron density of the ring and activating the chloro group towards nucleophilic substitution by hydroxide ions. This leads to the formation of the corresponding hydroxy-pyrazole derivative.

Section 3: Troubleshooting Guide

This section addresses common problems encountered during experimentation.

Issue 1: Inconsistent results or loss of compound potency over time in an HPLC assay.

Possible Cause: Degradation of the compound in the dissolution solvent or mobile phase.

Troubleshooting Workflow:

G A Inconsistent HPLC Results (Loss of Peak Area / New Peaks) B Prepare fresh standard in high-purity ACN or DCM A->B C Re-inject standard. Does the issue persist? B->C D_yes Yes C->D_yes D_no No C->D_no F Investigate Mobile Phase and Sample Diluent D_yes->F E Problem is likely with the original stock solution or its storage conditions. D_no->E G Is the diluent or mobile phase aqueous or protic (e.g., contains Methanol/Water)? F->G H_yes Yes G->H_yes H_no No G->H_no I High probability of solvent-induced degradation. Prepare samples immediately before injection. H_yes->I J Check for other sources of reactivity (e.g., contaminants, extreme pH, light exposure). H_no->J K Solution: Use a fully aprotic diluent (e.g., ACN) and ensure mobile phase is buffered if aqueous component is needed. I->K

Caption: Troubleshooting workflow for inconsistent HPLC results.

Issue 2: A reaction involving the compound fails to proceed as expected or yields multiple unknown byproducts.

Possible Cause: The compound degraded under the reaction conditions before the desired transformation could occur.

Troubleshooting Steps:

  • Analyze Your Starting Material: Before starting the reaction, run a purity check (HPLC, NMR) on the this compound to ensure it has not degraded during storage.

  • Evaluate Reaction Conditions:

    • Temperature: Is the reaction run at an elevated temperature? Thermal decomposition is a possibility. Run the reaction at a lower temperature, even if it requires a longer reaction time.

    • Base/Nucleophile: Are strong bases or nucleophiles present? These will readily displace the chloro group. Consider using a non-nucleophilic base or protecting the pyrazole N-H if necessary.

    • Solvent: Is the solvent protic? As detailed above, this can lead to solvolysis. Switch to an inert, aprotic solvent like THF, Dioxane, or Toluene.

Section 4: Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[5][6] It involves subjecting the compound to stress conditions more severe than those it would typically encounter.[5][6]

Objective: To intentionally degrade the compound under various stress conditions (hydrolytic, oxidative, photolytic, thermal) to understand its degradation profile.[5][6][7]

Materials:

  • This compound

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade)

  • Stress Agents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)

  • Equipment: HPLC-UV/PDA, pH meter, calibrated oven, photostability chamber.

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at room temperature for 4 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 9 mL of 3% H₂O₂.

    • Keep in the dark at room temperature for 24 hours.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in acetonitrile for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution (100 µg/mL in acetonitrile) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze the samples by HPLC.

  • Control Sample: A sample of the compound, protected from all stress conditions, should be analyzed concurrently.

Analysis: Analyze all samples by a suitable stability-indicating HPLC method.[8][9] The goal is to achieve 5-20% degradation. If degradation is too rapid or too slow, adjust the stress condition (time, temperature, reagent concentration).

Protocol 2: Recommended HPLC Method for Stability Testing

Objective: To provide a robust, stability-indicating HPLC method for quantifying this compound and separating it from potential degradants.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm (e.g., Shim-pack GIST C18)[8]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile (ACN)
Gradient 30% B to 90% B over 15 minutes, hold for 2 min, return to initial
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detector PDA/UV at 254 nm
Sample Diluent Acetonitrile

References

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). National Institutes of Health (NIH).
  • Nitropyrazoles. (2025). ResearchGate.
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification... (n.d.). MDPI.
  • Analytical methods. (n.d.). Agency for Toxic Substances and Disease Registry.
  • On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs... (2022). National Institutes of Health (NIH).
  • Forced Degradation Studies. (2016). MedCrave online.
  • Degradation pathway of 2-chloronitrobenzene... (n.d.). ResearchGate.
  • Forced degradation studies of Brexpiprazole. (n.d.). ResearchGate.
  • Forced degradation studies. (n.d.). ResearchGate.
  • 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride. (n.d.). Smolecule.
  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry.
  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). CORE.
  • Direct and Activated Chlorine Dioxide Oxidation for Micropollutant Abatement... (n.d.). MDPI.
  • 4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOLE | 400753-12-0. (n.d.). ChemicalBook.
  • This compound. (n.d.). PubChemLite.
  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)... (n.d.). MDPI.
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. (n.d.). Chem-Impex.
  • Bacterial degradation of chlorophenols and their derivatives. (2014). PubMed Central.
  • Synethsis and characterization of 3-nitropyrazole and its salts. (n.d.). ResearchGate.
  • Structure-toxicity relationships of nitroaromatic compounds. (n.d.). PubMed.
  • Influencing Factors, Kinetics, and Pathways of Pesticide Degradation... (n.d.). MDPI.
  • 4-Chloro-1-methyl-3-nitro-1H-pyrazole. (n.d.). PubChem.
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. (n.d.). BLDpharm.
  • Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. (2025). ResearchGate.
  • Chlorobenzene Degradation Pathway. (n.d.). Eawag-BBD.

Sources

Technical Support Center: Purification of 4-Chloro-3-methyl-5-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling and purifying 4-Chloro-3-methyl-5-nitro-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the purification of this important heterocyclic intermediate, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs) - Method Selection

Q1: What are the primary methods for purifying crude this compound?

The principal purification techniques for this compound are recrystallization and column chromatography. The choice depends heavily on the nature of the impurities, the scale of your reaction, and the physical state of your crude product.

  • Recrystallization: This is the most efficient method for solid compounds with relatively high purity (e.g., >90%) to remove small amounts of impurities. It is highly scalable and cost-effective.

  • Column Chromatography: This is the preferred method for purifying oils, amorphous solids, or for separating the target compound from impurities with very similar solubility profiles, such as regioisomers that may form during synthesis.[1]

  • Liquid-Liquid Extraction: Often used as a preliminary work-up step post-synthesis to remove inorganic salts, highly polar, or non-polar baseline impurities before proceeding to chromatography or recrystallization.[2]

  • Acid-Base Extraction: Given that pyrazoles possess both a weakly acidic N-H proton and a basic pyridine-type nitrogen, acid-base extraction can sometimes be employed to separate them from neutral impurities. However, the presence of the electron-withdrawing nitro and chloro groups makes the N-H proton more acidic and the lone pair on the other nitrogen less basic, which must be considered when selecting the pH.[3]

Q2: How do I choose the best purification method for my specific situation?

Your choice should be guided by an initial analysis of your crude material. A quick Thin Layer Chromatography (TLC) analysis and a solubility test are invaluable.

dot graph TD { A[Start: Crude Product] --> B{Is the product a solid?}; B -- Yes --> C{Is the product >90% pure by TLC/NMR?}; B -- No --> G[Column Chromatography]; C -- Yes --> D[Recrystallization]; C -- No --> E{Are impurities baseline or at solvent front on TLC?}; E -- Yes --> F[Liquid-Liquid Extraction then Recrystallization]; E -- No --> G; G --> H[Pure Product]; D --> H; F --> H;

} caption: Decision tree for selecting a purification method.

Section 2: Troubleshooting Guide - Recrystallization

Recrystallization is a powerful technique that relies on the differential solubility of your compound and its impurities in a chosen solvent at different temperatures.

Q3: My compound is "oiling out" instead of forming crystals. What is happening and how do I fix it?

Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound (or a eutectic mixture of your compound and impurities).[4] The compound precipitates as a liquid instead of forming an ordered crystal lattice.

Solutions:

  • Increase Solvent Volume: The most common fix is to add more of the "good" (dissolving) solvent to the hot mixture to decrease the saturation concentration. This lowers the temperature at which crystallization begins, hopefully to below the compound's melting point.[1]

  • Slow Down Cooling: Ensure the solution cools as gradually as possible. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote slower crystal growth.[1]

  • Change the Solvent System: The boiling point of your solvent may be too high. Select a solvent with a lower boiling point.[1] Alternatively, switch to a different solvent system entirely.

  • Agitation: Gently scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites and induce crystallization.

  • Add a Seed Crystal: If you have a small amount of pure, solid material, adding a tiny crystal to the cooled, supersaturated solution can provide a template for crystal growth.[4]

Q4: The recrystallization yield is very low. How can I improve it?

Causality: A low yield typically means that a significant amount of your product remains dissolved in the mother liquor after cooling.

Solutions:

  • Minimize Hot Solvent: Use only the absolute minimum amount of boiling solvent required to fully dissolve the crude product. Using excess solvent is the most common cause of low recovery.[4]

  • Thorough Cooling: Ensure the solution is fully cooled. After it reaches room temperature, placing it in an ice bath for 15-30 minutes can significantly increase the yield by further decreasing the compound's solubility.[1]

  • Solvent Choice: You may be using a solvent in which your compound is too soluble at low temperatures. A good recrystallization solvent should exhibit high solubility at high temperatures and very low solubility at low temperatures.

  • Evaporate Excess Solvent: If you accidentally added too much solvent, you can gently boil some of it off to re-concentrate the solution before cooling.

Q5: My crystals are still colored after recrystallization. How can I fix this?

Causality: Colored impurities are often large, conjugated organic molecules that can be difficult to remove via crystallization alone as they can get trapped in the crystal lattice.

Solution:

  • Activated Charcoal Treatment: Add a very small amount (e.g., 1-2% by weight) of activated charcoal to the hot, dissolved solution and keep it at a boil for a few minutes.[4] The charcoal will adsorb the colored impurities. Crucially , you must then perform a hot filtration to remove the charcoal before allowing the solution to cool.

  • Caution: Activated charcoal can also adsorb your desired product, so use it sparingly to avoid a significant drop in yield.[4]

Section 3: Troubleshooting Guide - Column Chromatography

Column chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).

Q6: My compound is streaking badly on the TLC plate and giving poor separation on the column. Why?

Causality: For acidic compounds like pyrazoles with an N-H proton, strong interaction with the slightly acidic silanol (Si-OH) groups on the surface of standard silica gel is a common issue. This leads to tailing or streaking. The electron-withdrawing nitro group on your specific pyrazole derivative increases the acidity of the N-H proton, potentially making this problem more pronounced.

Solutions:

  • Deactivate the Silica Gel: Add a small amount of a basic modifier like triethylamine (Et₃N) or ammonia to your eluent (typically 0.5-1% by volume).[5] This neutralizes the acidic sites on the silica, leading to sharper bands and better separation. You can also prepare a slurry of the silica gel with this modified eluent before packing the column.

  • Use an Alternative Stationary Phase: Neutral alumina can be a good substitute for silica gel when purifying basic or moderately acidic compounds.[5]

  • Reversed-Phase Chromatography: If the issue persists, consider using a C18-functionalized silica gel with a polar mobile phase (e.g., acetonitrile/water or methanol/water).[1] This separates compounds based on polarity in the opposite manner to normal-phase chromatography.

Q7: I'm not getting good separation between my product and a close-running impurity. How can I improve the resolution?

Causality: Poor resolution means the elution bands of your product and the impurity are overlapping significantly. This happens when their affinities for the stationary phase are too similar.

Solutions:

  • Decrease Eluent Polarity: A less polar eluent will cause all compounds to move more slowly down the column, increasing the interaction time with the stationary phase and often improving separation between compounds with small polarity differences.

  • Use a Longer Column: Increasing the length of the silica gel bed provides more surface area for the separation to occur.

  • Try a Different Solvent System: The selectivity of the separation can be highly dependent on the eluent. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can change the relative elution order and improve separation. SIELC Technologies reports successful HPLC separation using an acetonitrile/water mobile phase, suggesting these solvents could be effective in column chromatography as well.[6][7]

Section 4: Detailed Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene). A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a rolling boil on a hot plate, using a stir bar for even heating.

  • Add More Solvent: Continue adding small portions of hot solvent until the solid just dissolves completely.

  • (Optional) Charcoal Treatment: If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and boil for 2-3 minutes.[1]

  • (Optional) Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.[4]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", color="#202124", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: Standard workflow for recrystallization.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system using TLC. Aim for a retention factor (Rf) of ~0.3 for your target compound.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (this can be done as a dry pack or a slurry pack). Ensure the silica bed is level and free of air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If using a stronger solvent, pre-adsorb the sample onto a small amount of silica gel by adding the silica to the solution and evaporating the solvent until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the column bed.

  • Elution: Carefully add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Data Summary Table

SolventPolarity IndexBoiling Point (°C)Common Use
Hexane0.169Non-polar component of eluent
Toluene2.4111Recrystallization
Dichloromethane (DCM)3.140Polar component of eluent
Ethyl Acetate (EtOAc)4.477Polar component of eluent; Recrystallization
Isopropanol4.082Recrystallization
Acetonitrile5.882HPLC mobile phase component[6]
Ethanol4.378Recrystallization[5]
Methanol5.165Highly polar eluent component; Recrystallization
Water10.2100Anti-solvent in mixed-solvent recrystallization

References

  • BenchChem. (2025). Technical Support Center: Purification of Pyrazole Compounds by Recrystallization.
  • BenchChem. (2025). Technical Support Center: Purification of Trifluoromethylated Pyrazoles.
  • SIELC Technologies. (n.d.). Separation of Pyrazole, 4-chloro-3-methyl- on Newcrom R1 HPLC column.
  • SIELC Technologies. (2018). Pyrazole, 4-chloro-3-methyl-.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate.
  • Google Patents. (2013). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.

Sources

Technical Support Center: Resolving Peak Assignments in NMR Spectra of 4-Chloro-3-methyl-5-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the NMR analysis of complex heterocyclic compounds. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with 4-Chloro-3-methyl-5-nitro-1H-pyrazole and similar substituted pyrazoles. Here, we address common challenges in assigning ¹H and ¹³C NMR spectra for this molecule, providing troubleshooting strategies and in-depth explanations to ensure accurate and reliable structural elucidation.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A1: The precise chemical shifts for this compound can vary depending on the solvent and concentration. However, based on the effects of the substituents on the pyrazole ring, we can predict approximate chemical shift ranges.

Predicted Chemical Shift Ranges:

Proton/Carbon Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale for Prediction
N-H 12.0 - 14.0-The N-H proton of pyrazoles is typically deshielded and can be broad. The electron-withdrawing nitro and chloro groups are expected to shift this proton further downfield. In some cases, this peak may be too broad to observe or may exchange with protic solvents.
C3-CH₃ 2.3 - 2.710 - 15The methyl group at the C3 position is relatively shielded.
C3 -145 - 155The C3 carbon is attached to a methyl group and is part of the pyrazole ring.
C4 -110 - 120The C4 carbon is directly attached to an electronegative chlorine atom, but the electronic effects of the nitro group also play a role.
C5 -140 - 150The C5 carbon is attached to the strongly electron-withdrawing nitro group, which will cause a significant downfield shift.

Important Considerations:

  • Solvent Effects: The choice of deuterated solvent can significantly influence chemical shifts, especially for the N-H proton due to hydrogen bonding.[1][2][3] Common solvents for pyrazole derivatives include CDCl₃, DMSO-d₆, and acetone-d₆. Aprotic solvents like DMSO-d₆ are often preferred for observing exchangeable protons like N-H.

  • Tautomerism: While the 1H-pyrazole tautomer is generally assumed, it's crucial to consider the possibility of other tautomers, which could lead to a different set of signals. Low-temperature NMR experiments can sometimes help to resolve signals from different tautomers if the exchange rate is slowed down.

Q2: I'm observing a single, broad peak for the N-H proton, or it's not visible at all. Why is this happening and how can I resolve it?

A2: The disappearance or broadening of the N-H proton signal is a common issue in the NMR spectroscopy of pyrazoles and other N-heterocycles. This phenomenon is typically due to two main factors:

  • Quadrupole Moment of Nitrogen: The ¹⁴N nucleus, which is the most abundant nitrogen isotope, has a quadrupole moment. This can lead to efficient relaxation of the attached proton, causing the signal to broaden significantly, sometimes to the point where it merges with the baseline.[4]

  • Chemical Exchange: The N-H proton is acidic and can exchange with other labile protons in the sample, such as traces of water in the NMR solvent or with protic deuterated solvents like D₂O or CD₃OD.[4] This exchange process can be fast on the NMR timescale, leading to a single averaged signal or complete disappearance of the signal.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for observing the N-H proton signal.

Experimental Protocol: Low-Temperature NMR for N-H Proton Observation

  • Sample Preparation: Prepare a concentrated sample of this compound in a dry, aprotic deuterated solvent such as DMSO-d₆ or CDCl₃.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Cooling: Gradually lower the temperature of the NMR probe in increments of 10-20 K.

  • Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a spectrum.

  • Data Acquisition: Record spectra at each temperature until the N-H proton signal sharpens and becomes clearly visible.

Q3: How can I definitively assign the ¹³C signals for the C3, C4, and C5 positions? The 1D ¹³C spectrum is ambiguous.

A3: Unambiguous assignment of the quaternary carbons (C3, C4, and C5) in this compound requires the use of two-dimensional (2D) NMR techniques. While a standard ¹³C spectrum provides the chemical shifts, it doesn't offer connectivity information.[5][6][7]

Recommended 2D NMR Experiments:

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei.[8][9] In this case, it will show a correlation between the methyl protons and the C3-CH₃ carbon, confirming the assignment of the methyl carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning quaternary carbons. It reveals correlations between protons and carbons that are two or three bonds away.[4][10]

Expected HMBC Correlations for this compound:

Proton Signal Expected Correlations to Carbons (²JCH and ³JCH)
N-H C3 and C5
C3-CH₃ C3 and C4

Data Interpretation Workflow:

Caption: Workflow for assigning quaternary carbons using 2D NMR.

Experimental Protocol: HMBC for Quaternary Carbon Assignment

  • Sample Preparation: Prepare a concentrated sample (20-50 mg) in a suitable deuterated solvent (0.5-0.7 mL).

  • Tuning: Tune and match the NMR probe for both ¹H and ¹³C frequencies.

  • Parameter Optimization: Set the key HMBC parameter, the long-range coupling constant (ⁿJCH), to a value that reflects the expected 2- and 3-bond coupling constants (typically around 8-10 Hz).[11][12][13]

  • Acquisition: Run the HMBC experiment. This may take several hours depending on the sample concentration and the spectrometer's sensitivity.

  • Processing and Analysis: Process the 2D data and look for the cross-peaks that indicate the long-range correlations as outlined in the table above.

Q4: Could long-range ¹H-¹⁵N couplings be useful for assignment?

A4: Yes, if you have access to a spectrometer capable of ¹⁵N detection or ¹H-¹⁵N correlation experiments, these can provide valuable information. An HMBC experiment optimized for ¹H-¹⁵N correlations would show couplings between the N-H proton and both N1 and N2, and potentially between the methyl protons and N2. This can help to confirm the overall structure and tautomeric form.

Troubleshooting Common Experimental Issues

Problem Possible Cause Recommended Solution
Poor signal-to-noise ratio in ¹³C or 2D spectra. Low sample concentration.Increase the sample concentration or increase the number of scans.
Phasing problems in the spectra. Incorrect phase correction.Manually re-phase the spectra carefully. Ensure proper shimming of the magnet.
Broad lineshapes for all signals. Poorly shimmed magnet; presence of paramagnetic impurities.Re-shim the magnet. If the problem persists, filter the sample through a small plug of celite or silica gel to remove any paramagnetic impurities.
Solvent peak is obscuring signals of interest. The chemical shift of a signal is very close to the residual solvent peak.Change to a different deuterated solvent where the residual peak is in a different region of the spectrum.

References

  • Bruix, M., Claramunt, R. M., Elguero, J., Demendoza, J., & Pascual, C. (1984). The Assignment of Long-Range 13C-1H Coupling Constants in Pyrazoles 13C NMR, Selective Decoupling. Spectroscopy Letters, 17(12), 757-763. [Link]
  • Bruix, M., Claramunt, R. M., Elguero, J., Demendoza, J., & Pascual, C. (1984). The Assignment of Long-Range 13C-1H Coupling Constants in Pyrazoles 13C NMR, Selective Decoupling. Spectroscopy Letters, 17(12), 757-763. [Link]
  • Elguero, J., Claramunt, R. M., & López, C. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(11), 1674-1683. [Link]
  • Elguero, J., Claramunt, R. M., & López, C. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(11), 1674-1683. [Link]
  • Sílice. (n.d.). The Assignment of Long-Range13C-1H Coupling Constants in Pyrazoles13C NMR, Selective Decoupling. Sílice. [Link]
  • Ye, C., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Molbank, 2023(3), M1682. [Link]
  • Al-Soud, Y. A., et al. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank, 2013(4), M806. [Link]
  • ResearchGate. (2013).
  • Ismael, S., AL-Mashal, F., & Saeed, B. (2019). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Journal of Education for Pure Science-University of Thi-Qar, 9(2), 1-10. [Link]
  • da Silva, A. B., et al. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry, 50(1), 58-61. [Link]
  • Semantic Scholar. (n.d.). A theoretical study of multinuclear coupling constants in pyrazoles. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • University of Haifa. (n.d.). Types of 2D NMR. [Link]
  • ResearchGate. (n.d.). Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. [Link]
  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
  • ResearchGate. (n.d.). Chemical shift values and assigned coupling constants of compound (4 a).... [Link]
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]
  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

Sources

optimizing HPLC methods for the analysis of 4-Chloro-3-methyl-5-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Substituted Pyrazoles

Substituted pyrazoles, such as 4-Chloro-3-methyl-5-nitro-1H-pyrazole, are a cornerstone of many pharmaceutical and agrochemical research programs. Their unique chemical structure, containing both a basic pyrazole ring and other functional groups, presents specific challenges for developing robust and reliable HPLC methods. Achieving symmetric peak shapes, stable retention times, and accurate quantification requires a deep understanding of chromatographic principles and a systematic approach to troubleshooting.

This technical support guide is designed to serve as a field-proven resource for scientists analyzing these molecules. It moves beyond generic advice to provide causal explanations and logical, step-by-step solutions for common issues encountered during method development, validation, and routine analysis.

Section 1: Analyte Considerations & Recommended Starting Method

Understanding the physicochemical properties of your analyte is the first step in developing a successful HPLC method. This compound is a small, relatively polar molecule with a basic nitrogen-containing heterocyclic ring. These features dictate its behavior in reversed-phase chromatography.

While multiple isomers exist, this guide will use 4-Chloro-1-methyl-3-nitro-1H-pyrazole as a representative example for outlining method parameters.

Table 1: Physicochemical Properties of a Representative Analyte (4-Chloro-1-methyl-3-nitro-1H-pyrazole)

PropertyValue / DescriptionSignificance for HPLC Method Development
Molecular Formula C₄H₄ClN₃O₂Indicates a small molecule.
Molecular Weight 161.55 g/mol [1]Influences diffusion and mass transfer in the column.
Structure A pyrazole ring with chloro, methyl, and nitro substituents.The pyrazole ring contains basic nitrogens that can interact with acidic silanols on the column surface, potentially causing peak tailing. The nitro group is a strong chromophore, making UV detection highly effective.
Predicted Polarity Likely polar due to the nitro group and nitrogen atoms.Suggests that a reversed-phase method with a moderate amount of organic solvent in the mobile phase will be effective.
Experimental Protocol: Recommended Starting HPLC Conditions

This protocol provides a robust starting point for the analysis of this compound. It is designed to be a self-validating system, with system suitability checks built in to ensure performance before sample analysis, in line with pharmacopeial standards.[2][3][4]

  • HPLC System & Column:

    • System: A standard HPLC or UHPLC system with a pump, autosampler, column oven, and UV/PDA detector.

    • Column: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). A phenyl-hexyl phase can also be a good alternative for aromatic, nitro-containing compounds.[5]

    • Guard Column: Use of a guard column with the same stationary phase is highly recommended to protect the analytical column from contamination.[6]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Rationale: Formic acid is a volatile buffer compatible with MS detection and serves to protonate the basic pyrazole analyte and suppress silanol interactions, leading to improved peak shape.[5]

  • Chromatographic Conditions:

ParameterRecommended SettingRationale & Notes
Mode Isocratic or GradientStart with an isocratic elution of 60% A / 40% B. If co-elution with impurities is an issue, develop a gradient.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. Adjust as needed based on column dimensions and desired run time.
Column Temperature 30 °CMaintaining a stable column temperature is crucial for reproducible retention times.[7][8]
Injection Volume 5 µLKeep the injection volume small to prevent peak distortion. Ensure the sample is dissolved in the mobile phase or a weaker solvent.[9]
Detection Wavelength 254 nmNitroaromatic compounds typically exhibit strong UV absorbance at or around this wavelength.[5] A full spectrum should be run with a PDA detector to confirm the optimal wavelength.
  • System Suitability Test (SST):

    • Before running samples, perform five replicate injections of a standard solution (e.g., 10 µg/mL).

    • The system is deemed ready for analysis if it meets the criteria outlined in Table 2, which are based on ICH and USP guidelines.[10][11][12]

Table 2: System Suitability Acceptance Criteria

ParameterAcceptance LimitPurpose
Tailing Factor (T) T ≤ 1.5Measures peak symmetry. Values > 1 indicate tailing.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates injection precision.
RSD of Retention Time ≤ 1.0%Indicates system stability and reproducibility.
Theoretical Plates (N) > 2000Measures column efficiency.
Section 2: Troubleshooting Guide

Even with a robust starting method, problems can arise. This section provides a logical, question-and-answer guide to diagnosing and solving common HPLC issues.

Logical Troubleshooting Workflow

The first step in troubleshooting is to systematically identify the problem and narrow down the potential causes. The following workflow provides a structured approach.

HPLC_Troubleshooting cluster_peak Peak Shape Issues cluster_rt Retention Time Issues cluster_baseline Baseline Issues start_node start_node category_node category_node problem_node problem_node cause_node cause_node solution_node solution_node Start Problem Observed in Chromatogram Tailing Tailing Peak Start->Tailing Peak Shape? Fronting Fronting Peak Start->Fronting Peak Shape? Splitting Split Peak Start->Splitting Peak Shape? RT_Drift RT Drifting Start->RT_Drift Retention? Noise Noisy Baseline Start->Noise Baseline? Silanol Silanol Tailing->Silanol Cause: Silanol Interaction Overload Overload Fronting->Overload Cause: Column Overload Contamination Contamination Splitting->Contamination Cause: Column Contamination/ Solvent Mismatch Equilibration Equilibration RT_Drift->Equilibration Cause: Poor Equilibration/ Temp Fluctuation Bubbles Bubbles Noise->Bubbles Cause: Air Bubbles/ Contaminated Solvent Sol_pH Sol_pH Silanol->Sol_pH Solution: Lower Mobile Phase pH Sol_Conc Sol_Conc Overload->Sol_Conc Solution: Dilute Sample Sol_Flush Sol_Flush Contamination->Sol_Flush Solution: Flush/Replace Column Match Sample Solvent Sol_Equil Sol_Equil Equilibration->Sol_Equil Solution: Increase Equilibration Time/ Use Column Oven Sol_Degas Sol_Degas Bubbles->Sol_Degas Solution: Degas Mobile Phase/ Use Fresh Solvents

A logical workflow for diagnosing common HPLC problems.
Q&A: Solving Specific Problems

Q1: My peak for this compound is tailing severely (Tailing Factor > 1.5). What's happening and how do I fix it?

A1: Peak tailing for a basic compound like this is most commonly caused by secondary interactions between the analyte and acidic silanol groups on the silica surface of the column packing.[13] These interactions create an alternative, slower retention mechanism that "smears" the peak.

Solutions (in order of application):

  • Check Mobile Phase pH: Ensure your acidic modifier (e.g., 0.1% formic acid) is present and correctly prepared. A low pH (around 2.5-3.5) protonates the pyrazole ring, minimizing its interaction with negatively charged silanols.

  • Use a High-Purity, End-Capped Column: Modern columns are designed with minimal residual silanols. If you are using an older "Type A" silica column, switching to a modern "Type B" high-purity, end-capped column will significantly reduce tailing.

  • Reduce Analyte Mass on Column: Injecting too much sample can saturate the primary retention sites, forcing more interaction with secondary silanol sites. Try reducing the injection volume or sample concentration.

  • Consider an Alternative Stationary Phase: If tailing persists, a phenyl-hexyl column can offer different selectivity for aromatic compounds and may exhibit less tailing.

Q2: My retention time is consistently decreasing over a long sequence of injections. What is the cause?

A2: This phenomenon, known as retention time drift, suggests a gradual change in the chromatographic system.[14] For reversed-phase chromatography, a decreasing retention time usually points to an increase in the mobile phase's elution strength or changes to the stationary phase.

Solutions:

  • Ensure Proper Column Equilibration: The most common cause is insufficient column equilibration time between gradient runs or after changing the mobile phase.[7] Increase the equilibration time to at least 10-15 column volumes.

  • Check for Mobile Phase Changes: If using pre-mixed mobile phases, the more volatile organic component (e.g., acetonitrile) can evaporate over time, increasing the aqueous content and thus retention time. Conversely, if there's an issue with the pump's proportioning valves, the organic content could be creeping up, decreasing retention. Prepare fresh mobile phase daily.[14]

  • Monitor Column Temperature: A gradual increase in ambient lab temperature can decrease mobile phase viscosity and speed up elution, causing retention times to drop.[8] A column oven is essential for stable retention.

  • Evaluate Column Contamination: Strongly retained matrix components can accumulate on the column, altering the stationary phase chemistry.[7] Implement a column flushing step with a strong solvent (like 100% acetonitrile or isopropanol) at the end of each sequence.

Q3: My chromatogram has a very noisy or drifting baseline. How can I get a stable baseline?

A3: Baseline instability can obscure small peaks and make integration unreliable. It can be categorized as short-term noise (rapid fluctuations) or long-term drift (a gradual rise or fall).

Solutions:

  • Degas the Mobile Phase: Dissolved air is a primary cause of baseline noise, as bubbles can form in the pump or detector cell.[15][16][17] Use an inline degasser or sparge solvents with helium.

  • Use High-Purity Solvents: Contaminants in your mobile phase (especially in water) can lead to "ghost peaks" and a drifting baseline, particularly during gradient elution.[17][18] Always use fresh, HPLC-grade solvents.

  • Check for Leaks: A small, unnoticed leak in the system can cause pressure fluctuations and a noisy baseline.[15] Check all fittings, especially between the column and detector.

  • Clean the Detector Cell: Contamination or air bubbles in the detector flow cell can cause significant noise.[19] Flush the cell with a strong, clean solvent like methanol or isopropanol.

Table 3: Quick Troubleshooting Reference Guide

SymptomCommon CausesRecommended First Actions
Peak Tailing Secondary silanol interactions; Mobile phase pH too high; Column overload.Ensure 0.1% acid modifier is in the mobile phase; Reduce sample concentration.[13]
Peak Fronting Column overload; Sample solvent stronger than mobile phase.Dilute the sample; Dissolve the sample in the mobile phase.[13]
Split Peaks Partially clogged column frit; Column void; Sample not fully dissolved.Reverse-flush the column; Replace the column; Ensure sample is fully dissolved before injection.[6][9]
Shifting Retention Times Insufficient column equilibration; Column temperature fluctuation; Mobile phase composition changing.Increase equilibration time; Use a column oven; Prepare fresh mobile phase.[7][14][20]
Noisy Baseline Air in the system; Contaminated mobile phase; Leaks; Dirty detector cell.Degas mobile phase; Use fresh HPLC-grade solvents; Check fittings for leaks.[15][16][18]
Drifting Baseline Column bleed; Contaminants eluting in gradient; Unbalanced mobile phase absorbance.Flush the column with a strong solvent; Use fresh, high-purity solvents.[18]
Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to include in an HPLC method validation protocol for this compound according to ICH guidelines?

A1: According to the ICH Q2(R2) guidelines, a quantitative impurity or assay method requires validation for several key parameters to ensure it is fit for its intended purpose.[12][21] These include:

  • Specificity: The ability to detect the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.

  • Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a specified range.

  • Accuracy: The closeness of the measured value to the true value, typically assessed by recovery studies on spiked samples.[10][11]

  • Precision: Assessed at three levels: repeatability (intra-assay), intermediate precision (inter-assay, different days/analysts), and reproducibility (between labs).

  • Range: The interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[22]

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentration of analyte that can be reliably quantified and detected, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.1 pH unit, ±2°C column temperature).

Q2: How do I select the appropriate column for analyzing pyrazole derivatives?

A2: The choice of column is critical. For a compound like this compound, a reversed-phase C18 column is the standard starting point. Key factors to consider are:

  • Silica Purity: Always choose a column based on high-purity silica to minimize residual silanols and reduce peak tailing.

  • End-capping: A thoroughly end-capped column is essential to block access to remaining silanols, further improving peak shape for basic compounds.

  • Particle Size: For standard HPLC, 3.5 µm or 5 µm particles are common. For faster analysis on a UHPLC system, sub-2 µm particles can be used, but they generate higher backpressure.

  • Alternative Phases: If selectivity is an issue (i.e., co-elution with impurities), consider a Phenyl-Hexyl phase, which provides alternative pi-pi interactions with the aromatic rings of your analyte, or a C8 column, which is less retentive than a C18.

Q3: My method works well for the pure standard, but I see peak distortion when I inject my sample from a reaction mixture. Why?

A3: This is a classic case of "matrix effects" or a mismatch between the sample solvent and the mobile phase.

  • Sample Solvent Strength: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% DMSO or Acetonitrile when the mobile phase is 40% Acetonitrile), it can cause the analyte to travel through the top of the column in a distorted band, leading to fronting or split peaks. Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible and keep the injection volume to a minimum.[9]

  • Matrix Overload: Your reaction mixture may contain highly concentrated salts or other components that can interfere with chromatography. Solution: Perform a sample clean-up step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components before injection.

References
  • SCION Instruments. HPLC Troubleshooting Guide.
  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.
  • Element Lab Solutions. Causes of Retention Time Drift in HPLC.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Separation Science. Why Your HPLC Baseline Drifts—And How to Stop It.
  • Hawach Scientific. Troubleshooting HPLC Column Retention Time Drift.
  • GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • Agilent Technologies. Understanding the Latest Revisions to USP <621>.
  • Shimadzu UK Limited. HPLC Troubleshooting - Noisy Baseline.
  • ALWSCI. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • MicroSolv Technology Corporation. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues.
  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting.
  • Taylor & Francis Online. DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION.
  • Conquer Scientific. HPLC Repair Services: Common Causes of Baseline Noise.
  • Phenomenex. Why Does Retention Time Shift? | HPLC Tip.
  • uHPLCs. Retention Time Drift in HPLC: Causes, Corrections, and Prevention.
  • LCGC International. Are You Sure You Understand USP <621>?.
  • ResearchGate. HPLC Troubleshooting Guide.
  • SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column.
  • Agilent Technologies. HPLC Analysis of Explosives Using EPA Method 8330.
  • Waters Corporation. Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives).
  • International Journal of Chemical and Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • R Discovery. A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative.
  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines.
  • PubChem. 4-Chloro-1-methyl-3-nitro-1H-pyrazole.
  • AMSbio. ICH Guidelines for Analytical Method Validation Explained.
  • SIELC Technologies. Separation of Pyrazole, 4-chloro-3-methyl- on Newcrom R1 HPLC column.
  • YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • SIELC Technologies. Pyrazole, 4-chloro-3-methyl-.
  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2).
  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • PubChem. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride.
  • National Institutes of Health (NIH). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-Chloro-3-methyl-5-nitro-1H-pyrazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] The strategic substitution on the pyrazole ring allows for the fine-tuning of these activities. This guide provides a comparative overview of the biological activity of analogs based on the 4-Chloro-3-methyl-5-nitro-1H-pyrazole scaffold. We will delve into their antimicrobial and anticancer potential, supported by available experimental data, and provide detailed protocols for key biological assays.

Introduction to the this compound Scaffold

The this compound core combines several key features that can contribute to its biological activity. The pyrazole ring itself is an aromatic heterocycle known to interact with various biological targets. The substituents on this core are crucial in defining its pharmacological profile:

  • 4-Chloro group: The halogen atom at the 4-position can influence the electronic properties and lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes and interact with target enzymes or receptors.[2]

  • 3-Methyl group: This alkyl group can affect the steric and electronic properties of the pyrazole ring, influencing binding affinity and selectivity.

  • 5-Nitro group: The electron-withdrawing nature of the nitro group can significantly impact the molecule's reactivity and its potential to engage in specific interactions with biological macromolecules. Nitropyrazole-derived compounds have been noted for their biological effects, although their toxicological profiles also warrant careful consideration.[3]

Comparative Biological Activity

Antimicrobial Activity

Pyrazole derivatives have shown considerable promise as antimicrobial agents.[1][4] The introduction of a halogen and a nitro group can enhance this activity. For instance, nitrofuran-containing pyrazole derivatives have demonstrated good antibacterial and antifungal activity.[3]

A study on 4-chloro-5-(2-nitrovinyl)-1H-imidazoles and their reaction products with 3-methyl-2-pyrazolin-5-one confirmed high bactericidal and fungicidal effects. This suggests that the combination of a chloro and a nitro-containing functional group on a heterocyclic scaffold can lead to potent antimicrobial agents. The antimicrobial properties are often dependent on the nature of other substituents on the imidazole ring and the structure of the exocyclic fragment.

Table 1: Representative Antimicrobial Activity of Substituted Pyrazole Analogs

Compound/Analog ClassMicroorganismMIC (µg/mL)Reference
Pyrazole-thiazole derivativesBacillus subtilis15.63[5]
Pyrazole-thiazole derivativesCandida albicans15.63[5]
Nitrofuran-containing pyrazolesE. coli, S. aureusGood activity[3]

Note: This table presents data for structurally related compounds to infer potential activity due to the limited direct data on this compound analogs.

Anticancer Activity

The anticancer potential of pyrazole derivatives is a significant area of research.[6][7][8] The substitution pattern on the pyrazole ring is a key determinant of their cytotoxic efficacy. Studies on various substituted pyrazoles have shown that the presence of electron-withdrawing groups can enhance anticancer activity.

For example, a series of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives showed inhibitory effects on the growth of A549 lung cancer cells and induced apoptosis.[9] The structure-activity relationship (SAR) studies in this research indicated that the lipophilicity of the compounds played a crucial role in their activity.[9]

Table 2: Representative Anticancer Activity of Substituted Pyrazole Analogs

Compound/Analog ClassCancer Cell LineIC50 (µM)Reference
3-(5-Mercapto-1,3,4-oxadiazol-2-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrileIGROVI (Ovarian)0.04[10]
Indolo-pyrazoles with thiazolidinoneSK-MEL-28 (Melanoma)3.46[7]
1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazidesA549 (Lung)Active[9]
3,5-diphenyl-1H-pyrazole (L2)CFPAC-1 (Pancreatic)61.7[8]

Note: This table provides data for a variety of pyrazole-based compounds to illustrate the potential for anticancer activity within this class of molecules.

Structure-Activity Relationship (SAR) Insights

Based on the available literature for various pyrazole analogs, we can infer some potential SAR trends for this compound derivatives:

  • Role of the 4-Chloro Group: Halogenation at the 4-position of the pyrazole ring is a common strategy to enhance biological activity. The chloro group can increase lipophilicity, which may improve cell permeability. Its electron-withdrawing nature can also influence the overall electronic distribution of the molecule, affecting its interaction with biological targets.

  • Influence of the 5-Nitro Group: The strong electron-withdrawing nitro group is expected to significantly modulate the electronic character of the pyrazole ring. This can be crucial for interactions with specific amino acid residues in enzyme active sites or receptors. However, the potential for cytotoxicity and genotoxicity associated with nitroaromatic compounds necessitates careful evaluation.[3]

  • Impact of Analogs with Varying Substituents: The biological activity can be further tuned by modifying other positions on the pyrazole ring or by introducing different functional groups. For instance, creating analogs by replacing the 3-methyl group with other alkyl or aryl groups, or by modifying the substituent at the N1 position, would likely lead to a range of biological activities.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for standard biological assays are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound stock solution (in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth with DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Culture the microorganism overnight and then dilute the culture in fresh broth to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Test Compound: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include wells for a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and DMSO), and a sterility control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Workflow for Broth Microdilution Assay.

Cell Viability Assay: MTT Assay

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines.[11][12]

Materials:

  • 96-well cell culture plates

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Caption: Workflow for MTT Cell Viability Assay.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel antimicrobial and anticancer agents. While direct and extensive comparative data for a series of its analogs is currently limited in the public domain, the analysis of structurally related compounds provides valuable insights into their potential biological activities. The presence of the chloro and nitro substituents is anticipated to play a significant role in defining the pharmacological profile of these compounds. Further synthesis and systematic biological evaluation of a library of this compound analogs are warranted to fully elucidate their therapeutic potential and to establish clear structure-activity relationships. The detailed experimental protocols provided in this guide offer a foundation for researchers to undertake such investigations.

References

  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. National Institutes of Health.
  • Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. MDPI.
  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. MDPI.
  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. National Institutes of Health.
  • Synthesis and antimicrobial activity of 4-chloro-5-(2-nitrovinyl)-1H-imidazoles and products of their interaction with 3-methyl-2-pyrazolin-5-one. Journal of Organic and Pharmaceutical Chemistry.
  • Synthesis and apoptotic activity of new pyrazole derivatives in cancer cell lines. Semantic Scholar.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. National Institutes of Health.
  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI.
  • Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. National Institutes of Health.
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Institutes of Health.
  • MTT Assay Protocol. ResearchGate.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health.
  • MTT Proliferation Assay Protocol. ResearchGate.
  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. National Institutes of Health.
  • Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. ResearchGate.
  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI.
  • Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. ResearchGate.
  • Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. National Institutes of Health.
  • Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. National Institutes of Health.
  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry.

Sources

Comparative Guide to the Synthesis and Validation of 4-Chloro-3-methyl-5-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-3-methyl-5-nitro-1H-pyrazole is a key heterocyclic compound with significant applications in medicinal chemistry and materials science. Its substituted pyrazole core is a common pharmacophore in drug discovery, exhibiting a wide range of biological activities. The precise and efficient synthesis of this molecule is therefore of paramount importance for researchers in these fields. This guide provides an in-depth comparison of synthetic methodologies for this compound, complete with detailed experimental protocols and validation data. We will explore the nuances of different synthetic routes, offering insights into the rationale behind procedural choices to empower researchers in their synthetic endeavors.

Synthetic Strategies: A Comparative Analysis

The synthesis of this compound can be approached through several strategic routes. The primary considerations for selecting a method include starting material availability, reaction yield, purity of the final product, and scalability. Below, we compare two common synthetic pathways: a traditional two-step approach involving nitration followed by chlorination, and a more modern approach utilizing a direct cyclization/chlorination strategy.

Method 1: Two-Step Synthesis via Nitration and Subsequent Chlorination

This classical approach first introduces the nitro group onto the pyrazole ring, followed by a chlorination step. The regioselectivity of both steps is crucial for the successful synthesis of the target molecule.

Causality of Experimental Choices:

The initial nitration of a 3-methylpyrazole derivative is typically achieved using a mixture of concentrated nitric and sulfuric acids. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[1][2][3] The subsequent chlorination of the nitropyrazole intermediate can be accomplished using various chlorinating agents. A common and effective method involves the use of phosphorus oxychloride (POCl₃), which is particularly useful for converting hydroxyl groups (in the tautomeric form of the nitropyrazole) to chloro groups.[4][5]

Workflow Diagram:

Two_Step_Synthesis Start 3-Methyl-1H-pyrazol-5(4H)-one Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Intermediate 3-Methyl-5-nitro-1H-pyrazol-4-one Nitration->Intermediate Chlorination Chlorination (POCl₃) Intermediate->Chlorination Product This compound Chlorination->Product

Caption: Workflow for the two-step synthesis of this compound.

Method 2: Direct Cyclization/Chlorination Strategy

More recent synthetic innovations have led to one-pot methodologies that combine cyclization and functionalization steps. For pyrazole synthesis, a direct cyclization/chlorination of hydrazines using an oxidant and chlorinating agent like 1,3,5-trichloroisocyanuric acid (TCCA) has been reported.[6] This approach offers advantages in terms of atom economy and reduced workup procedures.

Causality of Experimental Choices:

This method leverages the reactivity of a suitable hydrazine precursor which, upon reaction with a 1,3-dicarbonyl compound, undergoes cyclization to form the pyrazole ring.[7] TCCA serves as both an oxidant to facilitate the cyclization and as a chlorinating agent to introduce the chlorine atom at the 4-position in a single pot.[6][8] This concurrent formation of the pyrazole ring and its functionalization is a hallmark of an efficient synthetic strategy.

Workflow Diagram:

One_Pot_Synthesis Reactants Hydrazine Derivative + β-Ketonitroalkane CyclizationChlorination One-Pot Reaction (TCCA) Reactants->CyclizationChlorination Product This compound CyclizationChlorination->Product

Caption: Workflow for the one-pot synthesis of this compound.

Performance Comparison
ParameterMethod 1: Two-Step SynthesisMethod 2: Direct Cyclization/Chlorination
Starting Materials 3-Methyl-1H-pyrazol-5(4H)-one, HNO₃, H₂SO₄, POCl₃Hydrazine derivative, β-Ketonitroalkane, TCCA
Number of Steps 21
Typical Yield Moderate to HighGood to High[6]
Purity Generally requires purification after each stepMay require final purification
Scalability Well-established and scalablePotentially scalable, but may require optimization
Safety/Handling Use of strong acids and POCl₃ requires cautionTCCA is a stable solid but a strong oxidant
Green Chemistry Less favorable due to multiple steps and reagentsMore favorable due to one-pot nature

Experimental Protocols

Protocol for Method 1: Two-Step Synthesis

Step 1: Nitration of 3-Methyl-1H-pyrazol-5(4H)-one

  • To a stirred solution of 3-methyl-1H-pyrazol-5(4H)-one (1 eq.) in concentrated sulfuric acid at 0°C, slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid.

  • Maintain the reaction temperature below 10°C during the addition.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice and collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry to obtain 3-methyl-5-nitro-1H-pyrazol-4-one.

Step 2: Chlorination of 3-Methyl-5-nitro-1H-pyrazol-4-one

  • A mixture of 3-methyl-5-nitro-1H-pyrazol-4-one (1 eq.) and phosphorus oxychloride (3-5 eq.) is heated at reflux for 4-6 hours.

  • After cooling, the excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate solution).

  • The resulting solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol for Method 2: Direct Cyclization/Chlorination

Note: This is a generalized protocol based on similar reactions, as a specific protocol for the target molecule was not found in the initial search.

  • To a solution of the appropriate hydrazine derivative (1 eq.) and a β-ketonitroalkane (e.g., nitroacetone) (1 eq.) in a suitable solvent (e.g., acetonitrile), add 1,3,5-trichloroisocyanuric acid (TCCA) (1.2 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Validation of the Synthesized Product

Regardless of the synthetic method employed, rigorous validation of the final product is essential to confirm its identity and purity. A combination of spectroscopic and analytical techniques should be utilized.

Analytical Techniques and Expected Data
TechniquePurposeExpected Results for this compound
¹H NMR Structural elucidation (proton environment)Signals corresponding to the methyl group protons and the N-H proton of the pyrazole ring.
¹³C NMR Structural elucidation (carbon framework)Signals for the methyl carbon, and the three pyrazole ring carbons, with chemical shifts influenced by the chloro and nitro substituents.
Mass Spectrometry Determination of molecular weight and fragmentation patternA molecular ion peak corresponding to the exact mass of C₄H₄ClN₃O₂.[9]
FT-IR Spectroscopy Identification of functional groupsCharacteristic absorption bands for N-H, C=N, C-Cl, and NO₂ groups.
Elemental Analysis Determination of elemental compositionPercentages of C, H, N, and Cl should be in close agreement with the calculated values for the molecular formula C₄H₄ClN₃O₂.
Melting Point Assessment of purityA sharp and specific melting point range.
Sample Data Table
AnalysisTheoretical ValueExperimental Value
Molecular Formula C₄H₄ClN₃O₂-
Molecular Weight 161.55 g/mol -
Elemental Analysis C: 29.74%, H: 2.50%, N: 26.01%, Cl: 21.94%C: 29.68%, H: 2.55%, N: 25.95%, Cl: 21.88%
Melting Point -188-190 °C
¹H NMR (DMSO-d₆, δ ppm) -~2.4 (s, 3H, CH₃), ~14.0 (br s, 1H, NH)
MS (ESI+) m/z 162.0065 [M+H]⁺162.0063

Note: The sample data provided is illustrative and may vary based on experimental conditions and instrumentation.

Conclusion

The synthesis of this compound can be successfully achieved through multiple synthetic routes. The traditional two-step method is robust and well-documented, offering a reliable pathway to the target compound. However, emerging one-pot strategies, such as the direct cyclization/chlorination approach, present a more efficient and environmentally benign alternative. The choice of method will ultimately depend on the specific requirements of the research, including scale, available resources, and desired purity. Comprehensive analytical validation is a critical final step to ensure the integrity of the synthesized molecule for its intended application.

References
  • Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds - RSC Publishing. (n.d.).
  • Overview of synthesis of pyrazole derivatives [a] - ResearchGate. (n.d.).
  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl) - MDPI. (n.d.).
  • Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing). (n.d.).
  • synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine. (n.d.).
  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC - NIH. (2025, September 23).
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH. (n.d.).
  • This compound - PubChemLite. (n.d.).
  • Nitration of methyl benzoate | Resource - RSC Education - The Royal Society of Chemistry. (n.d.).
  • Nitration of Methyl Benzoate - Web Pages. (n.d.).
  • Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution) - Scribd. (n.d.).

Sources

The Pyrazole Nucleus: A Privileged Scaffold in Inhibitor Design - A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable versatility in establishing a variety of interactions with biological targets has cemented its status as a "privileged scaffold" in drug discovery. This guide provides an in-depth comparison of several classes of pyrazole-based inhibitors, highlighting their diverse mechanisms of action and the experimental methodologies used to characterize them. While direct comparative data for the specific entity 4-Chloro-3-methyl-5-nitro-1H-pyrazole is not extensively available in public literature, this guide will explore the broader landscape of pyrazole inhibitors, offering valuable context for researchers investigating novel compounds within this class.

The Pyrazole Core: A Foundation for Diverse Bioactivity

The pyrazole moiety's success in drug design can be attributed to its unique physicochemical properties. It can act as a bioisosteric replacement for a phenyl group, often enhancing potency and improving properties like solubility and metabolic stability. The two nitrogen atoms can serve as both hydrogen bond donors and acceptors, facilitating strong and specific interactions within protein binding pockets. Furthermore, the pyrazole ring is relatively stable to metabolic degradation, a desirable trait for therapeutic agents. These features have enabled the development of pyrazole-containing drugs targeting a wide array of proteins, including enzymes, G-protein coupled receptors (GPCRs), and protein kinases.

This guide will delve into the following exemplary pyrazole-based inhibitors, each representing a distinct class of therapeutic agents:

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor for the treatment of pain and inflammation.

  • Sildenafil: A potent phosphodiesterase-5 (PDE5) inhibitor for the management of erectile dysfunction and pulmonary hypertension.

  • Rimonabant: A cannabinoid receptor 1 (CB1) antagonist/inverse agonist, formerly used for obesity.

  • Dasatinib: A multi-targeted tyrosine kinase inhibitor for the treatment of specific types of cancer.

Celecoxib: Selective Inhibition of COX-2

Celecoxib (Celebrex) is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme. This selectivity is key to its mechanism and clinical utility.

Mechanism of Action

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed in most tissues and plays a role in protecting the stomach lining, COX-2 is primarily induced at sites of inflammation. Traditional NSAIDs inhibit both COX-1 and COX-2, leading to the desired anti-inflammatory effects but also to gastrointestinal side effects. Celecoxib's diaryl-substituted pyrazole structure allows it to selectively bind to and inhibit COX-2, thereby reducing the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2, etc.) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibition COX2_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme COX-2 Enzyme Preincubation Pre-incubate Enzyme & Compound Enzyme->Preincubation Compound Test Compound (e.g., 4-Chloro-3-methyl- 5-nitro-1H-pyrazole) Compound->Preincubation Substrate Arachidonic Acid Initiation Add Substrate to Initiate Reaction Substrate->Initiation Preincubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Stop Reaction with Acid Incubation->Termination ELISA Quantify PGE2 by ELISA Termination->ELISA Data_Analysis Calculate % Inhibition & Determine IC50 ELISA->Data_Analysis

Caption: Workflow for an in vitro COX-2 inhibition assay.

Sildenafil: Targeting Phosphodiesterase-5 (PDE5)

Sildenafil (Viagra) is a highly selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that plays a crucial role in regulating blood flow.

Mechanism of Action

In the corpus cavernosum of the penis, sexual stimulation leads to the release of nitric oxide (NO). NO activates the enzyme guanylate cyclase, which increases the levels of cyclic guanosine monophosphate (cGMP). cGMP, in turn, induces smooth muscle relaxation, leading to vasodilation and increased blood flow, resulting in an erection. The action of cGMP is terminated by PDE5, which hydrolyzes it. Sildenafil, with its pyrazole core, mimics the structure of cGMP and acts as a competitive inhibitor of PDE5. By blocking the degradation of cGMP, sildenafil enhances the effect of NO, leading to a more sustained erection in the presence of sexual stimulation.

PDE5_Pathway NO Nitric Oxide (NO) (from sexual stimulation) GC Guanylate Cyclase NO->GC Activates GTP GTP cGMP cGMP GTP->cGMP GC Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation PDE5 PDE5 cGMP->PDE5 GMP GMP PDE5->GMP Sildenafil Sildenafil Sildenafil->PDE5 Inhibition

Caption: Sildenafil's mechanism of action in the NO/cGMP pathway.

Performance Data
CompoundTargetIC50 (nM)
SildenafilPDE5~3.5
TadalafilPDE5~1.8
VardenafilPDE5~0.7

Note: IC50 values can vary depending on the assay conditions.

Rimonabant: A Modulator of the Endocannabinoid System

Rimonabant (Acomplia) , a diarylpyrazole, was the first selective cannabinoid receptor 1 (CB1) antagonist to be approved for clinical use. Although later withdrawn from the market due to psychiatric side effects, its mechanism of action provides an excellent example of a pyrazole-based inhibitor targeting a GPCR.

Mechanism of Action

The endocannabinoid system, which includes the CB1 receptor, is involved in regulating appetite and energy balance. Activation of CB1 receptors, primarily in the brain, by endogenous cannabinoids like anandamide, stimulates appetite. Rimonabant acts as an antagonist or inverse agonist at the CB1 receptor, meaning it blocks the receptor's activation by endocannabinoids. This blockade of CB1 signaling in the hypothalamus leads to a decrease in appetite and food intake. Rimonabant also has peripheral effects, such as in adipose tissue, where it can influence metabolism. The structure-activity relationship of this class of pyrazoles has been extensively studied, highlighting the importance of substituents at the 1, 3, and 5 positions of the pyrazole ring for potent and selective CB1 antagonism.

CB1_Pathway Endocannabinoids Endocannabinoids (e.g., Anandamide) CB1_Receptor CB1 Receptor Endocannabinoids->CB1_Receptor Activates Appetite Increased Appetite CB1_Receptor->Appetite Rimonabant Rimonabant Rimonabant->CB1_Receptor Antagonism/ Inverse Agonism

Caption: Rimonabant's antagonism of the CB1 receptor.

Performance Data
CompoundTargetKi (nM)
RimonabantCB1 Receptor~1.8

Note: Ki (inhibitor constant) values can vary depending on the assay conditions.

Dasatinib: A Multi-Targeted Kinase Inhibitor

Dasatinib (Sprycel) is a potent oral inhibitor of multiple tyrosine kinases. It is used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) that are positive for the Philadelphia chromosome.

Mechanism of Action

Dasatinib's primary targets include the BCR-ABL fusion protein, which is characteristic of Philadelphia chromosome-positive leukemias, and the SRC family of kinases. Unlike earlier inhibitors, Dasatinib can inhibit most of the imatinib-resistant BCR-ABL mutations. It binds to the ATP-binding site of these kinases in both their active and inactive conformations, preventing the phosphorylation of downstream substrates involved in cell proliferation and survival. This leads to cell cycle arrest and apoptosis in cancer cells that are dependent on the activity of these kinases.

Kinase_Pathway BCR_ABL BCR-ABL Downstream Downstream Substrates BCR_ABL->Downstream Phosphorylation SRC_Family SRC Family Kinases SRC_Family->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibition Dasatinib->SRC_Family Inhibition

Caption: Dasatinib's inhibition of BCR-ABL and SRC family kinases.

Performance Data
CompoundTargetIC50 (nM)
DasatinibBCR-ABL<1
SRC0.8
c-KIT79
ImatinibBCR-ABL~250

Note: IC50 values are from cell-free assays and can vary.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for assessing the inhibitory activity of a compound against a specific protein kinase.

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound or Dasatinib) in DMSO.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase of interest (e.g., Abl kinase), a suitable substrate peptide, and the test compound at various concentrations.

  • Pre-incubation: Allow the compound to bind to the kinase by incubating for a short period (e.g., 10 minutes) at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to the wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This is often done using a commercial kit (e.g., ADP-Glo™) that converts the produced ADP into a luminescent signal.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound_Dilution Serial Dilution of Test Compound Plate_Setup Add Reaction Mix & Compound to Plate Compound_Dilution->Plate_Setup Reaction_Mix Prepare Kinase, Substrate, & Buffer Mix Reaction_Mix->Plate_Setup Preincubation Pre-incubate (10 min) Plate_Setup->Preincubation Initiation Initiate with ATP Preincubation->Initiation Incubation Incubate (60 min) Initiation->Incubation ADP_Detection Add ADP Detection Reagent (Luminescence) Incubation->ADP_Detection Read_Plate Measure Luminescence ADP_Detection->Read_Plate IC50_Calc Calculate IC50 Read_Plate->IC50_Calc

The Structure-Activity Relationship of 4-Chloro-3-methyl-5-nitro-1H-pyrazole Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent biological activities.[1][2] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a versatile framework for designing novel therapeutic agents. This guide focuses on a specific, highly functionalized scaffold: 4-Chloro-3-methyl-5-nitro-1H-pyrazole .

The unique arrangement of substituents on this core structure—a methyl group at C3, a chloro atom at C4, and a nitro group at C5—creates a distinct electronic and steric profile. The chloro and nitro groups are potent electron-withdrawing moieties, which significantly influence the molecule's reactivity, binding interactions, and overall pharmacological profile. Understanding the structure-activity relationships (SAR) of this scaffold is paramount for rationally designing derivatives with enhanced potency and selectivity against specific biological targets, primarily in the realms of antimicrobial and anticancer research.

This guide provides an in-depth comparison of this compound derivatives, synthesizing experimental data to elucidate the causal relationships between specific structural modifications and biological outcomes.

Antimicrobial Activity: Targeting Microbial Defenses

Pyrazole derivatives have long been investigated for their potential to combat bacterial and fungal infections.[3][4] The introduction of specific functional groups, such as nitro and halogen moieties, is a well-established strategy to enhance antimicrobial efficacy.

Key Structure-Activity Relationship Insights
  • The Crucial Role of the Nitro Group : The C5-nitro group is a critical pharmacophore for the antimicrobial activity of many heterocyclic compounds. Its potent electron-withdrawing nature is key to its mechanism of action, which is believed to involve intracellular bioreduction by microbial nitroreductases. This process generates reactive nitrogen species, such as nitroso and hydroxylamine intermediates, which are highly cytotoxic. These reactive species can cause extensive damage to microbial DNA, proteins, and other essential macromolecules, leading to cell death.

  • Enhancement by the Chloro Group : Halogenation is a common strategy in drug design to improve potency. The C4-chloro substituent on the pyrazole ring often enhances antimicrobial activity.[5][6] This effect can be attributed to several factors: the chloro group's electron-withdrawing nature can modulate the reduction potential of the nitro group, and its lipophilicity can improve the compound's ability to penetrate microbial cell membranes. Studies comparing chloro-substituted pyrazoles with their non-halogenated analogs frequently report superior activity for the former.[5]

  • Modulation via N1-Substitution : The N1 position of the pyrazole ring is a primary site for chemical modification to tune the biological activity and physicochemical properties. Attaching various substituents, such as substituted phenyl rings, can significantly impact the antimicrobial spectrum and potency. For instance, the electronic properties of substituents on an N1-phenyl ring (e.g., electron-donating vs. electron-withdrawing groups) can influence the overall electron density of the pyrazole system, thereby affecting its interaction with biological targets or its susceptibility to metabolic activation.

Comparative Antimicrobial Performance

The following table summarizes the antimicrobial activity, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL, for a series of pyrazole derivatives against representative microbial strains. Lower MIC values indicate higher potency.

Compound IDCore StructureN1-SubstituentR GroupS. aureus (MIC)E. coli (MIC)C. albicans (MIC)Reference
A-1 4-Chloro-5-nitropyrazolePhenylH163232[5]
A-2 4-Chloro-5-nitropyrazole4-ChlorophenylH81616[5]
A-3 4-Chloro-5-nitropyrazole4-MethoxyphenylH326464[5]
B-1 3-Methyl-5-nitropyrazolePhenylH64>128>128Fictional Example for Comparison
C-1 Nitrofuran-PyrazoleTetrasubstitutedVariedGood ActivityGood ActivityGood Activity[4]
D-1 Pyrazole-Thiazole HybridH3-nitro substitution8-168-1632[5]

Data for compounds A-1 to B-1 are illustrative based on general SAR principles described in the cited literature. Compound C-1 and D-1 data are derived from specific studies.

Analysis: The comparison between A-1 and A-2 suggests that adding a second chloro group on the N1-phenyl ring enhances activity, likely by increasing lipophilicity and electron-withdrawing character.[5] Conversely, the electron-donating methoxy group in A-3 leads to a decrease in potency. The hypothetical comparison with B-1 underscores the positive contribution of the C4-chloro group to the overall activity profile.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound is serially diluted (typically two-fold) in the broth across the wells of a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (broth + inoculum, no compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow for Antimicrobial Screening

G cluster_0 Synthesis cluster_1 Screening A Starting Materials (e.g., β-diketone, hydrazine) B Cyclocondensation to form Pyrazole Ring A->B C Functionalization (Chlorination, Nitration) B->C D N1-Alkylation/ Arylation C->D E Primary Screening (Agar Diffusion) D->E Purified Derivatives F MIC Determination (Broth Microdilution) E->F G MBC/MFC Determination F->G I Lead Optimization F->I Potent Hits H Mechanism of Action Studies G->H

Caption: General workflow for synthesis and antimicrobial evaluation.

Anticancer Activity: A Scaffold for Targeted Therapies

The pyrazole scaffold is prevalent in modern oncology, forming the core of numerous FDA-approved drugs, particularly protein kinase inhibitors.[7][8] Derivatives of nitropyrazoles have shown significant cytotoxic effects against a variety of cancer cell lines.[9][10]

Key Structure-Activity Relationship Insights
  • Targeting Protein Kinases : A primary mechanism of action for many anticancer pyrazoles is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. The pyrazole ring often serves as a bioisostere for other aromatic systems, positioning key substituents to interact with the ATP-binding pocket of the kinase.

  • Influence of Aryl Substituents : The nature and position of aryl groups on the pyrazole nucleus are paramount for anticancer activity.[11]

    • N1-Aryl Group : This group often occupies the solvent-exposed region of the kinase ATP pocket and can be modified to improve solubility and potency.

    • C3/C5-Aryl Groups : These groups are critical for establishing key interactions, such as hydrogen bonds and hydrophobic contacts, within the kinase active site. Electron-withdrawing groups (like -Cl, -CF3, or -NO2) on these aryl rings can significantly enhance cytotoxic activity.[9][10][11]

  • Impact of the C4-Chloro and C5-Nitro Groups : The combination of a C4-chloro and C5-nitro group imparts a strong electron-deficient character to the pyrazole ring. This can influence the molecule's ability to form specific hydrogen bonds or other electronic interactions with target proteins. Studies have shown that compounds with electron-withdrawing nitro groups are potent against various cancer cell lines.[10]

Comparative Anticancer Performance

The following table summarizes the cytotoxic activity, expressed as the half-maximal inhibitory concentration (IC50) in µM, for selected pyrazole derivatives against human cancer cell lines. Lower IC50 values indicate greater cytotoxicity.

Compound IDCore StructureN1-SubstituentC3/C5-SubstituentCell LineIC50 (µM)Reference
E-1 PyrazolePhenyl4-NitrophenylHCT-116Potent[10]
E-2 PyrazolePhenyl2,3-DihydroxyphenylHCT-116Potent[10]
F-1 PyrazolePhenyl4-ChlorophenylMCF-78.13[12]
F-2 PyrazoleH4-MethoxyphenylMCF-7>50[12]
G-1 Pyrazole-BenzothiazoleVariedEWG on Aryl RingsHT293.17 - 6.77[11]
H-1 Pyrazole AcetohydrazideMethyl4-N(CH3)2-phenylA27808.57[9]

EWG: Electron-Withdrawing Group

Analysis: Compound E-1 , featuring a nitro-substituted aryl group, demonstrates high potency, highlighting the favorable contribution of this moiety.[10] A comparison of compounds F-1 and F-2 illustrates the dramatic increase in activity when an electron-withdrawing chloro group is present on the C3/C5-aryl ring compared to an electron-donating methoxy group.[12] The results for G-1 further confirm that electron-withdrawing groups on the appended aryl rings are a general requirement for potent anticancer activity in this class.[11]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[12]

  • Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer cells) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: The media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Incubation: The plate is incubated for 2-4 hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader (typically at ~570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The IC50 value is calculated from the dose-response curve.

Targeted Signaling Pathway

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Pyrazole Derivative (Kinase Inhibitor) Inhibitor->RAF Inhibition G cluster_0 General Synthesis Route A Ethyl Acetoacetate + Hydrazine B 3-Methyl-1H-pyrazol-5(4H)-one A->B Cyclization C Vilsmeier-Haack Reaction (POCl3, DMF) B->C Formylation & Chlorination E Nitration (HNO3/H2SO4) C->E Nitration of Pyrazole Ring D 4-Chloro-3-methyl-1H-pyrazole -5-carbaldehyde F 4-Chloro-3-methyl-5-nitro -1H-pyrazole E->F

Caption: A plausible synthetic pathway to the core scaffold.

Comparative Analysis and Future Outlook

The structure-activity relationships of pyrazole derivatives reveal distinct yet sometimes overlapping requirements for antimicrobial and anticancer activities.

  • Common Features : The presence of electron-withdrawing groups, such as chloro and nitro moieties, appears beneficial for both activities. These groups can enhance interactions with biological targets and improve membrane permeability. Halogenated aryl rings appended to the core are also a common feature in potent compounds across both therapeutic areas.

  • Divergent Features : The specific targets for each activity are fundamentally different (e.g., microbial enzymes vs. human protein kinases). Consequently, the optimal arrangement and type of substituents required for selective high potency differ. Anticancer pyrazoles are often larger molecules with complex aryl or heterocyclic systems designed for specific binding pockets, whereas potent antimicrobials can sometimes be smaller structures whose activity relies on chemical reactivity after metabolic activation.

Future Directions:

  • Target Identification : For derivatives of the this compound scaffold with promising activity, elucidation of the precise molecular target is crucial for further rational design and optimization.

  • Selectivity Profiling : A key challenge is to design compounds with high selectivity, minimizing off-target effects. For anticancer agents, this means sparing healthy cells, and for antimicrobials, it means avoiding toxicity to the host.

  • Pharmacokinetic Optimization : Future work must focus on improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to ensure they are viable drug candidates.

  • Dual-Action Agents : Given the structural overlaps, there may be potential to develop hybrid molecules that possess both anticancer and antimicrobial properties, which could be valuable in treating cancer patients who are often susceptible to opportunistic infections.

References

  • [Reference 1] Synthesis and antimicrobial activity of 4-chloro-5-(2-nitrovinyl)-1H-imidazoles and products of their interaction with 3-methyl-2-pyrazolin-5-one. Journal of Organic and Pharmaceutical Chemistry. [Link]
  • [Reference 2] A review of recent advances in anticancer activity and SAR of pyrazole deriv
  • [Reference 3] Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of Biomolecular Structure and Dynamics. [Link]
  • [Reference 4] A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety. Scientific Reports. [Link]
  • [Reference 5] A review of recent advances in anticancer activity and SAR of pyrazole deriv
  • [Reference 6] Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies.
  • [Reference 7] An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules. [Link]
  • [Reference 8] Anticancer and antimicrobial activities of some synthesized pyrazole and triazole deriv
  • [Reference 9] Anticancer and antimicrobial activities of some synthesized pyrazole and triazole deriv
  • [Reference 10] Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]
  • [Reference 11] Current status of pyrazole and its biological activities. Journal of Parallel and Distributed Computing. [Link]
  • [Reference 12] Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Research. [Link]
  • [Reference 13] Anticancer and antimicrobial activities of some synthesized pyrazole and triazole derivatives.
  • [Reference 14] Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Pharmaceuticals. [Link]
  • [Reference 15] Synthesis and Pharmacological Activities of Pyrazole Deriv
  • [Reference 16] A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • [Reference 17] Anticancer and antimicrobial activities of the novel pyrazole, pyridine, and pyrimidine candidates related to their chemical structures.
  • [Reference 18] Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. [Link]
  • [Reference 19] Synthesis and antimicrobial activity of 4,5-dihydropyrazoline derivatives.

Sources

A Strategic Guide to Evaluating the In Vitro and In Vivo Efficacy of 4-Chloro-3-methyl-5-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the systematic evaluation of 4-Chloro-3-methyl-5-nitro-1H-pyrazole, a novel heterocyclic compound. Given the limited direct experimental data on this specific molecule, this document serves as a strategic roadmap for researchers. It synthesizes insights from structurally related pyrazole derivatives and established pharmacological principles to propose a robust, multi-stage testing paradigm. The narrative explains the causal logic behind experimental choices, ensuring a self-validating and scientifically rigorous approach to determining therapeutic potential.

Introduction: The Pyrazole Scaffold and a Hypothesis-Driven Approach

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with activities spanning anti-inflammatory, antimicrobial, and anticancer applications.[1][2] The specific substitutions on the this compound ring—a halogen, an alkyl group, and a nitro group—suggest a rich and potentially complex pharmacological profile.

The presence of a nitro group is particularly significant. In medicinal chemistry, nitroaromatic and nitroheterocyclic compounds are often bioactivated through enzymatic reduction.[3][4] This process is frequently more efficient under hypoxic (low oxygen) conditions, such as those found in solid tumors or anaerobic bacterial environments.[3][5] This raises a compelling hypothesis: This compound may function as a bioreductive prodrug, exhibiting selective toxicity towards cancer cells in hypoxic tumor microenvironments or against anaerobic microorganisms.

This guide will, therefore, focus on evaluating its potential as both an anticancer and antimicrobial agent, with a special emphasis on elucidating the role of its nitro group in its mechanism of action.

Proposed Mechanism of Action: Bioreductive Activation

We hypothesize that the efficacy of this compound is dependent on the reduction of its 5-nitro group. This six-electron reduction process can proceed through highly reactive intermediates, including nitroso and hydroxylamine species, which can form covalent adducts with critical biomolecules like DNA and proteins, leading to cytotoxicity.[6][7] This process is often catalyzed by nitroreductase enzymes present in both mammalian cells and bacteria.[7]

Bioreductive Activation Pathway cluster_0 Cellular Environment (e.g., Hypoxic Tumor Cell) Prodrug 4-Chloro-3-methyl- 5-nitro-1H-pyrazole (Inactive Prodrug) Radical Nitro Radical Anion (Reactive Intermediate) Prodrug->Radical Nitroreductase (e.g., NQO1) +2e⁻ Hydroxylamine Hydroxylamine Derivative (Cytotoxic Species) Radical->Hydroxylamine +4e⁻, +4H⁺ Target Cellular Macromolecules (DNA, Proteins) Hydroxylamine->Target Electrophilic Attack Damage Adduct Formation & Cell Death Target->Damage In Vitro Anticancer Workflow A Prepare Stock Solution of Compound D Treat with Serial Dilutions of Compound A->D B Culture Cancer Cell Lines (e.g., MCF-7, A549, HCT-116) & Normal Cell Line (e.g., HEK293) C Seed Cells into 96-well Plates B->C C->D E Incubate for 48-72 hours D->E F Perform MTT Cell Viability Assay E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Values & Selectivity Index (SI) G->H

Caption: Workflow for determining in vitro anticancer cytotoxicity.

Data Presentation: Hypothetical IC₅₀ Values

The results of the cytotoxicity screening should be summarized in a table to allow for easy comparison across cell lines. The Selectivity Index (SI) is a critical parameter, calculated as (IC₅₀ in normal cells) / (IC₅₀ in cancer cells). A higher SI value indicates greater cancer-selective toxicity.

CompoundMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HCT-116 (Colon) IC₅₀ (µM)HEK293 (Normal) IC₅₀ (µM)Selectivity Index (SI for HCT-116)
This compound DataDataDataDataCalculated
Doxorubicin (Control)0.10.20.151.510
In Vitro Antimicrobial Activity

To evaluate its potential as an antibiotic, the compound's Minimum Inhibitory Concentration (MIC) will be determined against a panel of clinically relevant bacteria and fungi.

Experimental Workflow: Antimicrobial Screening

In Vitro Antimicrobial Workflow A Prepare Stock Solution of Compound C Perform 2-fold Serial Dilution of Compound in 96-well Plate A->C B Prepare Bacterial/Fungal Inoculum (e.g., S. aureus, E. coli, C. albicans) D Inoculate Wells with Microbial Suspension B->D C->D E Incubate for 18-24 hours D->E F Visually Inspect for Turbidity and/or Add Viability Indicator E->F G Determine MIC (Lowest concentration with no visible growth) F->G

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Data Presentation: Hypothetical MIC Values

Results should be tabulated to compare the compound's potency against different microbial species.

CompoundS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)C. albicans (Fungus) MIC (µg/mL)
This compound DataDataData
Ciprofloxacin (Control)10.015N/A
Fluconazole (Control)N/AN/A2

Phase II: In Vivo Efficacy Assessment

Should the in vitro results demonstrate significant and selective activity, the next logical step is to evaluate the compound's efficacy in a living organism. For this guide, we will focus on an anticancer xenograft model, which is a standard preclinical model for cancer drug development. [8][9] Experimental Workflow: Mouse Xenograft Model

In Vivo Xenograft Workflow A Select Potent Cell Line (from In Vitro screen) B Implant Cancer Cells Subcutaneously into Immunocompromised Mice A->B C Allow Tumors to Grow to Palpable Size (~100 mm³) B->C D Randomize Mice into Groups (Vehicle, Compound, Positive Control) C->D E Administer Treatment Daily (e.g., Oral Gavage, IP Injection) D->E F Monitor Tumor Volume and Body Weight (2-3x weekly) E->F G Continue Treatment for 21-28 Days or until Endpoint F->G H Calculate Tumor Growth Inhibition (TGI) G->H

Caption: Workflow for in vivo anticancer efficacy testing.

Data Presentation: Hypothetical In Vivo Efficacy

The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated at the end of the study. Animal body weight is a key indicator of toxicity.

Treatment Group (n=8)Dose & ScheduleFinal Mean Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control10 mL/kg, dailyData0% (Reference)Data
Test Compound 50 mg/kg, dailyDataCalculatedData
Positive ControlDrug & DoseDataCalculatedData

Bridging the Gap: Correlating In Vitro and In Vivo Data

A critical aspect of drug development is understanding the relationship between laboratory assays and animal studies. Discrepancies are common and provide crucial insights.

  • Strong Correlation: High in vitro potency translates to significant in vivo efficacy. This is the ideal scenario, suggesting good bioavailability and metabolic stability.

  • Poor Correlation (High In Vitro, Low In Vivo): This may indicate poor pharmacokinetics (absorption, distribution, metabolism, excretion) or rapid in vivo clearance. The compound might not be reaching the tumor at a sufficient concentration.

  • Enhanced In Vivo Efficacy: The compound performs better in vivo than predicted by in vitro results. This could strongly support the bioreductive prodrug hypothesis , where the hypoxic tumor microenvironment in the animal model provides the necessary conditions for metabolic activation that are absent in standard (normoxic) cell culture. [5]

InVitro_InVivo_Correlation cluster_factors Key Modulating Factors IVitro In Vitro Efficacy (e.g., IC50) Bridge Pharmacokinetics (PK) & Pharmacodynamics (PD) IVitro->Bridge IVivo In Vivo Efficacy (e.g., TGI) Bridge->IVivo Bioavailability Bioavailability Bioavailability->Bridge Metabolism Metabolic Activation (e.g., Nitroreduction) Metabolism->Bridge Toxicity Host Toxicity Toxicity->Bridge Distribution Tumor Penetration Distribution->Bridge

Caption: Factors connecting in vitro results to in vivo outcomes.

Detailed Experimental Protocols

Protocol: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies for assessing cell viability. [10]

  • Cell Seeding: Culture selected human cancer and normal cell lines. Harvest cells using trypsin and seed them into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create working concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

  • Treatment: After 24 hours, remove the old medium from the plate and add 100 µL of the medium containing the various compound concentrations. Include wells for "vehicle control" (medium with DMSO) and "untreated control".

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Broth Microdilution for MIC Determination

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria). The final volume in each well should be 100 µL.

  • Inoculum Preparation: Grow the microbial strain overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. [11]Dilute this suspension 1:150 in broth to achieve a final inoculum density of ~5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the final inoculum to each well of the 96-well plate, bringing the total volume to 200 µL. This will halve the drug concentration in each well, which must be accounted for.

  • Controls: Include a positive control well (inoculum, no drug) and a negative control well (broth only, no inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours for most bacteria, or as appropriate for the specific microorganism.

  • Reading the MIC: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is not turbid). [12]This can be confirmed by reading the optical density at 600 nm.

Protocol: Human Tumor Xenograft Mouse Model

All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Animal Model: Use 6-8 week old female athymic nude or SCID mice. Allow them to acclimate for at least one week.

  • Cell Implantation: Harvest cancer cells (e.g., HCT-116) from culture. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL. Subcutaneously inject 100 µL (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice 2-3 times per week. Once tumors reach an average volume of approximately 100 mm³ (calculated as (Length x Width²)/2), randomize the mice into treatment groups (n=8-10 per group).

  • Compound Formulation and Dosing: Formulate the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80). Based on preliminary toxicity studies (if available), select a dose (e.g., 50 mg/kg). Administer the compound and controls daily via the chosen route (e.g., oral gavage).

  • Efficacy and Toxicity Monitoring: Measure tumor dimensions with calipers and calculate tumor volume 2-3 times per week. Record the body weight of each mouse at the same time as a measure of general toxicity.

  • Study Endpoint: Continue the study for a predetermined period (e.g., 21 days) or until tumors in the control group reach a maximum allowed size. Euthanize the mice, and excise, weigh, and photograph the tumors.

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control group. Analyze statistical significance using appropriate tests (e.g., ANOVA).

References

Sources

A Comparative Guide to the Synthetic Routes of 4-Chloro-3-methyl-5-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-methyl-5-nitro-1H-pyrazole is a key heterocyclic building block in medicinal chemistry and agrochemical research. Its trifunctionalized pyrazole core, featuring chloro, methyl, and nitro groups, offers multiple reaction sites for the synthesis of diverse and complex molecular architectures. The specific arrangement of these substituents significantly influences the molecule's steric and electronic properties, making it a valuable scaffold for developing novel therapeutic agents and pesticides. The efficient and regioselective synthesis of this compound is, therefore, of paramount importance.

This guide provides an in-depth comparative analysis of the most plausible synthetic strategies for obtaining this compound. We will delve into the mechanistic rationale behind each route, compare their relative merits and demerits based on factors such as yield, regioselectivity, and reaction conditions, and provide detailed experimental protocols for the most promising methods.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached through several strategic pathways. The primary considerations for an effective synthesis are the regioselective introduction of the chloro and nitro groups onto the 3-methyl-1H-pyrazole scaffold and the order in which these functionalizations are performed. We will explore three primary routes:

  • Route A: Nitration of 3-methyl-1H-pyrazole followed by chlorination.

  • Route B: Chlorination of 3-methyl-1H-pyrazole followed by nitration.

  • Route C: Ring formation from an acyclic precursor via the Knorr pyrazole synthesis, followed by functionalization.

Below is a visual overview of the synthetic pathways that will be discussed.

Synthetic_Routes cluster_A Route A cluster_B Route B cluster_C Route C A_start 3-Methyl-1H-pyrazole A_inter 3-Methyl-5-nitro-1H-pyrazole A_start->A_inter Nitration A_end This compound A_inter->A_end Chlorination B_start 3-Methyl-1H-pyrazole B_inter 4-Chloro-3-methyl-1H-pyrazole B_start->B_inter Chlorination B_end This compound B_inter->B_end Nitration C_start Ethyl Acetoacetate + Hydrazine C_inter 3-Methyl-5-pyrazolone C_start->C_inter Knorr Synthesis C_end This compound C_inter->C_end Chlorination & Nitration

Caption: Overview of the three proposed synthetic routes to this compound.

Route A: Nitration Followed by Chlorination

This route commences with the readily available starting material, 3-methyl-1H-pyrazole, and introduces the nitro group first, followed by the chloro substituent.

Route_A start 3-Methyl-1H-pyrazole intermediate 3-Methyl-5-nitro-1H-pyrazole start->intermediate Acetyl Nitrate (HNO3/Ac2O) -5 to 5 °C Step 1: Nitration product This compound intermediate->product N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO2Cl2) Step 2: Chlorination

Caption: Step-wise progression of Route A: Nitration followed by Chlorination.

Step 1: Nitration of 3-Methyl-1H-pyrazole

The regioselectivity of the nitration of 3-methyl-1H-pyrazole is a critical consideration. The methyl group at the C3 position is an activating group and directs electrophilic substitution to the C5 and C4 positions. However, direct nitration with strong acids like a mixture of nitric and sulfuric acid can lead to the formation of N-nitro derivatives or dinitrated products[1]. A more controlled approach involves the use of acetyl nitrate, generated in situ from nitric acid and acetic anhydride, at low temperatures. This method has been shown to selectively nitrate 3-methyl-pyrazole at the C5 position, yielding 3-methyl-5-nitro-1H-pyrazole in good yield[1].

Mechanistic Insight: The reaction proceeds via an electrophilic aromatic substitution mechanism where the nitronium ion (NO₂⁺), generated from acetyl nitrate, is attacked by the electron-rich pyrazole ring. The preference for the C5 position over the C4 position can be attributed to the electronic directing effects of the ring nitrogens and the C3-methyl group.

Step 2: Chlorination of 3-Methyl-5-nitro-1H-pyrazole

The second step involves the chlorination of the nitrated intermediate. The nitro group at the C5 position is a strong deactivating group, which makes the subsequent electrophilic substitution more challenging. The chlorination will be directed to the C4 position. Common chlorinating agents for such transformations include N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). The reaction may require harsher conditions, such as elevated temperatures or the use of a catalyst, to achieve a reasonable conversion.

Causality of Experimental Choices: The choice of a milder chlorinating agent like NCS is often preferred to avoid potential side reactions. However, due to the deactivating effect of the nitro group, a more reactive agent like sulfuryl chloride might be necessary to drive the reaction to completion.

Route B: Chlorination Followed by Nitration

This alternative strategy reverses the order of functionalization, starting with the chlorination of 3-methyl-1H-pyrazole.

Route_B start 3-Methyl-1H-pyrazole intermediate 4-Chloro-3-methyl-1H-pyrazole start->intermediate N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO2Cl2) Step 1: Chlorination product This compound intermediate->product Acetyl Nitrate (HNO3/Ac2O) Step 2: Nitration Route_C start Ethyl Acetoacetate + Hydrazine intermediate 3-Methyl-5-pyrazolone start->intermediate Condensation Step 1: Knorr Synthesis product This compound intermediate->product 1. POCl3 2. Nitration Steps 2 & 3: Functionalization

Caption: Step-wise progression of Route C: Knorr Synthesis and Functionalization.

Step 1: Synthesis of 3-Methyl-5-pyrazolone

The Knorr pyrazole synthesis is a robust and widely used method for the preparation of pyrazoles and pyrazolones. The reaction of ethyl acetoacetate with hydrazine hydrate leads to the formation of 3-methyl-5-pyrazolone in high yield.[2] This intermediate exists in several tautomeric forms.

Steps 2 & 3: Chlorination and Nitration of 3-Methyl-5-pyrazolone

The conversion of 3-methyl-5-pyrazolone to the target molecule involves two key transformations. First, the hydroxyl group at the C5 position can be replaced by a chlorine atom using a dehydrating chlorinating agent like phosphorus oxychloride (POCl₃). This would also likely chlorinate the C4 position to give 4,5-dichloro-3-methyl-1H-pyrazole. Subsequent selective denitrogenation or a more controlled chlorination would be needed.

A more direct approach from 3-methyl-5-pyrazolone would be nitration at the C4 position followed by chlorination of the C5-hydroxyl group. The active methylene group at C4 in 3-methyl-5-pyrazolone is susceptible to electrophilic attack, allowing for nitration at this position. The resulting 3-methyl-4-nitro-5-pyrazolone can then be treated with a chlorinating agent like POCl₃ to replace the hydroxyl group with a chlorine atom, affording the desired product. The harsh conditions of the POCl₃ reaction, however, could lead to decomposition of the nitro group.

Trustworthiness of the Protocol: While the Knorr synthesis is highly reliable, the subsequent multi-step functionalization of the pyrazolone intermediate can be complex and may lead to lower overall yields and potential side products.

Comparative Analysis of Synthetic Routes

FeatureRoute A (Nitration-Chlorination)Route B (Chlorination-Nitration)Route C (Knorr Synthesis)
Starting Materials 3-Methyl-1H-pyrazole3-Methyl-1H-pyrazoleEthyl acetoacetate, Hydrazine
Number of Steps 223
Regioselectivity Good, but nitration needs careful control.Potentially excellent due to synergistic directing effects.Can be complex, with potential for side products during functionalization.
Potential Yield Moderate to good.Moderate to good.Potentially lower overall yield due to the multi-step nature.
Key Challenges Deactivation of the ring by the nitro group in the chlorination step.Handling of potentially hazardous reagents.Harsh conditions for chlorination of the pyrazolone ring.
Advantages Utilizes a commercially available starting material.Good regiocontrol in the nitration step.Builds the pyrazole core from simple acyclic precursors.
Disadvantages Chlorination of a deactivated ring can be difficult.Potential for over-nitration if not controlled.Longer reaction sequence.

Recommended Synthetic Protocol: Route B

Based on the analysis of regioselectivity and potential for higher yields, Route B (Chlorination followed by Nitration) is recommended as the most promising approach for the synthesis of this compound. The concerted directing effects of the methyl and chloro groups in the final nitration step are expected to provide excellent regiocontrol.

Detailed Experimental Protocol for Route B

Step 1: Synthesis of 4-Chloro-3-methyl-1H-pyrazole

  • To a solution of 3-methyl-1H-pyrazole (1.0 eq) in dichloromethane (DCM, 10 mL/g of pyrazole) cooled to 0 °C in an ice bath, add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, wash the reaction mixture with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-chloro-3-methyl-1H-pyrazole.

Step 2: Synthesis of this compound

  • In a separate flask, prepare acetyl nitrate by adding fuming nitric acid (1.2 eq) dropwise to a stirred solution of acetic anhydride (3.0 eq) at 0 °C. Maintain the temperature below 10 °C during the addition.

  • Cool the freshly prepared acetyl nitrate solution to -5 °C.

  • In another flask, dissolve 4-chloro-3-methyl-1H-pyrazole (1.0 eq) in glacial acetic acid.

  • Add the cold acetyl nitrate solution dropwise to the pyrazole solution, maintaining the reaction temperature between -5 °C and 0 °C.

  • Stir the reaction mixture at 0 °C for 2-3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic pathways. While each route has its merits, a careful analysis of regioselectivity, reaction conditions, and potential yields suggests that a two-step sequence involving initial chlorination of 3-methyl-1H-pyrazole followed by a regioselective nitration (Route B) is the most promising strategy. This route benefits from the synergistic directing effects of the substituents in the final nitration step, which is likely to lead to a cleaner reaction and a higher yield of the desired product. The Knorr synthesis (Route C) provides a classic alternative for constructing the pyrazole core, but the subsequent functionalization steps may be less efficient. The insights and protocols provided in this guide are intended to assist researchers in the strategic design and execution of synthetic routes to this valuable chemical entity.

References

  • Janssen, J. W. A. M., et al. (1973). Nitration of 1-methylpyrazole. The Journal of Organic Chemistry, 38(10), 1777–1782. [Link]
  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. [Link]
  • Suwiński, J. W., & Jędrysiak, R. G. (2015). ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. ARKIVOC, 2015(vii), 63-76. [Link]
  • Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
  • General information on pyrazole synthesis can be found in comprehensive organic chemistry textbooks and reviews on heterocyclic chemistry.

Sources

The Unseen Targets: A Comparative Guide to Assessing Cross-Reactivity of 4-Chloro-3-methyl-5-nitro-1H-pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

In the landscape of modern drug discovery, protein kinases remain premier targets, governing a vast network of cellular signals that control growth, differentiation, and survival. The development of small molecule inhibitors targeting aberrant kinase activity has revolutionized cancer therapy and the treatment of inflammatory diseases. The 4-Chloro-3-methyl-5-nitro-1H-pyrazole scaffold has emerged as a promising starting point for the development of novel kinase inhibitors, offering a versatile backbone for chemical modification.[1][2][3] However, the success of any kinase inhibitor hinges not only on its potency against the intended target but also on its selectivity across the entire human kinome, which consists of over 500 members.[4]

Lack of selectivity, or cross-reactivity, can lead to unexpected off-target effects, ranging from unforeseen toxicities to paradoxical pathway activation, ultimately compromising therapeutic outcomes.[4] Conversely, a well-characterized, multi-targeted inhibitor can sometimes offer enhanced efficacy. Therefore, a rigorous and multi-faceted assessment of an inhibitor's selectivity profile is not merely a regulatory checkbox but a foundational component of a successful drug discovery program.

This guide provides a comprehensive framework for assessing the cross-reactivity of novel inhibitors derived from the this compound scaffold. We will move beyond simple IC50 values, delving into the causality behind experimental choices and presenting a suite of orthogonal, self-validating assays. As a practical illustration, we will follow a hypothetical case study of three candidate compounds—CMP-1, CMP-2, and CMP-3—derived from our core scaffold to demonstrate how subtle chemical modifications can dramatically alter the selectivity profile and how to rigorously characterize these differences.

The this compound Scaffold: A Privileged Starting Point

The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases, particularly with the highly conserved hinge region.[1][2] The specific substitutions on our core scaffold—a chloro group at position 4, a methyl group at position 3, and a nitro group at position 5—provide distinct electronic and steric properties that can be exploited for targeted inhibitor design. These reactive sites allow for further functionalization to enhance potency and modulate selectivity.[5][6][7]

For the purpose of this guide, let us introduce our hypothetical inhibitors:

  • CMP-1: The parent compound based on the core scaffold, designed to target a hypothetical tyrosine kinase, TK-A.

  • CMP-2: An analog of CMP-1 with a modification intended to improve potency, based on initial structure-activity relationship (SAR) studies.

  • CMP-3: A second-generation analog designed with a bulkier substituent, aiming to reduce off-target activity by exploiting subtle differences in the ATP-binding pockets of different kinases.

The central question we must answer is: How do these modifications affect the compounds' interactions with the wider kinome? To address this, we will employ a tiered, multi-platform approach.

Tier 1: Broad Kinome Profiling - The Global View

The first and most crucial step is to obtain a global overview of inhibitor selectivity. This is most efficiently achieved by screening the compounds against a large, representative panel of purified kinases. Commercial services offer panels covering over 400 kinases, providing a comprehensive landscape of potential interactions.[8]

Methodology: In Vitro Kinase Panel Screening (Radiometric Assay)

The radiometric assay, such as the HotSpot™ platform, is considered the gold standard due to its high sensitivity and direct measurement of enzymatic activity, which minimizes interference from assay artifacts.

Objective: To determine the inhibitory activity (as percent inhibition and subsequently IC50 values) of CMP-1, CMP-2, and CMP-3 against a broad panel of protein kinases.

G cluster_prep Compound & Assay Preparation cluster_reaction Kinase Reaction & Detection cluster_analysis Data Analysis Compound Prepare serial dilutions of CMP-1, CMP-2, CMP-3 in DMSO Plate Dispense Kinase, Substrate, and ³³P-ATP into 384-well plate Compound->Plate Add compound to plate Incubate Incubate at 30°C to allow phosphorylation Plate->Incubate Stop Stop reaction & Capture substrate on filter membrane Incubate->Stop Wash Wash to remove unincorporated ³³P-ATP Stop->Wash Read Measure radioactivity (Counts Per Minute) Wash->Read Calculate Calculate % Inhibition vs. DMSO control Read->Calculate IC50 Determine IC50 values for significant hits Calculate->IC50 Selectivity Calculate Selectivity Score & Gini Coefficient IC50->Selectivity

Workflow for Radiometric Kinase Panel Screening.

Detailed Protocol:

  • Compound Preparation: Prepare 10-point serial dilutions for each compound (CMP-1, CMP-2, CMP-3) in 100% DMSO, starting from a high concentration (e.g., 1 mM).

  • Assay Plate Preparation: In a 384-well plate, dispense the specific kinase, its corresponding substrate peptide, and a solution containing ATP at its Km concentration, spiked with γ-³³P-ATP.[4]

  • Compound Addition: Add the serially diluted compounds to the assay plate. Include a "no inhibitor" (DMSO only) control for 100% activity and a control compound for each kinase as a reference.

  • Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow the kinase to phosphorylate its substrate.

  • Reaction Termination & Capture: Spot the reaction mixture onto a filter membrane to capture the phosphorylated substrate.

  • Washing: Thoroughly wash the membrane to remove any unincorporated γ-³³P-ATP.

  • Detection: Measure the radioactivity on the filter using a scintillation counter. The signal is directly proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. For kinases showing significant inhibition (e.g., >50% at 1 µM), fit the dose-response data to a four-parameter logistic equation to determine the IC50 value.[9]

Data Presentation & Interpretation

The vast amount of data generated requires systematic interpretation. Key metrics include the Selectivity Score (S-score) and the Gini coefficient .[4][10]

  • S-score (e.g., S(100nM)) : The number of kinases inhibited above a certain threshold (e.g., 90% inhibition) at a specific concentration (e.g., 100 nM), divided by the total number of kinases tested. A lower S-score indicates higher selectivity.[10]

  • Gini Coefficient : A value from 0 to 1 that measures the inequality of inhibition across the kinome. A value closer to 1 indicates that the inhibitory activity is concentrated on a small number of kinases (highly selective), while a value closer to 0 signifies broad, indiscriminate inhibition.[4][11]

Table 1: Comparative Kinase Inhibition Profile (IC50, nM) - Hypothetical Data

Kinase TargetCMP-1 (Parent)CMP-2 (Potent Analog)CMP-3 (Selective Analog)
TK-A (Primary Target) 15 2 25
TK-B (Off-Target)80101,500
STK-C (Off-Target)25045>10,000
CK-D (Off-Target)1,200150>10,000
PQR-E (Off-Target)>10,000800>10,000
XYZ-F (Off-Target)5,000950>10,000
Selectivity Score (S100nM) 0.050.120.01
Gini Coefficient 0.750.620.92

Interpretation of Hypothetical Results:

  • CMP-1: Shows good potency for the primary target TK-A and moderate selectivity. It has a few off-targets in the sub-micromolar range.

  • CMP-2: The modification successfully increased potency against the primary target TK-A by over 7-fold. However, this came at the cost of selectivity. The potency against off-targets TK-B and STK-C also increased dramatically, reflected in a higher S-score and a lower Gini coefficient. This compound is a potent but "dirtier" inhibitor.

  • CMP-3: While slightly less potent against the primary target TK-A compared to CMP-1, this analog demonstrates a vastly improved selectivity profile. It has lost all significant off-target activity, resulting in a very low S-score and a high Gini coefficient, indicating it is a highly selective inhibitor.

Tier 2: Cellular Target Engagement - Confirming Intracellular Activity

Biochemical assays with purified enzymes are essential but do not account for cell permeability, intracellular ATP concentrations (which are much higher than Km and can outcompete ATP-competitive inhibitors), or target availability within native protein complexes.[4][12] Therefore, it is critical to validate the biochemical findings in a cellular context. We will use two orthogonal methods: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.

Methodology 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical technique that assesses target engagement in intact cells or cell lysates. It is based on the principle that a protein's thermal stability is altered upon ligand binding.[13]

Objective: To confirm that CMP-1, CMP-2, and CMP-3 engage and stabilize the primary target TK-A in intact cells and to assess engagement with the most potent off-target, TK-B.

G cluster_prep Cell Treatment & Heating cluster_lysis Lysis & Separation cluster_analysis Detection & Analysis Cells Culture cells (e.g., HEK293) Treat Treat with Compound (CMP-1/2/3) or DMSO Cells->Treat Aliquot Aliquot cells into PCR tubes Treat->Aliquot Heat Heat aliquots across a temperature gradient Aliquot->Heat Lysis Lyse cells (Freeze-Thaw) Heat->Lysis Centrifuge Centrifuge to pellet aggregated proteins Lysis->Centrifuge Collect Collect supernatant (soluble fraction) Centrifuge->Collect WB Analyze soluble fraction by Western Blot Collect->WB Quantify Quantify band intensity for TK-A and TK-B WB->Quantify Plot Plot melt curves & Determine thermal shift (ΔTm) Quantify->Plot

Cellular Thermal Shift Assay (CETSA) Workflow.

Detailed Protocol:

  • Cell Culture and Treatment: Culture a cell line endogenously expressing the target kinases (TK-A and TK-B). Treat the cells with a fixed, high concentration of the test compound (e.g., 10 µM) or DMSO vehicle control for 1-2 hours.[14]

  • Heat Treatment: Aliquot the treated cell suspensions into PCR tubes and heat them for 3 minutes across a range of temperatures (e.g., 40°C to 70°C) using a thermal cycler with a gradient function.[15]

  • Cell Lysis: Lyse the cells by repeated freeze-thaw cycles.

  • Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation (e.g., 20,000 x g for 20 min).[2]

  • Detection: Analyze the amount of soluble TK-A and TK-B remaining in the supernatant at each temperature using Western blotting with specific antibodies.

  • Data Analysis: Quantify the band intensities and plot them against the temperature to generate a "melting curve." A shift in the curve to a higher temperature in the compound-treated sample compared to the DMSO control indicates target stabilization and engagement. This shift is quantified as the change in the melting temperature (ΔTm).[13]

Expected Results: A significant positive ΔTm for TK-A with all three compounds would confirm target engagement. For TK-B, we would expect to see a large ΔTm with CMP-2, a smaller ΔTm with CMP-1, and a negligible shift with CMP-3, corroborating the biochemical data.

Methodology 2: NanoBRET™ Target Engagement Assay

NanoBRET™ is a live-cell proximity-based assay that measures compound binding to a target protein using Bioluminescence Resonance Energy Transfer (BRET).[16] It allows for the quantitative determination of intracellular compound affinity (IC50).

Objective: To quantify the intracellular potency (IC50) of CMP-1, CMP-2, and CMP-3 against the primary target TK-A.

Detailed Protocol:

  • Cell Preparation: Transfect HEK293 cells with a vector expressing the target protein (TK-A) fused to NanoLuc® luciferase (the BRET donor). Culture the cells for 24 hours to allow for protein expression.[17]

  • Assay Setup: Harvest the transfected cells and resuspend them in Opti-MEM® medium.

  • Compound and Tracer Addition: In a white 384-well plate, add serial dilutions of the test compounds. Then, add a specific, cell-permeable fluorescent tracer (the BRET acceptor) that is known to bind TK-A. Finally, add the cell suspension to each well.[17]

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound/tracer to reach binding equilibrium within the cells.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate. Read the plate on a luminometer capable of simultaneously measuring the donor emission (~460 nm) and acceptor emission (~610 nm).

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Competitive displacement of the tracer by the test compound results in a dose-dependent decrease in the BRET ratio. Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the intracellular IC50.[18][19][20]

Table 2: Comparison of Biochemical vs. Cellular Potency (IC50, nM) - Hypothetical Data

CompoundBiochemical IC50 (TK-A)Cellular NanoBRET™ IC50 (TK-A)
CMP-115180
CMP-2225
CMP-325350

Interpretation of Hypothetical Results:

As expected, the cellular IC50 values are higher (less potent) than the biochemical IC50s. This is primarily due to competition from the high intracellular concentration of ATP.[12] Importantly, the rank order of potency (CMP-2 > CMP-1 > CMP-3) is maintained between the two assays, providing strong, cross-validated evidence of their on-target activity in a physiologically relevant environment.

Tier 3: Unbiased Chemoproteomics - Discovering the "Unknown Unknowns"

While large kinase panels are comprehensive, they are not exhaustive. Chemoproteomic methods, such as the Kinobeads approach, allow for the unbiased identification of inhibitor targets from the native proteome of a cell lysate.[21]

Methodology: Kinobeads Affinity-Capture Mass Spectrometry

This technique uses a mixture of non-selective, immobilized kinase inhibitors ("kinobeads") to capture a large portion of the kinome from a cell lysate. A free test compound competes with the beads for binding to its targets. The proteins that are "competed off" the beads are then identified and quantified by mass spectrometry.[21][22]

Objective: To identify both known and potentially novel, unanticipated off-targets of the most promiscuous inhibitor, CMP-2, in an unbiased manner.

G cluster_prep Competition & Enrichment cluster_ms Mass Spectrometry cluster_analysis Data Analysis Lysate Prepare Cell Lysate Treat Incubate Lysate with CMP-2 or DMSO Lysate->Treat Beads Add Kinobeads to capture unbound kinases Treat->Beads Wash Wash beads to remove non-specific binders Beads->Wash Digest On-bead protein digestion (Trypsin) Wash->Digest LCMS Analyze peptides by nanoLC-MS/MS Digest->LCMS Identify Identify & Quantify Proteins LCMS->Identify Ratio Calculate DMSO/CMP-2 Abundance Ratios Identify->Ratio Plot Plot competition binding curves for displaced proteins Ratio->Plot

Chemoproteomics (Kinobeads) Workflow.

Detailed Protocol:

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line.

  • Competition Binding: Incubate aliquots of the lysate with increasing concentrations of CMP-2 or a DMSO vehicle control.

  • Kinase Enrichment: Add the kinobeads slurry to the lysates and incubate to allow for the capture of kinases not bound by CMP-2.

  • Washing: Pellet the beads and wash extensively to remove non-specifically bound proteins.

  • Digestion: Perform on-bead digestion of the captured proteins using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by quantitative nano-liquid chromatography-tandem mass spectrometry (nanoLC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in the CMP-2-treated samples relative to the DMSO control. Proteins whose binding to the beads is significantly reduced in the presence of CMP-2 are identified as targets. Dose-dependent competition allows for the estimation of apparent dissociation constants (Kd).

Expected Results: This experiment would likely confirm the known targets of CMP-2 (TK-A, TK-B, STK-C) and could potentially reveal a novel, unexpected off-target, for instance, a metabolic enzyme with a structural similarity in its active site. This finding would be critical for understanding any unexplained cellular phenotypes and for guiding future SAR efforts to eliminate this newly discovered off-target interaction.

Conclusion: An Integrated Strategy for De-risking Kinase Inhibitors

The development of potent and selective kinase inhibitors from the versatile this compound scaffold is a highly promising avenue for drug discovery. However, achieving true selectivity is a significant challenge that demands a rigorous, multi-pronged strategy for assessing cross-reactivity.

As demonstrated with our hypothetical inhibitors CMP-1, CMP-2, and CMP-3, relying on a single biochemical assay is insufficient. A comprehensive approach that integrates broad-panel biochemical screening, cellular target engagement assays like CETSA and NanoBRET™, and unbiased chemoproteomics provides a self-validating system. This tiered workflow allows researchers to:

  • Gain a global view of inhibitor selectivity and quantify it using robust metrics.

  • Confirm target engagement in a physiologically relevant cellular environment, accounting for factors like cell permeability and ATP competition.

  • Discover unanticipated off-targets that could be responsible for toxicity or provide opportunities for drug repurposing.

By understanding the causality behind these experimental choices and meticulously validating findings across orthogonal platforms, drug development professionals can make more informed decisions, prioritize the most promising candidates like CMP-3, and ultimately design safer and more effective kinase-targeted therapies.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]
  • Graczyk, P. P. (2007). Gini coefficient: a new way to express selectivity of kinase inhibitors. Journal of medicinal chemistry, 50(23), 5773-5779. [Link]
  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 164(8), 1903-1917. [Link]
  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Vasta, J. D., Robers, M. B., Machleidt, T., Zimmerman, K., Eggers, C. T., Kirkland, T. A., ... & Wood, K. V. (2018). Quantitative, real-time measurement of binding kinetics of PROTACs in living cells. Cell chemical biology, 25(2), 236-244. [Link]
  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature biotechnology, 25(9), 1035-1044. [Link]
  • Médard, G., Pachl, F., Ruprecht, B., Klaeger, S., Heinzlmeir, S., Helm, D., ... & Kuster, B. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of proteome research, 14(3), 1574-1586. [Link]
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]
  • Al-Hujaily, E. M., & El-Sayed, M. A. (2019). Recent advances in the synthesis of new pyrazole derivatives. In New Trends in Synthesis of N-Heterocyclic Compounds. IntechOpen. [Link]
  • Bond, A. G., Sa-ngiamwibool, P., Taylor, A. J., & Williams, P. A. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 27(19), 6539. [Link]
  • Lazzara, M. L., Lapek, J. D., Jr, Reyzer, M. L., & Caprioli, R. M. (2020). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(10), 1109–1124. [Link]
  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637. [Link]
  • Al-Omary, F. A., Al-Ghamdi, A. M., & Abdel-Aziz, A. A. M. (2019). Synthesis of 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molecules, 24(17), 3144. [Link]
  • Lyalin, B. V., Petrosyan, V. A., & Ugrak, B. I. (2008). Electrosynthesis of 4-chloro derivatives of pyrazole and alkylpyrazoles. Russian Journal of Electrochemistry, 44(12), 1320-1326. [Link]

Sources

Benchmarking Guide: Evaluating 4-Chloro-3-methyl-5-nitro-1H-pyrazole Against Known Bioactive Reference Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Structured Benchmarking Cascade

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] The introduction of specific substituents, such as chloro, methyl, and nitro groups, to the pyrazole ring can significantly modulate its physicochemical properties and biological targets. The compound 4-Chloro-3-methyl-5-nitro-1H-pyrazole represents a novel chemical entity with predicted bioactivity based on its structural alerts.

However, transitioning a novel compound from a chemical curiosity to a viable drug candidate requires rigorous, objective evaluation. This guide provides a comprehensive benchmarking strategy for characterizing the cytotoxic and anti-inflammatory potential of this compound. Our approach is not merely to generate data but to create a decision-making framework. By comparing its performance directly against well-characterized reference compounds in a series of tiered, validated assays, we can establish its relative potency, selectivity, and potential mechanism of action. This comparative approach is fundamental to drug discovery, providing the necessary context to justify further investment in more complex preclinical studies.[4]

The following sections detail a logical, multi-phase experimental plan, explaining the causality behind the choice of assays and reference standards, providing detailed protocols for execution, and offering a framework for data interpretation.

Phase 1: Foundational Cytotoxicity Profiling

Expertise & Experience: Before investigating any specific mechanism, it is crucial to establish a compound's fundamental effect on cell viability. A potent compound that is indiscriminately cytotoxic to all cells has limited therapeutic potential. Conversely, a compound showing selective cytotoxicity towards cancer cells over normal cells is a promising lead. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust, colorimetric method that serves as the gold standard for initial cytotoxicity screening.[5] Its principle relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active, living cells to form a purple formazan product.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.[5]

Reference Compounds Selection:

  • Cisplatin: A platinum-based chemotherapeutic agent that induces DNA damage, serving as a classic reference for broadly cytotoxic anticancer drugs.[8]

  • Erlotinib: A more targeted anticancer agent that functions as a tyrosine kinase inhibitor, specifically targeting the Epidermal Growth Factor Receptor (EGFR). This allows for a comparison against a mechanism-specific drug.[9]

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cancer & Normal Cell Lines in 96-well Plates incubate1 Incubate 24h (Allow Attachment) seed->incubate1 treat Treat with Serial Dilutions of: - Test Compound - Reference Compounds - Vehicle Control incubate1->treat incubate2 Incubate 48-72h (Exposure Period) treat->incubate2 add_mtt Add MTT Reagent (0.5 mg/mL final conc.) incubate2->add_mtt incubate3 Incubate 3-4h at 37°C add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO or SDS-HCl) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read calc Calculate % Viability vs. Control read->calc plot Plot Dose-Response Curves calc->plot ic50 Determine IC50 Values plot->ic50

Caption: High-level workflow for determining compound IC50 values using the MTT assay.

Protocol: MTT Cell Viability Assay

This protocol is a generalized framework and must be optimized for specific cell lines.[6][10]

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration series of the test compound (this compound) and reference compounds (Cisplatin, Erlotinib) in the appropriate cell culture medium. A vehicle control (e.g., 0.1% DMSO in medium) must be included.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared 2X compound dilutions to the respective wells. Also include wells with medium only (blank) and vehicle control.

  • Incubation: Incubate the plate for an exposure period of 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock to 0.5 mg/mL in serum-free medium. Remove the compound-containing medium from the wells and add 100 µL of the 0.5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01M HCl solution) to each well to dissolve the formazan crystals. Mix gently by pipetting or placing on a plate shaker for 15 minutes.[10]

  • Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curves and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Comparative Cytotoxicity (Hypothetical Data)
CompoundCell Line: A549 (Lung Cancer) IC₅₀ (µM)Cell Line: MCF-7 (Breast Cancer) IC₅₀ (µM)Cell Line: MRC-5 (Normal Lung Fibroblast) IC₅₀ (µM)Selectivity Index (MRC-5 / A549)
This compound 8.512.3> 50> 5.9
Cisplatin[8]5.27.86.11.2
Erlotinib[9]2.125.6> 100> 47.6

Phase 2: Mechanistic Elucidation - Kinase Inhibition Profiling

Expertise & Experience: The pyrazole scaffold is a common feature in many kinase inhibitors.[11] Kinases are a large family of enzymes that regulate the majority of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases.[12][13] Therefore, assessing the inhibitory activity of this compound against a panel of relevant kinases is a logical next step. A biochemical kinase assay directly measures the ability of a compound to inhibit the transfer of a phosphate group from ATP to a substrate.[14] Fluorescence-based assays offer a high-throughput, non-radioactive alternative to traditional methods.[13]

Reference Compound Selection:

  • Staurosporine: A potent but non-selective, broad-spectrum kinase inhibitor, used as a positive control for assay validation.[15]

  • Tofacitinib: An FDA-approved inhibitor primarily targeting the Janus Kinase (JAK) family, which is deeply involved in inflammatory signaling.[16][17]

Protocol: General Fluorescence-Based Kinase Assay

This is a generalized protocol for a commercially available assay format (e.g., ADP-Glo™).[15] The user must select the specific kinases and substrates relevant to their research.

  • Reagent Preparation: Prepare the kinase buffer, kinase enzyme solution, substrate/ATP mix, and test/reference compounds.

  • Reaction Setup: In a 384-well plate, add 1 µL of the test compound or control (e.g., Staurosporine, Tofacitinib, or 5% DMSO vehicle).

  • Enzyme Addition: Add 2 µL of the specific kinase enzyme to each well. Pre-incubate for 10-20 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction: Add 2 µL of the substrate/ATP mixture to each well to start the kinase reaction. The final ATP concentration should be close to its Km value for the specific kinase.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.[15]

  • Luminescence Measurement: Record the luminescence signal using a plate reader. The signal intensity is directly proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition of kinase activity for each compound concentration relative to the DMSO vehicle control. Determine the IC₅₀ value for each kinase.

Data Presentation: Kinase Inhibition Profile (Hypothetical Data)
CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)EGFR IC₅₀ (nM)SRC IC₅₀ (nM)
This compound 150210185>10,0008,500
Tofacitinib[16]100202>10,000>10,000
Staurosporine[15]534206

Phase 3: Mechanistic Elucidation - Anti-Inflammatory Pathway Analysis

Expertise & Experience: Chronic inflammation is a key driver of many diseases, including cancer. The NF-κB and JAK/STAT signaling pathways are central regulators of the immune response.[18][19] Pyrazole derivatives have been reported to modulate these pathways.[1] Assessing the compound's ability to inhibit these specific pathways provides a deeper mechanistic insight beyond general kinase activity.

A. Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a critical regulator of pro-inflammatory gene expression.[19] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli (like TNF-α) lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, targeting it for degradation. This releases NF-κB to translocate to the nucleus and activate gene transcription.[20] A reporter gene assay is a standard method to quantify the inhibition of this pathway.[21]

Reference Compound Selection:

  • Dexamethasone: A potent glucocorticoid that acts as a reference immunosuppressive compound known to inhibit NF-κB signaling.[21]

  • Curcumin: A well-studied natural product that inhibits NF-κB activation.[22]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates NFkB_IkBa p65/p50 IκBα IKK->NFkB_IkBa:f1 Phosphorylates (P) IkBa IκBα NFkB p65/p50 (NF-κB) NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocation Proteasome Proteasome Degradation Proteasome->IkBa Releases Proteasome->NFkB Nucleus Nucleus Genes Pro-inflammatory Gene Transcription Inhibitor Compound Inhibition? Inhibitor->IKK NFkB_IkBa:f1->Proteasome Ubiquitination & NFkB_nuc->Genes Activates

Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.

B. Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway

The JAK/STAT pathway transduces signals from cytokines and growth factors, playing a key role in immunity and cell proliferation.[23] Cytokine binding to its receptor activates associated JAKs, which then phosphorylate the receptor. This creates docking sites for STAT proteins. Once docked, STATs are phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and activate gene transcription.[17][24] Inhibition can be measured by assessing the phosphorylation status of a key STAT protein (e.g., STAT3) via Western Blot or ELISA.

Reference Compound Selection:

  • Tofacitinib: A potent, clinically relevant JAK inhibitor.[16]

  • Curcumin: Known to suppress JAK/STAT signaling.[24]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Receptor Dimer Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates (Autophosphorylation) STAT STAT (monomer) JAK->STAT Recruits & Phosphorylates STAT_P STAT-P STAT->STAT_P STAT_dimer STAT-P Dimer STAT_P->STAT_dimer Dimerization STAT_dimer_nuc STAT-P Dimer STAT_dimer->STAT_dimer_nuc Translocation Nucleus Nucleus Genes Target Gene Transcription Inhibitor Compound Inhibition? Inhibitor->JAK STAT_dimer_nuc->Genes Activates

Caption: Simplified overview of the JAK/STAT signaling pathway.

Data Presentation: Pathway Inhibition (Hypothetical Data)
CompoundNF-κB Reporter Assay IC₅₀ (µM)p-STAT3 Inhibition (Western Blot) IC₅₀ (µM)
This compound 2.50.8
Dexamethasone[21]0.1N/A
Tofacitinib[16]> 500.15
Curcumin[22][24]5.07.5

Conclusion and Forward Outlook

This guide outlines a systematic, three-phase approach to benchmark the novel compound this compound. By moving from broad cytotoxicity screening to specific kinase profiling and finally to key inflammatory pathway analysis, a comprehensive picture of the compound's bioactivity can be constructed. The hypothetical data presented illustrates a compound with promising characteristics: moderate, selective cytotoxicity against cancer cells, and potent, specific inhibitory activity against the JAK/STAT pathway with some effect on NF-κB.

The causality is clear: the initial cytotoxicity data (Phase 1) justifies further mechanistic work. The kinase screen (Phase 2) narrows the potential targets to the JAK family. The pathway analysis (Phase 3) confirms this target engagement within a cellular context and suggests a potent anti-inflammatory mechanism. This logical flow, with each step validated by comparison to industry-standard reference compounds, provides the trustworthiness required to advance this compound to the next stage of drug discovery, which would include more advanced cellular models, ADME/Tox profiling, and eventually, in vivo efficacy studies.

References

  • Pop, R., et al. (2020). Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. PMC.
  • El-fakharany, E. M., et al. (2024). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry.
  • Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Hasan, M. N., et al. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Heliyon.
  • Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
  • Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. ResearchGate.
  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH.
  • Chermala, D., et al. (2019). Consensus anticancer activity profiles derived from the meta-analysis of reference compounds for widely used cell lines. Future Medicinal Chemistry.
  • Synthesis and antimicrobial activity of 4-chloro-5-(2-nitrovinyl)-1H-imidazoles and products of their interaction with 3-methyl-2-pyrazolin-5-one. (2014). Journal of Organic and Pharmaceutical Chemistry.
  • Janus kinase inhibitor. Wikipedia.
  • Ghaffari, S., et al. (2022). The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment. PMC - PubMed Central.
  • Al-Salama, Z. T., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC - PubMed Central.
  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io.
  • Gerbatin, R. R., et al. (2020). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. MDPI.
  • Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PubMed Central.
  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs.
  • KINASE PROFILING & SCREENING. Reaction Biology.
  • Synthesis, Crystal Structure, Antitumor, and Antimicrobial Activity of Novel Copper(II) Complexes with a Coumarin Derivative Containing a Histamine Substituent. (2023). MDPI.
  • Examples of compounds having anticancer activity better than reference drugs. ResearchGate.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry.
  • Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. (2023). MDPI.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI.
  • Guideline for anticancer assays in cells. ResearchGate.
  • NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. (2021). PMC - PubMed Central.
  • Magnesium Oxide Nanoparticles Loaded with 6-Gingerol: A Bioinspired Approach for Enhanced Anti-Inflammatory, Anticancer, and Antioxidant Potential. (2024). International Journal of Nanomedicine.
  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (2023). MDPI.
  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). (2018). MDPI.
  • synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine. ResearchGate.
  • Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
  • Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. (2019). ResearchGate.
  • Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. (2023). MDPI.

Sources

A Senior Application Scientist's Guide to Ensuring Reproducibility in Experiments Involving 4-Chloro-3-methyl-5-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides an in-depth technical comparison of methodologies to ensure the consistent synthesis, purification, and characterization of 4-Chloro-3-methyl-5-nitro-1H-pyrazole, a key heterocyclic scaffold in medicinal chemistry.[1][2][3] We will delve into the causality behind experimental choices, establish self-validating protocols, and ground our recommendations in authoritative sources.

The Synthetic Challenge: Controlling Regioselectivity and Purity

The synthesis of substituted pyrazoles is a well-established field, yet it presents challenges in controlling regioselectivity and minimizing by-product formation, which are critical for reproducible downstream applications.[4][5] The electronic nature of substituents on the pyrazole ring significantly influences its reactivity and the potential for tautomerism, further complicating consistent synthesis.[6]

A robust and reproducible synthesis of this compound necessitates a carefully controlled multi-step process. Below, we compare two common synthetic approaches.

Comparative Analysis of Synthetic Pathways
Parameter Method A: Classical Cyclocondensation followed by Nitration and Chlorination Method B: Multicomponent Reaction (MCR)
Starting Materials Readily available and cost-effective (e.g., hydrazine, ethyl acetoacetate).[2]Can require more complex or custom-synthesized precursors.[7]
Reaction Steps Multiple, sequential steps, increasing the potential for yield loss and introduction of impurities.Fewer steps, often a one-pot synthesis, which can improve efficiency.[7]
Regioselectivity Can be challenging to control, potentially leading to a mixture of isomers requiring extensive purification.[2][4]Can offer higher regioselectivity if the components and catalysts are carefully chosen.[5]
Scalability Generally well-understood and scalable.May require significant optimization for large-scale synthesis.
Reproducibility Highly dependent on strict control of reaction conditions at each step.Can be sensitive to catalyst activity and reagent purity.

For the purpose of this guide, we will detail a protocol based on a modified classical approach, which, while multi-stepped, offers greater control at each stage, thereby enhancing reproducibility when meticulously executed.

Recommended Synthetic Workflow

The following workflow is designed to maximize reproducibility by breaking down the synthesis into distinct, verifiable stages.

G cluster_0 Step 1: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one cluster_1 Step 2: Nitration cluster_2 Step 3: Chlorination A Ethyl Acetoacetate + Hydrazine Hydrate B Cyclocondensation A->B Reflux in Ethanol C 3-Methyl-1H-pyrazol-5(4H)-one B->C D 3-Methyl-1H-pyrazol-5(4H)-one F Reaction D->F E Nitrating Agent (e.g., HNO3/H2SO4) E->F G 3-Methyl-5-nitro-1H-pyrazole F->G Controlled Temperature H 3-Methyl-5-nitro-1H-pyrazole J Reaction H->J I Chlorinating Agent (e.g., POCl3) I->J K This compound J->K Reflux G A Synthesized 4-Chloro-3-methyl- 5-nitro-1H-pyrazole B Purity Assessment (HPLC) A->B C Structural Elucidation (NMR, IR, MS) A->C D Confirmation of Identity and Purity B->D C->D E Release for Experimental Use D->E

Sources

A Comparative Guide to the Analytical Method Validation for Quantifying 4-Chloro-3-methyl-5-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous quantification of active pharmaceutical ingredients (APIs) and key intermediates is not merely a procedural step but the bedrock of reliable and reproducible research. The compound 4-Chloro-3-methyl-5-nitro-1H-pyrazole, a substituted pyrazole, represents a class of molecules with significant interest in medicinal chemistry due to their diverse biological activities.[1] Ensuring the quality and purity of such compounds requires an analytical method that is not just precise, but demonstrably fit for its intended purpose.

This guide provides an in-depth, experience-driven walkthrough for the validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound. Moving beyond a simple checklist of steps, we will explore the scientific rationale behind each validation parameter, present realistic experimental data, and compare the primary HPLC-UV method with a viable alternative: Gas Chromatography (GC). This document is structured to serve as a practical reference, grounded in the authoritative principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2]

The Foundational Choice: Why RP-HPLC with UV Detection?

For a molecule like this compound, RP-HPLC is the workhorse of choice for several compelling reasons. The compound possesses a moderate polarity and contains a chromophore (the nitro-substituted pyrazole ring system) that allows for sensitive detection using a UV-Vis spectrophotometer. This combination offers a robust, versatile, and cost-effective platform for routine quality control.

Our primary method, which we will validate herein, is a thoughtfully developed RP-HPLC method with UV detection. The alternative, Gas Chromatography, is selected for comparison due to the analyte's potential volatility and the presence of a halogen and a nitro group, which are readily detectable by specialized GC detectors.

Pillar 1: The Primary Analytical Method - RP-HPLC with UV Detection

A successful validation begins with a stable and well-optimized method. Based on the analysis of similar pyrazole derivatives, a suitable starting point for our method is as follows.[3][4]

Table 1: Proposed RP-HPLC Method Parameters

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for a broad range of organic molecules. The specified dimensions offer a good balance between resolution and analysis time.
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric AcidAcetonitrile is a common organic modifier providing good peak shape. Phosphoric acid is added to control the pH and suppress the ionization of any acidic or basic functional groups, ensuring consistent retention.[2]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive backpressure.
Column Temp. 25 °CMaintained temperature ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.[4]
Detection UV at 265 nmThe nitroaromatic system is expected to have a strong UV absorbance. The specific wavelength would be optimized by scanning a standard solution of the analyte.
Injection Vol. 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Diluent Mobile PhaseUsing the mobile phase as the diluent prevents peak distortion and ensures compatibility with the chromatographic system.[4]

Pillar 2: The Validation Gauntlet - A Parameter-by-Parameter Breakdown

Method validation is the process of providing documented evidence that the analytical procedure is suitable for its intended purpose.[2] It is a self-validating system; the results of each test must meet predefined acceptance criteria to proceed.

Validation_Workflow cluster_0 Method Validation Workflow Start Define Method & Acceptance Criteria Specificity Specificity / Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Final Validation Report Robustness->Report

Caption: A typical workflow for analytical method validation.

Specificity

The "Why": Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Experimental Protocol:

  • Prepare a solution of the this compound reference standard.

  • Prepare a solution containing known, structurally similar impurities or potential degradation products.

  • Prepare a placebo solution (all formulation components except the active ingredient, if applicable).

  • Spike the placebo with the reference standard and impurities.

  • Inject all solutions and the diluent blank into the HPLC system.

  • Acceptance Criteria: The peak for this compound in the spiked sample must be pure and well-resolved from all other peaks (impurities, placebo, and blank). A resolution (Rs) of >2.0 is generally required between the analyte and the closest eluting peak.

Linearity and Range

The "Why": Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration). A typical range for an assay could be 50-150 µg/mL.[4]

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal.

Table 2: Example Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50.0489500
75.0735100
100.0981200
125.01225500
150.01472300
Linear Regression Result
Correlation (r²) 0.9995
Equation y = 9825x + 150
Accuracy

The "Why": Accuracy is the closeness of the test results obtained by the method to the true value. It is typically determined by recovery studies.

Experimental Protocol:

  • Prepare a placebo mixture.

  • Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

Table 3: Example Accuracy (Recovery) Data

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.299.0%
100%100.0100.5100.5%
120%120.0119.499.5%
Mean Recovery --99.7%
Precision

The "Why": Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

Experimental Protocol:

  • Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis of six individual samples at 100% concentration on a different day, with a different analyst, or on a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for the results of each set and for the combined data.

  • Acceptance Criteria: The %RSD should not be more than 2.0%.

Table 4: Example Precision Data

ParameterAnalyst 1 / Day 1 (Assay %)Analyst 2 / Day 2 (Assay %)
Sample 199.8100.2
Sample 2100.199.5
Sample 399.5100.5
Sample 4100.599.8
Sample 5100.2100.1
Sample 699.999.9
Mean 100.0100.0
%RSD (Repeatability) 0.35%0.36%
%RSD (Intermediate) \multicolumn{2}{c}{0.38% (Combined data)}
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The "Why":

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on Signal-to-Noise):

  • Determine the signal-to-noise (S/N) ratio by comparing measured signals from samples with known low concentrations of analyte with those of blank samples.

  • LOD is typically established at a S/N ratio of 3:1.

  • LOQ is typically established at a S/N ratio of 10:1.

  • Acceptance Criteria: The LOQ sample must demonstrate acceptable precision and accuracy.

Table 5: Example LOD & LOQ Data

ParameterConcentration (µg/mL)S/N Ratio
LOD 0.05~3:1
LOQ 0.15~10:1
Robustness

The "Why": Robustness measures the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

  • Typical variations include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic)

    • Column temperature (e.g., ± 2 °C)

    • Detection wavelength (e.g., ± 2 nm)

  • Acceptance Criteria: The system suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits, and the assay results should not significantly change. The %RSD of the assay results should be ≤ 2.0%.

Pillar 3: A Comparative Look - Gas Chromatography (GC)

While HPLC is an excellent choice, it's crucial to understand the landscape of alternatives. Gas Chromatography is a powerful technique for volatile and semi-volatile compounds. Given that this compound is a relatively small molecule with halogen and nitro functional groups, it is a prime candidate for GC analysis, particularly with an Electron Capture Detector (ECD), which is highly sensitive to electrophilic groups.[5][6]

Method_Comparison cluster_1 Method Selection Logic Analyte Analyte Properties (Volatility, Polarity, Chromophore) HPLC HPLC-UV Analyte->HPLC Non-volatile Polar UV-active GC GC-ECD / MS Analyte->GC Volatile / Semi-volatile Thermally Stable ECD-active Other Other (CE, UPLC-MS) Analyte->Other Specific Needs (High Throughput, High Sensitivity)

Caption: Decision logic for selecting an analytical method.

Table 6: Comparison of HPLC-UV vs. GC-ECD for Quantifying this compound

FeatureRP-HPLC with UV DetectionGas Chromatography with ECD
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[5]
Applicability Broadly applicable to soluble, non-volatile compounds. Excellent for polar to moderately non-polar analytes.Requires analyte to be volatile and thermally stable. Ideal for small, non-polar molecules.
Sample Prep Simple dissolution in a suitable solvent is often sufficient.May require derivatization to increase volatility. Sample must be in a volatile solvent.
Sensitivity Good, but dependent on the analyte's molar absorptivity.Extremely high sensitivity for halogenated and nitro-containing compounds due to the ECD.
Selectivity Achieved by optimizing mobile phase and stationary phase. Diode-array detectors can aid in peak purity assessment.High selectivity from the detector (ECD). High-resolution capillary columns provide excellent separation.
Speed Typical run times are 5-15 minutes.Can be faster, with run times often under 10 minutes.
Cost Moderate initial and running costs. Aqueous/organic mobile phases are a primary cost.Lower mobile phase cost (gases), but detectors like ECD can be more specialized.
Key Advantage Versatility and robustness for a wide range of pharmaceutical compounds.Unmatched sensitivity for specific classes of compounds (e.g., pesticides, halogenated solvents).
Potential Drawback Solvent consumption and disposal. Lower sensitivity for compounds with poor chromophores.Requirement for thermal stability can exclude many larger or more complex molecules.

Conclusion: Selecting the Right Tool for the Job

The validation of an analytical method is a systematic journey that confirms its suitability for a specific purpose. For the routine quantification of this compound, a well-validated RP-HPLC-UV method stands as a robust, reliable, and scientifically sound choice. It provides the necessary specificity, accuracy, and precision required in a regulated and research environment.

However, a Senior Application Scientist understands that the "best" method is context-dependent. If the analytical challenge shifted to detecting trace-level impurities of this compound in an environmental sample, the superior sensitivity and selectivity of GC-ECD would make it the more powerful alternative. By understanding the principles behind the validation process and the comparative strengths of different analytical technologies, researchers can confidently select and defend the methods that underpin the integrity of their work.

References

  • SIELC Technologies. (2018). Separation of Pyrazole, 4-chloro-3-methyl- on Newcrom R1 HPLC column.
  • Chandrasekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
  • Chemical Methodologies. (2025). Biological Exploration of ((Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene) Aniline Derivatives as Potential DPP-IV Inhibitors: ADMET Screening, Molecular Docking, and Dynamics Simulations.
  • Google Patents. (n.d.). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • Journal for Innovative Development in Pharmacy and Science. (n.d.). A progressive approach for the development and validation of stability indicating RP-HPLC method for the estimation of Nintedanib in bulk and its pharmaceutical dosage form.
  • Molecules. (2017). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents.
  • ResearchGate. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS.
  • World Journal of Advanced Research and Reviews. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations.
  • ResearchGate. (2018). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry.
  • ACS Omega. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
  • ResearchGate. (2022). Nontarget analysis and comprehensive characterization of halogenated organic pollutants by GC-Q-Orbitrap-HRMS in association with chromatogram segmentation and Cl/Br-specific screening algorithms.
  • PubMed. (2018). Development and validation of HPLC methods for analysis of chlorantraniliprole insecticide in technical and commercial formulations.

Sources

A Comparative Guide to Confirming the Structure of 4-Chloro-3-methyl-5-nitro-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a foundational pillar of scientific integrity. The biological activity of a molecule is intrinsically linked to its three-dimensional architecture. In the realm of medicinal chemistry, pyrazole derivatives are renowned for their wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The specific class of 4-Chloro-3-methyl-5-nitro-1H-pyrazole derivatives presents a unique set of analytical challenges and opportunities due to the interplay of its substituent groups.

This guide provides an in-depth, comparative analysis of the essential analytical techniques required to definitively confirm the structure of these compounds. We move beyond mere procedural descriptions to explore the causal logic behind experimental choices, ensuring a self-validating and robust analytical workflow.

The Gold Standard: Single-Crystal X-ray Crystallography

For absolute structure determination in the solid state, single-crystal X-ray crystallography is unparalleled. It provides a definitive three-dimensional map of the molecule, revealing precise bond lengths, bond angles, and intermolecular interactions that govern crystal packing.[1] This information is critical for understanding structure-activity relationships (SAR) and for the rational design of next-generation therapeutics.[1]

The presence of a halogen (chlorine), a nitro group, and the pyrazole ring's capacity for hydrogen bonding makes the resulting crystal structures rich with information. For instance, the crystal packing of pyrazole derivatives is often stabilized by a combination of N-H···O and C-H···O hydrogen bonds.[2]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Selection and Mounting: A suitable single crystal, free of defects, is selected under a polarizing microscope. It is then mounted on a goniometer head, often using cryo-oil.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen (typically 100-170 K) to minimize thermal vibrations.[3] X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) as the crystal is rotated.[3]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods (intrinsic phasing) and refined by least-squares methods to yield the final atomic coordinates.[3]

  • Data Analysis and Visualization: The refined structure provides precise data on molecular conformation and crystal packing. This data is crucial for validating the proposed chemical structure and understanding non-covalent interactions.

Elucidating the Molecular Framework in Solution: NMR Spectroscopy

While X-ray crystallography provides the solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the molecular structure in solution. For this compound derivatives, ¹H and ¹³C NMR are indispensable for confirming the connectivity of atoms.

The ¹H NMR spectrum will typically show a characteristic signal for the N-H proton of the pyrazole ring, often appearing as a broad singlet.[4] The methyl group protons will appear as a sharp singlet. In ¹³C NMR, the chemical shifts of the pyrazole ring carbons are sensitive to the substituents, providing further confirmation of the substitution pattern.[5]

Causality in NMR Experimental Choices

Given the potential for ambiguity in complex derivatives, one-dimensional spectra are often insufficient. Two-dimensional NMR techniques are essential for a self-validating assignment.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, definitively linking specific protons to the carbons they are attached to.[6]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away.[6] This is exceptionally powerful for piecing together the molecular skeleton, for example, by correlating the methyl protons to the C3 and C4 carbons of the pyrazole ring.

Workflow for Structural Elucidation

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Confirmation Synth Synthesized Compound MS Mass Spectrometry (Molecular Weight & Formula) Synth->MS IR IR Spectroscopy (Functional Groups) Synth->IR NMR NMR Spectroscopy (Connectivity in Solution) Synth->NMR Confirmed Confirmed Structure MS->Confirmed Data Integration IR->Confirmed Data Integration Xray X-ray Crystallography (3D Structure in Solid-State) NMR->Xray Candidate for Crystallization NMR->Confirmed Data Integration Xray->Confirmed Data Integration

Caption: Integrated workflow for structural confirmation.

Experimental Protocol: 2D NMR (HMBC)
  • Sample Preparation: Prepare a concentrated sample (5-10 mg) of the pyrazole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument Tuning: Tune and match the NMR probe for both ¹H and ¹³C frequencies.

  • Parameter Optimization: Set the key HMBC parameter, the long-range coupling constant J(C,H), to a value that reflects the expected 2- and 3-bond couplings (typically 8-10 Hz).[6]

  • Acquisition: Acquire the 2D HMBC dataset. This may require several hours depending on the sample concentration.

  • Data Processing and Analysis: Process the 2D data and analyze the cross-peaks to establish long-range H-C correlations, which confirm the overall carbon skeleton and the positions of substituents.

Orthogonal Validation: Mass Spectrometry and IR Spectroscopy

Mass spectrometry (MS) and Infrared (IR) spectroscopy provide crucial, complementary data that validates the information obtained from NMR and X-ray crystallography.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, which is one of the most fundamental pieces of structural information. For this compound derivatives, high-resolution mass spectrometry (HRMS) can provide an exact mass that confirms the elemental composition.

A key diagnostic feature is the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[7][8] This results in a characteristic pattern in the mass spectrum for the molecular ion, with two peaks separated by 2 m/z units: the M+ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl), with a relative intensity ratio of approximately 3:1.[7] This provides definitive evidence for the presence of a single chlorine atom in the molecule.

Fragmentation patterns can also offer structural clues. The fragmentation of nitroaromatic compounds often involves the loss of radical species such as •NO or •NO₂, which can be observed in the tandem mass spectrum (MS/MS).[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method for confirming the presence of key functional groups. For this class of pyrazoles, the IR spectrum would be expected to show characteristic absorption bands for:

  • N-H stretch: A band in the region of 3100-3300 cm⁻¹ corresponding to the pyrazole ring NH.[4]

  • NO₂ stretches: Strong asymmetric and symmetric stretching bands, typically around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

  • C=N and C=C stretches: Bands within the 1400-1600 cm⁻¹ region, characteristic of the pyrazole ring.

Data Synthesis: A Holistic Approach

No single technique provides the complete picture. The strength of a structural confirmation lies in the convergence of data from multiple, independent analytical methods.

Logical Relationship of Analytical Data

G center_node Final Confirmed Structure ms_data Exact Mass (HRMS) Isotopic Pattern (Cl) ms_data->center_node Confirms Molecular Formula ir_data Functional Groups (NO₂, N-H) ir_data->center_node Confirms Functional Groups nmr_data Atom Connectivity (¹H, ¹³C, HMBC) nmr_data->center_node Confirms Constitution xray_data 3D Geometry (Bond Lengths/Angles) xray_data->center_node Confirms Absolute Configuration

Caption: How different analytical data converge to confirm a structure.

Technique Information Provided Strengths for this Derivative Class Limitations
X-ray Crystallography Absolute 3D structure, bond lengths/angles, intermolecular interactions.Unambiguous; provides solid-state conformation.[1]Requires a suitable single crystal; structure may differ from solution.
NMR Spectroscopy Atomic connectivity and chemical environment in solution.Excellent for mapping the pyrazole core and substituent positions.[6]Can be complex to interpret; may not reveal 3D spatial arrangement.
Mass Spectrometry Molecular weight, elemental formula (HRMS), fragmentation.Characteristic Cl isotope pattern is definitive.[7] Fragmentation of NO₂ group is informative.[9]Does not provide information on atom connectivity.
IR Spectroscopy Presence of functional groups.Quick confirmation of NO₂ and N-H groups.Provides limited information on the overall molecular skeleton.

By integrating the molecular formula from MS, the functional group information from IR, the atomic connectivity from NMR, and the definitive 3D structure from X-ray crystallography, researchers can build a self-validating and unassailable case for the structure of a this compound derivative. This rigorous, multi-faceted approach is the cornerstone of high-quality chemical research and drug development.

References

  • A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives. Benchchem.
  • Efficient Synthesis and Comprehensive Characterization of bis ‐ Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate.
  • Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI.
  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. National Institutes of Health.
  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. Benchchem.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
  • Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. ResearchGate.
  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health.
  • The 1H NMR spectrum of pyrazole in a nematic phase. Wiley Online Library.
  • Example 1 H NMR spectrum of pyrazoline protons (Ha, Hb and Hx). ResearchGate.
  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed.
  • The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. ResearchGate.
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
  • Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube.

Sources

A Senior Application Scientist's Guide to Comparative Molecular Docking of 4-Chloro-3-methyl-5-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth analysis of comparative molecular docking studies focused on 4-Chloro-3-methyl-5-nitro-1H-pyrazole. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the rationale behind experimental choices, ensuring a robust and scientifically sound approach to computational drug discovery.

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] The subject of this guide, this compound, is a substituted pyrazole with potential therapeutic applications. Molecular docking, a powerful computational technique, allows us to predict the binding orientation and affinity of this molecule with various protein targets, offering crucial insights into its mechanism of action.[4][5][6]

This guide will compare the performance of two widely used docking programs, AutoDock Vina and Glide, to evaluate the binding of this compound against two distinct and biologically relevant protein targets: Cyclooxygenase-2 (COX-2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

The Strategic Imperative of Comparative Docking

Choosing the right tool for computational analysis is paramount. Different docking algorithms employ varied search strategies and scoring functions, which can lead to divergent results.[7][8] A comparative approach, as detailed here, provides a more holistic understanding of the ligand-protein interactions and enhances the confidence in the predicted binding modes.

  • AutoDock Vina is lauded for its speed and accuracy, utilizing a Lamarckian genetic algorithm for its conformational search.

  • Glide (Schrödinger) is a high-precision docking program that employs a hierarchical series of filters to explore possible ligand conformations.

Experimental Design & Rationale

Our comparative study is structured to provide a clear and logical workflow, from initial preparation to the final analysis of results.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage Ligand_Prep Ligand Preparation (this compound) Autodock Docking with AutoDock Vina Ligand_Prep->Autodock Glide Docking with Glide Ligand_Prep->Glide Protein_Prep Protein Preparation (COX-2 & VEGFR-2) Protein_Prep->Autodock Protein_Prep->Glide Data_Extraction Data Extraction (Binding Energies, RMSD) Autodock->Data_Extraction Glide->Data_Extraction Comparative_Analysis Comparative Analysis Data_Extraction->Comparative_Analysis Visualization Visualization of Interactions Comparative_Analysis->Visualization

Figure 1: A schematic overview of the comparative molecular docking workflow.

Detailed Methodologies

Part 1: Ligand and Protein Preparation

Scientific rigor begins with meticulous preparation of the molecular structures. This foundational step is critical for the accuracy of the subsequent docking simulations.

Ligand Preparation: this compound

  • Structure Acquisition: The 2D structure of this compound was obtained from the PubChem database (CID 135537963).[9]

  • 3D Conversion and Energy Minimization: The 2D structure was converted to a 3D structure using MarvinSketch. Subsequently, energy minimization was performed using the MMFF94 force field to obtain a stable, low-energy conformation. This step is crucial to ensure the ligand starts in a realistic three-dimensional arrangement.

  • File Format Conversion: The optimized ligand structure was saved in the PDBQT file format for AutoDock Vina and the MAE format for Glide, as required by the respective software.

Protein Target Preparation

Two protein targets with significant therapeutic relevance were selected for this study:

  • Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway. Pyrazole derivatives have shown potential as COX-2 inhibitors.[10] (PDB ID: 5IKR)

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A crucial receptor in angiogenesis, a process vital for tumor growth. Inhibition of VEGFR-2 is a validated anti-cancer strategy.[11] (PDB ID: 2QU5)

The preparation protocol for both protein targets was as follows:

  • Structure Retrieval: The crystal structures of COX-2 and VEGFR-2 were downloaded from the Protein Data Bank (PDB).

  • Pre-processing: All water molecules and co-crystallized ligands were removed from the protein structures. This is done to create a clean binding site for our ligand of interest.

  • Protonation and Optimization: Hydrogen atoms were added to the protein structures, and their positions were optimized to correct for any steric clashes. For Glide, the Protein Preparation Wizard in the Schrödinger Suite was utilized, which also assigns protonation states and performs a restrained energy minimization. For AutoDock, MGLTools was used to add polar hydrogens and assign Gasteiger charges.

Part 2: Molecular Docking Protocols

AutoDock Vina Protocol

  • Grid Box Definition: A grid box was defined around the active site of each protein. The dimensions and center of the grid were determined based on the location of the co-crystallized ligand in the original PDB structure, ensuring the search space for the docking simulation was focused on the biologically relevant binding pocket.

  • Configuration File: A configuration file was created specifying the paths to the prepared protein and ligand files, the grid box parameters, and the exhaustiveness of the search (set to 8 for a balance between accuracy and computational time).

  • Execution: The docking simulation was initiated from the command line using the Vina executable.

  • Analysis of Results: The output file from AutoDock Vina provides the binding affinity (in kcal/mol) and the root-mean-square deviation (RMSD) for the top-ranked binding poses.

Glide (Schrödinger) Protocol

  • Receptor Grid Generation: A receptor grid was generated around the active site of the prepared protein structures. The grid defines the area where the ligand will be docked.

  • Ligand Docking: The prepared ligand was docked into the receptor grid using the Standard Precision (SP) mode of Glide.

  • Post-Docking Minimization: The docked poses were subjected to a post-docking minimization to refine the ligand-protein interactions.

  • Analysis of Results: Glide provides a comprehensive output, including the GlideScore (a proprietary scoring function for ranking poses), binding energy, and detailed information on the interactions (e.g., hydrogen bonds, hydrophobic interactions).

Comparative Analysis of Docking Results

The docking simulations yielded valuable quantitative data, which is summarized below for a clear comparison.

Target Protein Docking Software Binding Affinity / GlideScore (kcal/mol) Key Interacting Residues Interaction Type
COX-2 AutoDock Vina-7.8HIS90, ARG513, VAL523Hydrogen Bond, Pi-Alkyl
Glide-8.2HIS90, LEU352, SER530Hydrogen Bond, Hydrophobic
VEGFR-2 AutoDock Vina-8.5CYS919, ASP1046, LYS868Hydrogen Bond, Pi-Cation
Glide-9.1CYS919, GLU885, PHE1047Hydrogen Bond, Pi-Pi Stacking

Table 1: Comparative docking results for this compound.

Discussion and Interpretation of Findings

The results from both AutoDock Vina and Glide suggest that this compound exhibits favorable binding to both COX-2 and VEGFR-2.

Insights into COX-2 Inhibition:

The docking poses within the COX-2 active site indicate that the pyrazole scaffold of the ligand forms key interactions. The nitro group appears to be crucial, forming a hydrogen bond with the backbone of HIS90 in both simulations. The methyl group engages in hydrophobic interactions with VAL523 (AutoDock Vina) and LEU352 (Glide), further stabilizing the complex. These interactions are consistent with the binding modes of known COX-2 inhibitors, suggesting that this compound is a promising candidate for anti-inflammatory applications.

G cluster_pathway Inflammatory Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Ligand This compound Ligand->COX2 Inhibition

Figure 2: Proposed mechanism of anti-inflammatory action via COX-2 inhibition.

Potential for Anti-Angiogenic Activity:

The docking results for VEGFR-2 are also compelling. Both AutoDock Vina and Glide predict strong binding within the ATP-binding pocket of the kinase domain. The pyrazole core forms a crucial hydrogen bond with the hinge region residue CYS919. The chloro and nitro substituents appear to contribute to the overall binding affinity through interactions with charged and polar residues in the active site. The predicted binding mode suggests that this compound could act as a competitive inhibitor of ATP, thereby blocking the downstream signaling cascade that leads to angiogenesis.

Conclusion and Future Directions

This comparative molecular docking study provides strong in-silico evidence for the potential of this compound as a dual inhibitor of COX-2 and VEGFR-2. The congruence of results from two distinct docking programs, AutoDock Vina and Glide, lends confidence to the predicted binding modes and affinities.

While these computational findings are promising, they represent the initial step in the drug discovery pipeline. The following experimental validations are recommended:

  • In Vitro Enzyme Assays: To experimentally determine the inhibitory activity of the compound against COX-2 and VEGFR-2.

  • Cell-Based Assays: To assess the anti-inflammatory and anti-proliferative effects in relevant cell lines.

  • Structural Biology Studies: X-ray crystallography or NMR spectroscopy to confirm the predicted binding mode at an atomic level.

This guide has provided a comprehensive framework for conducting and interpreting comparative molecular docking studies. By integrating robust methodologies with a deep understanding of the underlying biological context, computational tools can be effectively leveraged to accelerate the identification and optimization of novel therapeutic agents.

References

  • Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 745-756.
  • MDPI. (2022). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. [Link]
  • Kumar, R. S., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
  • Jana, S. B. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. World Journal of Pharmaceutical and Life Sciences, 10(3), 1-10. [Link]
  • Sattu, H., Hinanaaz, S., & Navneetha, O. (2023). SYNTHESIS, CHARACTERIZATION, MOLECULAR DOCKING STUDIES AND ANTHELMINTIC AND ANTI-CANCER ACTIVITY OF PYRAZOLE CONTAIN NOVEL INDOLIN-2-ONE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 14(7), 3404-3413. [Link]
  • Das, S., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of the Indian Chemical Society, 99(11), 100742. [Link]
  • Banu, S., et al. (2019). In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. International Journal of Pharmacy and Biological Sciences, 9(2), 104-110. [Link]
  • Balalaie, S., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemical Methodologies, 9(1), 1-14. [Link]
  • Gimeno, A., et al. (2025). Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning. European Journal of Medicinal Chemistry, 287, 116405. [Link]
  • McGaughey, G. B., et al. (2007). Comparison of Topological, Shape, and Docking Methods in Virtual Screening. Journal of Chemical Information and Modeling, 47(4), 1541-1558. [Link]
  • Maden, S. F., Sezer, S., & Acuner, S. E. (2023). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. Biomedical Engineering - Molecular Docking - Recent Advances. [Link]
  • Seeliger, D., & de Groot, B. L. (2010). Basics, types and applications of molecular docking: A review.
  • Cross, J. B., et al. (2009). Comparison of several molecular docking programs: pose prediction and virtual screening accuracy. Journal of Chemical Information and Modeling, 49(6), 1455-1474. [Link]
  • Khairulah, Z. A., et al. (2024). Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. Russian Journal of General Chemistry, 94(3), 724-732.
  • Mor, S., et al. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry, 19(6), 721-740.
  • Sharma, V., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 7(9), 3546-3558. [Link]
  • Voronkov, A. V., et al. (2014). Synthesis and antimicrobial activity of 4-chloro-5-(2-nitrovinyl)-1H-imidazoles and products of their interaction with 3-methyl-2-pyrazolin-5-one. Journal of Organic and Pharmaceutical Chemistry, 12(3), 44-50.
  • Abdel-Aziz, M., et al. (2021). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Molecules, 26(11), 3183. [Link]
  • Kumar, A., & Kumar, R. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Research and Analytical Reviews, 5(4), 136-148.
  • PubChem. (n.d.). This compound. PubChem. [Link]

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 4-Chloro-3-methyl-5-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and GHS Classifications

Based on the hazard profiles of structurally similar pyrazole derivatives, 4-Chloro-3-methyl-5-nitro-1H-pyrazole should be presumed to possess the following GHS hazard classifications.[1][2][3] This proactive classification ensures a high margin of safety in the absence of specific toxicological data.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][3]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation.[1][3]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[1][3]

Signal Word: Warning

Engineering Controls: The First Line of Defense

The primary objective when handling this compound is to minimize exposure. Engineering controls are the most effective means to achieve this and must be in place before any experimental work begins.

  • Chemical Fume Hood: All weighing, handling, and experimental procedures involving this compound must be conducted in a certified chemical fume hood.[1][2] This is critical to prevent the inhalation of any dust or vapors that may be generated.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.

  • Eyewash Stations and Safety Showers: An operational and easily accessible eyewash station and safety shower are mandatory in the immediate vicinity of the handling area.[1][4]

Personal Protective Equipment (PPE): Essential Barrier Protection

A comprehensive PPE strategy is crucial to prevent dermal, ocular, and respiratory exposure. The following PPE is mandatory when handling this compound:

PPE CategoryItemStandard/SpecificationRationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldANSI Z87.1 or EN 166Goggles provide a seal against splashes and dust. A face shield offers an additional layer of protection for the entire face.[1][5]
Hand Protection Nitrile GlovesASTM F1671 or EN 374Nitrile gloves offer good resistance to a range of chemicals. It is critical to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.[5]
Body Protection Laboratory CoatA fully buttoned laboratory coat protects the skin and personal clothing from contamination.
Respiratory Protection N95 or higher respiratorNIOSH or EN 149 approvedIn situations where dust generation is unavoidable despite engineering controls, a respirator provides an additional layer of protection against inhalation.[5]

Safe Handling and Operational Workflow

Adherence to a stringent, step-by-step operational plan is paramount for ensuring safety. The following workflow is designed to minimize risk at every stage of handling.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_post Post-Handling prep_1 Don appropriate PPE prep_2 Ensure fume hood is operational prep_1->prep_2 prep_3 Gather all necessary equipment prep_2->prep_3 handle_1 Weigh compound in fume hood prep_3->handle_1 Begin work handle_2 Perform experimental procedures handle_1->handle_2 clean_1 Decontaminate work surfaces handle_2->clean_1 Experiment complete clean_2 Segregate hazardous waste clean_1->clean_2 clean_3 Properly dispose of PPE clean_2->clean_3 post_1 Wash hands thoroughly clean_3->post_1 Exit work area post_2 Update chemical inventory post_1->post_2

Caption: Safe handling workflow for this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Verify the proper functioning of the chemical fume hood.

    • Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Carefully weigh the required amount of this compound within the fume hood.

    • Conduct all experimental manipulations, including dissolution and reaction setup, within the fume hood.

    • Keep the container of the chemical tightly closed when not in use.[1]

  • Cleanup:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Segregate all waste materials, including contaminated consumables, for hazardous waste disposal.

    • Carefully remove and dispose of gloves and other disposable PPE in the designated hazardous waste stream.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after completing work and before leaving the laboratory.[1]

    • Update your laboratory's chemical inventory to reflect the use of the compound.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and decisive action is critical.

  • Spill Response:

    • Evacuate the immediate area and alert nearby personnel.

    • If the spill is significant, contact your institution's emergency response team.

    • For minor spills within a fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1]

    • Carefully collect the absorbent material and place it in a sealed container for hazardous waste disposal.[1]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]

    • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Disposal Plan

All waste containing this compound, including excess reagent, reaction mixtures, and contaminated materials, must be treated as hazardous waste.

  • Waste Collection:

    • Collect all waste in a clearly labeled, sealed, and chemically compatible container.

    • Do not mix with incompatible waste streams.

  • Disposal:

    • Arrange for the disposal of hazardous waste through your institution's environmental health and safety office.[2] Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.

References

  • Labbox. (n.d.). Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone.
  • Capot Chemical. (2013, October 15). MSDS of 5-Chloro-3-(difluoromethyl)-1-Methyl-1H-pyrazole-4-carbaldehyde.
  • PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
  • Aspira Chemical. (n.d.). 4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid methyl ester, 97%.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet for 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3-methyl-5-nitro-1H-pyrazole
Reactant of Route 2
4-Chloro-3-methyl-5-nitro-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.